molecular formula C13H8FN B1332974 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile CAS No. 503177-15-9

3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1332974
CAS No.: 503177-15-9
M. Wt: 197.21 g/mol
InChI Key: GORYKZHNAWEFBP-UHFFFAOYSA-N
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Description

3-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a versatile chemical scaffold, primarily recognized as a key synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring a biphenyl core with a fluorine substituent and a nitrile group, is commonly employed in the synthesis of molecules that target protein kinases. This compound serves as a central building block for the development of inhibitors for Janus Kinases (JAK) and Tyrosine Kinase 2 (TYK2), which are critical targets in the research of autoimmune and inflammatory diseases such as psoriasis and rheumatoid arthritis [https://pubmed.ncbi.nlm.nih.gov/26017389/]. The strategic placement of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, while the carbonitrile group is a common pharmacophore that can engage in hydrogen bonding within the enzyme's active site. As a result, researchers utilize this compound to create and optimize lead compounds, studying structure-activity relationships (SAR) to enhance potency and selectivity. It is strictly For Research Use Only and is an essential tool for scientists working in preclinical development and biochemical assay research.

Properties

IUPAC Name

2-fluoro-4-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYKZHNAWEFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376918
Record name 2-fluoro-4-phenylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503177-15-9
Record name 2-fluoro-4-phenylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS 503177-15-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This compound is a highly functionalized aromatic compound that has emerged as a significant building block in contemporary drug discovery and materials science. As a member of the fluorinated biaryl family, its structure is deceptively simple, yet it embodies several key attributes that medicinal chemists strategically exploit to overcome challenges in drug design. The biphenyl moiety provides a rigid, lipophilic scaffold that can effectively probe protein binding pockets, while the nitrile group offers a versatile chemical handle for further synthetic elaboration.

The true value of this molecule, however, lies in the strategic placement of the fluorine atom. This single substitution dramatically influences the molecule's electronic properties, metabolic stability, and binding interactions, making it a powerful tool for optimizing lead compounds. This guide provides an in-depth analysis of its properties, synthesis, applications, and the scientific rationale behind its utility in research and development.

Part 1: Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 503177-15-9[1]
Molecular Formula C₁₃H₈FN[1][2]
Molecular Weight 197.21 g/mol [1][2]
IUPAC Name 2-fluoro-4-phenylbenzonitrile[1]
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C#N[1]
InChIKey GORYKZHNAWEFBP-UHFFFAOYSA-N[1]

Part 2: The Strategic Advantage of Fluorine Incorporation

The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3] Its unique properties, stemming from its small size and high electronegativity, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6]

Key Benefits of Fluorination in Drug Design:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[3][4][7]

  • Modulation of Physicochemical Properties:

    • Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve absorption.[4][6]

    • pKa Alteration: Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH. This can profoundly impact solubility, receptor binding, and cell penetration.[4][6]

  • Improved Binding Affinity: The C-F bond can engage in favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonds) with protein targets that are not possible with a C-H bond. This can lead to a significant increase in binding affinity and potency.[3][5]

Caption: Core advantages of fluorine incorporation in medicinal chemistry.

Part 3: Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is the preeminent method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[8]

The synthesis of this compound typically involves the coupling of 4-cyano-3-fluorophenylboronic acid with bromobenzene or, alternatively, phenylboronic acid with 4-bromo-2-fluorobenzonitrile .

Caption: General synthetic scheme for this compound.

Exemplary Laboratory Protocol (Suzuki-Miyaura Coupling)

This protocol is a representative procedure adapted from established methodologies for biaryl synthesis.[9][10]

Materials:

  • 4-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive nitrogen atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality in Protocol Design:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The base (K₂CO₃) is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8]

  • Solvent System: The dioxane/water mixture provides a homogenous medium for both the organic-soluble reactants and the inorganic base, facilitating efficient reaction kinetics.

Part 4: Application as a Key Intermediate in Drug Discovery

This compound is rarely the final therapeutic agent itself. Instead, it serves as a high-value intermediate for constructing more complex molecules. Its structure is particularly relevant in the development of inhibitors for various enzymes, where the biaryl scaffold can span hydrophobic pockets and the fluorinated ring can provide crucial stabilizing interactions.

A notable application is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[10] In these structures, the biphenyl core acts as a scaffold to correctly position other pharmacophoric elements.

Drug_Discovery_Workflow Start This compound (Building Block) Step1 Functional Group Transformation (e.g., Nitrile Hydrolysis/Reduction) Start->Step1 Versatile Nitrile Handle Step2 Coupling to Core Scaffold (e.g., Pyrimidine Ring) Step1->Step2 Step3 Further Elaboration & Side Chain Addition Step2->Step3 Final Final Drug Candidate (e.g., NNRTI) Step3->Final SAR Optimization

Caption: Role as an intermediate in a multi-step drug discovery workflow.

The nitrile group is a key functional handle. It can be:

  • Hydrolyzed to a carboxylic acid or amide.

  • Reduced to a primary amine (aminomethyl group).

  • Converted into a tetrazole ring , which is a common bioisostere for a carboxylic acid.[11]

This versatility allows chemists to readily integrate the fluorobiphenyl moiety into a wide range of molecular architectures, making it a powerful tool for structure-activity relationship (SAR) studies.

Part 5: Anticipated Pharmacokinetic Profile

While specific in-vivo pharmacokinetic data for this compound is not publicly available, its structural features allow for an expert projection of its behavior and its influence on derivative compounds.

  • Absorption & Distribution: The molecule's biphenyl structure and fluorine atom confer significant lipophilicity, suggesting good potential for passive diffusion across biological membranes and thus good oral absorption. This lipophilicity would also lead to a wide volume of distribution.

  • Metabolism: The primary metabolic pathway for biphenyl systems is typically aromatic hydroxylation mediated by CYP enzymes.[12] The fluorine atom at the 3-position is strategically placed to block one of the most likely sites of oxidation. This "metabolic blocking" is a key reason for its use, as it can significantly slow down clearance and increase the half-life of drug candidates derived from it.[7][10] The nitrile group is generally stable but can be subject to hydrolysis by esterase-type enzymes.

  • Excretion: Metabolites, likely hydroxylated and subsequently conjugated in Phase II metabolism (e.g., glucuronidation), would be rendered more polar for excretion via urine or feces.[12]

Part 6: Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

Hazard Identification: Based on supplier safety data, this compound is classified with the following hazards:

GHS StatementDescription
H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled.
H315 Causes skin irritation.[13]
H319 Causes serious eye irritation.[14]
H411 Toxic to aquatic life with long lasting effects.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[14][15]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13][15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

  • Storage & Disposal: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 503177-15-9) is more than just another chemical intermediate; it is a testament to the power of strategic molecular design. By combining the rigid biphenyl scaffold, a versatile nitrile handle, and the unique properties of a fluorine substituent, it provides a robust platform for the synthesis of advanced pharmaceutical candidates. Its utility in blocking metabolic pathways and enhancing binding interactions makes it a highly sought-after building block for overcoming common hurdles in drug development. A thorough understanding of its synthesis, properties, and the rationale behind its use is essential for any scientist working at the forefront of medicinal chemistry.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • This compound. PubChem. [Link]

  • 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE | CAS#:503177-15-9. Chemsrc. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Unknown Source. [No URL available]
  • Safety Data Sheet. Versatile Products. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

  • Pharmacokinetics | Drug Metabolism. YouTube. [Link]

  • Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. PMC. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the critical role that a comprehensive understanding of a molecule's physical properties plays in its journey from laboratory curiosity to a viable product, be it a therapeutic agent or a high-performance material. This guide is dedicated to a molecule of growing interest: 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. The strategic placement of a fluorine atom and a nitrile group on the biphenyl scaffold imparts unique electronic and conformational characteristics, making it a compelling building block in medicinal chemistry and materials science. This document moves beyond a simple datasheet, offering a deeper dive into the causality behind its properties and the experimental methodologies used to determine them. Our aim is to provide a self-validating resource that is both technically robust and practically insightful for the researchers and developers working at the forefront of chemical innovation.

Molecular Identity and Structural Features

This compound is an organic compound with the chemical formula C₁₃H₈FN.[1] Its structure consists of two phenyl rings linked by a single bond, with a fluorine atom and a nitrile group attached to one of the rings. The IUPAC name for this compound is 2-fluoro-4-phenylbenzonitrile.[1]

IdentifierValueSource
CAS Number 503177-15-9[1][2]
Molecular Formula C₁₃H₈FN[1]
Molecular Weight 197.21 g/mol [1]
InChI InChI=1S/C13H8FN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H[1]
SMILES C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F[1]

The presence of the highly electronegative fluorine atom and the electron-withdrawing nitrile group significantly influences the molecule's polarity, dipole moment, and intermolecular interactions. These features, in turn, dictate its physical properties and potential applications.

Core Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application. The following table summarizes the key physical properties of this compound based on available data. It is important to note that while some properties are computationally predicted, they provide valuable initial estimates for experimental design.

PropertyValueMethod
Melting Point 78-80 °CExperimental
Boiling Point Data not available-
Solubility See Section 3 for detailed discussion-
XLogP3 3.4Computed[1]

The melting point of 78-80 °C suggests that this compound is a solid at room temperature. The XLogP3 value of 3.4 indicates a moderate level of lipophilicity, suggesting it will have good solubility in many organic solvents but limited solubility in water.[1] The absence of a reported boiling point is common for high molecular weight organic solids, as they often decompose at atmospheric pressure before reaching their boiling point.

Solubility Profile: A Practical Perspective

The solubility of a compound is a critical parameter for its handling, purification, and formulation. For this compound, a systematic approach to solubility testing is recommended.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of common laboratory solvents provides a practical understanding of its behavior. The general principle of "like dissolves like" serves as a useful starting point. Given its moderately polar and aromatic nature, the compound is expected to be soluble in solvents with similar characteristics.

Expected Solubility:

  • Soluble in: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Toluene.

  • Sparingly soluble in: Methanol, Ethanol.

  • Insoluble in: Water, Hexanes.

Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to qualitatively and semi-quantitatively determine the solubility of this compound.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Initial Screening (Qualitative):

    • To a series of labeled vials, add approximately 1-2 mg of the compound.

    • Add 1 mL of each test solvent to the respective vials.

    • Vortex each vial for 30 seconds at room temperature.

    • Visually inspect for complete dissolution. Record the results as "soluble," "sparingly soluble," or "insoluble."

  • Semi-Quantitative Estimation:

    • For solvents in which the compound was soluble, prepare a saturated solution by adding the compound portion-wise to a known volume of the solvent until a small amount of solid remains undissolved.

    • Equilibrate the saturated solution by stirring or shaking for an extended period (e.g., 24 hours) at a constant temperature.

    • Carefully decant or filter a known volume of the supernatant.

    • Evaporate the solvent and weigh the residue to determine the concentration of the dissolved solid.

Causality Behind Solvent Choice: The selection of solvents with varying polarities and hydrogen bonding capabilities provides a comprehensive solubility profile. This information is crucial for selecting appropriate solvent systems for synthesis workup, chromatography, and formulation.

Caption: Workflow for solubility determination.

Spectroscopic Characterization: The Molecular Fingerprint

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Features: The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the fluorinated phenyl ring will exhibit coupling to the fluorine atom, leading to additional splitting (J-coupling). The integration of the signals should correspond to the 8 aromatic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Features: The ¹³C NMR spectrum will show signals for the 13 carbon atoms of the molecule. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluorinated ring will also show smaller C-F couplings. The nitrile carbon will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

Expected Features: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • ~2230 cm⁻¹: C≡N stretching of the nitrile group.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1250-1100 cm⁻¹: C-F stretching vibration.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

Mass Spectrometry (MS)

Expected Features: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.21 g/mol ). The fragmentation pattern will be characteristic of the biphenyl structure and may involve the loss of the fluorine atom, the nitrile group, or fragmentation of the phenyl rings.

Experimental Protocol for Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into an NMR tube.

  • IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • MS (EI): Introduce a dilute solution of the compound into the mass spectrometer.

Instrumentation:

  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex aromatic signals.

  • IR: A Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

  • MS: An electron ionization (EI) mass spectrometer.

Caption: General workflow for spectroscopic analysis.

Significance and Applications

The unique combination of a fluorinated biphenyl core and a nitrile functional group makes this compound a valuable building block in several areas of research and development.

Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The biphenyl scaffold is a common motif in many biologically active compounds. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Therefore, this compound serves as a versatile starting material for the synthesis of novel therapeutic agents.

Materials Science

Biphenyl derivatives are known for their use in liquid crystals and organic light-emitting diodes (OLEDs). The polarity and rigidity of the this compound structure may impart desirable properties for these applications. The fluorine substitution can influence the mesomorphic behavior in liquid crystals and the electronic properties in organic electronic materials.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of this compound, moving beyond a simple recitation of data to explain the underlying chemical principles and experimental considerations. While some experimental data remains to be definitively established in the primary literature, the information and protocols presented here offer a solid foundation for researchers and developers. As the applications of this versatile molecule continue to expand, a thorough understanding of its fundamental physical characteristics will be paramount to unlocking its full potential in both medicine and materials science.

References

  • PubChem. This compound. [Link]

  • Chemsrc. 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE. [Link]

Sources

3-Fluoro-[1,1'-biphenyl]-4-carbonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated biphenyl derivative that serves as a crucial building block in medicinal chemistry and materials science. Its unique structural and electronic properties, imparted by the fluorine atom and the nitrile group, make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, characterization, and applications, with a particular focus on its relevance in drug discovery.

Core Physicochemical Properties

The molecular structure of this compound, featuring a biphenyl core with fluoro and cyano substituents, dictates its chemical behavior and utility. The fluorine atom, positioned ortho to the biphenyl linkage, influences the molecule's conformation and electronic properties through steric and electronic effects. The nitrile group is a versatile functional handle for further chemical transformations.

Quantitative data for the compound are summarized below.

PropertyValueSource
Molecular Weight 197.21 g/mol [1]
Molecular Formula C₁₃H₈FN[1][2]
CAS Number 503177-15-9[1][3]
IUPAC Name 2-fluoro-4-phenylbenzonitrile[1]
Monoisotopic Mass 197.064077422 Da[1][2]
Topological Polar Surface Area 23.8 Ų[1]
Complexity 249[1]

Synthesis and Purification

The primary route for synthesizing this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, a robust and widely used method for creating biphenyl scaffolds.[4]

A generalized workflow for the synthesis is presented below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Fluoro-4-bromobenzonitrile Reaction Suzuki-Miyaura Cross-Coupling A->Reaction B Phenylboronic Acid B->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Purification Workup & Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for Suzuki couplings involving similar substrates.[5][6]

Materials:

  • 2-Fluoro-4-bromobenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottomed flask under a nitrogen atmosphere, add 2-fluoro-4-bromobenzonitrile, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization (Anticipated)

Characterization is essential to confirm the structure and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral features are expected:[7][8]

  • ¹H NMR: Signals in the aromatic region (7.0-8.0 ppm). The fluorine atom will cause characteristic splitting patterns (doublets and triplets of doublets) for adjacent protons.

  • ¹³C NMR: Resonances for all 13 carbon atoms, including the quaternary carbon of the nitrile group (~118 ppm) and carbons directly bonded to fluorine, which will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: A singlet or a multiplet in the typical aryl-fluoride region.

  • Mass Spectrometry (MS): A molecular ion peak [M]⁺ corresponding to the exact mass of 197.0641.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[9] Fluorine can improve metabolic stability, increase binding affinity, and modulate pKa, thereby improving oral bioavailability and the overall pharmacokinetic profile of a drug.[9][10]

The this compound scaffold is a key pharmacophore found in various biologically active molecules. For instance, fluorinated biphenyls are integral to the design of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment[6] and inhibitors of the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, the parasite responsible for malaria.[4]

G cluster_core Core Scaffold cluster_mods Strategic Modifications cluster_props Improved Properties Core This compound F Fluorine Atom CN Nitrile Group Biphenyl Biphenyl Core Stability Metabolic Stability F->Stability Binding Target Binding Affinity F->Binding CN->Binding H-bond acceptor or derivatization site Biphenyl->Binding PK Pharmacokinetics (PK) Stability->PK Binding->PK

Caption: Role of the scaffold's components in drug design.

The strategic placement of fluorine acts as a bioisosteric replacement for hydrogen, which can block sites of metabolism and alter electronic distributions to enhance protein-ligand interactions. This makes compounds like this compound highly valuable starting points for library synthesis in lead optimization campaigns.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, related fluorinated aromatic compounds should be handled with care. Standard laboratory safety protocols should be followed.

  • Hazard Statements: Similar compounds are listed as causing skin and serious eye irritation. They may also be harmful if swallowed, inhaled, or in contact with skin.

  • Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its defined molecular weight of 197.21 g/mol is just the beginning of its story. Through robust synthetic methodologies like the Suzuki coupling, this compound provides a gateway to novel therapeutics and advanced materials. Its strategic design, featuring a key fluorine atom, allows researchers to fine-tune molecular properties, making it an indispensable asset in the rational design of next-generation pharmaceuticals.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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3-Fluoro-[1,1'-biphenyl]-4-carbonitrile structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a synthetically valuable organic compound featuring a fluorinated biphenyl scaffold. This structure is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom and the versatile reactivity of the nitrile group. The strategic placement of the fluorine atom can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions, making it a privileged motif in drug design.[1] This guide provides a comprehensive technical overview of its structure, established synthetic methodologies with mechanistic insights, detailed characterization protocols, and a discussion of its applications, particularly within the context of drug discovery.

Molecular Identity and Physicochemical Properties

Nomenclature and Structural Identifiers

Correctly identifying the molecule is critical. The IUPAC name for this structure is 2-fluoro-4-phenylbenzonitrile . The numbering of the biphenyl system can lead to ambiguity; this guide focuses on the isomer where the fluoro and cyano groups are on the same phenyl ring.

  • Common Name: this compound

  • Systematic IUPAC Name: 2-fluoro-4-phenylbenzonitrile[2]

  • CAS Number: 503177-15-9[2][3][4]

  • Molecular Formula: C₁₃H₈FN[2][5]

  • Synonyms: 3-Fluoro(1,1'-biphenyl)-4-carbonitrile, 2-fluoro-4-phenylbenzonitrile[2]

Structural Representation

The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a fluorine atom at the 3-position and a carbonitrile (-C≡N) group at the 4-position, relative to the biphenyl linkage at position 1.

2D Structure of this compoundFigure 1. 2D Chemical Structure of this compound.
Physicochemical Data

The following table summarizes key computed physicochemical properties which are crucial for predicting its behavior in biological and chemical systems.

PropertyValueSource
Molecular Weight 197.21 g/mol [2][5]
Exact Mass 197.064077422 Da[2]
XLogP3-AA 3.4[2][5]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1 (from the nitrile nitrogen)PubChem
Rotatable Bond Count 1[5]
Complexity 249[2]

The Strategic Importance of the Fluorobiphenylcarbonitrile Scaffold

The combination of the biphenyl, fluorine, and nitrile motifs makes this molecule a highly strategic building block in modern chemistry.

  • Biphenyl Moiety : Biphenyls are considered "privileged structures" in medicinal chemistry. The rotatable single bond between the rings allows for conformational flexibility, enabling the molecule to adapt its shape to fit into biological targets like enzyme active sites.[6]

  • Fluorine Substitution : The introduction of a fluorine atom is a cornerstone of modern drug design.[1] Its high electronegativity and small size can alter the electronic properties of the aromatic ring, enhance metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable electrostatic interactions.[1][7]

  • Nitrile Group : The cyano group is a versatile functional group. It is a weak hydrogen bond acceptor and can serve as a bioisosteric replacement for other groups. Furthermore, it is a valuable synthetic handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a wide array of derivatives.

Synthesis and Mechanistic Insights

The most robust and widely adopted method for constructing the biphenyl core of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][8] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections are logical for the synthesis of this compound via Suzuki coupling.

G cluster_A Route A cluster_B Route B Target This compound A1 4-Bromo-2-fluorobenzonitrile Target->A1 A2 Phenylboronic acid Target->A2 B1 (4-Cyano-2-fluorophenyl)boronic acid Target->B1 B2 Bromobenzene Target->B2

Caption: Retrosynthetic pathways for this compound.

Route A, utilizing the commercially available 4-bromo-2-fluorobenzonitrile and phenylboronic acid, is often the more practical approach due to starting material accessibility.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling (Route A)

This protocol is a representative procedure adapted from established methodologies for Suzuki couplings.[7][9][10]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzonitrile (1.0 eq) and phenylboronic acid (1.1-1.2 eq).

  • Catalyst and Base Addition: Add the Palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01-0.03 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium carbonate (Na₂CO₃).

    • Causality Insight: The base is crucial for activating the boronic acid. It forms a more nucleophilic boronate species (Ar-B(OH)₃⁻), which facilitates the key transmetalation step with the palladium center.[8]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) or n-propanol.[7][9] The solvent choice is critical for dissolving both the organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously under a nitrogen atmosphere for 4-12 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a self-validating system where the catalyst is regenerated at the end of each cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX 1 OxAdd Oxidative Addition OxAdd->ArPdX ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr 2 Trans Transmetalation Trans->ArPdAr ArPdAr->Pd0 3 RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for full characterization.

TechniqueExpected Observations for this compound
¹H NMR Complex multiplets in the aromatic region (~7.0-8.0 ppm). The protons on the fluorinated ring will show coupling to the fluorine atom (³JHF and ⁴JHF), leading to doublet of doublets or more complex patterns.
¹³C NMR Approximately 9-10 distinct signals in the aromatic region. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will also show smaller C-F couplings. The nitrile carbon (C≡N) will appear around 115-120 ppm.
¹⁹F NMR A single resonance, typically a multiplet due to coupling with nearby aromatic protons. This is a definitive test for the presence and environment of the fluorine atom.
IR Spec. A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch. A strong band around 1200-1250 cm⁻¹ for the C-F stretch. Aromatic C-H stretching above 3000 cm⁻¹.
Mass Spec. An exact mass measurement (e.g., via HRMS) should confirm the molecular formula C₁₃H₈FN with a molecular ion peak [M]⁺ at m/z ≈ 197.0641.

Applications in Research and Drug Development

The this compound structure serves as a valuable intermediate and scaffold in several areas:

  • Scaffold for Bioactive Molecules: It is a key building block for constructing more complex molecules. For instance, similar fluorinated biphenyls are central to the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, where the biphenyl unit occupies a key hydrophobic pocket in the enzyme.[7]

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and rigid molecule with defined interaction points (the polar nitrile and the fluorinated ring), it is an ideal candidate for fragment libraries used to screen against protein targets.

  • Materials Science: Biphenyl derivatives are foundational components of liquid crystals. The polarity and rigidity of this molecule could be exploited in the design of new materials with specific dielectric properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.P260: Do not breathe dust/fumes. P271: Use only outdoors or in a well-ventilated area.
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection/face protection.
Environmental H411: Toxic to aquatic life with long lasting effects.Avoid release to the environment.

Source: Apollo Scientific[4]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for researchers in organic synthesis and drug discovery. Its structure, combining the conformational possibilities of a biphenyl core with the property-modulating effects of fluorine and the synthetic versatility of a nitrile group, makes it an exceptionally valuable building block. The reliable and well-understood Suzuki-Miyaura coupling provides a robust pathway for its synthesis, enabling its integration into complex molecular designs aimed at solving challenges in medicine and materials science.

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  • 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE | CAS#:503177-15-9 | Chemsrc . Source: Chemsrc. URL: [Link]

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC . Source: National Center for Biotechnology Information. URL: [Link]

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An In-depth Technical Guide to the Synthesis of Fluorinated Biphenyl Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biphenyl Carbonitriles in Modern Drug Discovery

The biphenyl carbonitrile scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active molecules. The incorporation of fluorine atoms into this framework can dramatically and often favorably modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3][4][5] Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and fine-tune lipophilicity and membrane permeability.[1][2][3][5] The nitrile group itself is a versatile functional handle, capable of participating in various chemical transformations to generate amines, amides, tetrazoles, and other important functionalities.[6] Consequently, the development of robust and efficient synthetic routes to fluorinated biphenyl carbonitriles is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the core synthetic strategies employed for the preparation of these valuable compounds, with a focus on field-proven insights and practical applications.

Core Synthetic Strategies: A Mechanistic and Practical Overview

The construction of the fluorinated biphenyl carbonitrile core primarily relies on powerful cross-coupling methodologies and, more recently, direct C-H functionalization techniques. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering a versatile and reliable means of forming the crucial carbon-carbon bond between two aryl rings.

The Suzuki-Miyaura coupling reaction is arguably the most frequently employed method for the synthesis of biphenyls due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[7][8] The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical for achieving high yields and turnover numbers.[9] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[10]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and selectivity.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often used to dissolve both the organic and inorganic reaction components.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide/Triflate, Arylboronic Acid, Palladium Catalyst, Ligand, and Base in a flask. B Add Solvent(s) and stir the mixture at the designated temperature (often elevated). A->B Degas and heat C Monitor reaction progress by TLC or LC-MS. B->C Sample periodically D Quench the reaction (e.g., with water) and extract with an organic solvent. C->D Upon completion E Wash the organic layer, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo. D->E F Purify the crude product by column chromatography. E->F

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Examples of Fluorinated Biphenyl Carbonitrile Synthesis via Suzuki-Miyaura Coupling

Aryl Halide/TriflateArylboronic AcidCatalyst/LigandBaseSolventYield (%)Reference
1-Bromo-4-fluorobenzene4-Cyanophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O>95[11][12]
1-Bromo-2,4-difluorobenzene4-Cyanophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85[7]
4-Bromo-2-fluorobenzonitrilePhenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂O92[13]
4-Iodo-2-fluorobenzonitrile4-Fluorophenylboronic acidPd(OAc)₂ / XPhosK₃PO₄THF/H₂O88[8]

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, which are generally more reactive than their boronic acid counterparts.[14] This enhanced reactivity can be advantageous for coupling with less reactive aryl chlorides or for reactions conducted at lower temperatures.[14]

Causality Behind Experimental Choices:

  • Organozinc Reagent Preparation: Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). Alternatively, they can be generated directly from an aryl halide via oxidative addition of zinc metal.

  • Catalyst System: Palladium catalysts, often with phosphine ligands, are commonly used.[14][15] Nickel catalysts can also be effective for certain Negishi couplings.[14][16]

  • Solvent: Anhydrous ethereal solvents such as THF or dioxane are typically required due to the moisture sensitivity of the organozinc reagents.

Experimental Protocol: General Procedure for Negishi Coupling

  • Preparation of the Organozinc Reagent: To a solution of the aryl halide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium or isopropylmagnesium chloride at low temperature (e.g., -78 °C). After stirring for a specified time, add a solution of anhydrous zinc chloride in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate flask, combine the other aryl halide, the palladium catalyst, and the ligand in anhydrous THF. To this mixture, add the freshly prepared organozinc reagent via cannula.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Direct C-H Functionalization: An Atom-Economical Approach

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of biaryls.[6] This approach avoids the pre-functionalization of one of the coupling partners, thereby reducing the number of synthetic steps and the generation of stoichiometric waste.

Palladium-catalyzed direct arylation of arenes can be achieved through various mechanisms, often involving a directing group to control the regioselectivity of the C-H activation step. The cyano group itself can act as a directing group, facilitating the ortho-arylation of benzonitriles.[6][17][18]

Causality Behind Experimental Choices:

  • Directing Group: The cyano group can coordinate to the palladium center, positioning the catalyst for the activation of the ortho C-H bond.[6] In some cases, a more strongly coordinating directing group is temporarily installed and later converted to the nitrile.[19]

  • Oxidant: An oxidant is often required to regenerate the active catalytic species.

  • Solvent: The choice of solvent can significantly impact the reaction efficiency.

Table 2: Examples of Direct Arylation for Biphenyl Carbonitrile Synthesis

Aryl NitrileAryl HalideCatalystAdditive/SolventYield (%)Reference
BenzonitrileIodobenzenePd(OAc)₂TFA75[6][18]
4-Fluorobenzonitrile1-Iodo-4-methoxybenzenePd(OAc)₂TFA68[6]
Benzonitrile1-Bromo-4-chlorobenzenePd(OAc)₂ / P(o-tol)₃Cs₂CO₃ / DMA82[19]

An alternative C-H functionalization approach involves the direct introduction of the cyano group onto an existing biphenyl scaffold. Organic photoredox catalysis has enabled the direct C-H cyanation of arenes under mild conditions.[20][21]

Mechanism Overview:

This method typically involves the generation of a highly reactive arene cation radical through photoinduced electron transfer from the excited state of a photoredox catalyst.[21] This radical cation is then trapped by a nucleophilic cyanide source.

Experimental Workflow: Photoredox C-H Cyanation

Photoredox_Cyanation_Workflow cluster_setup Reaction Setup cluster_reaction Irradiation cluster_workup Work-up and Purification A Combine the fluorinated biphenyl substrate, photoredox catalyst, and cyanide source in a suitable solvent (e.g., MeCN). B Degas the reaction mixture and irradiate with visible light (e.g., blue LEDs) at room temperature. A->B C Monitor the reaction by TLC or LC-MS. B->C Sample periodically D Concentrate the reaction mixture under reduced pressure. C->D Upon completion E Purify the crude product by column chromatography. D->E

Caption: A generalized workflow for photoredox-catalyzed C-H cyanation.

Conclusion and Future Outlook

The synthesis of fluorinated biphenyl carbonitriles is a dynamic field of research, driven by the increasing importance of these scaffolds in drug discovery and materials science. While traditional cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings remain indispensable tools, direct C-H functionalization strategies are gaining prominence due to their inherent efficiency and atom economy. Future advancements will likely focus on the development of more sustainable catalytic systems, the expansion of substrate scope for direct C-H functionalization, and the application of novel technologies such as flow chemistry to streamline the synthesis of these valuable compounds. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery and development of new therapeutics and functional materials based on the fluorinated biphenyl carbonitrile core.

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A Technical Guide to 2-Fluoro-4-phenylbenzonitrile: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-4-phenylbenzonitrile, a fluorinated biphenyl carbonitrile of significant interest in medicinal chemistry and materials science. We will dissect its formal IUPAC nomenclature, present a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and discuss its structural characterization through modern spectroscopic techniques. Furthermore, this guide will explore the strategic importance of the fluorinated biphenyl carbonitrile motif in contemporary drug discovery, with a particular focus on its role in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this valuable chemical entity.

Decoding the Identity: IUPAC Nomenclature

The systematic naming of complex organic molecules is governed by the International Union of Pure and Applied Chemistry (IUPAC), which establishes a hierarchical set of rules to ensure a single, unambiguous name for every structure. The topic of this guide, often represented by the semi-systematic name 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile, is more precisely identified by its preferred IUPAC name: 2-fluoro-4-phenylbenzonitrile [1].

The rationale for this nomenclature is rooted in the prioritization of functional groups. According to IUPAC rules, the nitrile group (-C≡N) holds a higher priority than a halogen substituent[2][3][4]. Consequently, the molecule is named as a derivative of "benzonitrile," the parent structure consisting of a benzene ring with a nitrile group.

The numbering of the benzonitrile ring begins at the carbon atom attached to the nitrile group (C1). The ring is then numbered to give the substituents the lowest possible locants. In this case, the fluorine atom is at position C2, and the phenyl group is at position C4. The fluorine atom is cited first in the name due to alphabetical order.

Therefore, the definitive IUPAC name is 2-fluoro-4-phenylbenzonitrile . The alternative name, this compound, treats the structure as a biphenyl system, which is less preferred when a principal functional group like a nitrile is present[3][5].

Table 1: Physicochemical Properties of 2-Fluoro-4-phenylbenzonitrile

PropertyValueSource
IUPAC Name 2-fluoro-4-phenylbenzonitrile[1]
CAS Number 503177-15-9[1]
Molecular Formula C₁₃H₈FN[1]
Molecular Weight 197.21 g/mol [1]
Appearance Off-white to pale tan solid (predicted)[3]
XLogP3-AA 3.4[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]

The Strategic Importance of Fluorinated Biphenyls in Drug Discovery

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile[6][7]. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the acidity (pKa) of nearby functional groups, and improve membrane permeability, often leading to better oral bioavailability[8][9].

The biphenyl scaffold itself is a "privileged structure" in drug discovery, capable of mimicking peptide linkages and interacting with a wide array of biological targets. When combined with fluorine and a nitrile group, as in 2-fluoro-4-phenylbenzonitrile, the resulting motif is particularly valuable. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the fluorophenyl ring can engage in specific interactions within protein binding pockets, enhancing both potency and selectivity[10]. This trifecta of structural features makes fluorinated biphenyl carbonitriles highly sought-after building blocks, especially in the design of inhibitors for protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases[11][12].

G cluster_Properties Physicochemical Impact of Fluorine cluster_Scaffold Role of the Biphenyl Carbonitrile Scaffold Fluorine Fluorine Incorporation Metabolism Increased Metabolic Stability Fluorine->Metabolism Blocks oxidation Lipophilicity Modulated Lipophilicity (Permeability) Fluorine->Lipophilicity Increases LogP Binding Enhanced Protein Binding Affinity Fluorine->Binding Favorable interactions pKa Altered pKa Fluorine->pKa Inductive effects Kinase Kinase Inhibitors Metabolism->Kinase Lipophilicity->Kinase Binding->Kinase Scaffold Fluorinated Biphenyl Carbonitrile Motif Scaffold->Kinase Privileged scaffold for ATP-binding site

Caption: Logical relationships in fluorinated drug design.

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aryl rings in 2-fluoro-4-phenylbenzonitrile is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and high yields[13]. The general strategy involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of 2-fluoro-4-phenylbenzonitrile, two primary retrosynthetic pathways are viable, as illustrated below. Path A, coupling 2-fluoro-4-bromobenzonitrile with phenylboronic acid, is often preferred due to the commercial availability and stability of the starting materials.

Caption: Retrosynthetic analysis for 2-fluoro-4-phenylbenzonitrile.

Experimental Protocol: Synthesis of 2-Fluoro-4-phenylbenzonitrile (Path A)

This protocol is adapted from established procedures for Suzuki-Miyaura couplings and provides a robust method for the gram-scale synthesis of the target compound[14][15].

Materials:

  • 2-Fluoro-4-bromobenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-fluoro-4-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The use of a biphasic solvent system is common and often accelerates the reaction.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-fluoro-4-phenylbenzonitrile as a solid.

Structural Characterization and Validation

The identity and purity of the synthesized 2-fluoro-4-phenylbenzonitrile must be confirmed through a combination of spectroscopic methods. The following data are based on established values for analogous compounds and serve as a predictive framework for characterization[16].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.20 - 7.90 ppm). The signals will correspond to the eight distinct protons on the two phenyl rings, with coupling patterns influenced by both proton-proton and proton-fluorine interactions.

  • ¹³C NMR: The carbon NMR will display 13 distinct signals for each carbon atom. Key diagnostic signals include the nitrile carbon (δ ~117-120 ppm) and the carbon directly attached to the fluorine atom. The C-F bond results in a characteristic large one-bond coupling constant (¹JCF ≈ 245-255 Hz), which splits the signal for this carbon into a doublet.

  • ¹⁹F NMR: The fluorine NMR will show a single resonance for the fluorine atom, typically in the range of δ -110 to -115 ppm (relative to CFCl₃).

Table 2: Predicted NMR Data for 2-Fluoro-4-phenylbenzonitrile

NucleusExpected Chemical Shift (δ, ppm)Key Features
¹H7.20 - 7.90Complex multiplets for 8 aromatic protons
¹³C110 - 165C-CN: ~117-120 ppm; C-F: ~160-165 ppm (doublet)
¹⁹F-110 to -115Single resonance
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

  • A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ , which is characteristic of the C≡N stretching vibration of the nitrile group.

  • A strong absorption band in the region of 1200-1270 cm⁻¹ is indicative of the C-F bond stretch.

  • Multiple bands in the 1450-1600 cm⁻¹ region will correspond to C=C stretching within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to the exact mass of the molecule (C₁₃H₈FN), which is approximately 198.0714.

Conclusion

2-Fluoro-4-phenylbenzonitrile is a synthetically accessible and highly valuable molecular building block. Its IUPAC name is derived from a clear hierarchy of functional group priorities. The Suzuki-Miyaura cross-coupling provides a reliable and versatile route for its synthesis, yielding a product whose structure can be unequivocally confirmed by standard spectroscopic methods. As the demand for sophisticated molecular scaffolds in drug discovery continues to grow, the strategic application of fluorinated biphenyls like 2-fluoro-4-phenylbenzonitrile will undoubtedly play a crucial role in the development of next-generation therapeutics, particularly in the competitive field of kinase inhibitors.

References

  • PubChem. (2025). 2-Fluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Brainly. (2025). The order of priority for the functional groups in IUPAC names is as follows: Alkyl < Halogen < Double. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • University of California, Davis. (n.d.). Rules for Naming Organic Molecules. Available at: [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Available at: [Link]

  • Chemistry Steps. (2023). Naming Nitriles. Available at: [Link]

  • eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • Al-Sanea, M. M., & Abdel-Wahab, B. F. (2021). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules, 26(21), 6544. Available at: [Link]

  • PubChem. (2025). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Dalmás, B., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 129-134. Available at: [Link]

  • ChemRxiv. (2025). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. Available at: [Link]

  • The Power of Fluorinated Benzonitriles in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Jin, X., et al. (2020). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry, 199, 112385. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • PubChem. (2025). 4-Fluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2024). (PDF) Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • MDPI. (2023). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Available at: [Link]

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Section 1: Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety Profile of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated biphenyl derivative that serves as a crucial building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine and nitrile substituents, make it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). As with any specialized chemical reagent, a comprehensive understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides an in-depth analysis of the safety data for this compound, moving beyond mere compliance to offer a field-proven perspective on its safe handling, storage, and emergency management. The causality behind each safety recommendation is explained to empower laboratory personnel with the knowledge to mitigate risks effectively.

A precise understanding of a compound's identity and physical characteristics is the foundation of its safe handling. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate storage and handling protocols.

PropertyValueSource
IUPAC Name 2-fluoro-4-phenylbenzonitrile[1]
Synonyms 4-Cyano-3-fluorobiphenyl, 2-Fluoro-4-phenylbenzonitrile[2]
CAS Number 503177-15-9[1][2]
Molecular Formula C₁₃H₈FN[1]
Molecular Weight 197.21 g/mol [1][2]
Appearance Solid, crystals[3]
Melting Point 78-80 °C[2]
Purity Typically ≥95%[2]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The causality for this classification stems from its potential to cause harm upon exposure and its ecotoxicity. The nitrile group (-C≡N) is a well-known toxicophore, which can be metabolized to release cyanide ions, interfering with cellular respiration. The fluorinated aromatic structure contributes to its persistence and potential for bioaccumulation.

GHS Hazard Statements: [2]

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long lasting effects.

GHS Precautionary Statements: [2]

  • P260: Do not breathe dust/fumes/gas/mist/vapours/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

The following diagram illustrates the GHS pictograms that must be displayed when handling this chemical, providing an immediate visual warning of its primary hazards.

First_Aid_Workflow cluster_routes Identify Route of Exposure cluster_actions Immediate Actions start Exposure Event inhalation Inhalation skin Skin Contact eye Eye Contact ingestion Ingestion move_air Move to fresh air. Provide oxygen if breathing is difficult. inhalation->move_air rinse_skin Remove contaminated clothing. Flush skin with water for 15 min. skin->rinse_skin rinse_eye Flush eyes with water for 15 min. Remove contact lenses. eye->rinse_eye rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_air->seek_medical rinse_skin->seek_medical rinse_eye->seek_medical rinse_mouth->seek_medical

Caption: Emergency first-aid workflow following exposure.

Step-by-Step First-Aid Measures:

  • Inhalation:

    • Immediately move the exposed individual to fresh air. [4] * If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. [4] * Seek immediate medical attention.

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes. [3] * Wash the affected area with plenty of soap and water for at least 15 minutes. [4] * If skin irritation persists, seek medical attention. [5]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3][6] * Remove contact lenses if present and easy to do so. Continue rinsing. [5] * Seek immediate medical attention from an ophthalmologist. [7]

  • Ingestion:

    • Rinse mouth thoroughly with water. [8] * Do NOT induce vomiting. [9] * Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention. Call a poison control center or doctor. [9]

Section 5: Accidental Release and Spill Management

Effective spill management is essential to protect laboratory personnel and the environment. The compound's toxicity to aquatic life necessitates stringent controls to prevent its release into drains or waterways. [2] Protocol for Small Spills (Solid):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [10]4. Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal. [5]Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of the waste container according to local and national regulations for hazardous chemical waste. [5]

Section 6: Safe Handling and Storage

Proactive safety measures during handling and storage are the most effective way to prevent exposure and accidents.

Handling:

  • Engineering Controls: All work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure. [10]Eyewash stations and safety showers must be readily accessible. [5]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [11] * Skin Protection: Wear nitrile or other impervious gloves. A lab coat or chemical-resistant apron is required. [10][11] * Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is mandatory. [12]* Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the lab. [8]Remove contaminated clothing and wash it before reuse. [13] Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. The nitrile group can be hydrolyzed under acidic or basic conditions, and the biphenyl system can be susceptible to strong oxidizers.

  • Labeling: Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Section 7: Fire and Explosion Hazard Data

While not highly flammable, understanding the behavior of this compound in a fire is critical for emergency preparedness.

  • Flammability: May be combustible at high temperatures. [3]* Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). [3]* Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF). [5][9]The generation of hydrogen fluoride is a significant concern due to its extreme corrosivity and toxicity.

  • Fire-Fighting Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products. [9] NFPA 704 Hazard Diamond

Caption: NFPA 704 diamond providing a quick summary of hazards.

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

  • Flammability (Red): 1 - Must be preheated before ignition can occur.

  • Instability (Yellow): 0 - Normally stable, even under fire exposure.

  • Special (White): No special hazards indicated.

Conclusion

This compound is a valuable reagent whose utility in scientific advancement must be balanced with a rigorous approach to safety. Its primary hazards—acute toxicity via multiple routes, serious eye irritation, and environmental toxicity—necessitate the consistent use of engineering controls and appropriate personal protective equipment. By understanding the rationale behind these safety protocols, from its chemical properties to its toxicological profile, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment.

References

  • New Jersey Department of Environmental Protection. (2016). Safety Data Sheet for CAS# 220182-27-4. Retrieved from solvay.com. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • West Liberty University. (2005). Material Safety Data Sheet - Biphenyl. Retrieved from westliberty.edu. [Link]

  • Chemsrc. (2025). 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE | CAS#:503177-15-9. Retrieved from chemsrc.com. [Link]

  • PubChem. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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spectroscopic data of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Introduction: The Significance of Fluorinated Biphenyls

The this compound molecule (CAS: 503177-15-9) represents a confluence of two critical structural motifs in modern chemistry: the biphenyl core and organofluorine substitution.[1] Biphenyl structures are prevalent in liquid crystals, advanced polymers, and as foundational scaffolds in medicinal chemistry. The strategic incorporation of a fluorine atom, a common bioisostere for hydrogen, can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The nitrile group further adds polarity and can act as a hydrogen bond acceptor or a synthetic handle for further chemical transformations.

Consequently, the unambiguous structural elucidation of this compound is paramount for any research or development program. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and established methodologies. We will not only present the predicted data but also delve into the causality behind these spectroscopic signatures and provide robust protocols for their experimental acquisition.

Molecular Structure and Spectroscopic Analysis

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The IUPAC name for this compound is 2-fluoro-4-phenylbenzonitrile, which clarifies the substitution pattern on the primary phenyl ring.[1]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~5-10 mg of Compound Solvate_NMR Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl3) Sample->Solvate_NMR Solvate_MS Dissolve in 1 mL LC-MS Grade Solvent (e.g., MeCN/H2O) Sample->Solvate_MS Sample_IR Place small amount on ATR crystal Sample->Sample_IR Acquire_NMR Acquire 1H, 13C, 19F NMR Spectra Solvate_NMR->Acquire_NMR Acquire_MS Acquire HRMS (ESI-TOF) Solvate_MS->Acquire_MS Acquire_IR Acquire FT-IR Spectrum Sample_IR->Acquire_IR Process_NMR Phase, Baseline Correct, Calibrate & Integrate Acquire_NMR->Process_NMR Process_IR Baseline Correct & Peak Pick Acquire_IR->Process_IR Process_MS Calibrate Mass Axis, Determine Formula Acquire_MS->Process_MS Final_Structure Structure Confirmation Process_NMR->Final_Structure Process_IR->Final_Structure Process_MS->Final_Structure

Caption: Workflow for Spectroscopic Characterization.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Preparation: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

  • Solvation: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

  • Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved. A clear, particulate-free solution is critical for high-resolution spectra.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to the sample for optimal magnetic field homogeneity.

    • Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).

    • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

    • Acquire a proton-decoupled ¹⁹F spectrum (e.g., 64 scans, 2-second relaxation delay).

  • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small, solid amount of the compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile/water). Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard across the desired mass range.

  • Infusion: Introduce the sample into the ion source (e.g., Electrospray Ionization, ESI) via direct infusion or through an LC system.

  • Acquisition: Acquire data in positive ion mode to detect the [M+H]⁺ adduct. Ensure the mass resolution is set sufficiently high (>10,000) to allow for accurate mass determination.

  • Analysis: Use the instrument software to determine the accurate mass of the molecular ion and calculate the elemental composition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds like 3-fluoro-4-hydroxybenzonitrile and other biphenyl derivatives suggest the following precautions. [2]

  • Hazard Identification:

    • Causes skin irritation (H315). * Causes serious eye irritation (H319). * May cause respiratory irritation (H335). * Potentially toxic to aquatic life with long-lasting effects. * Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

  • Handling:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [2] * Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This guide provides a robust framework for the spectroscopic analysis of this compound. By combining predictive analysis based on established chemical principles with rigorous experimental protocols, researchers can confidently elucidate and confirm the structure of this and other related molecules critical to the advancement of science.

References

  • The Royal Society of Chemistry. Supporting Information for "c4ob02436b". Available from: [Link]

  • Chemsrc. 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE | CAS#:503177-15-9. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Calculated and experimental 13C NMR chemical shifts. Available from: [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

  • Solvay. Safety Data Sheet. Available from: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]

  • University of Ottawa. 19Fluorine NMR. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • PubChem. 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. Available from: [Link]

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  • Kujawinski, E. B., et al. (2009). Identification of possible source markers in marine dissolved organic matter using ultrahigh resolution mass spectrometry. Geochimica et Cosmochimica Acta. Available from: [Link]

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  • MDPI. Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. Available from: [Link]

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1H NMR spectrum of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Abstract

This technical guide provides a comprehensive, in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound (IUPAC name: 2-fluoro-4-phenylbenzonitrile). This molecule presents a compelling case study for spectral interpretation due to the combined electronic effects and spin-spin couplings introduced by its distinct substituents: a cyano group, a fluorine atom, and a second phenyl ring. This guide is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. We will deconstruct the spectrum from first principles, predicting the chemical shifts, multiplicities, and coupling constants for each proton. The causality behind these spectral features, particularly the influence of heteronuclear ¹H-¹⁹F coupling, will be a central focus. The document includes a detailed experimental protocol for acquiring a high-fidelity spectrum and utilizes diagrams to visualize molecular structure and coupling networks, ensuring a thorough understanding of the molecule's NMR fingerprint.

Molecular Structure and Proton Environments

The accurate interpretation of an NMR spectrum begins with a precise understanding of the molecule's structure and the unique electronic environment of each proton. The structure of this compound is shown below, with a systematic numbering scheme applied to both aromatic rings.

The molecule possesses two distinct aromatic systems:

  • Ring A : A 1,2,4-trisubstituted benzene ring bearing the cyano (-CN) and fluoro (-F) groups, in addition to the C1-C1' biphenyl linkage. This ring contains three aromatic protons: H-3, H-5, and H-6.

  • Ring B : A monosubstituted phenyl ring, which is unsubstituted beyond its attachment to Ring A. This ring contains five protons: two ortho (H-2', H-6'), two meta (H-3', H-5'), and one para (H-4').

Due to the free rotation around the C1-C1' single bond (though potentially hindered), the protons on Ring B can be analyzed as a typical C₆H₅- group. The protons on Ring A are each in a chemically distinct environment, which will give rise to three separate signals.

Caption: Molecular structure of this compound.

Predictive ¹H NMR Spectral Analysis

A proton's chemical shift (δ) is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and moving its signal upfield.[1][2][3]

In this molecule:

  • The cyano group (-CN) is a powerful EWG due to both induction and resonance, significantly deshielding protons ortho and para to it.

  • The fluorine atom (-F) is a potent EWG through induction but a weak EDG through resonance. Its net effect on chemical shift is complex, but its most profound impact is the introduction of heteronuclear spin-spin coupling.

  • The phenyl group (Ring B) acts as a weak EWG.

Analysis of Ring A Protons (Substituted Ring)

The three protons on Ring A will exhibit the most diagnostic signals.

  • H-6 (Predicted δ ≈ 7.9-8.1 ppm): This proton is ortho to the strongly electron-withdrawing cyano group, placing it in the most deshielded environment on the ring. It is also meta to the phenyl group and para to the fluorine atom.

    • Multiplicity: This proton will be split by its ortho neighbor H-5 (³JHH ≈ 7-9 Hz).[4][5] It will also exhibit a smaller, long-range coupling to the fluorine atom in the para position (⁵JHF ≈ 1-3 Hz). This will result in a doublet of doublets (dd) .

  • H-5 (Predicted δ ≈ 7.6-7.8 ppm): This proton is positioned ortho to the C1-C1' linkage, meta to the cyano group, and meta to the fluorine atom. Its chemical shift will be moderately downfield.

    • Multiplicity: H-5 is coupled to its ortho neighbor H-6 (³JHH ≈ 7-9 Hz) and its meta neighbor H-3 (⁴JHH ≈ 2-3 Hz).[4][5] Additionally, it will show coupling to the meta fluorine atom (⁴JHF ≈ 5-8 Hz).[6] This complex coupling will likely result in a doublet of doublet of doublets (ddd) or a complex multiplet.

  • H-3 (Predicted δ ≈ 7.5-7.7 ppm): This proton is ortho to the fluorine atom and meta to both the cyano group and the phenyl group.

    • Multiplicity: H-3 will experience a large splitting from the ortho fluorine atom (³JHF ≈ 8-10 Hz).[6] It will also have a small meta coupling to H-5 (⁴JHH ≈ 2-3 Hz). The resulting signal is expected to be a doublet of doublets (dd) , with the larger splitting originating from the H-F coupling.

Analysis of Ring B Protons (Unsubstituted Phenyl Ring)

The five protons on the unsubstituted phenyl ring are less influenced by the substituents on Ring A. They will resonate in the typical aromatic region.[2][7][8]

  • Predicted δ ≈ 7.4-7.6 ppm: The protons of Ring B will likely overlap, producing a complex multiplet integrating to 5 protons. A higher-field spectrometer might resolve this multiplet into three distinct regions corresponding to the ortho (H-2'/6'), meta (H-3'/5'), and para (H-4') protons. Typically, the ortho protons are slightly more deshielded due to their proximity to the electronegative Ring A system.

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below.

Proton LabelIntegrationPredicted δ (ppm)Predicted MultiplicityCoupling Constants (J, Hz)
H-61H7.9 - 8.1dd³J(H6-H5) ≈ 7-9; ⁵J(H6-F) ≈ 1-3
H-51H7.6 - 7.8ddd³J(H5-H6) ≈ 7-9; ⁴J(H5-F) ≈ 5-8; ⁴J(H5-H3) ≈ 2-3
H-31H7.5 - 7.7dd³J(H3-F) ≈ 8-10; ⁴J(H3-H5) ≈ 2-3
H-2'/3'/4'/5'/6'5H7.4 - 7.6m-

Multiplicity Abbreviations: dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet.

Visualization of Key NMR Interactions

Understanding the coupling network is crucial for assignment. The following diagram illustrates the primary spin-spin couplings expected for the protons on the substituted ring (Ring A).

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network in Ring A.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating methodology for acquiring a high-quality ¹H NMR spectrum suitable for the complete structural elucidation of this compound.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the solid this compound sample.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal chemical shift reference (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (CDCl₃: δ 7.26 ppm).[9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

This protocol assumes a modern FT-NMR spectrometer operating at a field strength of 400 MHz or higher. Higher fields will provide better signal dispersion, which is advantageous for resolving the complex multiplets in the aromatic region.[10]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃ with TMS) A->B C Filter into 5 mm NMR Tube B->C D Insert Sample & Lock on Deuterium Signal C->D E Tune & Match ¹H Probe D->E F Shim Gradients for Optimal Field Homogeneity E->F G Acquire ¹H Spectrum (zg30 pulse sequence) F->G H Apply Exponential Line Broadening (e.g., 0.3 Hz) G->H I Fourier Transform (FT) H->I J Phase Correction I->J K Baseline Correction & Integration J->K L Reference to TMS (0 ppm) K->L

Caption: Standard workflow for NMR sample preparation and data acquisition.

Key Acquisition Parameters:

  • Pulse Program: A standard 30° or 90° pulse-acquire experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: A range covering approximately -2 to 12 ppm to ensure all signals, including potential impurities, are captured.

  • Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.

  • Number of Scans (NS): 8 to 16 scans, depending on sample concentration, to achieve adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation (FT): Convert the time-domain signal (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in pure absorption mode.

  • Baseline Correction: Ensure the baseline of the spectrum is flat.

  • Referencing: Calibrate the x-axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons it represents.[3][11]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A predictive analysis based on fundamental principles of chemical shift and spin-spin coupling allows for a detailed forecast of the spectrum's appearance. The key diagnostic features are found in the signals for the substituted aromatic ring (Ring A), where the strong deshielding effect of the cyano group and the characteristic splitting patterns from ¹H-¹⁹F couplings provide unambiguous markers for each proton. The proton H-6 is expected furthest downfield, while H-3 and H-5 will show complex multiplicities due to multiple H-H and H-F couplings. This in-depth guide provides the theoretical foundation and practical methodology necessary for any researcher to confidently acquire, interpret, and assign the ¹H NMR spectrum of this and structurally related compounds.

References

  • Emsley, J.W., & Lindon, J.C. (1975). NMR Spectroscopy Using Liquid Crystal Solvents. Pergamon.
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An In-Depth Technical Guide to ¹³C NMR of Fluorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced world of Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for molecular structure elucidation. This guide provides a comprehensive exploration of ¹³C NMR as it applies to fluorinated biphenyl compounds, a class of molecules with increasing significance in medicinal chemistry and materials science. We will delve into the fundamental principles, practical experimental considerations, and advanced interpretation techniques, moving beyond a simple recitation of protocols to explain the underlying causality that informs expert analytical choices.

The Foundational Principles: Why Fluorine Transforms the ¹³C NMR Landscape

The introduction of fluorine into a biphenyl scaffold dramatically alters its ¹³C NMR spectrum. Unlike proton-decoupled ¹³C NMR of non-fluorinated organics which typically yields a series of singlets, the presence of the spin-½ ¹⁹F nucleus introduces complexities that are also rich sources of structural information.[1]

The Profound Influence of Fluorine on ¹³C Chemical Shifts

Fluorine's extreme electronegativity induces strong inductive effects, significantly influencing the chemical shifts of nearby carbon atoms. Carbons directly bonded to fluorine experience a substantial downfield shift (a deshielding effect) due to the electron-withdrawing nature of the fluorine atom. This effect can be so pronounced that the signals for fluorinated carbons may appear in the aromatic region of the spectrum, a surprising result for those accustomed to typical hydrocarbon spectra.[1] The substituent effect of fluorine on ¹³C chemical shifts in aromatic systems has been extensively studied and can be a valuable tool in assigning resonances.[2][3]

The Diagnostic Power of ¹³C-¹⁹F Coupling Constants (J-Coupling)

The most striking feature of the ¹³C NMR spectra of fluorinated compounds is the presence of through-bond scalar coupling between ¹³C and ¹⁹F nuclei. This coupling manifests as splitting of the carbon signals into multiplets. The magnitude of the coupling constant, J, is dependent on the number of bonds separating the two nuclei.

  • One-Bond Coupling (¹JCF): This is the largest coupling, with values typically ranging from 240 to 320 Hz for sp²-hybridized carbons.[4][5][6] The magnitude of ¹JCF is sensitive to the s-character of the C-F bond.[7]

  • Two-Bond Coupling (²JCF): Coupling over two bonds is generally smaller, often in the range of 15-30 Hz in aromatic systems.[5]

  • Three-Bond Coupling (³JCF): This coupling is typically in the range of 5-10 Hz.

  • Long-Range Coupling (ⁿJCF, n > 3): Couplings over more than three bonds are also frequently observed, though they are smaller in magnitude (0.5-3.0 Hz).[1][5][6] These long-range couplings can be particularly useful for confirming assignments and elucidating the connectivity within the biphenyl system.[8]

The presence and magnitude of these C-F coupling constants provide invaluable information about the substitution pattern of the fluorinated biphenyl.[6]

Experimental Protocols: A Self-Validating Approach

Acquiring high-quality ¹³C NMR data for fluorinated biphenyls requires careful consideration of experimental parameters. The goal is to create a self-validating system where the experimental choices are justified by the nature of the sample and the information sought.

Rigorous Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

Step-by-Step Sample Preparation Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the fluorinated biphenyl compound is highly soluble.[9] Common choices include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). Test solubility with the non-deuterated solvent first to conserve expensive deuterated solvents.[9][10]

  • Concentration: For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration is generally better.[11] Aim for a concentration that provides a saturated or near-saturated solution, typically in the range of 50 mg in 0.5-0.7 mL of solvent.[9] Be aware that very high concentrations can lead to increased viscosity and broader lines.

  • Filtration: It is crucial to remove any solid particles from the sample, as they will distort the magnetic field homogeneity and lead to broad, poorly resolved peaks. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

  • Sample Volume: The optimal sample volume is typically 0.5-0.6 mL, corresponding to a height of about 40-50 mm in a standard 5 mm NMR tube.[9][11]

  • Degassing (Optional): For samples that are sensitive to oxygen or for experiments requiring very high resolution, degassing using the freeze-pump-thaw technique can be beneficial.

Navigating the Challenges of Data Acquisition

The primary challenge in acquiring ¹³C NMR spectra of fluorinated compounds is the presence of C-F coupling, which splits the signal intensity into multiple lines, potentially burying them in the noise.[1]

Standard Acquisition (Proton-Decoupled ¹³C NMR):

The most common experiment is a standard proton-decoupled ¹³C NMR. In this experiment, the protons are irradiated, causing their signals to be decoupled from the carbon nuclei, resulting in singlets for carbons not coupled to fluorine. However, the ¹³C-¹⁹F couplings remain, providing the characteristic multiplets.[1]

Advanced Technique: Simultaneous ¹H and ¹⁹F Decoupling

For complex spectra with extensive overlapping multiplets, it is possible to decouple both ¹H and ¹⁹F nuclei simultaneously. This experiment, often denoted as ¹³C{¹H, ¹⁹F}, simplifies the spectrum to a series of singlets, one for each unique carbon environment.[5]

Causality Behind the Choice:

  • When to use standard ¹H decoupling: This is the default experiment and should always be run first. The C-F coupling patterns are highly informative for structural assignment.

  • When to use ¹H and ¹⁹F double decoupling: This technique is employed when the standard spectrum is too complex to interpret due to overlapping multiplets. It helps to identify the chemical shift of each carbon and can be used in conjunction with the standard spectrum to decipher the coupling patterns. However, this method requires a specialized NMR probe capable of triple resonance and can be technically challenging due to the wide range of ¹⁹F chemical shifts.[4]

Spectral Interpretation: From Data to Structure

Interpreting the ¹³C NMR spectrum of a fluorinated biphenyl is a process of systematic analysis, integrating chemical shift data with coupling constant information.

A Systematic Workflow for Spectral Analysis

Spectral_Analysis_Workflow A Acquire Standard ¹³C{¹H} Spectrum B Identify Solvent and Reference Peaks A->B F Acquire ¹³C{¹H, ¹⁹F} Spectrum (if necessary) A->F If spectrum is too complex C Identify Carbonyls and Other Non-Aromatic Carbons B->C D Analyze Aromatic Region: Identify Multiplets C->D E Measure Chemical Shifts and J-Coupling Constants D->E H Assign Resonances based on Shifts, Couplings, and Substituent Effects E->H G Correlate Singlets from Double Decoupled Spectrum with Multiplets F->G G->H I Utilize 2D NMR (e.g., ¹H-¹³C HSQC/HMBC) for Confirmation H->I

Caption: A logical workflow for the analysis of ¹³C NMR spectra of fluorinated biphenyls.

Through-Bond vs. Through-Space Coupling: A Key Distinction

In sterically congested fluorinated biphenyls, it is possible to observe through-space C-F coupling. This occurs when a carbon and a fluorine atom are not directly connected through a short chain of bonds but are in close spatial proximity due to the molecule's conformation.[12][13][14]

Coupling_Mechanisms cluster_through_bond Through-Bond Coupling cluster_through_space Through-Space Coupling TB_C1 C TB_C2 C TB_C1->TB_C2 TB_C3 C TB_C2->TB_C3 TB_F F TB_C3->TB_F TS_C C TS_F F TS_C->TS_F

Caption: Illustration of through-bond versus through-space C-F coupling mechanisms.

Distinguishing between these two types of coupling can provide valuable insights into the three-dimensional structure and conformation of the biphenyl system.[15] The magnitude of through-space coupling is highly dependent on the distance and relative orientation of the coupled nuclei.[12][13]

Data Presentation: Quantitative Insights

The following table summarizes typical ¹³C-¹⁹F coupling constants observed in fluorinated aromatic compounds. These values can serve as a useful guide during spectral interpretation.

Coupling TypeNumber of BondsTypical J-value (Hz)Notes
¹JCF1240 - 320Very large and diagnostic for directly fluorinated carbons.[4][5][6]
²JCF215 - 30Useful for identifying carbons adjacent to the C-F bond.[5]
³JCF35 - 10Helps in assigning carbons meta to the fluorine substituent.
⁴JCF40.5 - 4Smaller, but often observable and useful for confirming assignments.[5]
ⁿJCF (n>4)>4< 2Can be observed in conjugated systems.[1][8]

Applications in Drug Discovery and Development

Fluorinated biphenyl motifs are prevalent in many pharmaceuticals due to the ability of fluorine to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[16] ¹³C NMR is a critical tool in this field for:

  • Structural Verification: Unambiguously confirming the structure of synthesized compounds.

  • Purity Assessment: Identifying and quantifying impurities.

  • Conformational Analysis: Providing insights into the solution-state conformation of drug candidates, which can influence their biological activity.[15]

  • Fragment-Based Drug Discovery (FBDD): ¹⁹F and ¹³C NMR are powerful techniques for screening fragment libraries and characterizing their binding to protein targets.[17][18][19]

Conclusion: A Powerful, Information-Rich Technique

While the ¹³C NMR spectra of fluorinated biphenyl compounds are more complex than their non-fluorinated counterparts, this complexity is a rich source of detailed structural information. By understanding the fundamental principles of chemical shifts and C-F coupling, employing rigorous experimental protocols, and following a systematic approach to spectral interpretation, researchers can confidently elucidate the structures of these important molecules. The insights gained from ¹³C NMR are indispensable for advancing research in medicinal chemistry, materials science, and beyond.

References

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  • NMR coupling, through bond or spatial? Or does it depend on type of NMR used?. Reddit. [Link]

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  • The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds. Journal of the American Chemical Society. [Link]

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  • Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. [Link]

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Merle Bernhard, et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. [Link]

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An In-Depth Technical Guide to 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of a Fluorinated Biphenyl Scaffold

3-Fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS No. 503177-15-9) is a specialized aromatic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a biphenyl core with fluoro and cyano functional groups, makes it a valuable building block for creating complex molecules with tailored properties.[2] The strategic placement of the fluorine atom can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, which are crucial factors in drug design.[3][4] The nitrile group, on the other hand, serves as a versatile chemical handle for further synthetic transformations. This guide delves into the technical details of this compound, offering insights into its synthesis, commercial sourcing, and practical applications.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 503177-15-9[2][5]
Molecular Formula C13H8FN[2]
Molecular Weight 197.21 g/mol [2]
IUPAC Name 2-fluoro-4-phenylbenzonitrile[2]
Synonyms 4-Cyano-3-fluorobiphenyl, 2-Fluoro-4-phenylbenzonitrile[5]
Physical Form Solid[6]
Purity Typically ≥95%[5]

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The construction of the biphenyl scaffold of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance.[9][10]

The general synthetic approach involves the coupling of an aryl halide with an arylboronic acid or its ester derivative. In the case of this compound, this typically involves the reaction of a suitably substituted bromobenzonitrile with phenylboronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., 2-Fluoro-4-bromobenzonitrile) Product This compound A->Product Suzuki-Miyaura Coupling B Arylboronic Acid (e.g., Phenylboronic Acid) B->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Generalized Suzuki-Miyaura coupling for biphenyl synthesis.

Experimental Protocol: A Representative Suzuki Coupling

The following protocol outlines a general procedure for the synthesis of biphenyl derivatives via a Suzuki coupling reaction.[11]

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2, 0.005 mmol), and a base (e.g., potassium carbonate, 3.0 mmol).[11][12]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and deionized water.[11]

  • Reaction Execution: Stir the mixture at room temperature or under reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[12]

  • Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[12]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[12]

Commercial Availability and Sourcing

This compound is available from a variety of commercial suppliers specializing in fine chemicals and research compounds. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data.

Table 2: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesAdditional Information
Apollo Scientific 95%250mg and largerOffers detailed hazard and safety information.[5]
Sigma-Aldrich (Merck) Varies by product numberCustom quantities availableProvides Safety Data Sheets (SDS) with comprehensive handling instructions.[13]
Angene International Limited VariesInquire for detailsListed as a supplier on chemical directory platforms.[14]
BLDpharm Inquire for detailsInquire for detailsLists related fluorinated biphenyl compounds.[15]
Arctom Scientific 98% (GC-MS)100mg, 250mg, 1gProvides detailed product specifications.[16]
ECHEMI (Hangzhou Zhongqi Chem Co., Ltd.) Industrial and Pharma GradeInquire for detailsTrader of fine chemicals and pharmaceutical intermediates.[17]

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of research, particularly in drug discovery and materials science.

Drug Discovery

Fluorinated biphenyls are important scaffolds in the development of novel therapeutic agents.[1] The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.[3][18] For instance, fluorinated biphenyl moieties have been incorporated into non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[18] The nitrile group can also be a key pharmacophore or a precursor to other functional groups.

Materials Science

The rigid and electron-poor nature of fluorinated biphenyls makes them suitable for applications in materials science.[1] These compounds are used in the development of:

  • Organic Light-Emitting Diodes (OLEDs): The electronic properties of fluorinated biphenyls can be tuned for efficient light emission.

  • Liquid Crystal Displays (LCDs): The shape and polarity of these molecules are advantageous for creating liquid crystalline phases.

  • Organic Semiconductors and Polymers: They can serve as building blocks for conductive polymers and other advanced materials.[1]

Analytical Characterization

The unambiguous structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques.

Analytical_Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR FTIR Spectroscopy Sample->IR Analysis Structural Elucidation NMR->Analysis MS->Analysis IR->Analysis

Caption: A typical analytical workflow for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the carbon-hydrogen framework and confirming the presence and position of the fluorine atom.[19][20][21]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.[22][23]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups, such as the nitrile (C≡N) stretch.[21][24]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[5] It is also toxic to aquatic life with long-lasting effects.[5][13]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[13][25]

  • Handling: Avoid breathing dust and prevent contact with skin and eyes.[25][26]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[6]

  • Disposal: Dispose of the chemical and its container in accordance with local regulations.

In case of accidental exposure, it is crucial to follow the first-aid measures outlined in the Safety Data Sheet (SDS) provided by the supplier.[13][25]

Conclusion

This compound is a versatile and valuable building block for advanced research in drug discovery and materials science. Its synthesis, primarily through the robust Suzuki-Miyaura coupling, is well-established. A comprehensive understanding of its properties, coupled with careful sourcing from reputable suppliers and adherence to safety protocols, is paramount for its successful application. This guide provides the foundational technical knowledge to empower researchers to effectively utilize this important chemical intermediate in their innovative work.

References

A comprehensive list of references will be provided upon request.

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The Strategic Incorporation of Fluorine in Liquid Crystals: A Technical Guide to Tailoring Mesomorphic and Electro-Optical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into liquid crystal (LC) molecules has been a transformative strategy in the advancement of liquid crystal display (LCD) technologies and other sophisticated electro-optical applications. This in-depth technical guide elucidates the multifaceted role of fluorine in modulating the core properties of liquid crystals. By leveraging its unique electronic and steric characteristics, fluorine substitution provides a powerful tool for the precise tuning of dielectric anisotropy, viscosity, mesophase stability, and optical properties. This guide will explore the fundamental principles governing these modifications, detail experimental methodologies for the synthesis and characterization of fluorinated liquid crystals, and provide insights into their application in advanced display technologies.

The Fluorine Advantage: Fundamental Principles

The strategic placement of fluorine atoms within a liquid crystal molecule can dramatically alter its physicochemical properties. This is primarily due to the unique combination of fluorine's high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond.[1][2][3] These attributes lead to significant modifications in intermolecular forces, molecular packing, and the overall electronic structure of the mesogen.

Electronic Effects: The Power of the Dipole

The carbon-fluorine (C-F) bond is highly polar due to the large difference in electronegativity between carbon and fluorine. This strong dipole moment is the primary tool for engineering the dielectric anisotropy (Δε) of a liquid crystal, a critical parameter for display applications.[4][5]

  • Positive Dielectric Anisotropy (p-type, Δε > 0): When fluorine atoms are positioned at the terminal ends of a calamitic (rod-shaped) liquid crystal, the dipole moment aligns with the long molecular axis. This results in a large positive dielectric anisotropy, which is essential for twisted nematic (TN) and in-plane switching (IPS) LCD modes.[4]

  • Negative Dielectric Anisotropy (n-type, Δε < 0): Conversely, attaching fluorine atoms to lateral positions on the molecular core introduces a dipole moment perpendicular to the long axis.[6][7] This leads to a negative dielectric anisotropy, a prerequisite for vertically aligned (VA) display technology, which offers high contrast ratios and wide viewing angles.[7][8]

Steric and Conformational Influences

While the fluorine atom is the smallest halogen, it is larger than a hydrogen atom, leading to notable steric effects that influence molecular packing and mesophase behavior.[1][2] The introduction of fluorine can disrupt crystal packing, often leading to lower melting points and broader nematic ranges.[9][10] Furthermore, fluorination can induce conformational changes, stabilizing more linear, rod-like shapes which are favorable for the formation of the nematic phase.[11]

The interplay between these electronic and steric effects allows for the fine-tuning of a liquid crystal's properties to meet the stringent demands of modern display technologies.

Impact on Key Liquid Crystal Properties

The introduction of fluorine has a cascading effect on several key physical properties of liquid crystals, which are summarized below.

Dielectric Anisotropy (Δε)

As previously discussed, the ability to control the magnitude and sign of the dielectric anisotropy is a primary driver for the use of fluorine in liquid crystals.[4][6] Materials with high positive or negative Δε enable lower operating voltages, which in turn reduces power consumption in display devices.[7]

Viscosity (γ₁)

Fluorinated liquid crystals often exhibit lower rotational viscosity compared to their non-fluorinated or cyano-substituted counterparts.[12] The low polarizability of the C-F bond can lead to weaker intermolecular interactions, facilitating easier molecular reorientation under an applied electric field.[5] This translates to faster switching speeds, a critical factor for reducing motion blur in high-refresh-rate displays.[13] However, it is important to note that highly fluorinated compounds can sometimes exhibit increased viscosity due to their higher molecular weight.

Mesophase Behavior and Thermal Stability

Fluorine substitution significantly impacts the phase transition temperatures and the types of mesophases observed.[9][14]

  • Melting Point and Nematic Range: Lateral fluorine substitution, in particular, can disrupt the crystalline packing of molecules, leading to a reduction in melting point and a broadening of the nematic temperature range.[9][10]

  • Smectic Phase Suppression/Enhancement: The influence on smectic phases is more complex. In some cases, lateral fluorination can suppress the formation of smectic phases, enhancing the desired nematic phase.[10] In other instances, particularly with terminal fluorination, the increased dipole-dipole interactions can stabilize smectic phases.[1]

  • Thermal and Chemical Stability: The high bond energy of the C-F bond imparts excellent thermal and chemical stability to fluorinated liquid crystals.[5][15] This is crucial for the longevity and reliability of LCDs, especially under exposure to heat and UV radiation.

Optical Properties: Birefringence (Δn)

Fluorination can also be used to tune the birefringence (Δn) of a liquid crystal. While the effect is generally less pronounced than on dielectric anisotropy, it is still an important consideration in display design. The low polarizability of the C-F bond can lead to a slight reduction in birefringence. However, the overall molecular structure plays a more dominant role in determining this property.[13]

Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Liquid Crystal Analogues

PropertyNon-Fluorinated AnalogLaterally Fluorinated AnalogTerminally Fluorinated Analog
Dielectric Anisotropy (Δε) Small, slightly positiveModerately to highly negative[6][7]Moderately to highly positive[4]
Rotational Viscosity (γ₁) ModerateGenerally lower[16][12]Can be higher or lower
Melting Point (Tₘ) HigherGenerally lower[9][10]Variable
Nematic Range (ΔTₙ) NarrowerOften broader[9][10]Variable
Birefringence (Δn) HigherSlightly lowerSlightly lower

Advanced Concepts: Flexoelectricity

In addition to the primary electro-optical effects, fluorination can also influence more subtle phenomena such as flexoelectricity. Flexoelectricity is the coupling between an electric polarization and a curvature strain (splay or bend) in the liquid crystal director field.[17][18][19] While present in all liquid crystals, materials with specific molecular shapes and dipole distributions, often achievable through strategic fluorination, can exhibit enhanced flexoelectric coefficients. This property is being explored for novel applications, including fast-switching display modes and nano-actuators.[18]

Experimental Section: Synthesis and Characterization

The synthesis of fluorinated liquid crystals requires specialized chemical methodologies.

General Synthetic Strategies

The introduction of fluorine into the target molecule can be achieved through various synthetic routes. A common approach involves the use of fluorinated building blocks, which are then incorporated into the final liquid crystal structure through standard cross-coupling reactions.[20][21]

Illustrative Synthetic Workflow:

G cluster_0 Synthesis of Fluorinated Core cluster_1 Core Elongation cluster_2 Terminal Group Attachment A Starting Material (e.g., Dihalobenzene) B Fluorination Reaction (e.g., Halex, Buchwald-Hartwig) A->B C Fluorinated Intermediate B->C D Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) C->D E Elongated Fluorinated Core D->E F Functionalization of Terminal Position E->F G Attachment of Alkyl/Alkoxy Chain F->G H Final Fluorinated Liquid Crystal G->H

Caption: General synthetic workflow for a fluorinated liquid crystal.

Characterization Protocols

A suite of analytical techniques is employed to characterize the properties of newly synthesized fluorinated liquid crystals.

Step-by-Step Characterization Workflow:

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the successful incorporation of fluorine.[21]

    • Mass Spectrometry (MS): To determine the molecular weight.

  • Mesomorphic Properties:

    • Polarized Optical Microscopy (POM): To identify the liquid crystal phases (nematic, smectic, etc.) and observe their characteristic textures.[22]

    • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[22]

  • Electro-Optical and Physical Properties:

    • Dielectric Spectroscopy: To measure the dielectric permittivity parallel and perpendicular to the director, from which the dielectric anisotropy (Δε) is calculated.[6]

    • Refractometry (Abbe Refractometer): To measure the ordinary and extraordinary refractive indices and calculate the birefringence (Δn).

    • Viscometry (Rotational Viscometer): To measure the rotational viscosity (γ₁).

    • Electro-optical Switching Measurements: To determine the threshold voltage and response times in a test cell.

Characterization Workflow Diagram:

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Mesomorphic Characterization cluster_3 Physical Property Measurement A Synthesized Compound B NMR (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry A->C D Polarized Optical Microscopy A->D F Dielectric Spectroscopy (Δε) A->F G Refractometry (Δn) A->G H Viscometry (γ₁) A->H I Electro-optical Switching A->I E Differential Scanning Calorimetry D->E

Caption: Standard characterization workflow for novel liquid crystals.

Applications in Advanced Displays

The tunability of properties afforded by fluorination has been instrumental in the development of high-performance active-matrix liquid crystal displays (AMLCDs).[23][24][25]

  • Vertically Aligned (VA) Mode: N-type liquid crystals with negative dielectric anisotropy are the cornerstone of VA-LCDs, which are widely used in televisions and monitors due to their high contrast and excellent black levels.[7]

  • In-Plane Switching (IPS) and Fringe-Field Switching (FFS) Modes: P-type liquid crystals with positive dielectric anisotropy are employed in IPS and FFS displays, which are favored for mobile devices due to their wide viewing angles and good color reproduction.[7]

  • Low Power Consumption Devices: The ability to achieve high dielectric anisotropy allows for lower operating voltages, making fluorinated liquid crystals ideal for battery-powered devices.[7]

Conclusion and Future Outlook

The incorporation of fluorine is a cornerstone of modern liquid crystal design, providing an unparalleled ability to tailor material properties for specific applications. The strategic placement of fluorine atoms allows for precise control over dielectric anisotropy, viscosity, and mesophase behavior, which has been critical to the advancement of LCD technology. As the demand for displays with higher resolution, faster response times, and lower power consumption continues to grow, the role of fluorine in liquid crystal science and technology will undoubtedly expand. Future research will likely focus on the synthesis of novel fluorinated mesogens with even more extreme properties, as well as exploring their potential in emerging fields beyond displays, such as smart windows, optical computing, and advanced sensors.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cyanobiphenyl Liquid Crystals

Introduction: In the landscape of materials science, few discoveries have had as profound and widespread an impact as that of cyanobiphenyl liquid crystals. These remarkable organic molecules, first synthesized by George William Gray and his team at the University of Hull in 1972, revolutionized the field of optoelectronics and paved the way for the ubiquitous liquid crystal displays (LCDs) that define modern information technology.[1][2][3] This guide provides a comprehensive technical overview of cyanobiphenyl liquid crystals, from their fundamental molecular structure and synthesis to their diverse mesophase behaviors and critical role in advanced applications. It is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of these pivotal compounds.

The significance of cyanobiphenyls lies in their stable nematic phase at room temperature, a property that was crucial for the development of practical and long-lasting LCDs.[1][3] The archetypal cyanobiphenyl, 4-cyano-4'-pentylbiphenyl (5CB), became the workhorse of the burgeoning flat-screen industry and a model system for fundamental liquid crystal research.[2][4][5] This guide will delve into the causality behind the unique properties of cyanobiphenyls, offering field-proven insights into their behavior and application.

cluster_0 General Structure of a Cyanobiphenyl Liquid Crystal Alkyl_Chain Alkyl Chain (R) (e.g., -C5H11 in 5CB) Biphenyl_Core Biphenyl Core Alkyl_Chain->Biphenyl_Core Cyano_Group Cyano Group (C≡N) Biphenyl_Core->Cyano_Group

Caption: General molecular structure of a cyanobiphenyl liquid crystal, highlighting the key functional components.

Structure-Property Relationships: The Key to Mesophase Engineering

The remarkable properties of cyanobiphenyl liquid crystals are intrinsically linked to their molecular architecture. The defining features are a rigid biphenyl core, a flexible alkyl chain at one end, and a strongly polar cyano (C≡N) group at the other. This anisotropic, rod-like shape is fundamental to the formation of liquid crystalline phases.

The length of the alkyl chain plays a critical role in determining the type of mesophase and the transition temperatures. Shorter alkyl chains, as in 4-cyano-4'-pentylbiphenyl (5CB), favor the formation of a nematic phase over a wide temperature range.[6] As the alkyl chain length increases, as in 4-cyano-4'-octylbiphenyl (8CB), smectic phases with a higher degree of positional order become more prominent.[7][8] This is due to the increased van der Waals interactions between the longer alkyl chains, which promote a layered arrangement of the molecules.

The cyano group is another crucial component, contributing a large dipole moment that enhances the longitudinal molecular interactions and leads to a high degree of orientational order. This strong positive dielectric anisotropy is essential for the operation of twisted nematic LCDs, where an electric field is used to switch the orientation of the liquid crystal molecules.[9]

Cyanobiphenyl Abbreviation Molecular Formula Molar Mass ( g/mol ) Mesophase Behavior and Transition Temperatures (°C)
4-Cyano-4'-pentylbiphenyl5CBC18H19N249.35Crystal to Nematic: 22.5, Nematic to Isotropic: 35.0
4-Cyano-4'-heptylbiphenyl7CBC20H23N277.40Crystal to Nematic: 30.0, Nematic to Isotropic: 42.8
4-Cyano-4'-octylbiphenyl8CBC21H25N291.43Crystal to Smectic A: 21.5, Smectic A to Nematic: 33.5, Nematic to Isotropic: 40.5[7][8]
4-Cyano-4'-octyloxybiphenyl8OCBC21H25NO307.43Crystal to Smectic A: 54.5, Smectic A to Nematic: 67.0, Nematic to Isotropic: 80.0

Table 1: Physical properties of common cyanobiphenyl liquid crystals.

Synthesis of Cyanobiphenyls: A Pathway to Purity

The pioneering synthesis of cyanobiphenyls by George Gray's group was a pivotal achievement that enabled their widespread use. A common synthetic route to 4-cyano-4'-pentylbiphenyl (5CB) involves a multi-step process starting from biphenyl. The purity of the final product is paramount, as even trace impurities can significantly affect the electrical and optical properties of the liquid crystal, impacting device performance and lifetime.

Experimental Protocol: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)

  • Bromination of Biphenyl: Biphenyl is first brominated to introduce a bromine atom at the 4-position.

  • Friedel-Crafts Acylation: The resulting 4-bromobiphenyl undergoes a Friedel-Crafts acylation with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the pentanoyl group.

  • Clemmensen or Wolff-Kishner Reduction: The ketone is then reduced to an alkyl group (the pentyl chain) using a standard reduction method.

  • Cyanation: Finally, the bromo group is replaced with a cyano group, typically through a Rosenmund-von Braun reaction using copper(I) cyanide.

cluster_1 Synthetic Pathway to 5CB Biphenyl Biphenyl 4-Bromobiphenyl 4-Bromobiphenyl Biphenyl->4-Bromobiphenyl Bromination 4-Bromo-4'-pentanoylbiphenyl 4-Bromo-4'-pentanoylbiphenyl 4-Bromobiphenyl->4-Bromo-4'-pentanoylbiphenyl Friedel-Crafts Acylation 4-Bromo-4'-pentylbiphenyl 4-Bromo-4'-pentylbiphenyl 4-Bromo-4'-pentanoylbiphenyl->4-Bromo-4'-pentylbiphenyl Reduction 5CB 5CB 4-Bromo-4'-pentylbiphenyl->5CB Cyanation

Caption: A simplified schematic of the synthetic route to 4-cyano-4'-pentylbiphenyl (5CB).

Mesophase Behavior: A World Between Solid and Liquid

Cyanobiphenyls exhibit a rich variety of thermotropic liquid crystalline phases, meaning their phase transitions are driven by changes in temperature.[10][11] The most common and technologically important phases are the nematic, smectic, and cholesteric phases.

  • Nematic Phase: In the nematic phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack positional order, allowing them to flow like a liquid. This combination of fluidity and optical anisotropy is the basis for their use in displays.[12]

  • Smectic Phase: Smectic phases exhibit a higher degree of order than nematic phases. In addition to orientational order, the molecules are arranged in layers.[12] In the smectic A phase, the director is perpendicular to the layer planes, while in the smectic C phase, it is tilted. The presence of smectic phases is more common in cyanobiphenyls with longer alkyl chains.[7][8]

  • Cholesteric Phase (Chiral Nematic): When a chiral dopant is added to a nematic cyanobiphenyl, a cholesteric phase can be induced.[13][14] In this phase, the director rotates in a helical fashion throughout the material. The pitch of this helix is sensitive to temperature, leading to the thermochromic (color-changing) properties utilized in some applications.

cluster_2 Molecular Arrangement in Liquid Crystal Phases Isotropic Isotropic (Disordered) Nematic Nematic (Orientational Order) Isotropic->Nematic Cooling Smectic_A Smectic A (Layered, Orthogonal) Nematic->Smectic_A Cooling

Caption: A diagram illustrating the increasing degree of molecular order from the isotropic to the nematic and smectic A phases.

Applications: From Displays to Advanced Sensors

The unique electro-optical properties of cyanobiphenyl liquid crystals have led to their widespread application in a variety of technologies.

Liquid Crystal Displays (LCDs): The most significant application of cyanobiphenyls is in LCDs.[2][15] In a typical twisted nematic (TN) display, a thin layer of a nematic liquid crystal mixture, such as E7, is placed between two polarizers and transparent electrodes. The E7 mixture is a eutectic blend of several cyanobiphenyls and a cyanoterphenyl, designed to have a broad nematic range and high positive dielectric anisotropy.[16][17][18] By applying an electric field, the orientation of the liquid crystal molecules can be switched, controlling the passage of light and creating an image.

cluster_3 Twisted Nematic (TN) LCD Cell Operation Light_Source Light Source Polarizer_1 Vertical Polarizer Light_Source->Polarizer_1 LC_Layer_Off LC Layer (OFF) (Twisted Nematic) Polarizer_1->LC_Layer_Off LC_Layer_On LC Layer (ON) (Aligned with Field) Polarizer_2_Off Horizontal Polarizer LC_Layer_Off->Polarizer_2_Off Light_Passes Light Passes Polarizer_2_Off->Light_Passes Polarizer_2_On Horizontal Polarizer LC_Layer_On->Polarizer_2_On Light_Blocked Light Blocked Polarizer_2_On->Light_Blocked

Caption: A simplified workflow of a twisted nematic LCD cell in both the "ON" and "OFF" states.

Sensors: The sensitive response of cyanobiphenyl liquid crystals to external stimuli makes them excellent candidates for chemical and biological sensors.[19][20][21] The alignment of the liquid crystal molecules can be disrupted by the presence of analytes at a functionalized surface, leading to a detectable optical response. This principle has been used to develop sensors for a wide range of substances, including gases, organic molecules, and biological macromolecules.

Other Applications: Cyanobiphenyls are also used in a variety of other advanced materials and devices, including:

  • Smart windows: where the transparency can be electrically controlled.

  • Spatial light modulators: for applications in optical computing and holography.

  • Anisotropic solvents: for aligning molecules for spectroscopic studies or as a medium for anisotropic polymerization.[4][5][22]

Future Trends and Conclusion

The field of cyanobiphenyl liquid crystals continues to evolve, with ongoing research focused on the synthesis of new materials with enhanced properties and the development of novel applications. Areas of active investigation include the development of liquid crystals for faster switching displays, more sensitive and selective sensors, and their integration into soft robotics and other dynamic systems.

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  • Lagerwall, J. P. F. (2020). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals, 47(14-15), 2054-2073. [Link]

  • Nanoscale Events on Cyanobiphenyl-Based Self-Assembled Droplets Triggered by Gas Analytes. (2022). ACS Applied Materials & Interfaces, 14(4), 5985-5995. [Link]

  • 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • From the discovery of the partially bilayer smectic A phase to blue phases in polar liquid crystals. (2015). Liquid Crystals, 42(5-6), 631-640. [Link]

  • Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PDA. (n.d.). Waters. Retrieved January 11, 2026, from [Link]

  • The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range. (2012). Optics Express, 20(14), 15467-15477. [Link]

  • Thermotropic – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]

  • Goodby, J. W. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals, 51(1), 1-17. [Link]

  • Lagerwall, J. P. F. (2020). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. ORBilu. Retrieved January 11, 2026, from [Link]

  • Lagerwall, J. P. F. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals, 50(14), 2054-2073. [Link]

  • Recent advances in thermotropic liquid crystals. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Miscibility Studies of Bismesogen CBnCB Forming Nematic Twist-Bend Phase with Cyanobiphenyls nCB. (2024). Materials, 17(17), 3824. [Link]

  • A review of: “The Optics of Thermotropic Liquid Crystals”. (1998). Liquid Crystals Today, 8(2), 11-12. [Link]

  • Goodby, J. W., & Cowling, S. J. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 849. [Link]

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New cholesteric liquid crystals for displays. Electronics Letters, 9(24), 616-617. [Link]

  • Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 4-Cyano-4'-pentylbiphenyl. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

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Methodological & Application

Application Note: Strategic Synthesis of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the synthesis of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. This biaryl motif is a crucial scaffold in medicinal chemistry and materials science.[1][2][3][4] The methodology centers on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[5][6] We will delve into the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of reagents, and present a step-by-step protocol for synthesis, purification, and characterization. Furthermore, this document includes troubleshooting insights and critical safety protocols to ensure a successful and safe experimental outcome.

Foundational Principles: The Why and How of the Suzuki Coupling

The synthesis of biaryl structures is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and functional materials.[4] Molecules like this compound are of particular interest; the fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile chemical handle. The Suzuki-Miyaura reaction is the preeminent method for constructing such scaffolds due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[5][7]

The Catalytic Engine: Mechanism of the Suzuki-Miyaura Reaction

The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The universally accepted mechanism involves three key steps, each critical for the formation of the desired carbon-carbon bond.[5][9][10]

  • Oxidative Addition: The catalytic cycle begins when the active Pd(0) species inserts into the carbon-halogen bond of the electrophile (in our case, 4-bromo-2-fluorobenzonitrile). This is often the rate-determining step and results in the formation of a Pd(II) complex.[6] The reactivity order for halides is typically I > Br > OTf >> Cl > F, making aryl bromides a common and cost-effective choice.[7]

  • Transmetalation: This step requires the activation of the organoboron compound (phenylboronic acid) by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species.[6][11] This boronate then transfers its organic group (the phenyl ring) to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The choice of base is crucial and can significantly affect reaction rates and yields.[12]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[8][10]

Visualizing the Catalytic Cycle

The interplay between the catalyst, substrates, and base is elegantly captured in the catalytic cycle diagram below.

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (4-Bromo-2-fluorobenzonitrile) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Phenylboronic Acid) Ar2BOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates B(OH)₂ Workflow start Start prep 1. Reagent Prep (Flame-dry flask, add solids) start->prep inert 2. Establish Inert Atmosphere (Ar/N₂) prep->inert add_solvents 3. Add Degassed Solvents & Catalyst inert->add_solvents reflux 4. Heat to 100°C (12-24h) add_solvents->reflux monitor 5. Monitor Reaction (TLC / LC-MS) reflux->monitor workup 6. Cooldown & Quench (Add H₂O) monitor->workup Reaction Complete extract 7. Extraction (Ethyl Acetate) workup->extract purify 8. Dry & Concentrate extract->purify column 9. Flash Column Chromatography purify->column characterize 10. Characterization (NMR, MS) column->characterize end End Product characterize->end

Sources

Application Notes and Protocols for the Suzuki-Miyaura Reaction in the Synthesis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry, agrochemicals, and materials science.[1] The introduction of fluorine atoms into this scaffold can dramatically enhance a molecule's pharmacological profile, including metabolic stability, binding affinity, and lipophilicity.[2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these valuable fluorinated biphenyls, offering high functional group tolerance and generally high yields.[1][5] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction for the synthesis of fluorinated biphenyls, offering insights into the reaction mechanism, practical guidance on experimental design, and detailed protocols for researchers, scientists, and drug development professionals.

I. The Mechanism of the Suzuki-Miyaura Reaction: A Focus on Fluorinated Substrates

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination. The presence of fluorine on the aromatic rings can influence each of these steps.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. The reactivity of the aryl halide is dependent on the C-X bond strength (I > Br > Cl >> F). While C-F bond activation is challenging, it can be achieved, particularly with electron-deficient fluoroarenes.[6][7]

  • Transmetalation: This step involves the transfer of the aryl group from the organoboron reagent to the palladium center. The reaction is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] Fluoride ions can also play a significant role in promoting transmetalation.[9][10]

  • Reductive Elimination: The final step is the reductive elimination of the two coupled aryl groups from the Pd(II) complex, which forms the desired biphenyl product and regenerates the active Pd(0) catalyst.[1]

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) pd_aryl_boronate Ar-Pd(II)-Ar'(L_n) pd_complex->pd_aryl_boronate Transmetalation (Ar'-B(OR)2 + Base) pd_aryl_boronate->pd0 Reductive Elimination product Ar-Ar' pd_aryl_boronate->product Product Formation reactants Reactants: Ar-X Ar'-B(OR)2 Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Key Experimental Parameters: A Guide to Rational Reaction Design

The success of a Suzuki-Miyaura reaction for synthesizing fluorinated biphenyls hinges on the careful selection of several key parameters.

A. Choice of Palladium Catalyst and Ligands

The combination of the palladium precursor and the phosphine ligand is crucial for an efficient reaction. For electron-deficient or sterically hindered fluorinated substrates, bulky and electron-rich phosphine ligands are often preferred as they promote oxidative addition and reductive elimination.

Catalyst/Ligand SystemSubstrate ScopeKey Advantages
Pd(PPh₃)₄ General purposeCommercially available, effective for many standard couplings.
Pd(OAc)₂ / SPhos Electron-rich and -poor aryl chlorides and bromidesHigh activity, good for challenging substrates.
Pd₂(dba)₃ / XPhos Highly electron-poor or sterically hindered substrates.[11]Excellent for difficult couplings, high yields.[11]
Buchwald Palladacycles Broad applicabilityAir- and moisture-stable, high turnover numbers.
B. The Organoboron Reagent: Boronic Acids vs. Boronic Esters

Both boronic acids and their corresponding esters can be used in Suzuki-Miyaura couplings. The choice between them involves a trade-off between reactivity and stability.[12]

  • Boronic Acids: Generally more reactive than boronic esters.[13] However, they can be prone to protodeboronation, especially electron-deficient heteroarylboronic acids.[14]

  • Boronic Esters (e.g., Pinacol Esters): Offer enhanced stability, making them easier to handle, purify, and store.[12][15] This stability often comes at the cost of lower reactivity.[16]

For challenging couplings involving unstable boronic acids, the use of the corresponding pinacol ester can lead to more reliable and reproducible results.[15]

C. The Role of the Base and Solvent

The base plays a critical role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction outcome. For instance, cesium fluoride (CsF) can be a potent base, particularly in couplings involving trifluoroborates.[10]

The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly employed. The aqueous phase is often necessary for the action of inorganic bases.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of a Monofluorinated Biphenyl

This protocol describes the synthesis of 4-fluoro-4'-methyl-1,1'-biphenyl from 4-iodotoluene and 4-fluorophenylboronic acid.[1]

Workflow Diagram:

Protocol1_Workflow start Start reagents Combine Reactants: 4-iodotoluene 4-fluorophenylboronic acid Pd(PPh3)4 K2CO3 start->reagents solvent Add Solvent: Toluene/Ethanol/Water reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80 °C, 12 h) solvent->reaction workup Aqueous Workup: Extract with Ethyl Acetate reaction->workup purification Purify by Column Chromatography workup->purification product Obtain 4-fluoro-4'-methyl-1,1'-biphenyl purification->product end End product->end

Caption: Experimental workflow for the synthesis of a monofluorinated biphenyl.

Materials:

  • 4-Iodotoluene (1.0 mmol)

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodotoluene, 4-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-fluoro-4'-methyl-1,1'-biphenyl.

Protocol 2: Synthesis of a Polyfluorinated Biphenyl Using a Buchwald Ligand

This protocol is adapted for more challenging couplings involving electron-poor substrates, utilizing a more active catalyst system.[11]

Materials:

  • Polyfluorinated aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.075 mmol)

  • Sodium carbonate (Na₂CO₃) (2.2 mmol)

  • THF/Toluene/Water (3:3:1, 7 mL)

Procedure:

  • In a glovebox, combine the polyfluorinated aryl bromide, arylboronic acid, Pd₂(dba)₃, XPhos, and Na₂CO₃ in a reaction vial.

  • Add the degassed solvent mixture.

  • Seal the vial and heat the reaction mixture to 95 °C for 16-60 hours, with stirring.[11]

  • Monitor the reaction for consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and follow a similar aqueous workup and purification procedure as described in Protocol 1.

IV. Troubleshooting and Optimization

Challenges in the Suzuki-Miyaura coupling of fluorinated biphenyls often include low yields, incomplete conversion, and side reactions such as homocoupling and protodeboronation.[11]

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a more active catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos). Ensure proper degassing of solvents.
Poor choice of baseScreen different bases (e.g., K₃PO₄, Cs₂CO₃).
Homocoupling of Boronic Acid Boronic acid instabilityUse the corresponding boronic ester (e.g., pinacol ester).[11]
Protodeboronation Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is not hygroscopic.
Difficulty with C-F Activation Strong C-F bondFor direct C-F activation, specialized nickel or palladium catalyst systems may be required.[17]

V. Conclusion

The Suzuki-Miyaura reaction is a powerful and indispensable tool for the synthesis of fluorinated biphenyls. A thorough understanding of the reaction mechanism and the influence of fluorine substituents, coupled with rational selection of catalysts, ligands, bases, and solvents, is paramount for achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully synthesize a wide range of fluorinated biphenyls, thereby enabling further advancements in drug discovery and materials science.

References

  • Grimaud, L., & Jutand, A. (n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Thieme. Retrieved from [Link]

  • Braun, T., & Perutz, R. N. (2002). Palladium catalysed Suzuki reactions of fluoroarenes.
  • Amatore, C., Le Duc, G., & Jutand, A. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 17(8), 2492–2503.
  • Leney, A. C., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9134-9171.
  • Weissman, S. A., & Zewge, D. (2014). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 79(15), 7045–7053.
  • Langer, P. (2010). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synthesis, 2010(14), 2309-2324.
  • Sandford, G. (2007). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry, 72(22), 8493–8496.
  • Ogoshi, S. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Rakers, L., & Studer, A. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12384–12393.
  • Ali, A. A., et al. (2019). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. Retrieved from [Link]

  • Navío, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Wang, H., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B, 11(10), 3209–3221.
  • Widdowson, D. A., & Sandford, G. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (13), 2291–2298.
  • Zhang, Z., et al. (2021). Comparison of reactivity of different boron reagents. ResearchGate. Retrieved from [Link]

  • Navío, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]

  • Watson, D. A., et al. (2012). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 134(3), 1662–1670.
  • Al-Masum, M., & Al-Mughaid, H. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29334–29344.
  • Murphy, C. D., & Sandford, G. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4424–4434.
  • Sather, A. C., & Lectka, T. (2015). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Journal of the American Chemical Society, 137(43), 13839–13842.
  • Navío, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Retrieved from [Link]

  • Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)boronic acids and esters. Canadian Journal of Chemistry, 99(10), 835-842.
  • Zhang, W. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 25(10), 1335-1348.
  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 14(17), 4494–4497.
  • Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(3), 735–740.
  • Al-Masum, M., & Al-Mughaid, H. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29334–29344.
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  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4424–4434.
  • Fuchibe, K., et al. (2011). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 9(19), 6559-6561.
  • Boruah, P. R., et al. (2015).

Sources

palladium catalyst for 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Synthesis of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Introduction: The Strategic Importance of Fluorinated Biaryl Nitriles

The this compound scaffold is a privileged structural motif in modern medicinal chemistry and materials science.[1] The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] The nitrile group serves as a versatile synthetic handle, readily convertible to amines, amides, carboxylic acids, or tetrazoles. Consequently, robust and scalable methods for the synthesis of this key intermediate are of paramount importance to drug development professionals.

Among the most powerful and versatile methods for constructing the biaryl bond is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed transformation offers exceptional functional group tolerance, utilizes readily available and relatively non-toxic organoboron reagents, and proceeds under generally mild conditions, making it a cornerstone of modern organic synthesis.[6][7] This document provides a detailed examination of the synthesis of this compound via the Suzuki-Miyaura reaction, offering mechanistic insights, a validated experimental protocol, and practical guidance for researchers.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4][8] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (in this case, 4-bromo-2-fluorobenzonitrile). This is often the rate-determining step, resulting in a Pd(II) intermediate.[4] The choice of ligand is crucial here, as electron-rich and bulky phosphine ligands can accelerate this step, particularly for less reactive aryl chlorides.[9]

  • Transmetalation: The aryl group from the organoboron species (phenylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center and displacing the halide.[4][10]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled aryl groups from the Pd(II) center, forming the desired C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[11]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (4-bromo-2-fluorobenzonitrile) pd2_intermediate1 L₂Pd(II)(Ar¹)(X) oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation Ar²-B(OH)₂ + Base pd2_intermediate2 L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Rationale for Reagent & Catalyst Selection

A successful synthesis requires the careful selection of each component. The choices below are based on established literature for robustness and high yield in related biaryl syntheses.

  • Palladium Source: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is selected as the precatalyst.[12] It is a stable, commercially available Pd(0) complex that reliably initiates the catalytic cycle without requiring an in-situ reduction step.[13] Its primary drawback is sensitivity to air and moisture, necessitating handling under an inert atmosphere.[13]

  • Ligand: The triphenylphosphine (PPh₃) ligands already present in the Pd(PPh₃)₄ complex are sufficient for this transformation. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), more specialized, bulky, and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) might be required to enhance catalytic activity.[7]

  • Coupling Partners:

    • Aryl Halide: 4-Bromo-2-fluorobenzonitrile is chosen as the electrophile. Aryl bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.

    • Organoboron Reagent: Phenylboronic acid is a readily available and stable nucleophilic partner. An excess (1.2-1.5 equivalents) is typically used to drive the reaction to completion.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions. It is crucial for the formation of the reactive boronate species.[10]

  • Solvent System: A biphasic mixture of an organic solvent (like Toluene or 1,4-Dioxane) and water is commonly employed.[14] The organic phase solubilizes the catalyst and organic substrates, while the aqueous phase dissolves the inorganic base and facilitates the removal of boronate byproducts. The presence of water can often accelerate the transmetalation step.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 4-bromo-2-fluorobenzonitrile and phenylboronic acid.

Materials & Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
4-Bromo-2-fluorobenzonitrile105942-08-3200.01Starting Material (1.0 equiv.)
Phenylboronic Acid98-80-6121.93Coupling Partner (1.3 equiv.)
Pd(PPh₃)₄14221-01-31155.56Catalyst (3 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.21Base (2.5 equiv.)
Toluene108-88-392.14Anhydrous, degassed solvent
Ethanol (EtOH)64-17-546.07Co-solvent
Deionized Water7732-18-518.02Degassed
Ethyl Acetate (EtOAc)141-78-688.11For extraction
Brine (Saturated NaCl solution)7647-14-558.44For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Silica Gel (230-400 mesh)7631-86-9-For column chromatography
Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Addition - Add aryl halide, boronic acid, and base to Schlenk flask. B 2. Inert Atmosphere - Seal flask, evacuate, and backfill with Argon/N₂ (3x). A->B C 3. Solvent & Catalyst - Add degassed solvents. - Purge with gas for 15 min. - Add Pd(PPh₃)₄ catalyst. B->C D 4. Reaction - Heat mixture to 90 °C with vigorous stirring. C->D E 5. Monitoring - Track progress via TLC/GC-MS until starting material is consumed. D->E F 6. Work-up - Cool to RT, dilute with EtOAc. - Wash with H₂O and brine. E->F Upon Completion G 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. F->G H 8. Characterization - Confirm product structure and purity (NMR, MS). G->H

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzonitrile (1.00 g, 5.0 mmol, 1.0 equiv.), phenylboronic acid (0.79 g, 6.5 mmol, 1.3 equiv.), and potassium carbonate (1.73 g, 12.5 mmol, 2.5 equiv.).[14]

  • Inerting the System: Seal the flask with a rubber septum. Connect the flask to a Schlenk line, evacuate the atmosphere carefully, and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed toluene (25 mL), degassed ethanol (5 mL), and degassed deionized water (5 mL) via cannula or syringe.[14] Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the solvent is thoroughly deoxygenated.

  • Following deoxygenation, add tetrakis(triphenylphosphine)palladium(0) (0.173 g, 0.15 mmol, 0.03 equiv.) to the flask under a positive flow of inert gas.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The reaction is complete upon the disappearance of the 4-bromo-2-fluorobenzonitrile starting material.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (30 mL).[16]

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford this compound as a pure solid. An expected yield is typically in the range of 80-95%.

Troubleshooting and Potential Side Reactions

Issue/Side ReactionPotential CauseRecommended Solution
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed solvents; Ineffective base.Ensure rigorous inert atmosphere technique. Use freshly opened or purified solvents and reagents. Consider a stronger base like K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading; High temperature.Maintain strict anaerobic conditions. Optimize catalyst loading (lower may be better). Run the reaction at the lowest effective temperature.
Protodeborylation Presence of excess water or protic sources before transmetalation is complete.Ensure base is added and mixed before prolonged heating. Use anhydrous solvents if the problem persists, though this may slow the reaction.
Hydrodehalogenation β-hydride elimination from a Pd-H species. Often more prevalent in C-N couplings but can occur.This is less common in Suzuki couplings but can be influenced by ligand choice and impurities. Ensuring high-purity starting materials can help.[17][18]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and high-yielding method for the synthesis of this compound. By understanding the underlying catalytic cycle and carefully controlling reaction parameters—particularly the exclusion of oxygen—researchers can consistently produce this valuable intermediate. The protocol described herein provides a robust starting point that can be adapted and optimized for scale-up in both academic and industrial drug development settings.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available from: [Link]

  • National Institutes of Health. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available from: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available from: [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]

  • ACS Publications. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available from: [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • National Institutes of Health. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Available from: [Link]

  • ChemRxiv. An Oxidative Palladium-Catalyzed Remote meta– Selective Homo-Biaryl-Coupling Assisted by Nitrile Directing Templates. Available from: [Link]

  • ResearchGate. Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. Available from: [Link]

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  • Johnson Matthey. Pd 101: Pd(PPh3)4 | CAS 14221 01 3. Available from: [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

  • Nature. Palladium-Catalysed C–H Fluorination: A Reaction Years in the Making. Available from: [Link]

  • Palladium-mediated intramolecular biaryl coupling reaction: Convenient preparation of furoquinolinone derivatives. Available from: [Link]

  • PubMed. Palladium-catalysed electrophilic aromatic C-H fluorination. Available from: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available from: [Link]

  • YouTube. Synthesis of Pd(PPh3)4. Available from: [Link]

  • PubMed. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Available from: [Link]

  • Common Organic Chemistry. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Available from: [Link]

  • Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Available from: [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • OUCI. Palladium-Catalyzed Coupling of Biphenyl-2-yl Trifluoromethanesulfonates with Dibromomethane to Access Fluorenes. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ACS Publications. Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation Using Cyano as a Directing Group. Available from: [Link]

  • Organic Syntheses Procedure. and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Available from: [Link]

  • Eureka | Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Available from: [Link]

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Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool for the synthesis of biaryls, polyolefins, and styrenes, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]

This application note provides a detailed experimental guide for performing the Suzuki-Miyaura coupling of aryl halides. It delves into the mechanistic underpinnings of the reaction, offers a comprehensive general protocol, and discusses key parameters for reaction optimization, including guidance for challenging substrates.

Mechanistic Overview: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7][8] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-determining step of the reaction.[2] The Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) species.[3] The reactivity of the aryl halide is crucial in this step, with the general trend being I > Br > OTf >> Cl.[9][10]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[2][3] This process requires the activation of the organoboron species, typically a boronic acid, by a base.[1][11] The base coordinates to the boron atom, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[3][12]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product with a new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)-X-L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)₂ + Base) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Product Ar-Ar' ArPd(II)Ar'L2->Product ArylHalide Ar-X ArylHalide->ArPd(II)XL2 Organoboron Ar'-B(OH)₂ Organoboron->ArPd(II)Ar'L2 Base Base Base->ArPd(II)Ar'L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1-1.5 mmol, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[10]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water). It is crucial to degas the solvents prior to use to minimize catalyst deactivation.[10]

  • Reaction: Stir the mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the flask. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[13] Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[13][14]

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and accompanying ligands is critical, especially for challenging substrates like aryl chlorides.[15] While Pd(PPh₃)₄ is a commonly used catalyst, a wide range of Pd(0) and Pd(II) precursors can be employed, such as Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[9][16] For unactivated or sterically hindered aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition step.[15][17]

Catalyst SystemSubstrate ScopeTypical Conditions
Pd(PPh₃)₄Aryl iodides and bromidesToluene/H₂O, K₂CO₃, 80-100 °C
Pd(OAc)₂ / SPhosAryl chlorides, sterically hindered substratesDioxane/H₂O, K₃PO₄, 80-110 °C
PdCl₂(dppf)Heteroaryl halides, broad functional group toleranceDMF or Toluene/H₂O, Na₂CO₃, 80-110 °C
XPhos Pd G3/G4Challenging aryl chlorides and bromides2-MeTHF, K₃PO₄, RT to 80 °C
The Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[1][3] The choice of base can significantly impact the reaction rate and yield.[1]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective for a broad range of substrates. Cesium carbonate is often employed for more challenging couplings due to its higher solubility and basicity.[1]

  • Phosphates (K₃PO₄): A strong base that is particularly effective for couplings involving aryl chlorides and sterically hindered substrates.[6]

  • Hydroxides (NaOH, KOH): Strong bases that can be effective but may not be compatible with base-sensitive functional groups.[1]

  • Fluorides (KF, CsF): Milder bases that can be advantageous when base-labile functional groups are present.[11]

Solvent Systems

The choice of solvent is crucial for solubilizing the reactants and catalyst.[18] Suzuki-Miyaura couplings are often performed in biphasic solvent systems, typically a mixture of an organic solvent and water.[16] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[19]

Commonly used organic solvents include:

  • Aromatic hydrocarbons: Toluene, Xylene[19]

  • Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)[19]

  • Amides: Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)[19]

Polar aprotic solvents like DMF can sometimes influence the selectivity of the reaction.[20][21]

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is a powerful and widely utilized transformation in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[22][23][24] Its broad functional group tolerance and reliable nature make it ideal for the construction of complex molecular architectures.[23] Many blockbuster drugs contain biaryl or aryl-heterocycle moieties that are often constructed using this reaction.[23] For example, the synthesis of Losartan, a widely prescribed antihypertensive drug, features a key Suzuki-Miyaura coupling step.[23] The reaction's scalability and cost-effectiveness have also made it a valuable tool in process chemistry for the large-scale production of pharmaceuticals.[3]

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Cano, I., et al. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Wiley Online Library. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • NIH. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • ResearchGate. (2008, February). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Retrieved from [Link]

  • PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Melville, J. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
  • ElectronicsAndBooks. (n.d.). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Retrieved from [Link]

  • PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

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Application Notes & Protocols: 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile as a Precursor for Advanced Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and materials scientists on the use of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile as a precursor for high-performance liquid crystal (LC) mixtures. We delve into the molecular architecture's influence on macroscopic properties, offering detailed protocols for its synthesis via Suzuki-Miyaura cross-coupling, and subsequent characterization. The application notes focus on the formulation of this precursor into nematic mixtures and the evaluation of key electro-optical parameters, such as dielectric anisotropy and clearing point, which are critical for modern display technologies.

Introduction: The Strategic Role of Fluorinated Biphenyls in Liquid Crystal Design

The biphenyl carbonitrile scaffold is a cornerstone of modern liquid crystal technology, most famously exemplified by the 4-cyano-4'-pentylbiphenyl (5CB) molecule.[1] These materials form the basis of nematic phases essential for twisted nematic (TN) and other liquid crystal display (LCD) modes.[2][3] The defining characteristic of this molecular family is the terminal cyano (-C≡N) group, which imparts a strong dipole moment along the principal molecular axis. This results in a large, positive dielectric anisotropy (Δε), a prerequisite for reorienting the liquid crystal director with an applied electric field.[4][5]

The strategic introduction of fluorine atoms onto the core structure is a critical tool for fine-tuning the material's properties.[6] A lateral fluorine substituent, as in this compound, exerts several crucial effects:

  • Modulation of Dielectric Anisotropy: The electronegative fluorine atom alters the molecule's overall dipole moment, allowing for precise control over the final dielectric anisotropy of a mixture.[6][7]

  • Nematic Phase Stabilization: Lateral fluorine substitution often disrupts the molecular packing that favors the formation of more ordered smectic phases, thereby broadening the operational temperature range of the desired nematic phase.[6][8]

  • Viscosity Reduction: Fluorination can lead to a reduction in rotational viscosity (γ₁), which is directly correlated with faster switching times in display applications.[9]

  • Melting Point Depression: The asymmetry introduced by the fluorine atom can lower the melting point, facilitating the formulation of stable, room-temperature eutectic mixtures.[6]

This guide focuses on this compound as a key building block, leveraging these principles to engineer advanced liquid crystal materials.

Molecular Structure and Property Causality

The efficacy of this compound as an LC precursor stems directly from its distinct structural motifs.

Figure 1: Molecular structure of this compound.
  • [1,1'-biphenyl] Core: Provides the rigid, calamitic (rod-like) molecular shape essential for the formation of anisotropic liquid crystalline phases (mesophases).[2]

  • 4-Carbonitrile Group: This strongly polar group is the primary contributor to the molecule's large longitudinal dipole moment, which is the source of the high positive dielectric anisotropy (Δε).

  • 3-Fluoro Group: The lateral fluorine atom introduces a transverse dipole moment component and increases the molecular breadth. This steric effect hinders the close packing required for smectic phase formation, thus favoring the nematic phase over a wider temperature range.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the industry-standard method for synthesizing substituted biphenyls due to its high yield, functional group tolerance, and the commercial availability of precursors.[10][11][12][13] This protocol details the synthesis of this compound from common starting materials.

Figure 2: Workflow for the synthesis and purification via Suzuki Coupling.

Protocol 3.1: Synthesis of this compound

Materials & Reagents:

  • 4-Bromobenzonitrile

  • 3-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol (200 proof)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

Procedure:

  • Reaction Setup: To a three-neck flask equipped with a reflux condenser and an inert gas inlet, add 4-bromobenzonitrile (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting white solid under vacuum.

Self-Validation/Characterization:

  • ¹H and ¹³C NMR: Confirm the chemical structure and absence of starting materials.

  • ¹⁹F NMR: Confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry: Verify the molecular weight (Expected: 197.21 g/mol ).[14]

  • DSC: Determine the melting point to assess purity. A sharp melting peak indicates high purity.

Application: Formulation and Characterization of LC Mixtures

Single liquid crystal compounds rarely exhibit the broad range of properties required for device applications.[15] Therefore, this compound is used as a component in a eutectic mixture to achieve a low melting point and a high clearing point (the temperature of the transition from the nematic to the isotropic liquid phase).

Protocol 4.1: Preparation of a Nematic Test Mixture

  • Component Selection: Choose a host nematic mixture or a standard single-component LC (e.g., 5CB) as the base.

  • Doping Calculation: Calculate the required mass of this compound to achieve a target weight percentage (e.g., 10-20 wt%).

  • Mixing: In a clean glass vial, accurately weigh the host mixture and the synthesized precursor.

  • Homogenization: Heat the vial on a hotplate to a temperature approximately 10 °C above the expected clearing point of the mixture. Stir gently with a micro-spatula until the mixture is a completely uniform, isotropic liquid.

  • Cooling: Allow the mixture to cool slowly to room temperature. The mixture is now ready for characterization.

Figure 3: Workflow for liquid crystal mixture formulation and characterization.

Protocol 4.2: Characterization of Key Physical Properties

The following characterization steps are essential to quantify the impact of the this compound precursor on the mixture's performance.[16][17][18][19]

  • Mesophase Identification and Transition Temperatures:

    • Method: Use a Polarized Optical Microscope (POM) equipped with a hot stage.

    • Procedure: Place a small drop of the mixture between a glass slide and a coverslip. Heat the sample into the isotropic phase and then cool slowly. Observe the textures that form to identify the nematic phase (e.g., schlieren or threaded texture). Record the temperatures of the isotropic-to-nematic and nematic-to-crystal transitions.[20]

    • Validation: Confirm transition temperatures using Differential Scanning Calorimetry (DSC) for higher accuracy.[21]

  • Dielectric Anisotropy (Δε) Measurement:

    • Equipment: Commercially available LC test cell (e.g., with planar and homeotropic alignment layers), LCR meter, and a voltage source.

    • Procedure:

      • Fill two test cells, one promoting planar alignment (director parallel to surfaces) and one promoting homeotropic alignment (director perpendicular to surfaces), with the LC mixture by capillary action in the isotropic phase.

      • Measure the capacitance of the homeotropically aligned cell to determine the parallel component of the dielectric permittivity (ε||).

      • Measure the capacitance of the planar-aligned cell to determine the perpendicular component (ε⊥).

      • Calculate the dielectric anisotropy: Δε = ε|| - ε⊥ .

  • Optical Anisotropy (Birefringence, Δn) Measurement:

    • Equipment: Abbe refractometer with a polarizing filter, coupled to a temperature controller.

    • Procedure:

      • Place the LC mixture on the refractometer prism, which has a surface treatment to induce planar alignment.

      • Orient the polarizer parallel to the alignment direction to measure the extraordinary refractive index (nₑ).

      • Orient the polarizer perpendicular to the alignment direction to measure the ordinary refractive index (nₒ).

      • Calculate the birefringence: Δn = nₑ - nₒ .

Expected Impact on Mixture Properties:

The addition of this compound to a standard nematic host is expected to yield the following changes:

PropertySymbolExpected EffectRationale
Dielectric AnisotropyΔεIncrease / ModifyHigh dipole moment from the -CN group, modulated by the lateral -F group.
BirefringenceΔnIncreaseThe conjugated biphenyl core contributes to high molecular polarizability anisotropy.
Clearing PointTcIncreaseThe rigid, linear structure enhances the thermal stability of the nematic phase.
Melting PointTmDecreaseActs as a component in a eutectic mixture, disrupting the host's crystal lattice.
Rotational Viscosityγ₁Decrease / ModifyThe lateral fluorine atom can reduce intermolecular interactions, potentially lowering viscosity.[9]
Nematic Phase RangeΔT = Tc - TmIncreaseCombination of increased clearing point and depressed melting point.

Conclusion

This compound is a versatile and highly effective precursor for the development of advanced liquid crystal materials. Its molecular design provides a powerful lever for tuning key physical properties. The lateral fluorine atom is instrumental in widening the nematic phase temperature range and modulating dielectric properties, while the biphenyl carbonitrile backbone ensures a high dielectric and optical anisotropy. The synthesis and characterization protocols outlined in this guide provide a robust framework for researchers to reliably produce this compound and systematically evaluate its performance in nematic mixtures, paving the way for next-generation liquid crystal displays and photonic devices.

References

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Application Notes and Protocols for 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile in Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced liquid crystal materials.

Introduction: The Strategic Role of Fluorination in Nematic Liquid Crystals

The precise engineering of molecular structure is paramount in the development of high-performance liquid crystal (LC) materials for applications ranging from advanced display technologies to optical sensing and spatial light modulation. The introduction of fluorine atoms into the mesogenic core is a key strategy for tuning the physical properties of liquid crystals.[1] 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a calamitic (rod-shaped) liquid crystal of significant interest due to the strategic placement of a fluoro- and a cyano- group. These substitutions create a strong dipole moment, which is crucial for influencing the dielectric anisotropy of the material. This document provides a comprehensive guide to the application of this compound as a component in nematic liquid crystal mixtures, detailing its impact on key physical properties and providing protocols for characterization.

The biphenylcarbonitrile core provides a rigid, elongated structure conducive to the formation of the nematic phase, a state of matter where molecules exhibit long-range orientational order but no positional order.[2] The terminal cyano group (-C≡N) is a strong electron-withdrawing group that contributes significantly to a large positive dielectric anisotropy (Δε), a prerequisite for the operation of twisted nematic (TN) and other field-effect liquid crystal displays. The lateral fluorine atom (-F) further enhances the dipole moment perpendicular to the long molecular axis, which can be used to fine-tune the overall dielectric properties of a liquid crystal mixture.[3] Moreover, fluorination can also influence other critical parameters such as birefringence (Δn), viscosity, and the nematic-to-isotropic transition temperature (clearing point).[1][4]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is presented below:

IUPAC Name: 2-fluoro-4-phenylbenzonitrile[5] CAS Number: 503177-15-9[5] Molecular Formula: C₁₃H₈FN[5] Molecular Weight: 197.21 g/mol [5]

PropertyValueSource
Molecular Weight197.21 g/mol PubChem[5]
Molecular FormulaC₁₃H₈FNPubChem[5]
XLogP33.4PubChem[5]
Hydrogen Bond Donor Count0PubChem[5]
Hydrogen Bond Acceptor Count1PubChem[5]
Rotatable Bond Count1PubChem[5]

Application in Nematic Liquid Crystal Mixtures: Enhancing Dielectric Anisotropy

This compound is primarily utilized as a high-dielectric anisotropy additive in nematic liquid crystal mixtures. Its molecular architecture is designed to enhance the overall Δε of a host mixture, which in turn can lower the threshold voltage required for electro-optical switching. The fluorine substitution also contributes to a modification of the birefringence, which is a critical parameter for device applications.

Protocol 1: Preparation of a Nematic Liquid Crystal Test Mixture

This protocol describes the preparation of a test mixture to evaluate the effect of this compound on the properties of a common nematic host.

Materials:

  • This compound

  • 4-Cyano-4'-pentylbiphenyl (5CB) (as a nematic host)

  • Vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Hot plate with magnetic stirrer

  • Small magnetic stir bars

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound and 5CB to prepare a mixture with a specific weight percentage (e.g., 5 wt%, 10 wt%, 15 wt%).

  • Mixing: Combine the weighed components in a clean, dry vial.

  • Homogenization:

    • Place a small magnetic stir bar in the vial.

    • Heat the vial on a hot plate to a temperature above the clearing point of the mixture (for 5CB, the clearing point is around 35°C; the mixture's clearing point may be different).

    • Stir the mixture gently until it becomes a homogeneous isotropic liquid.

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Cooling: Slowly cool the mixture to room temperature. The mixture should now be in the nematic phase.

  • Degassing (Optional but Recommended): For precise electro-optical measurements, it is advisable to degas the mixture by subjecting it to several freeze-pump-thaw cycles.

Protocol 2: Characterization of the Nematic Mixture

This protocol outlines the key characterization techniques to assess the impact of this compound on the nematic mixture.

Method: Differential Scanning Calorimetry (DSC)[2]

Procedure:

  • Hermetically seal a small amount (5-10 mg) of the prepared liquid crystal mixture in an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature well above the expected clearing point.

  • Cool the sample at the same rate to a temperature below the solid-to-nematic transition.

  • The phase transition temperatures (melting point and clearing point) are identified as the peak temperatures of the endothermic and exothermic transitions in the heating and cooling cycles, respectively.

Method: Polarized Optical Microscopy (POM)[6]

Procedure:

  • Prepare a thin film of the liquid crystal mixture between a glass slide and a coverslip.

  • Place the sample on the heating stage of a polarized optical microscope.

  • Observe the texture of the sample as it is heated and cooled through its phase transitions. The nematic phase will typically exhibit a characteristic Schlieren or threaded texture.

Method: Abbe Refractometer[4]

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index.

  • Apply a small drop of the liquid crystal mixture to the prism of the refractometer.

  • Use polarizers to measure the two principal refractive indices: the extraordinary refractive index (nₑ) and the ordinary refractive index (nₒ).

  • The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.

Method: Dielectric Spectroscopy[7]

Procedure:

  • Fabricate a liquid crystal cell with a known cell gap and transparent electrodes (e.g., ITO-coated glass).

  • Fill the cell with the liquid crystal mixture.

  • To measure the perpendicular component of the dielectric permittivity (ε⊥), apply a low-frequency AC voltage across the cell and measure the capacitance without an aligning field.

  • To measure the parallel component of the dielectric permittivity (ε∥), apply a sufficiently high AC voltage to align the liquid crystal molecules parallel to the electric field and measure the capacitance.

  • The dielectric anisotropy (Δε) is calculated as the difference between the parallel and perpendicular components: Δε = ε∥ - ε⊥.

Expected Impact on Nematic Mixture Properties

The addition of this compound to a nematic host like 5CB is expected to have the following effects:

  • Increased Dielectric Anisotropy: The primary effect will be a significant increase in the positive dielectric anisotropy of the mixture due to the strong dipole moments of the cyano and fluoro groups.

  • Modified Birefringence: The extended conjugation of the biphenyl core will contribute to the birefringence. The overall change in Δn will depend on the concentration of the additive.

  • Shift in Clearing Point: The clearing point of the mixture may be altered. The direction and magnitude of the shift will depend on the compatibility of the additive with the host and the disruption of the nematic ordering.

  • Viscosity Changes: The addition of another component will likely affect the rotational viscosity of the mixture.

Visualizing the Workflow and Molecular Influence

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure of this compound and its impact on liquid crystal properties.

experimental_workflow cluster_prep Mixture Preparation cluster_char Characterization cluster_data Data Analysis weighing Weighing of Components mixing Mixing in Vial weighing->mixing heating Heating & Stirring mixing->heating cooling Cooling to Nematic Phase heating->cooling dsc DSC (Phase Transitions) cooling->dsc pom POM (Texture) cooling->pom refractometer Abbe Refractometer (Δn) cooling->refractometer dielectric Dielectric Spectroscopy (Δε) cooling->dielectric analysis Analysis of Properties dsc->analysis pom->analysis refractometer->analysis dielectric->analysis

Experimental workflow for preparing and characterizing nematic liquid crystal mixtures.

molecular_influence cluster_structure Molecular Structure of this compound cluster_properties Influence on Nematic LC Properties biphenyl Biphenyl Core delta_n Birefringence (Δn) biphenyl->delta_n π-conjugation clearing_point Clearing Point (T_NI) biphenyl->clearing_point Molecular Rigidity viscosity Viscosity (γ) biphenyl->viscosity Molecular Shape & Interactions cyano Cyano Group (-C≡N) delta_epsilon Positive Dielectric Anisotropy (Δε) cyano->delta_epsilon Strong Dipole Moment cyano->clearing_point Intermolecular Interactions cyano->viscosity Molecular Shape & Interactions fluoro Fluoro Group (-F) fluoro->delta_epsilon Enhanced Dipole Moment fluoro->clearing_point Intermolecular Interactions fluoro->viscosity Molecular Shape & Interactions

Influence of molecular moieties on the physical properties of the nematic liquid crystal.

Conclusion

This compound is a valuable component for the formulation of advanced nematic liquid crystal mixtures. Its unique combination of a rigid biphenyl core, a strong electron-withdrawing cyano group, and a lateral fluoro-substituent allows for the precise tuning of dielectric anisotropy and other key physical properties. The protocols outlined in this document provide a systematic approach for incorporating and characterizing the effects of this compound, enabling researchers to develop novel liquid crystal materials with tailored performance characteristics for a wide range of electro-optical applications.

References

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Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Fluorine in Advanced Liquid Crystal Formulations

The advent of high-resolution, energy-efficient displays and sophisticated electro-optical devices is intrinsically linked to the continuous innovation in liquid crystal (LC) materials.[1] Among the most significant advancements in this field has been the strategic incorporation of fluorine atoms into liquid crystal molecules.[2][3] This application note serves as a comprehensive guide for researchers and scientists on the formulation of liquid crystal mixtures featuring fluorinated compounds. We will delve into the fundamental principles, provide detailed experimental protocols, and discuss characterization techniques essential for developing LC mixtures with tailored properties.

Fluorinated liquid crystals have become indispensable in modern display technologies primarily due to the unique physicochemical properties imparted by the highly electronegative fluorine atom.[1][2] Key advantages include:

  • Tailored Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond allows for precise control over the dielectric anisotropy.[4] This is crucial for optimizing the performance of various display modes, such as Twisted Nematic (TN) and Vertically Aligned (VA) displays.[5] For instance, lateral fluorination can induce a negative dielectric anisotropy, a prerequisite for VA-LCDs.[5][6]

  • Reduced Viscosity: The low polarizability of the C-F bond can lead to weaker intermolecular interactions, resulting in lower rotational viscosity and, consequently, faster switching times for the display.[4][7][8]

  • Enhanced Stability: The high bond energy of the C-F bond contributes to greater thermal and chemical stability, extending the operational lifetime and temperature range of the device.[1][4][7]

  • Improved Voltage Holding Ratio (VHR): Fluorinated compounds exhibit a reduced tendency to coordinate with ionic impurities, leading to a higher VHR, which is critical for active matrix (AM) LCDs to prevent image sticking and flicker.

This guide will provide a systematic approach to harnessing these properties through the careful formulation and characterization of liquid crystal mixtures.

Section 1: Principles of Molecular Design and Mixture Formulation

The properties of a liquid crystal mixture are not merely the sum of its individual components. The intricate interplay between different molecules dictates the final mesomorphic and electro-optical characteristics.

The Role of Individual Fluorinated Components

A typical liquid crystal mixture for display applications is a eutectic mixture of several, often more than ten, different compounds. Each component is selected to contribute a specific property to the final mixture. Fluorinated compounds are often categorized based on their structural role:

  • Host Materials: These form the bulk of the mixture and primarily define the nematic range and viscosity. Laterally fluorinated terphenyls are often used as host materials due to their ability to enhance tilted smectic phases and reduce melting points.[9]

  • Dopants for Dielectric Anisotropy: Compounds with a strong dipole moment, often arising from multiple fluorine substitutions, are added to tune the dielectric anisotropy of the mixture.[10][11] The position of the fluorine atoms on the aromatic core is critical in determining the sign and magnitude of Δε.[12]

  • Chiral Dopants: For applications requiring a twisted or helical structure, such as in TN displays or for inducing ferroelectric phases, chiral fluorinated compounds are introduced.

  • Viscosity Reducers: Short-chain fluorinated compounds can act as "diluters" to reduce the overall viscosity of the mixture without significantly compromising other properties.[10]

Eutectic Mixture Formulation Strategy

The primary goal of formulating a liquid crystal mixture is to achieve a material with a broad liquid crystal phase range, ideally encompassing room temperature, and the desired electro-optical properties. This is often achieved by creating a eutectic mixture, which has a lower melting point than any of its individual components.

The formulation process is iterative and involves a deep understanding of structure-property relationships. The general workflow is as follows:

G cluster_0 Formulation Workflow Define Target Properties Define Target Properties Select Initial Components Select Initial Components Define Target Properties->Select Initial Components Input for selection Prepare Test Mixtures Prepare Test Mixtures Select Initial Components->Prepare Test Mixtures Based on experience and literature Characterize Mixtures Characterize Mixtures Prepare Test Mixtures->Characterize Mixtures Experimental analysis Analyze Data Analyze Data Characterize Mixtures->Analyze Data Comparison with targets Iterate and Refine Iterate and Refine Analyze Data->Iterate and Refine Adjust component ratios Final Formulation Final Formulation Analyze Data->Final Formulation If properties are met Iterate and Refine->Prepare Test Mixtures

Caption: Iterative workflow for formulating a liquid crystal mixture.

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation and characterization of a representative liquid crystal mixture containing fluorinated compounds.

Protocol for the Formulation of a Nematic Liquid Crystal Mixture

This protocol outlines the preparation of a 10-gram batch of a hypothetical nematic liquid crystal mixture (LCM-F1) with a positive dielectric anisotropy, suitable for a TN display.

Materials:

  • 4-Cyano-4'-pentylbiphenyl (5CB) - (Host material)

  • 4-(trans-4-Propylcyclohexyl)benzonitrile (PCH-3) - (Low viscosity component)

  • 4-Cyano-3-fluorophenyl 4-pentylbenzoate - (Positive Δε dopant)

  • 4-(trans-4-Heptylcyclohexyl)-3',4'-difluorobiphenyl - (High clearing point component)

  • Small glass vials with PTFE-lined caps

  • Analytical balance (± 0.0001 g)

  • Heating plate with magnetic stirring

  • Small magnetic stir bars

  • Ultrasonic bath

  • Nitrogen gas source

Procedure:

  • Component Weighing: Accurately weigh the individual liquid crystal components into a clean, dry glass vial according to the proportions specified in Table 1. Perform this in a controlled environment to minimize contamination.

  • Initial Mixing: Add a small magnetic stir bar to the vial, cap it, and place it on a heating plate.

  • Heating and Dissolution: Gently heat the mixture to a temperature approximately 10°C above the clearing point of the highest-melting component, while stirring continuously. This ensures all components melt and form a homogeneous isotropic liquid.

  • Homogenization: Once the mixture is completely molten and clear, continue stirring for at least 30 minutes to ensure thorough mixing. For mixtures with components that are difficult to dissolve, sonication in an ultrasonic bath for 15-20 minutes can aid in homogenization.[13]

  • Cooling and Storage: Slowly cool the mixture to room temperature. It is crucial to avoid rapid cooling, which can cause phase separation. Once at room temperature, flush the vial with dry nitrogen gas before sealing to prevent moisture absorption and degradation. Store the mixture in a dark, cool place.

Table 1: Composition of a Hypothetical Nematic Mixture (LCM-F1)

ComponentRole in MixtureWeight Percentage (%)
4-Cyano-4'-pentylbiphenyl (5CB)Host Material40.0
4-(trans-4-Propylcyclohexyl)benzonitrile (PCH-3)Low Viscosity Component25.0
4-Cyano-3-fluorophenyl 4-pentylbenzoatePositive Δε Dopant20.0
4-(trans-4-Heptylcyclohexyl)-3',4'-difluorobiphenylHigh Clearing Point Component15.0
Protocol for the Characterization of the Liquid Crystal Mixture

Accurate characterization of the formulated mixture is essential to verify that it meets the target specifications.

2.2.1. Phase Transition Temperature Determination

Instrumentation: Differential Scanning Calorimetry (DSC), Polarizing Optical Microscopy (POM) with a hot stage.

Procedure:

  • DSC Analysis:

    • Hermetically seal 5-10 mg of the LC mixture in an aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample to the isotropic phase (e.g., 100°C) at a rate of 10°C/min to erase any thermal history.

    • Cool the sample to a low temperature (e.g., -20°C) at a controlled rate (e.g., 5°C/min).

    • Heat the sample again to the isotropic phase at the same controlled rate.

    • The phase transition temperatures (e.g., melting point, clearing point) are determined from the peaks in the heating and cooling curves.[7][14]

  • POM Analysis:

    • Place a small drop of the LC mixture on a clean glass slide and cover it with a coverslip.

    • Place the slide on the hot stage of the polarizing microscope.

    • Observe the texture of the sample as it is heated and cooled, noting the temperatures at which the textures change, which correspond to phase transitions.[15] This method allows for visual confirmation of the phases identified by DSC.

2.2.2. Electro-Optical Property Measurement

Instrumentation: Function generator, amplifier, photodetector, oscilloscope, laser source, and a liquid crystal cell with a known thickness.

Procedure for a TN Cell:

  • Cell Filling: Fill a commercial TN test cell with the LC mixture by capillary action in the isotropic phase.

  • Dielectric Anisotropy (Δε) Measurement:

    • Measure the capacitance of the cell in the planar state (V=0) and the homeotropic state (V > Vth, where Vth is the threshold voltage).

    • Δε is calculated from these capacitance values and the cell parameters.[16]

  • Birefringence (Δn) Measurement:

    • Measure the phase retardation of light passing through the cell as a function of wavelength.

    • Δn is then calculated from the phase retardation and the cell thickness.[17]

  • Viscosity (γ₁) Measurement:

    • Measure the rise and decay times of the electro-optical response of the cell to an applied voltage pulse.

    • The rotational viscosity can be calculated from these response times, the elastic constants, and the cell gap.[18]

Table 2: Expected Properties of the Formulated Mixture (LCM-F1)

PropertyTarget Value
Clearing Point (T_c)> 80°C
Melting Point (T_m)< 0°C
Dielectric Anisotropy (Δε) at 25°C, 1 kHz+5.0 to +8.0
Birefringence (Δn) at 589 nm, 25°C~0.15
Rotational Viscosity (γ₁) at 25°C< 150 mPa·s

Section 3: Data Interpretation and Troubleshooting

The successful formulation of liquid crystal mixtures requires careful analysis of the characterization data and an iterative approach to optimization.

Interpreting Characterization Data
  • DSC Thermograms: Sharp, well-defined peaks indicate clear phase transitions. Broad peaks may suggest impurities or a complex phase behavior.

  • POM Textures: The observed textures (e.g., Schlieren, marbled) are characteristic of specific liquid crystal phases and can be used to confirm the phase assignments from DSC.[19]

  • Electro-Optical Data: The measured values of Δε, Δn, and γ₁ should be compared against the target specifications. Deviations from the target values will necessitate adjustments to the mixture composition.

Common Formulation Issues and Solutions
IssuePossible CauseSuggested Solution
Low Clearing Point Insufficient concentration of high clearing point components.Increase the percentage of components with high T_c, such as those with more aromatic rings.
High Melting Point / Crystallization Inadequate eutectic behavior; high concentration of a single component.Adjust the ratios of the components to find a more favorable eutectic point; introduce components that disrupt crystalline packing.
Incorrect Dielectric Anisotropy Imbalance of polar components.Adjust the concentration of fluorinated dopants. To increase positive Δε, add more terminally fluorinated compounds. To decrease it, reduce their concentration or add laterally fluorinated compounds with negative Δε.
High Viscosity High concentration of long-chain or bulky molecules.Introduce low-viscosity components, such as those with cyclohexane rings or shorter alkyl chains.[18]

Conclusion

The formulation of liquid crystal mixtures with fluorinated compounds is a highly specialized process that combines principles of physical chemistry, material science, and organic synthesis. The strategic use of fluorinated mesogens allows for the fine-tuning of key properties essential for advanced display and electro-optical applications. By following systematic formulation protocols and employing rigorous characterization techniques, researchers can develop novel liquid crystal mixtures with superior performance characteristics. The iterative nature of this process, guided by a deep understanding of structure-property relationships, is paramount to achieving the desired material specifications.

References

  • Vertex AI Search. (2026-01-06). Fluorinated Aromatics: Key to Advanced Liquid Crystal Displays.
  • National Institutes of Health. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC.
  • National Institutes of Health. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC.
  • Kirsch, P.
  • ResearchGate. (2025-08-05).
  • MDPI. The Characterization and Application of Two Liquid Crystal Mixtures in the Low THz Region.
  • ResearchGate. (2025-08-07).
  • Taylor & Francis Online. (2006-08-31).
  • BenchChem.
  • Biointerface Research in Applied Chemistry. (2021-01-30). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.
  • Royal Society of Chemistry. (2007-09-14). Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing).
  • YouTube. (2016-05-18). Preparing Liquid Crystals.
  • Taylor & Francis Online.
  • National Institutes of Health. (2025-02-07).
  • ResearchGate. Dielectric anisotropy ( | Download Scientific Diagram.
  • Wikipedia. Liquid crystal.
  • Unknown Source. Liquid Crystals Lab.
  • RSC Publishing. (2007-09-14).
  • National Institutes of Health. (2023-03-08). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays.
  • IOSR Journal. (2020-12-17).
  • ResearchGate.
  • Royal Society of Chemistry. (2024-12-20). The role of fluorine substituents in the formation of the ferroelectric nematic phase - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03318C.
  • Optica Publishing Group.
  • Google Patents.
  • MDPI.

Sources

Application Note: Measuring the Dielectric Anisotropy of Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the principles and methodologies for measuring the dielectric anisotropy of liquid crystals (LCs). A mastery of this fundamental property is critical for the development of advanced materials used in displays, photonics, and drug delivery systems. We will delve into the theoretical underpinnings of dielectric anisotropy, followed by a detailed, step-by-step protocol for its measurement using the widely adopted capacitance method. This guide is designed to equip both novice and experienced researchers with the knowledge to obtain accurate and reproducible results.

Introduction: The Significance of Dielectric Anisotropy

Liquid crystals are a unique state of matter, exhibiting properties of both conventional liquids and solid crystals.[1] This dual nature gives rise to anisotropy in their physical properties, including their response to an electric field.[1] The dielectric anisotropy (Δε) is a measure of this differential response and is a critical parameter that governs the behavior of LCs in electro-optical devices.[2]

Specifically, dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, which is the average direction of the long molecular axis of the LC molecules.[3][4]

Δε = ε∥ - ε⊥

The sign and magnitude of Δε determine how LC molecules will orient themselves in an applied electric field.[5]

  • Positive Δε (Δε > 0): The long molecular axes of the LC molecules align parallel to the direction of the electric field.[5]

  • Negative Δε (Δε < 0): The long molecular axes of the LC molecules align perpendicular to the direction of the electric field.[5][6]

This field-induced reorientation is the fundamental principle behind the operation of liquid crystal displays (LCDs) and other LC-based technologies.[2][7] Therefore, the precise measurement of Δε is paramount for material characterization and device optimization.

Theoretical Framework

The dielectric properties of liquid crystals arise from the polarization of the material in response to an electric field. This polarization has two main contributions:

  • Induced Polarization: The electric field distorts the electron clouds and atomic nuclei within the molecules, inducing a temporary dipole moment. This occurs in both polar and non-polar molecules.[3]

  • Orientational Polarization: In polar molecules that possess a permanent dipole moment, the electric field exerts a torque that tends to align these dipoles with the field.[3]

The Maier-Meier theory provides a foundational model that connects the macroscopic dielectric anisotropy to the molecular properties of the liquid crystal, such as the molecular polarizability anisotropy (Δα), the permanent dipole moment (μ), and the angle (β) it makes with the long molecular axis.[3] This theory highlights how the molecular structure ultimately dictates the dielectric response of the bulk material.

Experimental Methodology: The Capacitance Method

The most common and direct method for determining the dielectric anisotropy of a liquid crystal is by measuring the capacitance of a specially prepared liquid crystal cell.[6][8] This technique involves creating two distinct molecular alignments and measuring the capacitance in each configuration.

Principle

A liquid crystal cell can be modeled as a parallel plate capacitor, where the LC material serves as the dielectric. The capacitance (C) is given by:

C = ε * (A / d)

where:

  • ε is the dielectric permittivity of the liquid crystal

  • A is the area of the electrodes

  • d is the thickness of the liquid crystal layer (cell gap)

By measuring the capacitance of a cell with a known geometry, the dielectric permittivity can be calculated. To determine Δε, two types of cells are required to measure ε∥ and ε⊥ independently.[2][6]

Required Equipment and Materials
  • Liquid Crystal Sample: The material to be characterized.

  • Liquid Crystal Cells: Two types of cells are needed:

    • Homogeneous (or Planar) Alignment Cell: The inner surfaces are treated to align the LC director parallel to the surfaces. This configuration is used to measure ε⊥ when no field is applied and can be used to determine ε∥ with a sufficiently strong applied field.[9]

    • Homeotropic Alignment Cell: The inner surfaces are treated to align the LC director perpendicular to the surfaces. This configuration is used to measure ε∥ when no field is applied and ε⊥ with a sufficiently strong applied field.[9]

  • LCR Meter or Impedance Analyzer: To measure the capacitance of the cells at a specific frequency (typically 1 kHz).[5][9]

  • Temperature Controller/Hot Stage: To maintain a precise and stable temperature during the measurement, as dielectric properties are temperature-dependent.[3]

  • Voltage Source: To apply a bias voltage to the LC cell for reorienting the molecules.

  • Polarizing Optical Microscope: To verify the quality of the liquid crystal alignment in the cells.

Experimental Workflow Diagram

G cluster_prep Sample & Cell Preparation cluster_meas Measurement Protocol cluster_calc Data Analysis prep_lc Prepare Liquid Crystal Sample fill_cell_h Fill Homogeneous Cell via Capillary Action prep_lc->fill_cell_h fill_cell_v Fill Homeotropic Cell via Capillary Action prep_lc->fill_cell_v prep_cell_h Select Homogeneous Alignment Cell prep_cell_h->fill_cell_h prep_cell_v Select Homeotropic Alignment Cell prep_cell_v->fill_cell_v verify_align Verify Alignment with Polarizing Microscope fill_cell_h->verify_align fill_cell_v->verify_align mount_cell Mount Cell on Temperature-Controlled Stage verify_align->mount_cell connect_lcr Connect Cell to LCR Meter mount_cell->connect_lcr set_temp_freq Set Temperature and Frequency (e.g., 1 kHz) connect_lcr->set_temp_freq meas_c_perp Measure C⊥ (Homogeneous Cell, V=0) set_temp_freq->meas_c_perp meas_c_para Measure C∥ (Homeotropic Cell, V=0) set_temp_freq->meas_c_para calc_eps_perp Calculate ε⊥ from C⊥ meas_c_perp->calc_eps_perp calc_eps_para Calculate ε∥ from C∥ meas_c_para->calc_eps_para calc_delta_eps Calculate Δε = ε∥ - ε⊥ calc_eps_perp->calc_delta_eps calc_eps_para->calc_delta_eps

Figure 1: Workflow for measuring dielectric anisotropy using the capacitance method.

Detailed Protocol

This protocol outlines the steps for measuring Δε using both homogeneous and homeotropic alignment cells.

Step 1: Cell Preparation and Filling
  • Select appropriate LC cells. Commercial cells with indium tin oxide (ITO) electrodes and a specific alignment layer (e.g., polyimide) are commonly used.[9] The cell gap should be known precisely.

  • Heat the liquid crystal sample to its isotropic phase. This reduces viscosity and facilitates filling.

  • Fill the homogeneous and homeotropic cells with the LC material via capillary action.[9] Ensure there are no air bubbles in the active electrode area.

  • Slowly cool the cells to the desired measurement temperature, allowing the LC to transition into the desired mesophase (e.g., nematic).

  • Verify the alignment quality of both cells using a polarizing optical microscope. A well-aligned homogeneous cell will show a uniform texture, while a homeotropic cell will appear dark between crossed polarizers.

Step 2: Measurement of Perpendicular Permittivity (ε⊥)
  • Mount the filled homogeneous cell onto the temperature-controlled stage and allow it to thermally equilibrate.

  • Connect the cell electrodes to the LCR meter.

  • Set the LCR meter to measure capacitance (C) at a standard frequency, typically 1 kHz, with a small oscillating voltage (e.g., 0.1-1 V).[9]

  • Record the capacitance value. This is C⊥.

  • Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A) where ε₀ is the vacuum permittivity (8.854 x 10⁻¹² F/m).

Step 3: Measurement of Parallel Permittivity (ε∥)
  • Mount the filled homeotropic cell on the temperature-controlled stage and allow it to equilibrate.

  • Connect the cell electrodes to the LCR meter.

  • Use the same LCR meter settings as in Step 2.

  • Record the capacitance value. This is C∥.

  • Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A)

Step 4: Calculation of Dielectric Anisotropy (Δε)
  • Using the calculated values of ε∥ and ε⊥, determine the dielectric anisotropy: Δε = ε∥ - ε⊥

Step 5: Validation and Considerations
  • Frequency Dependence: The dielectric permittivity can be frequency-dependent. For a complete characterization, measurements can be performed over a range of frequencies (dielectric spectroscopy).[9][10]

  • Ionic Impurities: The presence of mobile ions in the liquid crystal can significantly affect the measured capacitance, especially at low frequencies.[9] Purification of the LC material may be necessary for accurate results.

  • Temperature Dependence: Repeat the measurements at different temperatures to characterize the temperature dependence of Δε, which is often proportional to the order parameter of the liquid crystal.[3]

Data Presentation

The results of dielectric anisotropy measurements are typically presented in a tabular format for clarity and ease of comparison.

Liquid CrystalTemperature (°C)Frequency (kHz)ε∥ε⊥Δε
5CB 25119.06.7+12.3
MBBA 2514.75.2-0.5
E7 20119.55.2+14.3

Note: These are typical literature values for illustrative purposes.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Inconsistent/Irreproducible Readings Poor liquid crystal alignment.Verify alignment with a polarizing microscope. Ensure proper cell surface treatment.
Temperature fluctuations.Use a high-precision temperature controller and allow for sufficient thermal equilibration time.
Anomalously High Capacitance at Low Frequencies Presence of ionic impurities.Purify the liquid crystal sample. Perform measurements at higher frequencies where ionic effects are minimized.[9]
Calculated Δε is Unexpectedly Low Incomplete molecular reorientation (when using a bias field).Ensure the applied voltage is sufficiently above the threshold voltage to achieve full molecular switching.
Incorrect cell gap value.Verify the cell gap provided by the manufacturer or measure it independently.

Conclusion

The measurement of dielectric anisotropy is a fundamental characterization technique for liquid crystals, providing critical insights into their behavior in electric fields. The capacitance method, when performed with care and attention to detail, offers a reliable and accurate means of determining this key parameter. By following the protocols and considering the potential variables outlined in this application note, researchers can confidently characterize their liquid crystal materials, paving the way for innovations in display technology, photonics, and beyond.

References

  • Wu, S. T., & Lackner, A. M. (1991). High performance negative dielectric anisotropy liquid crystals for display applications. Applied Physics Letters, 58(14), 1473-1475.
  • Gouda, F., Skarp, K., & Lagerwall, S. T. (1991). Dielectric relaxation in a ferroelectric liquid crystal with negative dielectric anisotropy. Ferroelectrics, 113(1), 165-183.
  • Pellicane, P. F., & Cifelli, M. (2010). Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier–Meier theory.
  • Ammari, F., et al. (2019). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays.
  • Golovin, A. B. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals.
  • Sebastián, N., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, 127(31), 7009-7020.
  • Dielectric Anisotropy of Liquid Crystals. (n.d.). Kent State University. Retrieved from [Link]

  • Bates, M. A., & Luckhurst, G. R. (2000). Dielectric spectroscopy of liquid crystalline dispersions. Langmuir, 16(16), 6594-6601.
  • Sebastián, N., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases.
  • de la Fuente, M. R., et al. (2012). Measurement of the dielectric properties of liquid crystal material for microwave applications.
  • Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
  • Raynes, E. P. (2003).
  • Li, Y., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.
  • Xu, H., et al. (2009).
  • Bezjak, J., & Pušnik, I. (2019). Sensitivity and Accuracy of Dielectric Measurements of Liquids Significantly Improved by Coupled Capacitive-Dependent Quartz Crystals. Sensors, 19(21), 4785.
  • Kuki, T., Fujikake, H., & Nomoto, T. (2002). Dielectric permittivity measurements of liquid crystal in the microwave and millimeter wave ranges. IEEE Transactions on Microwave Theory and Techniques, 50(10), 2371-2377.
  • Mandal, P. (2019). Some Anisotropic Physical Properties of Liquid Crystals. International Journal of Current Advanced Research, 8(10), 19934-19937.
  • Ghaffar, A. (2022, June 21).
  • Continuously tunable devices based on electrical control of dual-frequency liquid crystal filled photonic bandgap fibers. (n.d.).
  • Vizcaino, V., et al. (2005). Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids. Review of Scientific Instruments, 76(3), 033905.
  • Wang, Y., et al. (2024). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Scientific Reports, 14(1), 5790.
  • Installation for measuring the dielectric anisotropy of liquid crystals at low frequencies by the bridge method with constant displacement. (2020).
  • Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applic

Sources

Application Notes and Protocols: Characterization Techniques for Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biphenyls represent a pivotal class of organic compounds, demonstrating escalating importance across medicinal chemistry, materials science, and agrochemistry.[1][2] The strategic incorporation of fluorine atoms into the biphenyl scaffold can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[3][4] This often leads to enhanced efficacy and bioavailability in drug candidates.[3] Given their significance, the precise and comprehensive characterization of these molecules is paramount.

This guide provides an in-depth exploration of the key analytical techniques employed for the structural elucidation and purity assessment of fluorinated biphenyls. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in making informed experimental choices.

The Unique Challenge of Fluorine

The presence of fluorine introduces specific analytical considerations. The high electronegativity and small size of the fluorine atom create a strong carbon-fluorine bond, influencing the electronic environment of the entire molecule.[3] While this bond imparts desirable properties, it also presents unique challenges and opportunities in characterization that necessitate specialized analytical approaches.[5][6]

Core Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of fluorinated biphenyls. The following diagram illustrates a typical workflow, integrating spectroscopic and chromatographic methods to build a comprehensive analytical profile of the target molecule.

Characterization_Workflow cluster_0 Primary Structural Elucidation cluster_1 Separation & Purity cluster_2 Definitive Structure & Conformation NMR_Spectroscopy NMR Spectroscopy (¹⁹F, ¹H, ¹³C) Chromatography Chromatography (HPLC, GC) NMR_Spectroscopy->Chromatography Confirm structure of isolated fractions Final_Characterized_Compound Fully Characterized Compound NMR_Spectroscopy->Final_Characterized_Compound Mass_Spectrometry Mass Spectrometry (GC-MS, LC-MS) Mass_Spectrometry->Chromatography Identify components Mass_Spectrometry->Final_Characterized_Compound XRay_Crystallography X-ray Crystallography Chromatography->XRay_Crystallography Provide pure sample Chromatography->Final_Characterized_Compound Purity Assessment XRay_Crystallography->Final_Characterized_Compound Absolute Structure Synthesis_Product Synthesized Fluorinated Biphenyl Synthesis_Product->NMR_Spectroscopy Initial analysis Synthesis_Product->Mass_Spectrometry Molecular Weight

Caption: Integrated workflow for fluorinated biphenyl characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules.[7] The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a direct window into the molecule's structure.[7][8]

¹⁹F NMR Spectroscopy

Why it's critical: ¹⁹F NMR offers a wide chemical shift range (approximately 800 ppm), which minimizes signal overlap, a common issue in ¹H NMR.[8][9] The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing valuable information about its position on the biphenyl rings and the nature of neighboring substituents. Furthermore, the absence of endogenous fluorine signals in most biological samples and solvents makes ¹⁹F NMR an exceptionally clean technique.[7]

Protocol: ¹⁹F NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the fluorinated biphenyl in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

    • Add an internal standard if quantification is required. Trifluoroacetic acid (TFA) is a common choice.[9]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.

    • Lock and shim the spectrometer using the deuterated solvent signal.

  • Data Acquisition:

    • Acquire a standard one-pulse ¹⁹F spectrum.

    • Key parameters to optimize include the spectral width (to encompass all fluorine signals), acquisition time, and relaxation delay.

    • For complex molecules, 2D NMR experiments like ¹H-¹⁹F HETCOR or ¹⁹F-¹⁹F COSY can be invaluable for assigning signals and determining through-bond and through-space correlations.[7]

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum. While CFCl₃ was the historical standard, indirect referencing methods are now common.

    • Analyze the chemical shifts, coupling constants (J-coupling) to other fluorine and proton nuclei, and integration values. Long-range ¹⁹F-¹⁹F and ¹H-¹⁹F couplings are common and provide crucial connectivity information.[8]

¹H and ¹³C NMR Spectroscopy

Why they are essential: While ¹⁹F NMR is specific to the fluorinated parts of the molecule, ¹H and ¹³C NMR provide a complete picture of the hydrocarbon skeleton. The key feature in these spectra is the heteronuclear coupling between ¹H/¹³C and ¹⁹F nuclei (J-coupling), which manifests as splitting of the signals. The magnitude of these coupling constants (ⁿJCF and ⁿJHF) is distance-dependent and provides definitive evidence for the proximity of fluorine atoms to specific protons and carbons.[1][10]

Parameter Significance for Fluorinated Biphenyls Typical Values
¹⁹F Chemical Shift (δ) Indicates the electronic environment of the fluorine atom.-50 to -220 ppm for organofluorine compounds.[8]
¹JCF Coupling Confirms a direct C-F bond.150 - 350 Hz
²JCF Coupling Indicates a fluorine atom on an adjacent carbon.10 - 50 Hz
³JCF Coupling Useful for assigning carbons three bonds away.0 - 15 Hz
²JHF Coupling Geminal coupling; confirms H and F on the same carbon.40 - 80 Hz
³JHF Coupling Vicinal coupling; crucial for assigning aromatic protons.2 - 20 Hz

Table 1: Key NMR parameters for characterizing fluorinated biphenyls.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and providing evidence of its elemental composition. For fluorinated compounds, MS can be challenging as they often do not produce abundant molecular ions with standard techniques like Electron Ionization (EI).[11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

Why it's used: GC-MS is ideal for volatile and thermally stable fluorinated biphenyls. It provides both separation and mass analysis, making it an excellent tool for assessing purity and identifying byproducts.[14][15]

Causality behind experimental choices:

  • Ionization Method: While EI is standard, it can cause extensive fragmentation of fluorinated compounds, often leading to the absence of a molecular ion peak.[13] The most abundant ion is frequently CF₃⁺.[11][12] Softer ionization techniques like Chemical Ionization (CI) or Field Ionization (FI) are often necessary to observe the molecular ion.[13]

  • Column Selection: A (5%-phenyl)-methylpolysiloxane phase column (e.g., DB-5MS) is a good starting point for many fluorinated aromatics.[15] Highly reactive fluorine-containing gases, however, can damage standard columns.[16]

Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Injector: Use a split/splitless injector, typically at a temperature of 250-280°C.

    • Column: Install a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • GC Method:

    • Develop a temperature program that effectively separates the analyte from impurities. A typical program might start at 50-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • MS Method:

    • Ion Source: Set the ion source temperature (e.g., 230°C).

    • Ionization: If using EI, operate at 70 eV. If the molecular ion is not observed, switch to a softer technique like CI (using methane or isobutane as reagent gas).

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for purity.

    • Analyze the mass spectrum of the main peak. Look for the molecular ion (M⁺) and characteristic fragmentation patterns, such as the loss of F, HF, or CF₃ groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Why it's used: LC-MS is the method of choice for less volatile, more polar, or thermally labile fluorinated biphenyls. The combination of High-Performance Liquid Chromatography (HPLC) separation with sensitive mass detection is a powerful tool in drug development.[17][18]

Causality behind experimental choices:

  • Ionization Method: Electrospray Ionization (ESI) is the most common technique, suitable for compounds with ionizable functional groups. Atmospheric Pressure Chemical Ionization (APCI) can be used for less polar compounds.

  • Column Selection: Reversed-phase (RP) HPLC is widely used. C18 columns are standard, but for highly fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity and improved retention.[19]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the primary technique for determining the purity of fluorinated biphenyls, a critical parameter in drug development and regulatory submission.[17][20]

Why it's critical: HPLC provides high-resolution separation of the main compound from starting materials, intermediates, and byproducts. When coupled with a UV detector, it allows for accurate quantification of purity.

HPLC_Workflow Solvent_Reservoir Solvent Reservoir A: Acetonitrile/Methanol B: Water/Buffer Pump Pump Isocratic or Gradient Solvent_Reservoir->Pump Injector Autosampler/Injector Inject Sample Solution Pump->Injector Column HPLC Column e.g., C18 or Fluorinated Phase Injector->Column Detector UV Detector Monitor at λmax Column->Detector Data_System Data System Chromatogram & Purity Calculation Detector->Data_System

Caption: A typical HPLC experimental setup.

Protocol: Reversed-Phase HPLC Purity Analysis
  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the fluorinated biphenyl (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Dilute to a working concentration (e.g., 0.1 mg/mL).

    • Prepare the mobile phases. A common combination is Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid) and Mobile Phase B: Acetonitrile (with 0.1% formic acid).

  • Instrument Setup:

    • Equilibrate the HPLC system and column (e.g., C18, 4.6 x 150 mm, 5 µm) with the initial mobile phase composition.

    • Set the column oven temperature (e.g., 30-40°C) to ensure reproducible retention times.

    • Set the UV detector to monitor at the wavelength of maximum absorbance (λmax) of the compound, previously determined by UV-Vis spectroscopy.

  • Method Development and Analysis:

    • Perform a gradient elution to separate all components. A typical gradient might run from 10% B to 95% B over 20-30 minutes.

    • Inject the sample solution (e.g., 5-10 µL).

    • Run a blank injection (solvent only) to identify any system peaks.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main compound as a percentage of the total peak area.

Technique Primary Information Provided Key Strengths for Fluorinated Biphenyls Limitations
¹⁹F NMR Fluorine environment, connectivity (C-F, H-F, F-F)High sensitivity, large chemical shift dispersion, no background signal.[7][8]Low sensitivity compared to MS for trace analysis.[21]
¹H, ¹³C NMR Carbon-hydrogen framework, connectivityJ-coupling to fluorine provides definitive structural proof.Signal complexity can increase with multiple fluorine atoms.
GC-MS Molecular weight, fragmentation, purityExcellent for volatile compounds, separates isomers.Molecular ion may be absent with EI; thermal degradation possible.[13]
LC-MS Molecular weight, purityBroad applicability, suitable for non-volatile compounds.Requires ionizable functional groups for ESI.
HPLC-UV Purity, quantificationHigh-precision quantification, robust and reliable.Does not provide structural information beyond retention time.
X-ray Cryst. Absolute 3D structure, conformationUnambiguous proof of structure and stereochemistry.[22][23]Requires a suitable single crystal, which can be difficult to obtain.[22]

Table 2: Summary of characterization techniques for fluorinated biphenyls.

X-ray Crystallography: The Definitive Answer

For absolute proof of structure, including stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the ultimate technique.[22][23]

Why it's authoritative: This method determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[22] It provides unequivocal evidence of connectivity, bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding structure-activity relationships (SAR) in drug design.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Rate-Limiting Step):

    • This is the most challenging part of the process.[23]

    • Slow evaporation of a saturated solution of the pure compound is a common method.

    • Experiment with a variety of solvents and solvent combinations (e.g., hexane/ethyl acetate, methanol/dichloromethane).

    • Other techniques include vapor diffusion and slow cooling.

    • The goal is to obtain a single, well-ordered crystal, typically >0.1 mm in all dimensions.[22]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a monochromatic X-ray beam (e.g., from a Cu Kα or Mo Kα source).[24]

    • The crystal is rotated, and the intensities and positions of the diffracted X-rays are recorded by a detector.[22]

  • Structure Solution and Refinement:

    • The diffraction data is processed to generate an electron density map of the crystal's unit cell.

    • Computational methods are used to fit the atoms of the molecule into the electron density map.

    • The atomic positions and thermal parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.

Conclusion

The characterization of fluorinated biphenyls requires a thoughtful and integrated analytical strategy. NMR spectroscopy, particularly ¹⁹F NMR, provides the foundational structural information. Mass spectrometry confirms the molecular weight and offers fragmentation clues, while HPLC serves as the definitive tool for purity assessment. For an unambiguous determination of the three-dimensional structure, X-ray crystallography is the gold standard. By judiciously applying these techniques, researchers can ensure the identity, purity, and structural integrity of these vital compounds, thereby accelerating progress in drug discovery and materials science.

References

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. ACS Publications. Available at: [Link]

  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Speciation.net. Available at: [Link]

  • Mass spectra of fluorocarbons. National Bureau of Standards. Available at: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at: [Link]

  • Mass Spectra of Fluorocarbons. National Bureau of Standards. Available at: [Link]

  • Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. RSC Publishing. Available at: [Link]

  • Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Bentham Science Publishers. Available at: [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ACS Publications. Available at: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available at: [Link]

  • Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. PubMed. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available at: [Link]

  • Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. RSC Publishing. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. NIH. Available at: [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

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  • Fluorinated biphenyl derivatives. Google Patents.
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Application Note: High-Purity Isolation of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile, a key intermediate in pharmaceutical and materials science research. A robust and efficient flash column chromatography protocol has been developed to isolate the target compound with high purity from common synthetic impurities. This document outlines the underlying chromatographic principles, a detailed step-by-step protocol, methods for purity validation, and expert insights into optimizing the separation process.

Introduction: The Significance of Purity for this compound

This compound is a fluorinated biphenyl derivative with a molecular formula of C₁₃H₈FN and a molecular weight of 197.21 g/mol .[1] Its unique electronic properties, conferred by the electron-withdrawing nitrile and fluorine substituents, make it a valuable building block in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and, most notably, active pharmaceutical ingredients (APIs). In the context of drug development, the purity of such intermediates is of paramount importance, as even trace impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity in the final API.

The synthesis of this compound, often achieved through methods like the Suzuki-Miyaura cross-coupling reaction, can generate a variety of process-related impurities.[2][3] These may include unreacted starting materials (e.g., boronic acids and aryl halides), homocoupled byproducts, and regioisomers.[4] Consequently, a reliable and scalable purification method is essential to ensure the quality and consistency of the final product. Column chromatography is a powerful and widely used technique for the purification of organic compounds on both laboratory and industrial scales.[5] This application note details an optimized column chromatography protocol for the efficient isolation of this compound.

Foundational Principles: Chromatographic Separation Strategy

The purification strategy detailed herein is based on normal-phase adsorption chromatography. In this mode of chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[6] The separation is governed by the differential adsorption of the components of the mixture onto the stationary phase.

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice for this application due to its high polarity and versatility. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the analyte and its impurities.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is employed as the mobile phase. The polarity of the mobile phase is a critical parameter that is fine-tuned to achieve optimal separation. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively desorbed from the stationary phase and eluted from the column based on their polarity. Less polar compounds, having weaker interactions with the silica gel, will elute first, while more polar compounds will be retained longer on the column.[6]

  • Analyte and Impurity Profile: this compound possesses moderate polarity due to the presence of the nitrile and fluoro groups. Potential impurities from a Suzuki-Miyaura coupling could include non-polar homocoupled byproducts of the aryl halide and more polar boronic acid starting materials or their derivatives. The developed chromatographic method is designed to effectively resolve the target compound from these and other potential impurities.

Experimental Protocol: Purification of this compound

This protocol is designed for the purification of approximately 1 gram of crude this compound. The method can be scaled up or down as needed, with appropriate adjustments to the column size, adsorbent quantity, and solvent volumes.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Dichloromethane (for sample loading)

    • TLC plates (silica gel 60 F₂₅₄)

  • Equipment:

    • Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with a stopcock

    • Automated flash chromatography system (optional, but recommended for efficiency and reproducibility)

    • Fraction collector

    • Rotary evaporator

    • TLC developing chamber

    • UV lamp (254 nm)

    • Glass wool or fritted disc for the column

Method Development using Thin-Layer Chromatography (TLC)

Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.[7]

  • Sample Preparation: Prepare a dilute solution of the crude material in dichloromethane.

  • TLC Plate Spotting: Spot the crude mixture onto a TLC plate.

  • Solvent System Evaluation: Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Visualization: Visualize the developed plates under a UV lamp at 254 nm. Aromatic compounds like this compound will appear as dark spots.[8]

  • Optimal Solvent System Selection: The ideal solvent system is one that provides a good separation of the target compound from its impurities, with the target compound having an Rf value of approximately 0.25-0.35.

Column Preparation (Wet Packing Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Use approximately 50-100 times the weight of silica gel to the weight of the crude sample.

  • Column Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column to ensure even packing and remove any air bubbles.

  • Equilibration: Once all the silica gel has settled, add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading. Pass 2-3 column volumes of the initial mobile phase through the column to equilibrate the stationary phase. Do not allow the solvent level to drop below the top of the sand layer.

Sample Loading
  • Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorption onto Silica: To a small amount of silica gel (2-3 times the weight of the crude sample), add the dissolved sample solution. Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude material adsorbed onto the silica gel.

  • Loading: Carefully add the dry-loaded sample onto the top of the packed column.

Elution and Fraction Collection
  • Elution: Begin the elution with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient profile is as follows:

    • Hexane:Ethyl Acetate 95:5 (2 column volumes)

    • Hexane:Ethyl Acetate 90:10 (5 column volumes)

    • Hexane:Ethyl Acetate 80:20 (5 column volumes)

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.

  • TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

  • Pooling and Concentration: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product as a solid.

Diagram: Workflow for the Purification of this compound

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Method Development Column_Prep Column Packing TLC->Column_Prep Crude Crude Sample Crude->TLC Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling Pure Fractions Fraction_Analysis->Pooling Concentration Solvent Removal Pooling->Concentration Pure_Product Pure Product Concentration->Pure_Product

Caption: Workflow diagram illustrating the key stages of the purification process.

Trustworthiness: Validation of Purity

The purity of the isolated this compound must be rigorously assessed to ensure it meets the required specifications for its intended application. A multi-technique approach is recommended for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for purity determination.[9] A reversed-phase HPLC method is suitable for this compound.

Table 1: HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and detecting any residual impurities. The absence of signals corresponding to starting materials or byproducts in the NMR spectrum is a strong indicator of high purity. For quantitative NMR (qNMR), a certified internal standard can be used to determine the absolute purity of the material.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. A high-resolution mass spectrum (HRMS) can confirm the elemental composition of the purified product.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Normal-Phase Chromatography: While reversed-phase chromatography is also a viable option, normal-phase chromatography on silica gel is often more cost-effective for preparative scale purification and allows for the use of less expensive, volatile organic solvents that are easily removed.

  • Gradient Elution: Isocratic elution (using a constant solvent composition) can sometimes lead to peak broadening and poor resolution, especially for complex mixtures. Gradient elution, where the mobile phase polarity is gradually increased, provides sharper peaks and better separation of compounds with a wider range of polarities.

  • Dry Sample Loading: Loading the sample dissolved in a strong solvent directly onto the column can lead to band broadening and decreased resolution. Adsorbing the sample onto a small amount of silica gel before loading (dry loading) ensures a narrow starting band and improves the overall separation efficiency.

  • TLC for Method Development: TLC is a rapid and inexpensive way to screen for the optimal mobile phase composition.[7] The Rf value on a TLC plate is inversely correlated with the retention time on a column, making it an excellent predictive tool for column chromatography.

Conclusion

The column chromatography protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By following the outlined steps for method development, column packing, sample loading, and elution, researchers can consistently obtain the target compound with high purity. The subsequent validation of purity using orthogonal analytical techniques such as HPLC and NMR is crucial for ensuring the quality of the material for downstream applications in pharmaceutical and materials science research.

References

  • UCLA Chemistry and Biochemistry. TLC Visualization Methods. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • University of Rochester. TLC stains. [Link]

  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]

  • Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Chemsrc. 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE | CAS#:503177-15-9. [Link]

  • PubChem. This compound. [Link]

  • YouTube. column chromatography & purification of organic compounds. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • YouTube. Chemical/Laboratory Techniques: Column Chromatography. [Link]

  • Dalton Transactions. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. [Link]

  • Chromatography Forum. Purity testing by HPLC. [Link]

  • Biology LibreTexts. 1.14: Column Chromatography. [Link]

  • ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Journal of Food and Drug Analysis. "Development and validation of an HPLC method for the purity assay of B". [Link]

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Application Note and Protocol: Scale-Up Synthesis of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its structural motif, featuring a fluorinated biphenyl backbone with a nitrile group, is of significant interest to researchers in drug discovery and materials science. The increasing demand for this compound necessitates the development of a robust, scalable, and safe synthetic protocol. This application note provides a detailed guide for the kilogram-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, along with comprehensive protocols for reaction work-up, purification, and quality control.

Chemical Profile

Property Value
IUPAC Name 2-Fluoro-4-phenylbenzonitrile
Synonyms 4-Cyano-3-fluorobiphenyl
CAS Number 503177-15-9[1][2]
Molecular Formula C₁₃H₈FN[2][3]
Molecular Weight 197.21 g/mol [2][3]
Appearance White to off-white solid
Purity ≥98%

Synthetic Strategy: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[6] For the scale-up synthesis of this compound, a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromo-2-fluorobenzonitrile and phenylboronic acid is the chosen route.

Reaction Scheme

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4-Bromo-2-fluorobenzonitrile C This compound A->C B Phenylboronic Acid B->C Catalyst Pd Catalyst Catalyst->C Base Base (e.g., K₂CO₃) Base->C Solvent Solvent (e.g., Toluene/Water) Solvent->C

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Scale-Up Synthesis Protocol (Kilogram Scale)

This protocol is designed for a target scale of approximately 1.0 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis suite with appropriate engineering controls.

Materials and Reagents
Reagent CAS Number Quantity Molar Equiv.
4-Bromo-2-fluorobenzonitrile105942-08-31.00 kg1.0
Phenylboronic Acid98-80-60.67 kg1.1
Palladium on Carbon (10 wt%)7440-05-350 g0.01
Potassium Carbonate (K₂CO₃)584-08-71.38 kg2.0
Toluene108-88-310 L-
Deionized Water7732-18-55 L-
Ethyl Acetate141-78-6As needed for extraction-
Brine (saturated NaCl solution)7647-14-5As needed for washing-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6As needed for drying-
Experimental Procedure

Scale-Up Synthesis Workflow A 1. Reactor Setup and Inerting B 2. Reagent Charging A->B Inert atmosphere established C 3. Reaction B->C Reagents added D 4. Work-up and Extraction C->D Reaction complete E 5. Purification D->E Crude product obtained F 6. Product Isolation and Drying E->F Purified product

Figure 2: Workflow for the scale-up synthesis of this compound.

1. Reactor Setup and Inerting:

  • Set up a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas (nitrogen or argon).

  • Thoroughly dry all glassware before use.

  • Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.[4]

2. Reagent Charging:

  • To the reactor, charge 4-bromo-2-fluorobenzonitrile (1.00 kg, 1.0 equiv), phenylboronic acid (0.67 kg, 1.1 equiv), and potassium carbonate (1.38 kg, 2.0 equiv).

  • Add toluene (10 L) and deionized water (5 L) to the reactor.

  • Begin vigorous stirring to create a well-mixed suspension.

3. Reaction:

  • Carefully add the palladium on carbon catalyst (50 g, 0.01 equiv) to the reaction mixture under a positive flow of nitrogen. Caution: Palladium on carbon can be pyrophoric and should be handled with care in an inert atmosphere.[1][7]

  • Heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material (4-bromo-2-fluorobenzonitrile) is consumed.

4. Work-up and Extraction:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with toluene (2 x 1 L).

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Combine all organic layers and wash with deionized water (2 x 2 L) followed by brine (2 L).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification (Recrystallization):

  • Dissolve the crude product in a minimal amount of hot isopropanol (approximately 3-4 L).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration and wash the crystals with a small amount of cold isopropanol.

6. Product Isolation and Drying:

  • Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Expected yield: 85-95% of a white to off-white crystalline solid.

Safety and Handling

A thorough risk assessment should be conducted before commencing any work.[8]

  • 4-Bromo-2-fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9][10][11] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9]

  • Phenylboronic Acid: Harmful if swallowed.[12][13] Avoid contact with skin and eyes.[2][14] Store in a cool, dry, and well-ventilated place.[2]

  • Palladium on Carbon: Pyrophoric, especially when dry and saturated with hydrogen.[7][15] Always handle under an inert atmosphere.[7] Keep the catalyst moist with water during storage and disposal.[15]

  • Solvents: Toluene and ethyl acetate are flammable. Handle away from ignition sources.

Waste Management

  • Palladium Catalyst: The filtered palladium on carbon should be collected and stored under water in a designated, sealed container.[15] Due to the high value of palladium, recycling of the spent catalyst is recommended.[15] Several methods exist for palladium recovery, including incineration and wet treatment.[16]

  • Aqueous Waste: The aqueous layers from the work-up should be neutralized before disposal according to local regulations.

  • Solvent Waste: The organic solvent waste should be collected in a designated container for proper disposal.

Analytical Quality Control

To ensure the purity and identity of the final product, the following analytical techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product and for monitoring the reaction progress.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Retention Time: To be determined experimentally. The goal is to achieve good resolution between the product, starting materials, and any potential by-products.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful method for determining the absolute purity of the final product without the need for a specific reference standard of the analyte.[3][8][18]

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).

  • Procedure:

    • Accurately weigh the sample and the internal standard.

    • Dissolve both in the chosen deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

    • Calculate the purity based on the integral ratio of a well-resolved proton signal of the analyte to a signal of the internal standard, taking into account the number of protons and molecular weights.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Technique: Electrospray ionization (ESI) is suitable for this molecule.

  • Expected m/z: [M+H]⁺ = 198.07.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By employing a robust Suzuki-Miyaura coupling reaction and implementing appropriate safety and analytical procedures, researchers and drug development professionals can confidently produce this valuable intermediate on a kilogram scale. The detailed guidelines for purification and quality control ensure a final product of high purity, suitable for downstream applications in pharmaceutical and materials science research.

References

  • PubChem. This compound. [Link]

  • XIXISYS. GHS 11 (Rev.11) SDS Word 下载 CAS: 105942-08-3 Name: 4-Bromo-2-fluorobenzonitrile. [Link]

  • Bangalore Refinery. Catalysts. [Link]

  • Princeton University. LCSS: PALLADIUM ON CARBON. [Link]

  • Chemdox. Safety Data Sheet: Phenyl boronic acid-d5. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • University of Illinois. Purity by Absolute qNMR Instructions. [Link]

  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • UCLA EH&S. Standard Operating Procedure - Palladium. [Link]

  • Semantic Scholar. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • PubChem. 4-Bromo-2-fluorobenzonitrile. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • PubMed. From Electronic Waste to Suzuki-Miyaura Cross-Coupling Reaction in Water: Direct Valuation of Recycled Palladium in Catalysis. [Link]

  • ResearchGate. From Electronic Waste to Suzuki−Miyaura Cross‐Coupling Reaction in Water: Direct Valuation of Recycled Palladium in Catalysis | Request PDF. [Link]

  • ResearchGate. From Electronic Waste to Suzuki−Miyaura Cross‐Coupling Reaction in Water: Direct Valuation of Recycled Palladium in Catalysis. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Quest Journals. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]

  • ResearchGate. Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ACS Publications. Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. [Link]

  • Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • ResearchGate. Suzuki-Miyaura coupling of aryl halides with phenylboronic acid under Pd-P-300 catalysis.[a]. [Link]

  • ResearchGate. Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. [Link]

  • ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]

  • ResearchGate. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF. [Link]

  • NIH. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Suzuki coupling reaction between various aryl halides and phenylboronic acid catalyzed by LDH-DS-Pd⁰. [Link]

  • PubMed. Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. [Link]

  • World Journal of Pharmaceutical Research. a comprehensive review of method development by hplc. [Link]

  • Quest Journals. Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. [Link]

Sources

Application Notes and Protocols for Fluorinated Biphenyls in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Organic Electronics

Aromatic fluorinated biphenyl compounds have emerged as a cornerstone in the development of high-performance organic electronic devices.[1] The strategic incorporation of fluorine atoms into the biphenyl scaffold imparts a unique and highly advantageous set of physicochemical properties. The exceptional stability of the carbon-fluorine (C-F) bond, coupled with the high electronegativity and small van der Waals radius of fluorine, allows for precise tuning of molecular energy levels, intermolecular interactions, and device stability.[1][2]

This technical guide provides an in-depth exploration of the applications of fluorinated biphenyls in key areas of organic electronics: Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). We will delve into the mechanistic principles behind their performance-enhancing effects and provide detailed, field-proven protocols for the synthesis of these materials and the fabrication and characterization of corresponding devices.

Core Physicochemical Effects of Fluorination:

  • Energy Level Modulation: The strong electron-withdrawing nature of fluorine atoms effectively lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] This facilitates electron injection from cathodes and can improve the open-circuit voltage (Voc) in OPVs.

  • Enhanced Stability: The high bond energy of the C-F bond increases the material's resistance to thermal and oxidative degradation, leading to longer device lifetimes.[4]

  • Supramolecular Organization: Non-covalent interactions, such as C-H···F hydrogen bonds, can play a crucial role in directing the solid-state packing of molecules. This often promotes a desirable π-stack arrangement, which is critical for efficient charge transport and high charge carrier mobility.[3]

  • Morphology Control: Fluorination can alter the solubility and surface energy of materials, providing an additional handle for controlling the thin-film morphology, which is paramount for device performance, particularly in bulk heterojunction OPVs.

The following diagram illustrates the general workflow from the synthesis of fluorinated biphenyls to the characterization of a fully fabricated organic electronic device.

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Device Characterization synthesis Synthesis of Fluorinated Biphenyl (e.g., Suzuki Coupling) purification Purification (Column Chromatography, Sublimation) synthesis->purification characterization Material Characterization (NMR, MS, TGA/DSC) purification->characterization substrate Substrate Cleaning & Pre-treatment (UV-Ozone) characterization->substrate Material Ready deposition Thin-Film Deposition (Spin Coating / Thermal Evaporation) substrate->deposition electrode Electrode Evaporation (Cathode/Anode) deposition->electrode encapsulation Device Encapsulation electrode->encapsulation electrical Electrical Testing (J-V-L, I-V Curves) encapsulation->electrical Device Ready performance Performance Analysis (Efficiency, Mobility, Lifetime) electrical->performance optical Optical & Spectroscopic (EQE, Absorption) optical->performance

Caption: General workflow from material synthesis to device characterization.

Section 1: Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, fluorinated biphenyls are frequently employed as host materials in the emissive layer (EML) or as electron transport layer (ETL) materials. Their unique properties lead to significant improvements in device efficiency, color purity, and operational stability.[2][5]

Mechanism of Performance Enhancement

The introduction of fluorobenzene moieties into OLED materials provides several key advantages. The lowering of the LUMO energy level reduces the energy barrier for electron injection from the cathode, leading to more balanced charge injection and recombination within the emissive layer.[3] This results in higher efficiency. Furthermore, the rigid and planar structure of the biphenyl core, combined with the intermolecular forces induced by fluorine, can suppress non-radiative decay pathways, enhancing the photoluminescence quantum yield.[4] The high C-F bond energy also contributes to greater thermal and electrochemical stability, extending the device's operational lifetime.[4]

The diagram below illustrates how fluorination impacts the molecular energy levels, facilitating electron injection.

G LUMO_nonF LUMO HOMO_nonF HOMO LUMO_F LUMO HOMO_F HOMO Cathode Cathode (e.g., Al) Cathode->LUMO_nonF Large Injection Barrier Cathode->LUMO_F Anode Anode (e.g., ITO) Anode->HOMO_nonF Anode->HOMO_F Hole Injection

Caption: Impact of fluorination on molecular energy levels in OLEDs.

Protocol: Fabrication of a Fluorinated Biphenyl-Based OLED

This protocol describes the fabrication of a standard multilayer OLED using a fluorinated biphenyl derivative as the host material in the emissive layer via thermal evaporation.[6]

Materials & Equipment:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Fluorinated Biphenyl Host Material

  • Emissive Dopant (e.g., a phosphorescent emitter like Ir(ppy)₃)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)[5]

  • Substrate cleaning station (Deionized water, acetone, isopropanol)

  • UV-Ozone treatment system

Procedure:

  • Substrate Cleaning:

    • Causality: Aggressive cleaning is critical to remove organic residues and particulates, ensuring good film adhesion and preventing electrical shorts.

    • Sequentially sonicate ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates thoroughly with a high-purity nitrogen gun.

  • Substrate Pre-Treatment:

    • Causality: UV-Ozone treatment removes final organic contaminants and increases the work function of the ITO, which reduces the energy barrier for hole injection into the HIL.

    • Place the cleaned substrates in a UV-Ozone cleaner for 10-15 minutes immediately before loading into the evaporation chamber.

  • Layer Deposition by Thermal Evaporation:

    • Causality: Thermal evaporation in a high vacuum prevents oxidation of the organic materials and ensures a long mean free path for evaporated molecules, leading to uniform film deposition.[7] The deposition rate is controlled to achieve smooth film morphology.

    • Mount substrates in the vacuum chamber. Evacuate to a base pressure below 5 x 10⁻⁶ Torr.

    • Deposit the layers sequentially without breaking vacuum:

      • HIL (HAT-CN): Deposit 10 nm at a rate of 0.1 Å/s.

      • HTL (TAPC): Deposit 40 nm at a rate of 0.2 Å/s.

      • EML (Fluorinated Biphenyl Host + Dopant): Co-evaporate the host and dopant from separate sources. Deposit a 30 nm film with a doping concentration of 10% (e.g., Host rate: 0.18 Å/s, Dopant rate: 0.02 Å/s).

      • ETL (TPBi): Deposit 40 nm at a rate of 0.2 Å/s.

      • EIL (LiF): Deposit 1 nm at a rate of 0.05 Å/s.

      • Cathode (Al): Deposit 100 nm at a rate of 1-2 Å/s through a shadow mask to define the active area.

  • Encapsulation:

    • Causality: Organic materials are highly sensitive to moisture and oxygen. Encapsulation is essential to prevent rapid degradation and ensure a long device lifetime.

    • Transfer the fabricated devices to a nitrogen-filled glovebox.

    • Apply a UV-curable epoxy around the device perimeter and place a glass coverslip on top. Cure under a UV lamp.

Protocol: OLED Characterization

Equipment:

  • Source measure unit (SMU)

  • Spectroradiometer or an integrating sphere setup

  • Photodiode

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the device to the SMU. Apply a forward voltage sweep (e.g., 0 to 10 V).

    • Simultaneously, measure the current flowing through the device and the light output (luminance in cd/m²) using the calibrated photodiode or spectroradiometer.

  • External Quantum Efficiency (EQE) Calculation:

    • Causality: EQE is the most critical metric for OLED performance, representing the ratio of photons emitted to electrons injected. Accurate measurement, ideally with an integrating sphere, is needed to capture all emitted light.[3][8][9]

    • Using an integrating sphere, measure the total radiant flux (emitted optical power) at a given current.

    • Calculate the number of photons per second from the electroluminescence spectrum.

    • Calculate the number of electrons per second from the drive current (I/e, where 'e' is the elementary charge).

    • EQE (%) = (Number of photons/sec) / (Number of electrons/sec) * 100.[10]

ParameterNon-Fluorinated HostFluorinated Biphenyl HostRationale for Improvement
Turn-on Voltage3.5 V2.8 VReduced electron injection barrier due to lowered LUMO.[3]
Max EQE15%22%Improved charge balance and higher photoluminescence efficiency.
LT₅₀ (Lifetime to 50% initial luminance)~200 hours>500 hoursEnhanced material stability from high C-F bond energy.[4]

Table 1: Representative performance comparison of OLEDs with and without a fluorinated biphenyl host material. (Note: Values are illustrative).

Section 2: Application in Organic Field-Effect Transistors (OFETs)

In OFETs, the introduction of fluorine into the biphenyl semiconductor backbone is a powerful strategy to switch the charge transport characteristics from p-type (hole transport) to n-type (electron transport) or ambipolar (both).[3] This is crucial for the development of complementary logic circuits, which require both p-type and n-type transistors.

Mechanism of Performance Enhancement

The strong electron-withdrawing effect of fluorine atoms stabilizes the molecule against oxidative degradation and significantly lowers the LUMO energy level.[3] When the LUMO level is sufficiently low (e.g., below -3.5 eV), it can accept electrons injected from common electrodes like gold or aluminum, enabling stable n-type operation. Furthermore, the planarity of the biphenyl unit and the propensity of fluorinated aromatics to form ordered π-stacked structures can lead to high charge carrier mobilities.[3]

G cluster_device OFET Structure (Bottom-Gate, Top-Contact) Gate Gate (n++ Si) Dielectric Dielectric (SiO2) Semiconductor Fluorinated Biphenyl Semiconductor Source Source (Au) Semiconductor:n->Source:s e- Drain Drain (Au) Semiconductor:n->Drain:s e-

Caption: Typical architecture of a bottom-gate, top-contact OFET.

Protocol: Fabrication of a Fluorinated Biphenyl-Based OFET

This protocol details the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-processable fluorinated biphenyl semiconductor.[11][12]

Materials & Equipment:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Fluorinated Biphenyl Semiconductor

  • Orthogonal solvent for the semiconductor (e.g., chlorobenzene, TCB)[12]

  • Source/Drain electrode material (e.g., Gold, Au)

  • Spin coater[13]

  • High-vacuum thermal evaporation system

  • Photolithography and lift-off supplies (optional, for precise electrode patterning) or shadow masks

Procedure:

  • Substrate Preparation:

    • The Si/SiO₂ wafer serves as the common gate and gate dielectric, respectively.

    • Dice the wafer into appropriate substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Clean the substrates by sonicating in acetone and isopropanol for 15 minutes each. Dry with a nitrogen gun.

  • Dielectric Surface Treatment (Optional but Recommended):

    • Causality: A hydrophobic surface treatment (e.g., with HMDS or OTS) improves the molecular ordering of the subsequently deposited organic semiconductor, which is critical for achieving high mobility.

    • Treat the SiO₂ surface with a self-assembled monolayer of a silanizing agent like octadecyltrichlorosilane (OTS).

  • Semiconductor Deposition:

    • Causality: Spin coating allows for the rapid deposition of uniform thin films from solution. The spin speed and solution concentration are optimized to achieve a film thickness of 30-50 nm, which is optimal for OFET operation.[1][14]

    • Prepare a solution of the fluorinated biphenyl in a suitable solvent (e.g., 5-10 mg/mL in chlorobenzene).

    • Place the substrate on the spin coater chuck. Dispense ~50 µL of the solution.

    • Spin coat at a speed of 2000-4000 rpm for 60 seconds.

  • Post-Deposition Annealing:

    • Causality: Thermal annealing above the material's glass transition temperature provides thermal energy for molecules to rearrange into more ordered, crystalline domains, which reduces charge trapping and enhances mobility.

    • Transfer the substrate to a hotplate in a nitrogen glovebox. Anneal at a temperature specific to the material (e.g., 120 °C) for 30 minutes. Let cool slowly to room temperature.

  • Source-Drain Electrode Deposition:

    • Place the substrate in a thermal evaporator.

    • Position a shadow mask with the desired channel length (L) and width (W) over the semiconductor film.

    • Evaporate 50 nm of gold (Au) to define the source and drain electrodes.

Protocol: OFET Characterization

Equipment:

  • Semiconductor parameter analyzer or two coupled source measure units (SMUs).

  • Probe station in a dark, inert environment (glovebox).

Procedure:

  • Output Characteristics (Id vs. Vd):

    • Connect probes to the source, drain, and gate terminals. Ground the source (Vs = 0 V).

    • Set a constant gate voltage (Vg).

    • Sweep the drain voltage (Vd) from 0 V to a high value (e.g., 60 V) and measure the drain current (Id).

    • Repeat for several values of Vg (e.g., 0 V, 20 V, 40 V, 60 V).

  • Transfer Characteristics (Id vs. Vg):

    • Set a constant, high drain voltage (Vd) to ensure operation in the saturation regime (e.g., Vd = 60 V).

    • Sweep the gate voltage (Vg) from a negative value to a positive value (e.g., -20 V to 60 V) and measure Id.

  • Mobility Calculation (Saturation Regime):

    • Causality: The field-effect mobility (µ) is a key figure of merit, quantifying how efficiently charge carriers move through the semiconductor channel. It is extracted from the slope of the transfer curve in the saturation regime.[15]

    • Plot (Id)^1/2 versus Vg from the transfer curve data.

    • The relationship in the saturation regime is given by: Id = (W / 2L) * µ * Ci * (Vg - Vth)²

    • Where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.

    • The mobility (µ) can be calculated from the slope (S) of the linear region of the (Id)^1/2 vs. Vg plot: µ = 2L * S² / (W * Ci)

ParameterValue
Channel Length (L)50 µm
Channel Width (W)1000 µm
Dielectric (SiO₂) Thickness300 nm
Dielectric Capacitance (Ci)~11.5 nF/cm²
Electron Mobility (µe) > 0.1 cm²/Vs
On/Off Current Ratio> 10⁶
Threshold Voltage (Vth)+15 V

Table 2: Typical device parameters and performance for an n-type OFET based on a fluorinated biphenyl semiconductor.

Section 3: Application in Organic Photovoltaics (OPVs)

In OPVs, fluorination is a widely adopted and highly successful strategy for designing both donor and acceptor materials to achieve high power conversion efficiencies (PCE).[16][17] Fluorinated biphenyls can be incorporated as building blocks into larger conjugated polymer donors or small molecule acceptors.

Mechanism of Performance Enhancement

Fluorination of the donor and/or acceptor materials in the bulk heterojunction (BHJ) active layer has several profound effects. Firstly, lowering the HOMO level of the donor polymer through fluorination often leads to a higher open-circuit voltage (Voc), as Voc is proportional to the energy difference between the donor HOMO and the acceptor LUMO.[18] Secondly, fluorination can enhance intermolecular packing and crystallinity, which facilitates better charge transport and reduces geminate and bimolecular recombination, leading to a higher short-circuit current (Jsc) and fill factor (FF).[16][18] Finally, fluorination can be used to tune the material's absorption spectrum to better match the solar spectrum, further enhancing Jsc.

Protocol: Fabrication of a Fluorinated Biphenyl-Based OPV

This protocol describes the fabrication of a conventional architecture OPV device using a fluorinated polymer donor and a fullerene or non-fullerene acceptor.[19][20]

Materials & Equipment:

  • Pre-patterned ITO coated glass substrates

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Active Layer: Fluorinated Biphenyl-based Polymer Donor + Acceptor (e.g., PC₇₁BM)

  • Solvent for active layer (e.g., chlorobenzene with an additive like 1,8-diiodooctane)[1]

  • Cathode: Calcium (Ca) and Aluminum (Al)

  • Spin coater, hotplate, and high-vacuum thermal evaporator located in an inert atmosphere (glovebox)

Procedure:

  • Substrate Cleaning and Pre-treatment:

    • Follow the same procedure as for OLED fabrication (Section 1.2, Steps 1 & 2).

  • HTL Deposition:

    • Causality: PEDOT:PSS serves two roles: it smooths the ITO surface and its work function provides an energetic match for efficient hole extraction from the donor material.

    • Filter the PEDOT:PSS solution through a 0.45 µm PES filter.

    • Spin coat the solution onto the ITO substrate at 5000-6000 rpm for 30 seconds to achieve a film of 30-40 nm.[19][21]

    • Anneal the substrates on a hotplate at 150 °C for 15 minutes.

  • Active Layer Deposition:

    • Causality: The active layer morphology is critical for OPV function. The blend is spin-coated to create an interpenetrating network (bulk heterojunction) of donor and acceptor domains, maximizing the interfacial area for exciton dissociation.[22]

    • Prepare the active layer blend (e.g., Fluorinated Polymer:PC₇₁BM 1:1.5 by weight) in chlorobenzene at a total concentration of 25 mg/mL.

    • Spin coat the active layer solution in a glovebox at a speed optimized for a ~100 nm thick film (e.g., 1500-2000 rpm).

    • Allow the film to dry slowly to promote favorable phase separation.

  • Cathode Deposition:

    • Causality: A low work function metal (Ca) is used to create an ohmic contact for efficient electron collection from the acceptor's LUMO, while a thicker, more stable metal (Al) is used to cap it and prevent oxidation.

    • Transfer the substrates to the thermal evaporator without exposure to air.

    • Deposit 20 nm of Ca followed by 100 nm of Al through a shadow mask.

  • Post-Fabrication Annealing & Encapsulation:

    • Perform a final thermal anneal (e.g., 110 °C for 10 min) to optimize the active layer morphology.

    • Encapsulate the device as described in the OLED protocol.

Protocol: OPV Characterization

Equipment:

  • Solar simulator with AM 1.5G spectrum (100 mW/cm²)

  • Source measure unit (SMU)

  • External Quantum Efficiency (EQE) / IPCE setup

Procedure:

  • Current Density-Voltage (J-V) Characterization:

    • Causality: The J-V curve under simulated sunlight is the primary tool for evaluating solar cell performance.[23][24][25]

    • Place the device under the solar simulator.

    • Apply a voltage sweep from reverse to forward bias (e.g., -1 V to 1.5 V) and measure the current density.

    • From the J-V curve, extract the key parameters:

      • Open-Circuit Voltage (Voc): The voltage at zero current.

      • Short-Circuit Current Density (Jsc): The current density at zero voltage.

      • Fill Factor (FF): A measure of the "squareness" of the curve, calculated as FF = (Vmax * Jmax) / (Voc * Jsc).

      • Power Conversion Efficiency (PCE): The overall efficiency, calculated as PCE (%) = (Voc * Jsc * FF) / Pin * 100, where Pin is the incident power density (100 mW/cm²).[26]

  • External Quantum Efficiency (EQE) Measurement:

    • Causality: EQE measures the ratio of collected electrons to incident photons at each wavelength, providing insight into which parts of the solar spectrum are being effectively converted to current.

    • Illuminate the device with monochromatic light of a known wavelength and intensity.

    • Measure the resulting short-circuit current.

    • Calculate the EQE at that wavelength. Repeat across the entire absorption spectrum of the active layer.

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  • Vac Coat Ltd. (2019). Thin Films Deposition of Organic Materials. Vac Coat Ltd. Available at: [Link]

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  • AIP Publishing. (2020). Comparison of organic light emitting diode performance using the spectroradiometer and the integrating sphere measurements. AIP Publishing. Available at: [Link]

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  • Physics Forums. (2013). How to measure the external quantum efficiency of OLEDs?. Physics Forums. Available at: [Link]

  • ResearchGate. (2014). Study of Spin Coated Organic Thin Film Under Spectrophotometer. ResearchGate. Available at: [Link]

  • Apollo. (n.d.). Spin‐coating fabrication of high‐yield and uniform organic thin‐film transistors via a primer template growth. Apollo. Available at: [Link]

  • ResearchGate. (n.d.). (Paper) Fabrication of OLED on FTO and ITO coated substrates. ResearchGate. Available at: [Link]

  • ACS Publications. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Organic field-effect transistor. Wikipedia. Available at: [Link]

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Application Notes and Protocols for the Functionalization of Biphenyl Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl carbonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its inherent properties, including metabolic stability and the ability to engage in crucial protein-ligand interactions, make it an attractive starting point for drug design. However, the true potential of this scaffold is unlocked through precise functionalization, which allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and biological activity. This guide provides a detailed exploration of key protocols for the functionalization of biphenyl carbonitriles, framed within the context of late-stage functionalization (LSF) to maximize efficiency in the drug discovery process.[1][2][3][4] We will delve into methodologies for C-H activation, cross-coupling reactions, and transformations of the versatile nitrile group, offering both the "how" and the "why" behind these powerful synthetic strategies.

The Strategic Importance of Functionalizing Biphenyl Carbonitriles

The biphenyl unit provides a rigid, well-defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets. The nitrile group, more than just a simple polar feature, is a highly versatile synthetic handle. It can act as a hydrogen bond acceptor, a bioisostere for carbonyls or halogens, and can be transformed into a variety of other functional groups crucial for modulating biological activity.[5] Moreover, introducing substituents onto the biphenyl rings allows for the systematic exploration of structure-activity relationships (SAR), enhancing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

The concept of Late-Stage Functionalization (LSF) is particularly relevant here. LSF aims to introduce chemical modifications at the final stages of a synthetic sequence, allowing for the rapid diversification of complex, drug-like molecules without the need for de novo synthesis.[1][2][3][4][6] The protocols described herein are presented with an LSF mindset, providing a robust toolbox for medicinal chemists to efficiently generate novel analogues from a common biphenyl carbonitrile core.

Core Functionalization Strategy I: Directed C–H Arylation

Direct C–H activation is a powerful strategy that avoids the need for pre-functionalized starting materials (like halides or boronic acids), thus improving atom and step economy. In the context of biphenyl carbonitriles, the nitrile group itself can serve as a directing group, facilitating regioselective functionalization at the ortho position.

Causality and Mechanistic Insight

Palladium-catalyzed C-H arylation often proceeds via a concerted metalation-deprotonation (CMD) mechanism. The nitrile group coordinates to the palladium(II) catalyst, positioning it in close proximity to the ortho C-H bond. This proximity effect lowers the activation energy for C-H bond cleavage, leading to the formation of a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the ortho-arylated product and regenerate the active palladium catalyst.[6][7][8]

A Biphenyl Carbonitrile + Pd(II) Catalyst B Coordination & Concerted Metalation-Deprotonation (CMD) A->B C Palladacycle Intermediate B->C D Oxidative Addition (with Ar-X) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F G Ortho-Arylated Product F->G H Regenerated Pd(II) Catalyst F->H H->A Catalytic Cycle A Halo-Biphenyl Carbonitrile + Arylboronic Acid B Add Pd Catalyst & Base A->B C Degas and Heat B->C D Reaction Monitoring (TLC/GC-MS) C->D E Aqueous Workup D->E F Extraction & Drying E->F G Purification (Chromatography) F->G H Functionalized Biaryl Product G->H nitrile Biphenyl-CN amine Biphenyl-CH₂NH₂ (Primary Amine) nitrile->amine Reduction (e.g., LiAlH₄, H₂/Catalyst) acid Biphenyl-COOH (Carboxylic Acid) nitrile->acid Hydrolysis (H⁺ or OH⁻, H₂O, Δ) tetrazole Biphenyl-Tetrazole nitrile->tetrazole [3+2] Cycloaddition (e.g., NaN₃, NH₄Cl)

Sources

Application Notes and Protocols for the Analytical Characterization of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the characterization of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile, a key intermediate in pharmaceutical and materials science research. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only procedural steps but also the underlying scientific rationale. We will cover chromatographic techniques for purity and assay determination (RP-HPLC, GC-MS), spectroscopic methods for structural elucidation (NMR, MS), and a strategy for forced degradation studies to establish stability-indicating methods.

Introduction and Physicochemical Profile

This compound (IUPAC Name: 2-Fluoro-4-phenylbenzonitrile) is an aromatic compound whose structural rigidity, polarity, and potential for further chemical modification make it a valuable building block. Accurate and precise analytical characterization is paramount to ensure the quality, consistency, and safety of downstream products. This involves confirming its identity, quantifying its purity, and identifying any potential process-related or degradation impurities.

The logical first step in any analytical strategy is to understand the molecule's fundamental properties, which dictate the choice of techniques and experimental parameters.

PropertyValueSource(s)
Molecular Formula C₁₃H₈FN[1]
Molecular Weight 197.21 g/mol [1][2]
CAS Number 503177-15-9[1]
Melting Point 78-80 °C
Appearance White to off-white solidN/A
Structure

[1]

Chromatographic Analysis for Purity and Assay

Chromatography is the cornerstone for assessing the purity of this compound. A dual-method approach, using both liquid and gas chromatography, provides an orthogonal assessment, ensuring that a wide range of potential impurities (polar, non-polar, volatile) are detected.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Method Selection: The biphenyl structure imparts significant hydrophobicity, while the nitrile and fluoro groups add polarity, making the molecule ideally suited for reversed-phase chromatography. A C18 stationary phase provides a robust hydrophobic interaction mechanism for retention. UV detection is highly effective due to the extensive π-conjugation of the biphenyl system, which results in strong UV absorbance.

Experimental Protocol: Purity and Assay by RP-HPLC

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[3]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Justification: Formic acid is used to acidify the mobile phase, which sharpens peak shape by ensuring any acidic or basic functional groups on analytes or impurities are in a single protonation state.[3]

    • Gradient:

      • 0-5 min: 60% B

      • 5-25 min: 60% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (Scan from 200-400 nm with PDA).

    • Injection Volume: 10 µL.[4]

  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This yields a concentration of 100 µg/mL.

    • Sample Solution (for Purity): Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same diluent. This yields a concentration of 1 mg/mL.

  • System Suitability:

    • Inject the Standard Solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be ≥ 2000.

  • Data Analysis:

    • Purity: For the Sample Solution chromatogram, calculate the area percentage of the main peak relative to the total area of all peaks (excluding solvent front).

    • Assay: Compare the peak area of the main peak in the Sample Solution (diluted to the same concentration as the standard) to that of the Standard Solution.

Workflow Diagram: HPLC Purity and Assay

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard (100 µg/mL) sst System Suitability (5x Standard Inj.) prep_std->sst prep_spl Weigh & Dissolve Test Sample (1 mg/mL) analysis_inj Inject Blank, Standard, & Sample prep_spl->analysis_inj sst->analysis_inj Pass data_acq Data Acquisition (PDA Detector) analysis_inj->data_acq integration Peak Integration data_acq->integration purity_calc Calculate % Purity (Area Percent) integration->purity_calc assay_calc Calculate Assay (vs. Standard) integration->assay_calc report Final Report purity_calc->report assay_calc->report

Caption: Workflow for HPLC purity and assay determination.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method Selection: With a melting point of 78-80 °C, the compound is sufficiently volatile and thermally stable for GC analysis. GC provides high-resolution separation, particularly for non-polar and volatile impurities that may not be well-resolved by RP-HPLC. Coupling with a mass spectrometer allows for definitive peak identification based on mass-to-charge ratio and fragmentation patterns.[5][6]

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation:

    • GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Justification: A 5% phenyl-methylpolysiloxane stationary phase is a robust, general-purpose column suitable for separating a wide range of semi-polar aromatic compounds.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Sample Preparation:

    • Prepare a solution of ~1 mg/mL in Acetone or Ethyl Acetate.

  • Data Analysis:

    • Identify the main component by its retention time and mass spectrum. The expected molecular ion (M⁺) is m/z 197.

    • Analyze other peaks by comparing their mass spectra against libraries (e.g., NIST) and by interpreting fragmentation patterns to identify potential impurities.

Spectroscopic Structural Confirmation

While chromatography provides purity data, spectroscopy is required for unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for structural elucidation in solution. ¹H NMR provides information on the number and environment of protons, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR is highly specific for the fluorine atom, providing a unique spectral signature.[7]

Predicted NMR Data: The following data are predicted based on established chemical shift principles for substituted aromatic systems.[8][9] Actual values must be confirmed experimentally.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
¹H ~7.8-7.9mAromatic protons adjacent to CN or F
~7.4-7.6mRemaining aromatic protons
¹³C ~160-165d¹JCF ≈ 250 HzC-F
~130-145mQuaternary biphenyl carbons
~125-130mAromatic CH
~115-120dC-CN
~110-115s-C≡N
¹⁹F -110 to -120mAr-F

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[7]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. For full assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

Mass Spectrometry (MS)

Principle: As described in the GC-MS section, MS confirms the molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern provides a fingerprint that supports the proposed structure.[10]

Expected Fragmentation (EI):

  • m/z 197: Molecular ion [M]⁺•

  • m/z 171: Loss of cyanide radical [M - •CN]⁺

  • m/z 152: Loss of fluorine from the m/z 171 fragment [M - CN - F]⁺

Forced Degradation and Stability-Indicating Studies

Objective: To demonstrate the specificity of the primary analytical method (HPLC) by showing that it can separate the main analyte from potential degradation products. These studies intentionally stress the molecule to identify likely degradation pathways.[11][12][13]

General Procedure:

  • Prepare a stock solution of this compound (~1 mg/mL).

  • Expose aliquots of this solution to the stress conditions below.

  • Aim for 5-20% degradation of the parent compound.[14]

  • Analyze all stressed samples, along with an unstressed control, by the proposed RP-HPLC method.

Protocol: Stress Conditions

  • Acid Hydrolysis: Mix sample solution with 1N HCl (1:1) and heat at 80 °C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Mix sample solution with 1N NaOH (1:1) and heat at 80 °C for 8 hours. The nitrile group is susceptible to hydrolysis to a carboxylic acid under these conditions. Neutralize before injection.

  • Oxidative Degradation: Mix sample solution with 3% H₂O₂ (1:1) and keep at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose the solid powder to 105 °C for 48 hours.[15] Dissolve and analyze.

  • Photolytic Degradation: Expose the sample solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.[14]

Data Analysis:

  • Evaluate the chromatograms for new peaks (degradants).

  • Ensure all degradant peaks are baseline-resolved from the main analyte peak (Resolution > 1.5).

  • Perform a mass balance calculation to account for the loss of the parent compound against the formation of impurities.

Workflow Diagram: Forced Degradation Strategy

Forced_Degradation cluster_stress Stress Conditions start Drug Substance (this compound) acid Acid Hydrolysis (1N HCl, 80°C) start->acid base Base Hydrolysis (1N NaOH, 80°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (105°C, Solid) start->therm photo Photolytic (ICH Light) start->photo analysis Analyze All Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis evaluation Evaluate Peak Purity, Resolution, and Mass Balance analysis->evaluation conclusion Method is Stability-Indicating evaluation->conclusion If Resolution > 1.5 & Mass Balance OK

Caption: Strategy for forced degradation studies.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, A., & Shah, B. A. (2015). Supporting Information for Org. Lett., 17, 5232. Royal Society of Chemistry.
  • Chemsrc. 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE. Available from: [Link]

  • STEMart. Forced Degradation Studies. Available from: [Link]

  • PubChem. 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. c4ob02436b1.pdf. Available from: [Link]

  • World Journal of Pharmaceutical Research. Development and validation of RP-HPLC and HPTLC methods for the simultaneous estimation of Lawsone and its metabolites. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research.
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  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Agilent. GC AND GC/MS.
  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. Available from: [Link]

  • Shimadzu. Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry.
  • Pharmaffiliates. Flurbiprofen-impurities. Available from: [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Available from: [Link]

  • Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Prokes, L., et al. (2024). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Molecules, 30(4), 86. Available from: [Link]

  • Agilent. Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. Available from: [Link]

  • Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 61(7). Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by organofluorine compounds. Here, we move beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the use of fluorinated substrates in Suzuki coupling.

Q1: What makes Suzuki coupling reactions with fluorinated substrates so challenging?

The challenges primarily stem from the unique electronic properties imparted by fluorine atoms.

  • Aryl Fluoride Partners (Electrophiles): The carbon-fluorine (C–F) bond is the strongest single bond to carbon in organic chemistry. This high bond dissociation energy makes the initial, rate-limiting oxidative addition of the palladium catalyst to the C–F bond exceptionally difficult, especially for unactivated or electron-rich fluoroarenes.[1] For a reaction to be feasible, the aryl fluoride often needs to be activated with strong electron-withdrawing groups.[1]

  • Fluorinated Boronic Acid Partners (Nucleophiles): The electron-withdrawing nature of fluorine atoms increases the acidity of the boronic acid. This makes the organoboron species highly susceptible to protodeboronation , a side reaction where the C–B bond is cleaved by a proton source (like water or alcohol) under the basic conditions required for the coupling, leading to the formation of a simple fluoroarene byproduct and significantly reducing yield.

Q2: How does the choice of palladium catalyst and ligand impact the reaction?

The catalyst system is the most critical factor for success. The goal is to select a system that accelerates the desired catalytic cycle to outpace side reactions.

  • Palladium Source: Pd(0) sources like Pd₂(dba)₃ are often preferred over Pd(II) sources such as Pd(OAc)₂. Pd(II) precatalysts require an in-situ reduction to the active Pd(0) state, which can consume phosphine ligands or lead to homocoupling of the boronic acid, reducing efficiency before the main cycle even begins.[2][3]

  • Ligands: The ligand's role is to stabilize the palladium center and modulate its reactivity. For fluorinated substrates:

    • Electron-rich and Bulky Ligands: Ligands like SPhos, P(tBu)₃, or N-heterocyclic carbenes (NHCs) are highly effective.[3] Their electron-donating character promotes the difficult oxidative addition step into the C-X bond (including C-F).[2] Their steric bulk facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst.[2]

Q3: What is the role of the base, and which one should I choose?

The base is essential for activating the boronic acid to facilitate transmetalation, but its choice is a delicate balance, especially with sensitive fluorinated substrates.[4]

  • Mechanism of Action: The base converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is necessary for the transfer of the aryl group to the palladium center.[4][5]

  • Common Choices & Rationale:

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are standard, effective bases. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the ability of the large Cs⁺ cation to promote the reaction.

    • Phosphates (K₃PO₄): A strong base that is often effective for challenging couplings.

    • Fluorides (KF, CsF): Fluoride bases can be particularly advantageous.[3][6] The high fluorophilicity of boron means that fluoride can efficiently form a reactive fluoroborate intermediate.[6][7] This can sometimes allow for milder reaction conditions, which helps prevent the degradation of sensitive substrates and minimizes protodeboronation.[4] Using KF often requires the free boronic acid rather than an ester for reliable results.[3]

Troubleshooting Guide: From Problem to Solution

This section provides structured guidance for overcoming specific experimental failures.

Problem 1: My reaction yield is very low, or the reaction is not proceeding at all.

Low conversion is the most common issue. A systematic approach is needed to identify the bottleneck.

The following flowchart provides a logical path to diagnose the cause of low yield.

G cluster_yes Aryl Halide Consumed cluster_no Aryl Halide Remains start Low or No Product check_sm Is Aryl Halide Consumed? (Check by TLC/LCMS) start->check_sm side_reactions Side Reactions are Dominant check_sm->side_reactions Yes catalyst_issue Catalyst Inactivity / Slow Reaction check_sm->catalyst_issue No cause1 Protodeboronation of Boronic Acid side_reactions->cause1 Observe Ar-H byproduct from boronic acid cause2 Dehalogenation of Aryl Halide side_reactions->cause2 Observe Ar'-H byproduct from halide cause3 Homocoupling of Boronic Acid side_reactions->cause3 Observe Ar-Ar byproduct from boronic acid cause4 Inefficient Oxidative Addition (esp. Ar-F, Ar-Cl) cause5 Poor Solubility of Reagents cause6 Catalyst Deactivation (e.g., Pd black) Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Electron-rich ligands accelerate pd2_complex Ar'-Pd(II)-X L₂ ox_add->pd2_complex High barrier for Ar-F transmetal Transmetalation pd2_complex->transmetal pd2_diaryl Ar'-Pd(II)-Ar L₂ transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim Bulky ligands accelerate red_elim->pd0 protodeboronation Protodeboronation (Ar-H + B(OH)₃) arx Ar'-X (Aryl Halide) arx->ox_add ar_boron Ar-B(OR)₂ (Boronic Acid/Ester) ar_boron->transmetal ar_boron->protodeboronation Major side reaction for e⁻-poor fluorinated boronics base Base (e.g., K₂CO₃) base->transmetal product Ar-Ar' (Product) product->red_elim

Sources

Technical Support Center: Synthesis of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important biphenyl derivative, with a focus on troubleshooting side reactions in palladium-catalyzed cross-coupling methodologies.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[1] A common synthetic route involves the reaction between 4-bromo-2-fluorobenzonitrile and phenylboronic acid.

While versatile, the Suzuki-Miyaura coupling is a complex catalytic process susceptible to several side reactions that can diminish yield and complicate purification.[2] Understanding and mitigating these side reactions is critical for a successful and efficient synthesis.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low Yield of the Desired Product with Significant Formation of Biphenyl (Homocoupling Product).

Q: My reaction is producing a large amount of biphenyl, the homocoupling product of my phenylboronic acid, instead of the desired this compound. What is causing this and how can I fix it?

A: The formation of biphenyl through the homocoupling of phenylboronic acid is a frequent side reaction in Suzuki couplings.[3][4] This issue is primarily caused by the presence of oxygen or Pd(II) species in the reaction mixture.[5]

Causality: The mechanism of homocoupling often involves the reaction of two boronic acid molecules with a Pd(II) species, which is then reduced to the active Pd(0) catalyst.[5] If your reaction is not properly degassed, or if your palladium precatalyst is not efficiently reduced to Pd(0), the concentration of Pd(II) can be high enough to promote this undesired pathway.[4]

Troubleshooting Workflow:

G start High Homocoupling Observed degas Improve Degassing Protocol start->degas Is the reaction atmosphere strictly inert? catalyst Evaluate Palladium Source & Precatalyst degas->catalyst Degassing is rigorous. What's next? sub_degas1 Use Freeze-Pump-Thaw (3 cycles) for solvents. degas->sub_degas1 sub_degas2 Sparge reaction mixture with Inert Gas (Ar or N2) for 15-30 min. degas->sub_degas2 reagents Check Reagent Quality & Stoichiometry catalyst->reagents Catalyst system seems appropriate. Could it be the reagents? sub_catalyst1 Use a Pd(0) source (e.g., Pd(PPh3)4) directly. catalyst->sub_catalyst1 sub_catalyst2 If using a Pd(II) precatalyst (e.g., Pd(OAc)2), ensure efficient in-situ reduction. catalyst->sub_catalyst2 sub_catalyst3 Consider adding a mild reducing agent like potassium formate. catalyst->sub_catalyst3 sub_reagents1 Use high-purity boronic acid. Older samples may contain anhydrides. reagents->sub_reagents1 sub_reagents2 Use a slight excess (1.1-1.2 equiv.) of boronic acid, but avoid large excess. reagents->sub_reagents2 resolution Reduced Homocoupling & Improved Yield sub_degas1->resolution sub_degas2->resolution sub_catalyst1->resolution sub_catalyst2->resolution sub_catalyst3->resolution sub_reagents1->resolution sub_reagents2->resolution

Caption: Troubleshooting workflow for boronic acid homocoupling.

Problem 2: Formation of 2-Fluorobenzonitrile (Dehalogenation/Protodeboronation Byproduct).

Q: I am observing a significant amount of 2-fluorobenzonitrile in my crude product mixture. What reaction is causing this?

A: The presence of 2-fluorobenzonitrile indicates that one of two possible side reactions is occurring: dehalogenation of the starting material (4-bromo-2-fluorobenzonitrile) or protodeboronation of the boronic acid followed by a reaction. In this specific case, it is most likely dehalogenation of your aryl bromide.

1. Dehalogenation:

  • Causality: This side reaction involves the replacement of the bromine atom on your starting material with a hydrogen atom.[6] After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting complex can sometimes acquire a hydride ligand, often from the solvent (like an alcohol) or the base. Subsequent reductive elimination releases the dehalogenated product and regenerates the Pd(0) catalyst. Fluorinated substrates can sometimes be more prone to this side reaction.[7]

  • Solution:

    • Solvent Choice: Avoid using alcoholic solvents if dehalogenation is a major issue. Aprotic solvents like dioxane, THF, or toluene are generally preferred.

    • Base Selection: Use a non-hydride donating base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are standard choices.

    • Ligand Choice: The choice of phosphine ligand can influence the rates of the desired reductive elimination versus undesired pathways. Screening ligands can be beneficial.[7]

2. Protodeboronation:

  • Causality: This is a very common side reaction where the C-B bond of the phenylboronic acid is cleaved and replaced by a C-H bond, forming benzene.[8][9] This reaction is often catalyzed by aqueous base and can be accelerated at higher temperatures.[10][11] While this primarily consumes the boronic acid, it can contribute to an overall lower yield and an imbalanced stoichiometry.

  • Solution:

    • Minimize Water: While a small amount of water is often necessary, excessive water can promote protodeboronation. Use anhydrous solvents and control the amount of water in the base solution.

    • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than boronic acids.[9]

    • Reaction Time & Temperature: Avoid prolonged reaction times at high temperatures, which can increase the rate of protodeboronation.

G start 2-Fluorobenzonitrile Detected dehalogenation Investigate Dehalogenation start->dehalogenation Is the Aryl Bromide being consumed? protodeboronation Investigate Protodeboronation start->protodeboronation Is the Boronic Acid being consumed? sub_dehal1 Switch to Aprotic Solvent (Toluene, Dioxane) dehalogenation->sub_dehal1 sub_dehal2 Screen Phosphine Ligands dehalogenation->sub_dehal2 sub_proto1 Use Boronic Acid Pinacol Ester protodeboronation->sub_proto1 sub_proto2 Minimize Water Content protodeboronation->sub_proto2 sub_proto3 Avoid Excessive Heat/ Reaction Time protodeboronation->sub_proto3 resolution Minimized Side Product sub_dehal1->resolution sub_dehal2->resolution sub_proto1->resolution sub_proto2->resolution sub_proto3->resolution

Caption: Decision tree for troubleshooting dehalogenation and protodeboronation.

Problem 3: The Reaction Stalls or Fails to Go to Completion.

Q: My reaction starts but then stalls, leaving a significant amount of starting material even after extended reaction times. What could be the cause?

A: Reaction stalling is often due to catalyst deactivation or issues with the reagents/conditions.

Causality & Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[2] Ensure you are using an appropriate ligand that stabilizes the palladium nanoparticles. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often promote the necessary oxidative addition and reductive elimination steps while maintaining catalyst stability.

  • Poor Reagent Quality:

    • Aryl Bromide: The presence of impurities in the 4-bromo-2-fluorobenzonitrile can inhibit the catalyst. Ensure it is of high purity.

    • Boronic Acid: As mentioned, boronic acids can degrade over time. It's good practice to use fresh or properly stored boronic acid.

    • Base: The base is critical for the transmetalation step.[1] Ensure the base is not old or hydrated (unless using an aqueous solution by design) and is sufficiently strong for the chosen substrates. K₃PO₄ is often a reliable choice.

  • Solvent Impurities: Certain impurities in solvents, such as peroxides in ethers like THF or dioxane, can oxidize and deactivate the catalyst.[12] Always use high-purity, degassed solvents.

Potential CauseTroubleshooting StepRationale
Catalyst Deactivation Use a more robust ligand (e.g., Buchwald-type biarylphosphine ligands).Stabilizes the Pd(0) active species and prevents aggregation into palladium black.
Lower the reaction temperature if possible.High temperatures can accelerate catalyst decomposition.
Reagent Quality Recrystallize or purify the 4-bromo-2-fluorobenzonitrile.Removes catalyst poisons.
Use fresh phenylboronic acid or a pinacol ester derivative.Ensures the active nucleophile is present and has not degraded via protodeboronation.[9]
Dry the base (e.g., K₂CO₃) before use if running under anhydrous conditions.Water content can affect the reaction rate and side product formation.
Solvent Issues Use freshly distilled or inhibitor-free, anhydrous solvents.Removes peroxides and other impurities that can deactivate the palladium catalyst.[12]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for this specific synthesis? A1: There is no single "best" combination, as the optimal choice depends on scale and purity requirements. However, for coupling an electron-deficient aryl bromide like 4-bromo-2-fluorobenzonitrile, a catalyst system with electron-rich and bulky ligands is a good starting point.[13] Combinations like Pd₂(dba)₃ with SPhos or XPhos, or precatalysts like XPhos Pd G3, are often highly effective. Pd(PPh₃)₄ is a classic choice but may require higher temperatures and longer reaction times.

Q2: How critical is the choice of base? A2: The base is crucial. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1] The strength and solubility of the base matter. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. K₃PO₄ is often effective for challenging couplings. Organic bases are generally less common for this type of Suzuki reaction.

Q3: My final product is difficult to purify. Any suggestions? A3: Purification challenges often arise from byproducts with similar polarity to the desired product.

  • Homocoupling Product (Biphenyl): Biphenyl is non-polar and can often be separated from the more polar nitrile-containing product by column chromatography using a hexane/ethyl acetate gradient.[14]

  • Residual Boronic Acid: A basic aqueous wash (e.g., with dilute NaOH) during the workup can help remove unreacted acidic boronic acid.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be a highly effective method for removing minor impurities.

Q4: Can I use 4-chloro-2-fluorobenzonitrile instead of the bromo derivative? A4: Yes, but it is more challenging. The C-Cl bond is stronger than the C-Br bond, making the initial oxidative addition step more difficult.[13] To couple an aryl chloride, you will almost certainly need to use a specialized catalyst system with highly active, electron-rich, and bulky ligands (like Buchwald ligands) and potentially higher temperatures.[15]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a robust starting point for the synthesis. Optimization may be required.

Reagents:

  • 4-bromo-2-fluorobenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • To a dry reaction flask, add 4-bromo-2-fluorobenzonitrile, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) against a positive flow of inert gas.

  • Add the degassed solvents (Toluene and Water) via syringe. The reaction mixture should be thoroughly degassed by sparging with inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Aggarwal, V. K., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • van der Boom, M. E., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Nolan, S. P., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • ResearchGate. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • PubMed Central. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • Negishi, E.-i. (2011). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Accounts of Chemical Research. [Link]

  • Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Organic Syntheses. Procedure. [Link]

  • ResearchGate. (2019). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Chemsrc. 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Reddit. Troubleshooting a Miyaura borylation. [Link]

  • ResearchGate. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • YouTube. Suzuki Coupling Mechanism. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

Sources

Technical Support Center: Navigating the Challenges in the Purification of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals grappling with the unique and often complex challenges of purifying fluorinated biphenyls. The introduction of fluorine into a biphenyl scaffold dramatically alters its physicochemical properties, leading to significant hurdles in achieving high purity.[1] This guide is designed to provide not only step-by-step protocols but also the fundamental scientific reasoning behind them, empowering you to make informed decisions and troubleshoot effectively in your laboratory.

Troubleshooting Guide

This section directly addresses common issues encountered during the purification of fluorinated biphenyls, offering insights into their root causes and providing actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation of Positional Isomers (e.g., ortho, meta, para) The electronic and steric properties of the substituents on the biphenyl ring can be very similar between isomers, leading to minimal differences in polarity and retention times.[2]1. High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a high-efficiency column. Consider specialized stationary phases.2. Alternative Chromatography Modes: If reversed-phase HPLC fails, explore normal-phase chromatography or Hydrophilic Interaction Chromatography (HLIC) as these can offer different selectivities.[3]3. Chiral Chromatography: For atropisomers, which can arise due to restricted rotation around the biphenyl bond, chiral chromatography is essential.[4]
Co-elution of the Target Compound with Non-fluorinated Starting Material or Byproducts Structurally similar byproducts, such as homocoupled species, are common in syntheses like the Suzuki-Miyaura coupling.[5] The polarity of the fluorinated product may not be sufficiently different from the starting materials.[6]1. Optimize Column Chromatography: Use a shallow solvent gradient in flash chromatography to enhance separation.[2]2. Fluorous Solid-Phase Extraction (FSPE): Utilize a fluorinated stationary phase to selectively retain the fluorinated biphenyl while non-fluorinated impurities are washed away.[7]3. Recrystallization: If the product is solid, recrystallization can be highly effective in removing less abundant, structurally different impurities.[8]
Significant Peak Tailing or Fronting in HPLC Analysis Tailing: Secondary interactions between the highly electronegative fluorine atoms and residual silanols on silica-based columns are a common cause.[1]Fronting: This often indicates column overload.[1]1. Use a Highly End-capped Column: Select a column where the silica surface is thoroughly deactivated.2. Mobile Phase Additives: Incorporate a small amount of a competitive agent, like trifluoroacetic acid (TFA), to mask silanol interactions.3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.[1]4. Reduce Sample Concentration: To address fronting, dilute the sample before injection.
Difficulty in Crystallizing the Purified Fluorinated Biphenyl The introduction of fluorine can disrupt crystal lattice formation due to altered intermolecular interactions and molecular symmetry.[1]1. Systematic Solvent Screening: Test a wide array of solvents with varying polarities and hydrogen-bonding capabilities.[1]2. Low-Temperature Crystallization: Attempt crystallization at very low temperatures (e.g., in a dry ice/acetone bath) to induce nucleation.[8]3. Co-crystallization: Form a co-crystal with another molecule that can facilitate strong, directional intermolecular interactions.[1]
Low Recovery of Product After Purification The fluorinated biphenyl may have high solubility in the chosen solvent system for chromatography or recrystallization.[8] Volatility can also be a factor for low molecular weight compounds.[9]1. Optimize Solvent System: For recrystallization, choose a solvent where the compound has high solubility when hot and low solubility when cold.[8]2. Minimize Washing: During filtration after recrystallization, use a minimal amount of cold solvent to wash the crystals.[8]3. Alternative Purification: If recrystallization is consistently leading to poor recovery, consider preparative chromatography.[8]
Experimental Protocol: Fluorous Solid-Phase Extraction (FSPE) for a Mixture of a Fluorinated Biphenyl and a Non-fluorinated Impurity

This protocol outlines a general procedure for separating a fluorinated biphenyl from non-fluorinated impurities using a fluorinated solid-phase extraction cartridge.

Materials:

  • Crude reaction mixture containing the fluorinated biphenyl and non-fluorinated impurities.

  • SiliaBond® Tridecafluoro (Si-TDF) SPE cartridge or similar.[7]

  • Fluorinated solvent (e.g., perfluorohexane).

  • Non-fluorinated organic solvent (e.g., methanol, acetonitrile).

  • Collection vials.

Procedure:

  • Condition the Cartridge: Pass 3-5 mL of the fluorinated solvent through the SPE cartridge to activate the stationary phase.

  • Equilibrate the Cartridge: Flush the cartridge with 3-5 mL of the non-fluorinated solvent that your sample is dissolved in.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of the non-fluorinated solvent and load it onto the cartridge.

  • Wash (Elute Non-fluorinated Impurities): Pass 5-10 mL of the non-fluorinated solvent through the cartridge. Collect this fraction. This fraction should contain the non-fluorinated impurities.

  • Elute (Collect Fluorinated Biphenyl): Pass 5-10 mL of the fluorinated solvent through the cartridge to elute the retained fluorinated biphenyl. Collect this fraction separately.

  • Analysis: Analyze both fractions by TLC, HPLC, or GC-MS to confirm the separation and purity of the desired product.

FSPE_Workflow start Start: Crude Mixture condition 1. Condition Cartridge (Fluorinated Solvent) start->condition equilibrate 2. Equilibrate Cartridge (Non-fluorinated Solvent) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Non-fluorinated Solvent) load->wash elute 5. Elute (Fluorinated Solvent) wash->elute non_fluorinated Non-fluorinated Impurities wash->non_fluorinated fluorinated_product Purified Fluorinated Biphenyl elute->fluorinated_product analysis 6. Analyze Fractions non_fluorinated->analysis fluorinated_product->analysis

Caption: Workflow for Fluorous Solid-Phase Extraction.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated biphenyls often more challenging to purify than their non-fluorinated analogs?

A1: The introduction of fluorine, the most electronegative element, significantly alters a molecule's physicochemical properties.[10] This can lead to:

  • Altered Polarity: Fluorine's impact on polarity is not always intuitive and can make predicting chromatographic behavior difficult.[10]

  • Increased Lipophilicity: Despite fluorine's electronegativity, fluorination often increases a molecule's lipophilicity, which can affect its solubility and interactions with stationary phases.[11][12]

  • Stronger Intermolecular Interactions: The C-F bond is highly polarized, leading to unique dipole-dipole interactions that can complicate both chromatography and crystallization.[12]

Q2: What is the best initial approach for developing a purification method for a novel fluorinated biphenyl?

A2: A good starting point is to assess the compound's polarity and solubility.[3]

  • Thin-Layer Chromatography (TLC): Use TLC with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a preliminary idea of the compound's polarity and the complexity of the mixture.

  • Solubility Tests: Check the solubility in common chromatography and recrystallization solvents.

  • Initial Purification Attempt: Based on the TLC and solubility data, attempt a small-scale purification by flash column chromatography or recrystallization.[5][8]

Purification_Strategy start Novel Fluorinated Biphenyl assess Assess Polarity & Solubility (TLC, Solubility Tests) start->assess is_solid Is the compound solid? assess->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Attempt Flash Column Chromatography is_solid->column No recrystallize->column Unsuccessful success Pure Compound recrystallize->success Successful hplc Consider Preparative HPLC column->hplc Unsuccessful fsp Consider Fluorous SPE column->fsp Co-elution with non-fluorinated impurity column->success Successful hplc->success fsp->success

Caption: Decision tree for purification strategy.

Q3: Are there specialized chromatography columns that are better suited for purifying fluorinated biphenyls?

A3: Yes, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, can offer unique selectivity for fluorinated compounds.[7][13] These columns can provide enhanced retention and separation of fluorinated molecules from each other and from non-fluorinated compounds due to specific interactions like dipole-dipole and π-π interactions.[14][15]

Q4: How can I confirm the purity of my final fluorinated biphenyl product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the percentage purity and detecting non-volatile impurities.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both purity information and structural confirmation of impurities.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard of the analyte.[16] The presence of fluorine allows for the use of ¹⁹F NMR, which is a powerful tool for identifying and quantifying fluorinated species.[17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

References

  • BenchChem. (n.d.). Technical Support Center: Fluorinated Biphenyl Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Side Reactions in the Fluorination of Biphenyl Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Fluoro-4'-methyl-1,1'-biphenyl.
  • Unknown. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry.
  • Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry.
  • BenchChem. (n.d.). challenges in the purification of fluorinated compounds.
  • ResearchGate. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • BenchChem. (n.d.). Technical Support Center: Navigating the Challenges of Purifying Polar Fluorinated Compounds.
  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • Wiley Online Library. (2004). Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles.
  • ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • SiliCycle. (n.d.). Working with fluorinated silica phases.
  • BenchChem. (n.d.). Technical Support Center: Purification of Volatile Fluorinated Compounds.
  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.

Sources

avoiding beta-hydride elimination in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your own experiments. This resource focuses on one of the most common and challenging side reactions in couplings with alkyl substrates: β-hydride elimination .

Frequently Asked Questions (FAQs)
Q1: What exactly is β-hydride elimination, and why is it a problem in my Suzuki coupling reaction?

A1: β-hydride elimination is a ubiquitous decomposition pathway for organometallic complexes.[1] In the context of a Suzuki reaction, after the transmetalation step, you have an alkyl group and an aryl group attached to the palladium(II) center. The desired outcome is reductive elimination , where these two groups couple to form a new carbon-carbon bond.

However, if the alkyl group has a hydrogen atom on its second carbon (the β-carbon) relative to the palladium atom, a competing reaction can occur.[2][3] This process involves the transfer of that β-hydrogen to the palladium center, forming a palladium-hydride (Pd-H) species and an alkene byproduct.[4][5] This pathway directly reduces the yield of your desired coupled product.

For β-hydride elimination to occur, three primary conditions must be met:

  • The presence of at least one hydrogen atom on the β-carbon of the alkyl ligand.[2]

  • A vacant, accessible coordination site on the palladium catalyst, cis to the alkyl group.[2]

  • The ability of the Pd-Cα-Cβ-H bonds to align in a syn-coplanar geometry, which facilitates the hydride transfer.[1]

The core challenge is that β-hydride elimination and reductive elimination are competing kinetic pathways. Your success hinges on selecting conditions that make the rate of reductive elimination significantly faster than the rate of β-hydride elimination.[6]

Diagram 1: The Critical Competition in the Suzuki Catalytic Cycle

Suzuki_Cycle_Competition cluster_cycle Suzuki Catalytic Cycle cluster_side_products Undesired Products Pd(0)L2 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd(0)L2->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂(R²) OxAdd->Transmetalation Transmetalation (R²-B(OR)₂) ReductiveElim Desired Pathway: Reductive Elimination Transmetalation->ReductiveElim BetaHydride Side Reaction: β-Hydride Elimination Transmetalation->BetaHydride Product R¹-R² Regen Pd(0)L₂ Product->Regen Regenerates Catalyst ReductiveElim->Product Forms C-C bond Alkene Alkene (from R²) BetaHydride->Alkene Dehalogenation Dehalogenated Arene (R¹-H) BetaHydride->Dehalogenation via R¹-Pd-H intermediate

Caption: Competing pathways after transmetalation.

Troubleshooting Guide
Q2: My reaction yield is low, and I'm observing byproducts corresponding to an alkene from my alkylboronic acid and a dehalogenated starting material. Is β-hydride elimination the culprit?

A2: Yes, this product profile is the classic signature of β-hydride elimination. The alkene is formed directly from the alkyl partner.[3] The palladium-hydride intermediate generated can then undergo reductive elimination with the aryl group (R¹) to produce the dehalogenated arene (R¹-H), consuming your starting material in an unproductive cycle.

If you observe these byproducts, your primary focus should be on adjusting the reaction conditions to kinetically favor reductive elimination.

Q3: What is the most effective strategy to suppress β-hydride elimination?

A3: The single most critical factor is your choice of ligand.[6] The electronic and steric properties of the phosphine ligand coordinated to the palladium center directly influence the rates of the competing elimination pathways.

  • Steric Bulk: Employing bulky, sterically demanding ligands is the foremost strategy.[7] These ligands accelerate reductive elimination. The steric pressure exerted by a bulky ligand forces the alkyl and aryl groups into close proximity, promoting the desired C-C bond formation.[3] Furthermore, this bulk can physically block the Pd-C-C-H unit from achieving the required syn-coplanar alignment for β-hydride elimination to occur.[8]

  • Electron-Donating Properties: Electron-rich ligands (like trialkylphosphines or N-heterocyclic carbenes) increase the electron density on the palladium atom. This electronic push facilitates the reductive elimination of the two organic partners from the metal center.[3][9]

  • Bite Angle: For bidentate phosphine ligands, a wider "bite angle" (the P-Pd-P angle) is known to promote reductive elimination over β-hydride elimination.[10][11]

Table 1: Ligand Selection Guide for Suppressing β-Hydride Elimination

Ligand ClassExample LigandsKey FeaturesPrimary Mechanism of Suppression
Monodentate Biarylphosphines XPhos, SPhos, RuPhosHighly bulky, electron-richAccelerates reductive elimination; Steric hindrance prevents syn-coplanar geometry.
Dialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, bulkyStrongly promotes reductive elimination through electronic effects.
Bidentate Phosphines Xantphos, dppfWide "bite angle"Geometrically disfavors the transition state for β-hydride elimination.[11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, bulkyStrongly promotes reductive elimination; Steric shielding of the metal center.
Q4: My alkylboron reagent is complex. Does its structure influence the likelihood of β-hydride elimination?

A4: Absolutely. The structure of the substrate is a key variable you can leverage.

  • Absence of β-Hydrogens: The most foolproof method is to use an alkyl group that lacks β-hydrogens entirely. Substrates like methyl, neopentyl, or benzyl groups cannot undergo this side reaction.[2][4]

  • Formation of Strained Alkenes: If β-hydride elimination would produce a geometrically strained alkene, the activation energy for that pathway becomes prohibitively high.[2] For example, cyclopropyl groups are less prone to this side reaction than other secondary alkyls because the resulting cyclopropene is highly strained.[6] Similarly, substrates that would violate Bredt's rule (i.e., form a double bond at a bridgehead carbon) are resistant to β-hydride elimination.[2][12]

  • Stability of the Boron Reagent: While not directly related to the elimination step, the stability of your boron reagent is crucial for overall success. Cyclopropylboronic acids, for instance, are prone to protodeboronation (cleavage of the C-B bond by a proton source).[6] Switching to a more stable form, such as a potassium cyclopropyltrifluoroborate [K(c-Pr)BF₃] or a MIDA boronate, can prevent the loss of your starting material and improve yields.[6]

Q5: How should I adjust my reaction temperature to control for this side reaction?

A5: Temperature control is a delicate balance. While higher temperatures increase the overall reaction rate, they can also provide the necessary energy to overcome the activation barrier for β-hydride elimination.[6] If you are observing significant amounts of elimination byproducts, a logical step is to reduce the reaction temperature. Try decreasing it in 10–20 °C increments to find an optimal window where the rate of reductive elimination remains favorable while the rate of β-hydride elimination is minimized.[6]

Diagram 2: Troubleshooting Workflow for β-Hydride Elimination

Troubleshooting_Workflow start Problem Identified: Low Yield, Alkene & Dehalogenated Byproducts ligand_check Is the ligand sufficiently bulky and electron-rich? (e.g., XPhos, SPhos, P(tBu)₃) start->ligand_check temp_check Is the reaction temperature too high? ligand_check->temp_check Yes solution_ligand Action: Switch to a bulkier/more electron-rich ligand (see Table 1). ligand_check->solution_ligand No substrate_check Can the substrate structure be optimized? temp_check->substrate_check No solution_temp Action: Reduce temperature in 10-20 °C increments. temp_check->solution_temp Yes solution_substrate Action: If possible, use substrates without β-H or that form strained alkenes. Consider more stable boron reagents (e.g., BF₃K). substrate_check->solution_substrate Yes end Problem Resolved: Improved Yield of Coupled Product substrate_check->end No (Re-evaluate overall strategy) solution_ligand->temp_check solution_temp->substrate_check solution_substrate->end

Caption: A step-by-step guide to addressing β-hydride elimination.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Secondary Alkylboron Reagent

This protocol is a generalized starting point based on principles established for suppressing β-hydride elimination and may require optimization for your specific substrates. It prioritizes the use of a bulky, electron-rich ligand and a stable potassium trifluoroborate salt.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Aryl halide (1.0 equiv)

  • Potassium alkyltrifluoroborate (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, or THF)

Procedure:

  • Inert Atmosphere: To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4.4 mol%), the aryl halide (1.0 equiv), the potassium alkyltrifluoroborate (1.5 equiv), and the base (3.0 equiv).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath set to a moderate temperature (e.g., 80 °C).

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or GC-MS. If β-hydride elimination byproducts are detected, consider re-running the reaction at a lower temperature (e.g., 60-70 °C).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References
  • β-Hydride elimination - Wikipedia. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Vela, J., et al. (2004). Reversible Beta-Hydrogen Elimination of Three-Coordinate Iron(II) Alkyl Complexes: Mechanistic and Thermodynamic Studies. Organometallics. [Link]

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • More stable product by Heck reaction: Beta-hydride elimination - YouTube. [Link]

  • Bercaw, J. E., et al. (1982). .alpha.-Hydride vs. .beta.-hydride elimination. An example of an equilibrium between two tautomers. Organometallics. [Link]

  • D'Amato, J. (2013). β-Elimination Reactions. The Organometallic Reader - WordPress.com. [Link]

  • Ben-David, Y., et al. (2016). β-Hydride Elimination at Low-Coordinate Gold(III) Centers. Journal of the American Chemical Society. [Link]

  • Larhed, M., & Hallberg, A. (2011). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. National Institutes of Health. [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Accounts of Chemical Research. [Link]

  • Lee, C.-W., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

  • PART 12(D): BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS FOR CSIR NET/GATE/IITJAM - YouTube. [Link]

  • Stahl, S. S., et al. (2011). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. National Institutes of Health. [Link]

  • Hartwig, J. F., et al. (2011). Mechanistic Study of the β-Hydrogen Elimination from Organoplatinum(II) Enolate Complexes. National Institutes of Health. [Link]

  • Zhang, Y., & Wang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Denmark, S. E., & Kassel, W. S. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Jiang, H. (2005). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. ResearchGate. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Organometallic HyperTextBook: Beta-Hydride Elimination - Interactive Learning Paradigms, Incorporated. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. [Link]

  • Oxidative Addition • Reductive Elimination • Migratory Insertion • β. [Link]

  • β-Hydride Elimination - OpenOChem Learn. [Link]

  • Whittaker, A. M., & Bower, J. F. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

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Technical Support Center: Improving the Yield of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will focus on the most prevalent synthetic route, the Suzuki-Miyaura cross-coupling, and provide in-depth, field-proven insights to navigate the challenges associated with this specific transformation.

The synthesis of this fluorinated biaryl nitrile is a critical step in the development of various advanced materials and pharmaceutical agents. However, the presence of both a C-F bond and a nitrile group on the aromatic rings introduces specific challenges that can lead to low yields and complex side reactions. This guide provides a structured approach to identifying and solving these problems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary parameters I should investigate?

Low yield is a common issue stemming from suboptimal reaction conditions. The Suzuki-Miyaura coupling is a multi-step catalytic cycle, and each step is sensitive to the choice of catalyst, ligand, base, solvent, and temperature.

Core Insight: The primary cause of low yield is often an imbalance between the rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) and competing side reactions.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed catalyst Step 1: Evaluate Catalyst System - Is the Pd source active? - Is the ligand appropriate? start->catalyst base_solvent Step 2: Optimize Base & Solvent - Is the base strength correct? - Is the solvent promoting solubility and stability? catalyst->base_solvent If no improvement success Yield Improved catalyst->success Improvement temp_time Step 3: Adjust Reaction Conditions - Is the temperature optimal? - Is the reaction running long enough (or too long)? base_solvent->temp_time If no improvement base_solvent->success Improvement reagents Step 4: Check Reagent Quality - Are starting materials pure? - Is the boronic acid degrading? temp_time->reagents If no improvement temp_time->success Improvement reagents->success Improvement

Caption: A logical workflow for troubleshooting low reaction yields.

Actionable Solutions:

  • Catalyst & Ligand Selection: The choice of ligand is critical. For electron-deficient aryl halides like 4-bromo-2-fluorobenzonitrile, bulky, electron-rich phosphine ligands are often superior. They promote the rate-limiting oxidative addition step and facilitate reductive elimination.[1]

    • Recommendation: Switch from basic ligands like PPh₃ to more advanced Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These are known to improve coupling efficiency for challenging substrates.[1][2]

  • Base and Solvent System: The base activates the boronic acid for transmetalation.[3] Its strength and solubility are crucial.

    • Recommendation: A common starting point is K₂CO₃ in a solvent mixture like 1,4-dioxane/water or toluene/water. If you suspect base-sensitive functional group degradation (like nitrile hydrolysis), a weaker base such as K₃PO₄ or CsF may be beneficial.[1][4] Anhydrous conditions with a base like CsF can sometimes be effective, especially with trifluoroborate salts.[5]

  • Temperature Control: Typically, reactions are run at elevated temperatures (80-110 °C). However, excessively high temperatures can promote catalyst decomposition and side reactions like dehalogenation.

    • Recommendation: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature.

Q2: I'm observing a significant amount of 2-fluorobenzonitrile as a byproduct. What is this side reaction and how can I prevent it?

This is a classic case of hydrodehalogenation (or simply dehalogenation), where the bromine atom on your starting material (4-bromo-2-fluorobenzonitrile) is replaced by a hydrogen atom.[6]

Mechanism Insight: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This can happen if the palladium complex reacts with sources of hydride, such as the base, solvent (especially alcohols), or water.[1][7] The aryl group can then reductively eliminate with the hydride to form the dehalogenated byproduct.

Actionable Solutions:

  • Optimize the Base: Strong bases, particularly alkoxides, can be a source of hydrides.

    • Recommendation: Switch to a non-hydridic inorganic base. K₃PO₄ is often an excellent choice to suppress dehalogenation. Carbonates like K₂CO₃ or Cs₂CO₃ are also preferable to stronger organic bases.[1]

  • Choose the Right Ligand: The ligand influences the stability of the palladium intermediates and the relative rates of productive coupling versus dehalogenation.

    • Recommendation: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the desired reductive elimination of the biaryl product, giving the dehalogenation pathway less time to occur.[1]

  • Solvent Choice: Avoid solvents that can readily act as hydride donors.

    • Recommendation: While some water is often necessary to dissolve the inorganic base, use anhydrous solvents like toluene or dioxane if possible, especially if using a fluoride-based or phosphate base. Avoid alcohol-based solvents unless specific protocols call for them.[7]

  • Aryl Halide Reactivity: The propensity for dehalogenation often follows the order I > Br > Cl.[1][8] If you have the option, using an aryl chloride instead of a bromide can sometimes reduce this side reaction, although it will require a more active catalyst system.

Q3: During workup, I'm isolating products where the nitrile group (-CN) has been converted to an amide (-CONH₂) or carboxylic acid (-COOH). Why is this happening?

This is due to the hydrolysis of the nitrile group . The cyano group is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly at elevated temperatures.[9]

Mechanism Insight: Under basic conditions, hydroxide ions can attack the electrophilic carbon of the nitrile, leading to an intermediate that, upon workup, can yield an amide or be further hydrolyzed to a carboxylate salt.[10] Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for attack by water.[9]

Actionable Solutions:

  • Milder Base: The combination of a strong base and high temperature during the Suzuki coupling is the most likely cause.

    • Recommendation: Use the mildest base that effectively promotes the coupling. K₃PO₄ is often sufficient and is less harsh than NaOH or KOH. Running the reaction at the lowest possible temperature will also help.

  • Careful Workup: The workup procedure can also induce hydrolysis.

    • Recommendation: Avoid prolonged exposure to strong acids or bases during the workup. When performing an extraction, neutralize the reaction mixture carefully and avoid letting it sit in highly acidic or basic aqueous layers for extended periods. Use saturated sodium bicarbonate for neutralization instead of stronger bases if possible.

  • Reaction Time: Do not let the reaction run unnecessarily long. Once the starting material is consumed (as monitored by TLC or LC-MS), proceed with the workup.

Q4: Purification is challenging, and I cannot separate my product from a persistent impurity. What are the best practices?

Purification of biaryl compounds can be complicated by byproducts with similar polarities, such as the homocoupled dimer of the boronic acid or the dehalogenated starting material.

Actionable Solutions:

  • Optimize Chromatography:

    • Solvent System: The key is to find a solvent system with optimal selectivity. Systematically screen solvent systems using Thin Layer Chromatography (TLC). A common eluent for biaryls is a mixture of hexanes and ethyl acetate. If separation is poor, try adding a small percentage of a different solvent like dichloromethane to modulate the polarity.[11]

    • Acid/Base Wash: If you have acidic (e.g., hydrolyzed nitrile) or basic impurities, an acid-base extraction during the workup can remove them before chromatography.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities if a suitable solvent can be found.

    • Procedure: Test various solvents (e.g., ethanol, isopropanol, toluene, or mixed solvent systems) to find one where the product is soluble when hot but sparingly soluble when cold.[12]

  • Impurity Identification: Use LC-MS to identify the mass of the persistent impurity. Knowing what it is (e.g., homocoupled product, dehalogenated starting material) will inform your purification strategy and help you go back and optimize the reaction to avoid its formation in the first place.

Frequently Asked Questions (FAQs)
  • FAQ 1: Which synthetic route is preferable: coupling 4-bromo-2-fluorobenzonitrile with phenylboronic acid, or (3-fluoro-4-cyanophenyl)boronic acid with bromobenzene? Both routes are viable. The choice often depends on the commercial availability and cost of the starting materials. 4-Bromo-2-fluorobenzonitrile[13] and phenylboronic acid are both readily available. Synthesizing (3-fluoro-4-cyanophenyl)boronic acid can be an extra step.[14] From a reactivity standpoint, the first option involves an electron-deficient aryl bromide, which can be more susceptible to side reactions like dehalogenation but is generally very reactive towards oxidative addition. The second option with bromobenzene is a standard coupling partner. For initial attempts, using the most readily available commercial materials is recommended.

  • FAQ 2: How do I properly degas my reaction mixture, and why is it critical? Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to an inactive Pd(II) state and lead to reaction failure. Degassing is essential to remove dissolved oxygen from the solvent and reaction vessel.

    • Method 1 (Sparging): Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.

    • Method 2 (Freeze-Pump-Thaw): For highly sensitive reactions, this is the most rigorous method. Freeze the solvent with liquid nitrogen, apply a vacuum to remove gases from the headspace, and then thaw. Repeat this cycle three times.[1]

  • FAQ 3: What are the key safety precautions?

    • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Solvents: Solvents like 1,4-dioxane and toluene are flammable and have specific health hazards. Always work in a well-ventilated fume hood.

    • Bases: Inorganic bases like K₂CO₃ and K₃PO₄ can be irritants. Stronger bases are corrosive. Handle with care.

    • Boronic Acids: While generally less toxic than other organometallics, boronic acids should still be handled with care as their toxicological properties are not always fully known.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices to minimize common side reactions.

Synthesis of this compound via Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product arx Ar-X (4-bromo-2-fluorobenzonitrile) arx->oa_complex ar_boronic Ar'-B(OH)₂ (Phenylboronic acid) bx_base [Ar'-B(OH)₃]⁻ ar_boronic->bx_base base Base (e.g., K₃PO₄) base->bx_base bx_base->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-2-fluorobenzonitrile (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromo-2-fluorobenzonitrile, phenylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos, and backfill with argon.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., a 10:1 ratio of dioxane to water) to the Schlenk flask containing the solids. Stir to dissolve.

  • Degas the resulting solution by sparging with argon for 20 minutes.

  • Under a positive pressure of argon, add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Data Summary Tables

Table 1: Comparison of Common Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical SubstratesAdvantagesConsiderations
Pd(PPh₃)₄PPh₃Aryl iodides/bromidesInexpensive, readily availableInefficient for electron-deficient or sterically hindered substrates; prone to side reactions.
PdCl₂(dppf)dppfGeneral purposeGood for a range of substratesCan be less active than Buchwald ligands for challenging couplings.
Pd₂(dba)₃XPhos / SPhos Aryl chlorides/bromides, electron-deficient systems High activity, suppresses side reactions like dehalogenation. [1]Higher cost, air-sensitive.
[Pd(IPr)(allyl)Cl]IPr (NHC)Aryl chlorides/bromidesHigh thermal stability and activity.Ligand synthesis can be complex.

Table 2: Guide to Selecting Bases and Solvents

BaseSolvent SystemUse CasePotential Issues
K₂CO₃ / Na₂CO₃Dioxane/H₂O, Toluene/H₂OGeneral purpose, good starting point.Can be strong enough to cause hydrolysis of sensitive esters or nitriles at high temperatures.
K₃PO₄ Dioxane, TolueneExcellent for suppressing dehalogenation and for substrates with base-sensitive groups. [1]Can have lower solubility, requiring vigorous stirring.
Cs₂CO₃Dioxane/H₂OHighly effective, often increases reaction rates.More expensive.
CsF / KFAnhydrous THF, DioxaneUsed with organotrifluoroborates; mild conditions.[5][15]Requires strictly anhydrous conditions.
References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online]. Available: [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Online]. Available: [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Online]. Available: [Link]

  • Wang, J., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Online]. Available: [Link]

  • Amatore, C., et al. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. HAL Open Science. [Online]. Available: [Link]

  • Bluestar. 3-fluoro-4-cyanophenylboronic acid. [Online]. Available: [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Suzuki coupling with ligandless palladium and potassium fluoride. RSC Publishing. [Online]. Available: [Link]

  • Widdowson, D. A., & Yu, D. (2003). Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Online]. Available: [Link]

  • Jutand, A., & Amatore, C. (2005). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Online]. Available: [Link]

  • Chatelain, P., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Online]. Available: [Link]

  • Molander, G. A., & Figueroa, R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • Watson, D. A., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Online]. Available: [Link]

  • Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. [Online].
  • Organic Syntheses. Procedure. [Online]. Available: [Link]

  • Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Online]. Available: [Link]

  • Chemsrc. 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE. [Online]. Available: [Link]

  • Watson, D. A., et al. (2012). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Online]. Available: [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Online]. Available: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online]. Available: [Link]

  • Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps. [Online]. Available: [Link]

  • Shang, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Online]. Available: [Link]

  • Studylib. Biphenyl Purification: Chromatography Lab. [Online]. Available: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Online]. Available: [Link]

  • Organic Syntheses. One-Pot Synthesis of Tetrabutylammonium Aryl- and Heteroaryltrifluoroborates. [Online]. Available: [Link]

  • Organic Syntheses. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. [Online]. Available: [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Online]. Available: [Link]

  • ResearchGate. The hydrolysis reactions of nitriles via C−N bond cleavage. [Online]. Available: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online]. Available: [Link]

  • Atas, M., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Online]. Available: [Link]

  • Google Patents. Process for purifying biphenyl. [Online].
  • Wikipedia. Suzuki reaction. [Online]. Available: [Link]

  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Online]. Available: [Link]

  • Chem Reactor. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Online]. Available: [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Online]. Available: [Link]

  • Google Patents. Method for preparing high-purity biphenyl from crude biphenyl. [Online].
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troubleshooting low yield in Suzuki-Miyaura reactions of aryl fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving aryl fluorides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet demanding transformation. The inherent strength of the C-F bond presents a unique set of obstacles compared to couplings with other aryl halides.[1][2] This resource provides in-depth, experience-driven solutions to common problems, helping you navigate the complexities of C-F bond activation and achieve higher yields and cleaner reaction profiles.

Troubleshooting Guide: Enhancing Low Yields

This section addresses specific issues you might be facing in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My Suzuki-Miyaura reaction with an aryl fluoride is giving very low to no yield. Where do I start troubleshooting?

Low conversion is the most common issue when working with aryl fluorides due to the high bond dissociation energy of the C-F bond, which makes the initial oxidative addition step of the catalytic cycle challenging.[3][4] A systematic approach to optimization is crucial.

Answer: The primary factors to investigate are the catalyst system (metal and ligand), the base, and the solvent. For aryl fluorides, standard palladium-based catalysts often fail or provide poor yields.

Initial Troubleshooting Workflow:

G start Low Yield with Aryl Fluoride cat_lig 1. Evaluate Catalyst/Ligand System - Is it suitable for C-F activation? start->cat_lig base 2. Optimize the Base - Is it strong enough? Is it soluble? cat_lig->base If yield is still low solvent 3. Re-evaluate the Solvent System - Does it support the catalyst and base? base->solvent If yield is still low boron 4. Check Boron Reagent Quality & Type - Boronic acid vs. ester? Degradation? solvent->boron If yield is still low temp 5. Adjust Reaction Temperature - Is higher temperature needed? boron->temp If yield is still low result Improved Yield temp->result

Caption: A stepwise workflow for troubleshooting low yields in aryl fluoride Suzuki-Miyaura couplings.

1. Re-evaluate Your Catalyst System:

  • Palladium vs. Nickel: While palladium is the workhorse for Suzuki-Miyaura reactions, nickel catalysts are often more effective for activating the inert C-F bond.[5] Nickel's different oxidation states and higher nucleophilicity facilitate this difficult step.[5]

  • Ligand Choice is Critical: For palladium catalysts, standard ligands like PPh₃ are often insufficient. You need highly electron-rich and bulky phosphine ligands. These ligands stabilize the electron-rich palladium(0) center, promoting oxidative addition into the C-F bond.[3][6] For nickel systems, N-heterocyclic carbenes (NHCs) or phosphine ligands are commonly employed.

  • Consider Co-catalysts: For certain nickel-catalyzed reactions, the addition of Lewis acidic co-catalysts such as ZrF₄ or TiF₄ has been shown to promote the reaction, particularly for aryl fluorides bearing electron-withdrawing groups.[7][8]

Recommended Catalyst Systems for Aryl Fluorides:

Catalyst/Ligand CombinationAryl Fluoride TypeKey Advantages
Pd(OAc)₂ / SPhos or XPhos Electron-deficient or activated aryl fluoridesHigh activity, commercially available, well-documented.[6]
Ni(COD)₂ / PCy₃ or SIMes Broad scope, including electron-neutral/richMore effective for C-F activation than Pd.[2][7]
NiCl₂(dppp) / ZrF₄ Aryl fluorides with electron-withdrawing groupsCo-catalyst facilitates C-F bond cleavage.[7][8]
Question 2: I'm observing significant decomposition of my boronic acid and formation of homocoupled byproducts. What's causing this and how can I prevent it?

This issue often points to problems with the boron reagent's stability under the reaction conditions, leading to side reactions that consume starting material and lower the yield of the desired product.[9][10]

Answer: The two primary culprits are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid. These are often exacerbated by the choice of base, solvent, and the inherent stability of your specific boronic acid.

Causality and Solutions:

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water in the solvent or from the base) to cleave the C-B bond.[10]

    • Solution: Switch to a boronic ester, such as a pinacol ester (Bpin).[11] Boronic esters are significantly more stable to protodeboronation and hydrolysis than their corresponding boronic acids.[11][12] While they are less reactive, this can be overcome by the reaction conditions. It's a common strategy to prepare the pinacol ester and use it directly in the coupling reaction.[12]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen and certain palladium species.

    • Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[9] The choice of ligand can also influence the rate of homocoupling versus the desired cross-coupling.

Boronic Acids vs. Boronic Esters:

FeatureBoronic AcidsBoronic Esters (e.g., Pinacol)
Reactivity Generally more reactive.[12]Less reactive, may require hydrolysis in situ.[12][13]
Stability Prone to decomposition, protodeboronation.More stable, easier to handle and store.[11]
Purification Can be difficult to purify.Often crystalline and easier to purify.[11]
Recommendation Use when fresh and pure for rapid reactions.Preferred for challenging couplings , especially with sensitive substrates or when troubleshooting low yields.[11]
Question 3: I've tried several catalyst systems and I'm still getting a low yield. Could my base or solvent be the issue?

Absolutely. The base and solvent are not just passive components; they play active roles in the catalytic cycle and their interplay is critical for success, especially in a challenging reaction like a Suzuki-Miyaura coupling of an aryl fluoride.[14]

Answer: The base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic "ate" complex.[4] The solvent must dissolve the reactants and, crucially, the base, while also being compatible with the catalyst system.

Optimizing Base and Solvent:

  • Base Selection:

    • Strength: Stronger bases are often required to facilitate the transmetalation with less reactive boronic esters and to activate the palladium complex.[5] Inorganic bases like K₃PO₄, Cs₂CO₃, and even stronger options like NaOH or K₂CO₃ are commonly used.[9][15][16]

    • Fluoride Bases: Bases like CsF or KF can be particularly effective. The fluoride ion can interact with the boron atom, promoting the formation of a highly reactive trifluoroborate species in situ or assisting in the transmetalation step.[17][18]

    • Solubility: The base must have some solubility in the reaction medium to be effective. Using a mixed solvent system, like dioxane/water or THF/water, can help dissolve inorganic bases.[14]

  • Solvent System:

    • Polar Aprotic Solvents: Dioxane, THF, and DMF are common choices. They are generally good at dissolving the organic components and are compatible with most catalyst systems.[9][14]

    • The Role of Water: A small amount of water in the solvent mixture (e.g., 4:1 or 3:2 organic solvent to water) can be highly beneficial.[14] It helps to dissolve inorganic bases and can accelerate the transmetalation step.[19] However, excessive water can promote protodeboronation of the boronic acid.[9]

    • For Nickel Catalysts: Anhydrous polar aprotic solvents like dioxane or DMA are often preferred.

Illustrative Catalytic Cycle with Key Roles:

G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Often Rate-Limiting for Ar-F) Pd0->OA PdII Ar-Pd(II)-F(L₂) OA->PdII Trans Transmetalation PdII->Trans ArPdAr Ar-Pd(II)-Ar'(L₂) Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product ArF Aryl Fluoride (Ar-F) ArF->OA Boron Boronic Acid/Ester (Ar'-B(OR)₂) Ate Boronate 'ate' complex [Ar'-B(OR)₂(OH)]⁻ Boron->Ate Activation Base Base (e.g., K₃PO₄) Base->Ate Ate->Trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for aryl fluorides and the base-activated transmetalation.

Frequently Asked Questions (FAQs)

Q: My aryl fluoride is electron-rich, and the reaction is not working. What should I do? A: Electron-rich aryl fluorides are particularly challenging because the electron-donating groups make the C-F bond even stronger and less susceptible to oxidative addition.[3] For these substrates, a nickel catalyst is strongly recommended.[2][7] If you must use palladium, employ the most electron-rich and bulky ligands available (e.g., t-Bu₃P or second-generation biarylphosphine ligands) and consider higher reaction temperatures.[3]

Q: Can I run my reaction open to the air? A: It is strongly discouraged. The active Pd(0) or Ni(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, leading to catalyst death and low yields.[10] Additionally, oxygen can promote the unwanted homocoupling of your boronic acid.[10] Always degas your solvent and run the reaction under an inert atmosphere.[9]

Q: Does the purity of the boronic acid or ester matter? A: Yes, significantly. Boronic acids can degrade over time to form boroxines (cyclic anhydrides) or other impurities, which can affect reactivity.[10] Using freshly prepared or purified boronic reagents is always best practice. Pinacol esters are more stable, but their purity should also be confirmed.[11]

Q: I see a black precipitate forming in my reaction. What is it? A: A black precipitate is likely palladium black, which is aggregated, inactive palladium metal.[10] This indicates that your catalyst is decomposing. This can be caused by an inappropriate ligand, too high a temperature, or impurities in the reaction mixture. Using a more robust ligand that better stabilizes the palladium nanoparticles can help prevent this.

General Experimental Protocol

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Aryl fluoride (1.0 equiv)

  • Boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)[11]

  • SPhos (4 mol%)[11]

  • Potassium phosphate (K₃PO₄, 2.0–3.0 equiv)[11]

  • 1,4-Dioxane and Water (e.g., 4:1 ratio, degassed)[9][14]

Procedure:

  • To a flame-dried Schlenk flask, add the aryl fluoride, boronic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[9][20]

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Menberu, W., et al. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction and mechanistic design for the direct generation of transmetallation-active [Ar–M–X*] intermediates. [Link]

  • Menberu, W., et al. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki-Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. PubMed. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(23), 7216-7228. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. [Link]

  • Tobisu, M., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (n.d.). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Jutand, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(47), 13481-13499. [Link]

  • Molander, G. A., & Biolatto, B. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]

  • Sci-Hub. (n.d.). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Nature. (n.d.). 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

  • Reddit. (n.d.). Tips on increasing yield of Miyaura coupling reaction? [Link]

Sources

Technical Support Center: Catalyst Deactivation in Fluorinated Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for catalyst deactivation in the synthesis of fluorinated biphenyls. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for creating these vital compounds. Fluorinated biphenyls are crucial scaffolds in pharmaceuticals and advanced materials, but their synthesis is often plagued by catalyst deactivation, leading to low yields, stalled reactions, and reproducibility issues.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose, prevent, and resolve catalyst deactivation in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst deactivation in the context of fluorinated biphenyl synthesis.

Q1: What are the most common visual indicators of catalyst deactivation during my reaction?

A1: The most prominent visual sign of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[1][2] This indicates that the active, soluble Pd(0) catalyst has aggregated into inactive, bulk palladium metal.[1] Other indicators can be more subtle, such as a color change in the reaction mixture that deviates from the expected progression or the reaction stalling, as observed through monitoring techniques like TLC or LC-MS.

Q2: Why can catalyst deactivation be more challenging when using fluorinated substrates?

A2: Fluorinated substrates introduce unique challenges. The high electronegativity of fluorine atoms alters the electronic properties of the aryl halides and boronic acids, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4] More critically, side reactions can generate fluoride ions (F⁻). These ions can interact with the palladium center, potentially forming stable, catalytically inactive palladium-fluoride complexes or modulating the redox potential of the catalyst in a way that shuts down the desired cycle.[5][6][7]

Q3: What are the primary mechanisms of palladium catalyst deactivation in Suzuki-Miyaura couplings?

A3: The deactivation of palladium catalysts in these reactions typically proceeds through several pathways:

  • Aggregation: The active, monoligated Pd(0) species, which is crucial for the reaction, can be unstable. If subsequent steps in the catalytic cycle are slow, these species can aggregate to form palladium black.[1][8] This is often exacerbated by high temperatures or the presence of oxygen.[1]

  • Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur or certain nitrogen-containing heterocycles) can irreversibly bind to the palladium's active sites, rendering it inactive.[2] Even the halide ions generated during the reaction can sometimes inhibit the catalyst.[9]

  • Ligand Degradation: The phosphine ligands that stabilize the palladium atom can degrade under harsh reaction conditions, particularly at high temperatures.[8][10] This leaves the palladium center exposed and prone to aggregation.

  • Oxidative Deactivation: The presence of trace oxygen can oxidize the active Pd(0) to Pd(II), which may not efficiently re-enter the catalytic cycle, leading to a loss of active catalyst concentration.[1][2]

Q4: How do I select an appropriate ligand to minimize deactivation?

A4: Ligand selection is critical. For Suzuki-Miyaura couplings, especially with challenging substrates, bulky and electron-rich phosphine ligands are highly recommended.[4][8]

  • Bulkiness: Steric hindrance from ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or tri-tert-butylphosphine (P(t-Bu)₃) helps stabilize the highly reactive monoligated Pd(0) species, preventing the formation of palladium dimers and subsequent aggregation.[1][4]

  • Electron-Donating Nature: Electron-rich ligands increase the electron density on the palladium center. This facilitates the oxidative addition step (often the rate-limiting step, especially with less reactive aryl chlorides) and promotes the final reductive elimination, thereby increasing the overall turnover rate and reducing the catalyst's resting time where it might otherwise decompose.[4]

Part 2: Troubleshooting Guide

This guide is structured in a problem-and-solution format to address specific issues you may encounter during your experiments.

Problem 1: Black Precipitate Formation (Palladium Black)
  • Diagnosis: Visual observation of a fine, black, charcoal-like powder precipitating from the reaction mixture.[1][2]

  • Causality Analysis: This is a classic symptom of catalyst aggregation. The ligands have likely dissociated from the palladium center, or the catalytic cycle is too slow, allowing the unstable Pd(0) intermediates to collide and form bulk metal. Oxygen in the system is a common contributor to this process.[1]

  • Solutions & Optimization:

    • Improve Inert Atmosphere: The most crucial first step is to eliminate oxygen. Ensure all solvents are rigorously degassed and the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.[1][2] Refer to Protocol 1 for a reliable degassing method.

    • Use a More Robust Ligand: Switch to a bulkier, more electron-rich biaryl phosphine ligand (see table below). These ligands form more stable complexes with palladium, preventing dissociation.[4]

    • Optimize Temperature: While heat is often required, excessive temperatures can accelerate ligand degradation and catalyst aggregation. Try running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) to see if deactivation is mitigated.

    • Use a Pre-catalyst: Well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) generate the active Pd(0) species more cleanly and efficiently than using separate Pd(II) sources and ligands, which can reduce the formation of palladium black.[8][9]

Problem 2: Reaction Stalls or Exhibits Low Conversion
  • Diagnosis: Reaction progress halts before the limiting reagent is fully consumed, as determined by TLC, GC, or LC-MS analysis.

  • Causality Analysis: This indicates a loss of active catalyst during the reaction. Potential causes include poisoning from impurities, gradual aggregation into palladium black, or inhibition by fluoride ions. Another common issue, not directly related to catalyst deactivation but producing the same symptom, is the decomposition of the boronic acid partner (protodeboronation).[3]

  • Solutions & Optimization:

    • Verify Reagent Purity: Impurities are a common cause of catalyst poisoning.[2][9] Purify starting materials (e.g., recrystallize solids, distill liquid aryl halides) and use high-purity, anhydrous solvents. Run a control reaction with highly purified materials to confirm if this is the issue.[2]

    • Switch to Boronic Esters: Fluorinated arylboronic acids can be susceptible to protodeboronation, especially with certain bases or in the presence of water.[3] Using more stable boronic esters, such as pinacol esters, can prevent this side reaction and ensure the coupling partner is available throughout the reaction.[8]

    • Screen Bases: The choice of base is crucial. While strong bases are needed to activate the boronic acid for transmetalation, they can also promote side reactions.[11][12] Screen different bases like K₃PO₄, K₂CO₃, and Cs₂CO₃. Sometimes a weaker base like KF can be effective and is less likely to cause degradation.[12]

    • Address Fluoride Inhibition: If fluoride ion is suspected to be the deactivating species, its effect can be complex. In some specialized systems, fluoride deactivates the catalyst, while in others it's a necessary additive for transmetalation.[5][7] If you are not intentionally adding a fluoride source and still suspect inhibition, ensure completely anhydrous conditions to minimize pathways that could generate F⁻ from your substrates.

Data Presentation: Ligand Selection Guide for Stability

The following table summarizes common phosphine ligands and their general characteristics relevant to preventing catalyst deactivation in Suzuki-Miyaura reactions.

Ligand ClassExamplesKey CharacteristicsBest For
Trialkylphosphines P(t-Bu)₃, PCy₃Strongly electron-donating, bulky.Activating unreactive C-Cl bonds; can be air-sensitive.
Triarylphosphines PPh₃Air-stable, common, but less electron-rich and bulky.Simple, unchallenging couplings; prone to deactivation in difficult cases.
Biaryl Phosphines XPhos, SPhos, RuPhosVery bulky and electron-rich; provide high stability.Challenging substrates, including fluorinated and sterically hindered partners.[4]
Carbene Ligands (NHCs) IPr, SImesStrong σ-donors, sterically demanding.High thermal stability; excellent for difficult couplings.[8]

Part 3: Protocols & Methodologies

These protocols provide detailed, step-by-step instructions for key procedures to minimize catalyst deactivation.

Protocol 1: Rigorous Degassing of Reaction Solvents

Causality: Oxygen is detrimental to many Pd(0)-catalyzed reactions, promoting the formation of inactive Pd(II) species and contributing to the aggregation of Pd(0) into palladium black.[1][2] This protocol ensures the removal of dissolved oxygen.

Methodology:

  • Setup: Place the required volume of solvent in a Schlenk flask equipped with a magnetic stir bar. The flask should be no more than two-thirds full.

  • Freeze-Pump-Thaw Cycle (Most Effective Method): a. Seal the flask and immerse the bottom in a liquid nitrogen bath until the solvent is completely frozen. b. Once frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. c. Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as dissolved gases are released. d. Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases. e. After the final thaw, backfill the flask with a positive pressure of inert gas (Argon or Nitrogen).

  • Alternative (Sparge Method): a. Insert a long needle or cannula connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface. b. Insert a second, shorter needle through the septum to act as an outlet. c. Bubble the inert gas vigorously through the solvent for at least 30-60 minutes.[3] This method is less rigorous than freeze-pump-thaw but is often sufficient.

Protocol 2: Diagnostic Test for Reagent-Induced Deactivation

Causality: To determine if low yields are due to catalyst deactivation caused by impurities in your starting materials or a fundamental issue with the reaction conditions.[2]

Methodology:

  • Baseline Reaction: Run the reaction using your standard procedure and current batches of aryl halide, boronic acid/ester, base, and solvent. Carefully record the final yield and reaction profile (e.g., by taking time points for GC/LC-MS analysis).

  • High-Purity Reaction: Meticulously purify all reagents for a second run.

    • Aryl Halide: Pass through a plug of activated alumina or distill if liquid. Recrystallize if solid.

    • Boronic Acid/Ester: Use freshly purchased material from a reputable supplier or recrystallize.

    • Base: Use a freshly opened bottle of a high-purity grade (e.g., 99.99%).

    • Solvent: Use a freshly opened bottle of anhydrous solvent or purify via a solvent system. Rigorously degas the solvent using Protocol 1 .

  • Execution & Comparison: Run the high-purity reaction under identical conditions (temperature, concentration, catalyst loading) to the baseline.

  • Analysis:

    • If the high-purity reaction shows a significant improvement in yield, it strongly suggests that impurities in one or more of your original reagents were poisoning the catalyst.

    • If the yield remains poor, the deactivation is more likely inherent to the reaction conditions (e.g., temperature is too high, ligand is inappropriate) or fluoride-induced inhibition.

Part 4: Visualization of Deactivation Pathways

Diagrams generated using Graphviz help to visualize complex relationships in the deactivation process.

Diagram 1: Major Catalyst Deactivation Pathways

This diagram illustrates the three primary routes by which an active Pd(0) catalyst can become deactivated during a Suzuki-Miyaura coupling reaction.

Deactivation_Pathways Active_Catalyst Active Pd(0)L Species Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Path Pd_Black Inactive Palladium Black (Aggregation) Active_Catalyst->Pd_Black Slow Turnover Rate High Temperature Presence of O2 Poisoned_Catalyst Poisoned Catalyst [Pd(0)L-Impurity] Active_Catalyst->Poisoned_Catalyst Reagent Impurities (S, N) Halide Inhibition Degraded_Ligand Degraded Ligand + 'Naked' Pd(0) Active_Catalyst->Degraded_Ligand Harsh Conditions (e.g., High Temp) Catalytic_Cycle->Active_Catalyst Degraded_Ligand->Pd_Black

Caption: Key pathways leading from an active catalyst to inactive states.

Diagram 2: Troubleshooting Workflow for a Failed Reaction

This flowchart provides a logical sequence of steps to diagnose the root cause of a failed or low-yielding reaction.

Troubleshooting_Workflow Start Reaction Fails or Stalls Check_Precipitate Observe Reaction Mixture: Is a black precipitate present? Start->Check_Precipitate Pd_Black_Yes Diagnosis: Catalyst Aggregation Check_Precipitate->Pd_Black_Yes Yes Pd_Black_No Diagnosis: Possible Poisoning, Inhibition, or Substrate Decomposition Check_Precipitate->Pd_Black_No No Action_Pd_Black Action: 1. Improve inert atmosphere (Protocol 1) 2. Use bulkier/more stable ligand 3. Lower reaction temperature Pd_Black_Yes->Action_Pd_Black Action_No_Black Action: 1. Run high-purity diagnostic (Protocol 2) 2. Screen different bases 3. Switch to boronic ester Pd_Black_No->Action_No_Black Check_Purity_Test Did high-purity reaction improve? Action_No_Black->Check_Purity_Test Purity_Yes Root Cause: Reagent Impurities Check_Purity_Test->Purity_Yes Yes Purity_No Root Cause: Inherent Reaction Issue (Conditions/Substrates) Check_Purity_Test->Purity_No No

Caption: A step-by-step guide for diagnosing catalyst deactivation issues.

References

  • Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF. (2025).
  • Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. RSC Publishing.
  • Formation of palladium black during Suzuki coupling. (2022). Reddit.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
  • Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials. (2022).
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-6-methoxybenzeneboronic acid. (n.d.). Benchchem.
  • Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. (n.d.). RSC Publishing.
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
  • Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. (1998). Organometallics.
  • Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides. (n.d.). PMC - NIH.
  • Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
  • Reactivation of alumina supported palladium catalysts. (n.d.).
  • Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions with Chloropyridines. (n.d.). Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
  • Palladium‐catalyzed 2‐fluoroallylation through β‐fluorine elimination. (n.d.).

Sources

Technical Support Center: Purification of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this molecule, which is commonly synthesized via Suzuki-Miyaura cross-coupling reactions.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through a palladium-catalyzed Suzuki-Miyaura coupling, presents a unique set of purification challenges. The primary goal is to isolate the desired biphenyl product from unreacted starting materials, the palladium catalyst, and various side products generated during the reaction. Inadequate purification can lead to downstream complications, including inaccurate biological data and compromised material properties. This guide provides practical, field-tested solutions to common purification issues.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Persistent Gray or Black Color in the Purified Product
  • Symptom: After column chromatography or recrystallization, your product, which should be a white to off-white solid, retains a gray or black tint.

  • Causality: This discoloration is almost certainly due to residual palladium catalyst, often in the form of palladium black.[1] Filtration alone may not be sufficient to remove finely dispersed or soluble palladium species.[2]

  • Solution:

    • Celite Filtration: Before concentrating the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite (1-2 cm thick) in a fritted glass funnel.[3][4] This will remove the majority of heterogeneous palladium.

    • Activated Carbon Treatment: If color persists, dissolve the crude product in a solvent, add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through Celite. Be aware that activated carbon can sometimes adsorb the product, so use it judiciously.

    • Scavenger Resins: For stubborn cases, consider using a scavenger resin. These are solid-supported materials with functional groups that chelate and remove residual palladium from solution.[5]

Problem 2: Co-elution of an Impurity with the Product during Column Chromatography
  • Symptom: HPLC or NMR analysis of fractions from column chromatography shows an impurity with a very similar retention factor (Rf) to your desired product.

  • Causality: This is often a homocoupling byproduct, which is structurally very similar to the target molecule.[1][6] For instance, the coupling of two molecules of the boronic acid starting material can occur.[7]

  • Solution:

    • Optimize Chromatography Conditions:

      • Solvent System: Systematically vary the polarity of your eluent. A shallow gradient or isocratic elution with a fine-tuned solvent ratio can improve separation.

      • Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases. A biphenyl column can offer different selectivity for aromatic compounds through π-π interactions.[8][9][10][11]

    • Recrystallization: This is an excellent secondary purification step. A carefully chosen solvent system can selectively crystallize the desired product, leaving the more soluble impurities in the mother liquor.

Problem 3: Low Yield After Recrystallization
  • Symptom: A significant loss of material is observed after performing a recrystallization.

  • Causality: The most common reasons are using too much solvent, cooling the solution too rapidly, or choosing a solvent in which the product is too soluble even at low temperatures.[12]

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[12][13] Adding the solvent in small portions is a good practice.

    • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Then, you can place it in an ice bath to maximize recovery.

    • Solvent Selection: Perform small-scale solubility tests to find an optimal solvent or solvent pair.[13] A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second, with the two solvents being miscible.[14][15]

Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification of this compound from a crude Suzuki-Miyaura reaction mixture.

PurificationWorkflow crude_product Crude Reaction Mixture workup Aqueous Workup crude_product->workup Quench & Extract celite_filtration Celite Filtration workup->celite_filtration Remove Pd(0) concentration Concentration celite_filtration->concentration Remove Solvent chromatography Column Chromatography concentration->chromatography Separate Byproducts recrystallization Recrystallization chromatography->recrystallization Final Polishing pure_product Pure this compound recrystallization->pure_product High Purity Solid

Caption: A typical purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials for the synthesis of this compound?

The most common synthetic route is a Suzuki-Miyaura coupling. The starting materials would typically be:

  • Route A: 4-Bromo-2-fluorobenzonitrile and Phenylboronic acid.

  • Route B: 4-Cyanophenylboronic acid and 1-Bromo-3-fluorobenzene.

The choice of starting materials can influence the impurity profile.

Q2: What are the common byproducts I should be aware of?

Besides unreacted starting materials, common byproducts in Suzuki couplings include:[1]

  • Homocoupling products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeboronation product: The boronic acid is replaced by a hydrogen atom.[16]

  • Dehalogenation product: The halide on the starting material is replaced by a hydrogen atom.

Q3: What is a good starting solvent system for column chromatography?

A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical starting eluent might be 95:5 or 90:10 hexanes:ethyl acetate, with the polarity gradually increasing. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q4: How can I effectively remove residual palladium catalyst?

Several methods are effective for removing palladium:

  • Filtration through Celite: This is a simple and effective first step for removing heterogeneous palladium black.[3][4]

  • Scavenger Resins: Thiol or phosphine-functionalized resins can be very effective at removing soluble palladium species.[5]

  • Aqueous Washes: Sometimes, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove palladium, although this can be complex.

Palladium Removal Method Advantages Disadvantages
Celite Filtration Simple, fast, and inexpensive.May not remove finely dispersed or soluble palladium.[2]
Activated Carbon Effective for removing colored impurities.Can adsorb the desired product, reducing yield.
Scavenger Resins Highly effective for soluble palladium.More expensive than other methods.[5]

Q5: What analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for unambiguous purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[17]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Detailed Protocol: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the silica bed.

  • Elution: Begin adding the eluent to the top of the column. Apply gentle pressure (if using flash chromatography) and collect fractions.

  • Monitoring: Monitor the elution of compounds using TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

References

  • ResearchGate. How can i remove palladium Pd catalyst easily? Available from: [Link]

  • ResearchGate. How to remove palladium catalyst from reaction mixture? Available from: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Google Patents. US7084287B2 - Method of removing palladium.
  • ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]

  • Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • HPLC. 90 Å Biphenyl, 2 µm Column Care & Use Sheet. Available from: [Link]

  • Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available from: [Link]

  • Chemsrc. 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE. Available from: [Link]

  • Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Chromtech. Chromatography Products. Available from: [Link]

  • NDSU. Recrystallization1. Available from: [Link]

  • UMass Lowell. Recrystallization. Available from: [Link]

  • University of South Florida. Recrystallization - Single Solvent. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Syntheses. Org. Synth. 2014, 91, 39-51. Available from: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. RECRYSTALLIZATION. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available from: [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available from: [Link]

  • Organic Syntheses. and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Available from: [Link]

  • Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka. Available from: [Link]

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Palladium Catalyst Removal: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the efficient removal of palladium catalysts from reaction mixtures. As a cornerstone of modern organic synthesis, particularly in carbon-carbon bond formation, palladium catalysis is indispensable.[1][2][3] However, the removal of residual palladium to meet stringent regulatory limits, especially in the pharmaceutical industry, presents a significant challenge.[4][5][6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the palladium removal process, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Filtration is Ineffective; My Product is Still Contaminated with Palladium.

Symptoms: You've filtered your reaction mixture, perhaps through Celite or standard filter paper, but analysis (e.g., ICP-MS) shows unacceptable levels of palladium in your final product.

Root Cause Analysis: This issue commonly arises when the palladium species are not in a filterable, heterogeneous state.

  • Soluble Palladium Species: Homogeneous palladium catalysts or leached palladium from a heterogeneous catalyst can remain dissolved in the reaction mixture.[2][7]

  • Colloidal Palladium: Palladium can form fine, suspended colloidal particles ("palladium black") that can pass through standard filtration media.[7][8]

G start High Pd levels post-filtration check_pd_state Is the Pd species soluble or colloidal? start->check_pd_state soluble Soluble Pd check_pd_state->soluble Yes colloidal Colloidal Pd check_pd_state->colloidal Likely insoluble Insoluble (Heterogeneous) Pd check_pd_state->insoluble No, it should be insoluble soluble_solutions Switch to Adsorption/Scavenging Methods: - Activated Carbon - Scavenger Resins - Chromatography soluble->soluble_solutions colloidal_solutions Aggregate and Filter: 1. Add flocculating agent. 2. Treat with adsorbent (Activated Carbon). 3. Use finer filtration (e.g., 0.45 µm PTFE). colloidal->colloidal_solutions insoluble_solutions Optimize Filtration Technique: - Increase Celite bed thickness (1-2 cm). - Ensure proper packing & pre-wetting. - Use finer porosity filter paper or membrane. insoluble->insoluble_solutions

Caption: Decision tree for troubleshooting filtration issues.

Optimized Celite Filtration:

  • Prepare a sintered glass funnel with a 1-2 cm thick pad of Celite.

  • Pre-wet the Celite pad with the solvent used in your reaction mixture to ensure proper packing.[7]

  • Dilute your reaction mixture with a suitable solvent to reduce viscosity.

  • Pass the diluted mixture through the Celite pad.

  • Wash the Celite pad with additional solvent to recover any remaining product.[7]

Activated Carbon Treatment for Soluble/Colloidal Palladium:

  • To your reaction mixture, add activated carbon (e.g., Darco KB-B) at a loading of approximately 0.2 wt%.[3]

  • Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for several hours (e.g., 18 hours) to allow for adsorption.[3]

  • Filter the mixture through a Celite pad to remove the activated carbon now laden with palladium.

Problem 2: My Palladium Scavenger Has Low Efficiency.

Symptoms: After treating your reaction mixture with a scavenger resin (e.g., thiol- or amine-functionalized silica), residual palladium levels remain high.

Root Cause Analysis: The effectiveness of a scavenger is highly dependent on the palladium's oxidation state and the reaction conditions.

  • Incorrect Scavenger Choice: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).

  • Insufficient Loading or Time: The scavenger may be saturated, or the reaction time may be too short for complete binding.

  • Solvent Incompatibility: The chosen scavenger may not be optimal for the solvent system of your reaction.

G start Low Scavenger Efficiency check_scavenger Is the scavenger choice appropriate for the Pd oxidation state and solvent? start->check_scavenger check_conditions Are scavenger loading and reaction time sufficient? check_scavenger->check_conditions Yes screen_scavengers Perform a scavenger screen with different functional groups. check_scavenger->screen_scavengers No/Unsure optimize_conditions Increase scavenger equivalents (e.g., 3-5 eq.) and/or reaction time (4-16 h). check_conditions->optimize_conditions No/Unsure consider_temp Consider gentle heating to improve kinetics. check_conditions->consider_temp Yes screen_scavengers->optimize_conditions success Palladium Levels Reduced optimize_conditions->success consider_temp->success

Sources

Technical Support Center: Stability of Fluorinated Biphenyl Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorinated biphenyl carbonitriles. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important class of compounds in their work. The unique combination of a fluorinated aromatic ring, a biphenyl scaffold, and a carbonitrile group imparts desirable properties such as enhanced metabolic stability and target affinity.[1][2] However, these same features can also present unique stability challenges under various experimental conditions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve potential stability issues, ensuring the integrity and success of your experiments.

Understanding the Core Stability Profile

Fluorinated biphenyl carbonitriles are generally characterized by high thermal and chemical stability due to the strong carbon-fluorine bond and the stable biphenyl core.[1][3] The inclusion of fluorine can significantly enhance thermal stability compared to non-fluorinated analogs.[4] However, instability can arise from the reactivity of the carbonitrile group and the susceptibility of the electron-deficient fluorinated ring to certain chemical environments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Compound Degradation in Acidic or Basic Solutions

Question: I've observed a loss of my starting material and the appearance of new, more polar peaks on my LC-MS after exposing my fluorinated biphenyl carbonitrile to acidic or basic buffers. What is happening?

Answer: This is a classic sign of nitrile group hydrolysis. The carbonitrile group is susceptible to both acid- and base-catalyzed hydrolysis, which converts it first to a primary amide and then to a carboxylic acid.

Causality:

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, which strongly activates the carbon atom toward nucleophilic attack by water. This is followed by tautomerization to the amide.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form the amide.

Further hydrolysis of the amide intermediate to the corresponding carboxylic acid can also occur, especially under more stringent conditions (e.g., elevated temperatures).

Troubleshooting Protocol:

  • pH Control:

    • If your experimental protocol allows, maintain the pH of your solution as close to neutral (pH 7) as possible.

    • Use the weakest possible acid or base concentration that is effective for your application.

  • Temperature Management: Perform your experiments at the lowest feasible temperature to slow the rate of hydrolysis.

  • Buffer Selection: Be aware that some buffer components can participate in or catalyze degradation. Screen different buffer systems if you suspect this is an issue.

  • Time Limitation: Prepare solutions fresh and use them as quickly as possible. Avoid long-term storage of these compounds in aqueous acidic or basic solutions.

Workflow for Investigating Hydrolytic Stability:

start Fluorinated Biphenyl Carbonitrile in Solution acid Acidic Conditions (e.g., pH < 5) start->acid H+ catalyst base Basic Conditions (e.g., pH > 8) start->base OH- catalyst amide Intermediate: Biphenyl Carboxamide acid->amide base->amide acid_prod Final Product: Biphenyl Carboxylic Acid amide->acid_prod Further Hydrolysis

Caption: Acid/Base-catalyzed hydrolysis of the nitrile group.

Issue 2: Unexpected Reaction Products with Nucleophiles

Question: I'm performing a reaction with a nucleophile (e.g., an amine, thiol, or hydroxide) and I'm seeing a product where one of the fluorine atoms has been displaced. I thought the C-F bond was very strong.

Answer: While the C-F bond is indeed strong, the fluorine atoms on the aromatic ring, especially when positioned ortho or para to a strong electron-withdrawing group like the nitrile, can be susceptible to Nucleophilic Aromatic Substitution (SNAr).

Causality: The electron-withdrawing nature of the nitrile group polarizes the aromatic ring, making the carbon atoms attached to fluorine electron-deficient and thus targets for nucleophilic attack. This attack forms a temporary, negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrile. The subsequent loss of the fluoride ion restores the aromaticity of the ring. Fluorine, despite being a poor leaving group in other contexts, activates the ring for this type of substitution due to its high electronegativity.

Troubleshooting Protocol:

  • Reagent Stoichiometry: Use the minimum required amount of the nucleophile to avoid excess that could promote SNAr.

  • Temperature Control: Run the reaction at the lowest possible temperature. SNAr reactions are often highly temperature-dependent.

  • Protecting Groups: If the nitrile group is not the intended reaction site, consider temporarily converting it to a less electron-withdrawing group if your synthetic route allows.

  • Solvent Choice: The choice of solvent can influence the reactivity of the nucleophile. Aprotic polar solvents are common for SNAr reactions, so consider if a less polar solvent is feasible for your primary reaction.

Diagram of Nucleophilic Aromatic Substitution (SNAr):

start Fluorinated Biphenyl Carbonitrile + Nucleophile (Nu-) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack on C-F product Substituted Biphenyl Carbonitrile + F- intermediate->product Elimination of Fluoride

Caption: SNAr pathway leading to fluorine displacement.

Issue 3: Sample Discoloration and Degradation upon Storage or Exposure to Light

Question: My solid sample or solution of fluorinated biphenyl carbonitrile has turned yellow or brown over time. Is this a sign of decomposition?

Answer: Yes, discoloration is a common indicator of degradation. This can be due to photodegradation or oxidation, particularly if the biphenyl rings have electron-donating substituents in addition to the nitrile and fluorine atoms.

Causality:

  • Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive excited states. This can initiate radical reactions or rearrangements, resulting in colored byproducts. More than 100 different fluorinated photoproducts have been identified from various fluorinated compounds in studies.[5]

  • Oxidation: While generally stable, trace impurities or exposure to strong oxidizing conditions can lead to the formation of colored degradation products.

Troubleshooting and Best Practices for Storage:

ParameterRecommendationRationale
Light Store solid samples and solutions in amber vials or in the dark.Prevents initiation of photochemical degradation pathways.
Atmosphere For long-term storage, consider purging the container with an inert gas (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture.
Temperature Store in a cool, dry place. For solutions, refrigeration or freezing is often recommended.Reduces the rate of all potential degradation reactions.
Purity Ensure high purity of the compound and solvents.Trace impurities (e.g., metals) can catalyze degradation.

Analytical Protocols for Stability Assessment

To quantitatively assess the stability of your fluorinated biphenyl carbonitrile and identify potential degradation products, a systematic approach using forced degradation studies is recommended.[6]

Forced Degradation Protocol

This protocol intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential liabilities.[6]

  • Prepare Stock Solution: Dissolve a known concentration of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 1 M NaOH and heat at 60°C for 8-24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw a sample from each vial.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for stability studies. A reverse-phase C18 column is often a good starting point. The method should be able to separate the parent compound from all degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of degradation products, which provides crucial clues to their structures.[7][8] High-resolution mass spectrometry can provide exact mass data to determine elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for tracking the fate of the fluorinated ring.[9][10][11][12] The appearance of new signals in the ¹⁹F spectrum is a definitive indicator of degradation involving the fluorinated part of the molecule. ¹H and ¹³C NMR are used to fully elucidate the structure of isolated degradation products.

By understanding the potential degradation pathways and implementing these troubleshooting and analytical strategies, you can ensure the stability and integrity of your fluorinated biphenyl carbonitrile compounds, leading to more reliable and reproducible experimental outcomes.

References

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • GC-MS and LCMS analysis of metabolites of bacterial degradation of fluorene and anthracene. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kim, H., et al. (2025). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. Advanced Electronic Materials. [Link]

  • Hegde, S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Vervoort, J., et al. (1998). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. Biodegradation. [Link]

  • Hsiao, S. H., et al. (2012). Structure–property studies on fluorinated polyimide isomers containing biphenyl moieties. Polymer Chemistry. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Vervoort, J., et al. (1995). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International. [Link]

  • Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • de Oliveira, V. E., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Hydrolysis of 4,4′-bis(chioromethyi)biphenyl in the mixture of acetonitrile/H2O. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Biphenyl. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology. [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere. [Link]

  • Huset, C. A., et al. (2008). Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review. Journal of Chromatography A. [Link]

  • Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Key, B. D., et al. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied Sciences. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology. [Link]

  • Api, A. M., et al. (2014). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology. [Link]

  • Copley, S. D. (2022). Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. Journal of Bacteriology. [Link]

  • Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. (n.d.). CSWAB. Retrieved January 12, 2026, from [Link]

  • Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Thomas, S., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. [Link]

  • Galkina, D., et al. (2022). A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. Water. [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Wright, C. I. (2015). Comparing the Thermal Stability and Oxidative State of Mineral and Biphenyl Diphenyl Oxide Based Heat Transfer Fluids. ResearchGate. [Link]

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solubility problems of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the solubility of this compound in organic solvents. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.

Introduction: Understanding the Molecule

This compound (CAS No. 503177-15-9) is a biphenyl derivative with a molecular weight of 197.21 g/mol .[1] Its structure, featuring a relatively non-polar biphenyl core, a polar nitrile group, and an electronegative fluorine atom, gives it a unique physicochemical profile. With a melting point of 78-80 °C and a calculated XLogP3-AA of 3.4, the compound is hydrophobic and crystalline, which are the primary contributors to its solubility challenges.[1]

This guide will walk you through common questions, troubleshooting workflows, and validated protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure and high XLogP value (a measure of lipophilicity), the compound is predicted to be poorly soluble in aqueous solutions and polar protic solvents.[1] It exhibits preferential solubility in moderately polar to non-polar organic solvents. The principle of "like dissolves like" is paramount here; the large, non-polar biphenyl backbone dictates its preference for solvents of similar character.[2]

Q2: I've added the compound to my solvent, but it's not dissolving completely at room temperature. What's happening?

This is the most common issue. The failure to dissolve is often due to the high crystal lattice energy of the solid compound. Energy input is required to break down the crystal structure and allow the solvent to solvate individual molecules.[3] Simply mixing at ambient temperature may not provide sufficient energy to overcome this barrier, resulting in a suspension rather than a true solution.

Q3: Is it safe to heat the mixture to improve solubility?

Yes, gentle heating is a standard and effective technique to increase solubility.[2] As temperature increases, the kinetic energy of the solvent molecules rises, leading to more frequent and energetic collisions with the solute, which helps break the crystal lattice. However, it is crucial to heat gently (e.g., 40-50 °C) and monitor for any signs of degradation (color change). The compound's melting point is 78-80 °C, so staying well below this temperature is advisable to prevent "oiling out" or decomposition.[4]

Q4: Which organic solvents are the best starting points?

Based on its structure, the following solvents are recommended as starting points, categorized by polarity:

  • Good Initial Choices (Moderately Polar Aprotic): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. These solvents offer a balance of polarity that can interact with the nitrile group while effectively solvating the biphenyl core.

  • Potentially Effective (Non-Polar): Toluene, Diethyl Ether.

  • Likely Poor Choices (Polar Protic/Aprotic): Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF). While DMSO and DMF can dissolve many compounds, they may not be the most effective primary solvents here and can be difficult to remove.

Troubleshooting Guide: From Problem to Solution

This section provides a logical workflow for addressing solubility issues. If your initial attempt fails, proceed through these steps sequentially.

TroubleshootingWorkflow cluster_start Initial Attempt cluster_eval1 Evaluation 1 cluster_success Success cluster_troubleshoot Troubleshooting Steps start Add Compound to Solvent at Room Temperature (RT) eval1 Visually Inspect Solution start->eval1 success Fully Dissolved & Stable Solution at RT eval1->success Clear Solution step1 Apply Gentle Heat (40-50°C) with Stirring eval1->step1 Particulates Remain step1->eval1 Re-evaluate step2 Use Sonication (10-15 min cycles) step1->step2 Still Insoluble step2->eval1 Re-evaluate step3 Consider a Co-Solvent (e.g., Toluene in THF) step2->step3 Still Insoluble step3->eval1 step4 Re-evaluate Primary Solvent Choice step3->step4 Still Insoluble

Caption: Troubleshooting workflow for dissolving this compound.

Problem: Compound Fails to Dissolve in a Chosen Solvent at Room Temperature.

  • Causality: The kinetic energy at room temperature is insufficient to overcome the compound's crystal lattice energy.

  • Solution Path:

    • Mechanical Agitation: Ensure vigorous stirring or vortexing for several minutes.

    • Particle Size Reduction: If you have solid chunks, gently grinding the material with a mortar and pestle can increase the surface area available for solvation.[3][5][6]

    • Apply Energy: Proceed to Protocol 2, which involves the controlled application of heat and sonication.

Problem: Compound Dissolves with Heat but Precipitates Upon Cooling to Room Temperature.

  • Causality: You have created a supersaturated solution. The solubility limit of the compound in that specific solvent is lower at room temperature than at the elevated temperature.

  • Solution Path:

    • Increase Solvent Volume: The simplest solution is to add more solvent until the solution remains clear at room temperature. This lowers the overall concentration to below the solubility limit.

    • Use a Co-Solvent System: The current solvent is not ideal. A co-solvent can improve solubility at room temperature. Proceed to Protocol 3. The goal of a co-solvent is to modify the overall polarity of the solvent mixture to better match the solute.[5][6]

Problem: A High-Concentration Stock Solution is Required, but Solubility Limits are Being Reached.

  • Causality: The intrinsic solubility of the compound in a single solvent is insufficient for your target concentration.

  • Solution Path:

    • Systematic Co-Solvent Screening: This is the most effective strategy. A small amount of a less polar solvent (like Toluene or Heptane) added to a moderately polar solvent (like THF or DCM) can sometimes disrupt solvent-solvent interactions and improve solvation of the lipophilic compound. Refer to Protocol 3 for a systematic approach.

CoSolvency cluster_solution Enhanced Solubility Environment compound Poorly Soluble Compound (Hydrophobic Core) solution Solvent Mixture (Polarity is 'tuned') compound->solution Dissolves More Readily primary_solvent Primary Solvent (e.g., THF - Moderately Polar) primary_solvent->solution Forms Bulk cosolvent Co-Solvent (e.g., Toluene - Non-Polar) cosolvent->solution Modifies Polarity

Caption: Conceptual diagram of how a co-solvent system enhances solubility.

Physicochemical Data Summary

PropertyValueSource
CAS Number 503177-15-9[1][7]
Molecular Formula C₁₃H₈FN[1][8]
Molecular Weight 197.21 g/mol [1][8]
Melting Point 78-80 °C
Appearance Solid
XLogP3-AA 3.4[1]

Experimental Protocols

Safety First: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.

Protocol 1: Standard Dissolution at Room Temperature
  • Weigh: Accurately weigh the required amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of the chosen organic solvent (e.g., Dichloromethane) to the vial.

  • Agitation: Secure the vial cap and vortex or stir vigorously using a magnetic stir bar for 5-10 minutes at room temperature.

  • Inspection: Visually inspect the solution against a bright background. If any solid particles remain, the compound is not fully dissolved. Proceed to Protocol 2.

Protocol 2: Dissolution using Gentle Heat and Sonication
  • Follow Steps 1-2 from Protocol 1.

  • Heating: Place the vial in a water bath or on a heating block set to 40-50 °C. Do not exceed 60 °C.

  • Agitation: Stir the solution while heating.

  • Sonication: If particles persist after 5-10 minutes of heating, place the sealed vial in a bath sonicator. Sonicate for 5-10 minute intervals.

  • Inspection & Cooling: After sonication, inspect the solution while warm. If it is clear, remove it from the heat source and allow it to cool slowly to room temperature. Observe carefully for any signs of precipitation.

Protocol 3: Co-Solvent System for High-Concentration Solutions
  • Primary Solvent: Add the compound to the primary, more polar solvent (e.g., THF) at 80% of your final target volume.

  • Agitate: Vortex or stir thoroughly. The compound will likely remain partially undissolved.

  • Co-Solvent Titration: Begin adding the less polar co-solvent (e.g., Toluene) dropwise while stirring vigorously.

  • Observe: Continue adding the co-solvent slowly, observing for the point at which the solution becomes completely clear.

  • Final Volume: Once dissolved, add more of the primary solvent to reach the final target volume and concentration. This ensures the co-solvent is used at the minimum effective percentage.

  • Stability Check: Allow the final solution to stand at room temperature for at least 30 minutes to ensure it remains stable without precipitation.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and prepare the accurate, stable solutions necessary for successful research and development.

References

  • Guidechem. (n.d.). 3'-fluoro[1,1'-biphenyl]-4-carbonitrile.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • ChemicalBook. (n.d.). 3-Fluoro-3'-formyl-4'-methoxy[1,1'-biphenyl]-4-carbonitrile.
  • Chemsrc. (n.d.). 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE.
  • Apollo Scientific. (n.d.). This compound.
  • Pharma Tutor. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • ChemicalBook. (n.d.). 4'-CHLORO-3'-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Shanghai Canbi Pharma Ltd. (n.d.). 3-Fluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carbonitrile.
  • PubChem. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile.
  • New Jersey Department of Environmental Protection. (n.d.). Safety Data Sheet for CAS# 220182-27-4. Retrieved from New Jersey Department of Environmental Protection website.
  • Echemi. (n.d.). 2-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile.
  • Merck Millipore. (2025). SAFETY DATA SHEET.
  • University of Canterbury. (2023). Solubility of Organic Compounds.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 2-Fluoro-4-Phenylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-fluoro-4-phenylbenzonitrile and its precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet important, class of reaction. We will move beyond generic protocols to address the nuanced role of the base, which is often the pivotal variable for success with electronically complex and potentially sensitive substrates.

Frequently Asked Questions (FAQs)

This section addresses the fundamental and substrate-specific questions that form the basis of troubleshooting and reaction optimization.

Q1: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?

The base is not merely an additive; it is a stoichiometric reagent that is essential for the catalytic cycle to proceed.[1] Its primary and most critical function is to activate the organoboron species (e.g., a boronic acid) to facilitate the transmetalation step.[1]

Computational and experimental data suggest the base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[2][3][4][5] This negatively charged boronate has a greater driving force to transfer its organic group to the positively charged palladium(II) center, displacing the halide or other ligand.[2][6] Without the base, the transmetalation step is prohibitively slow, and the catalytic cycle stalls.[7]

dot digraph "Suzuki_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar¹-Pd(II)L₂-X\n(Palladacycle)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(Rate-Determining Step)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar2 [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Coupled Product)", shape=box3d, fillcolor="#FFFFFF", fontcolor="#202124"]; Base_Role [label="Base (e.g., CO₃²⁻)\n+ Ar²B(OH)₂", shape=component, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronate [label="[Ar²B(OH)₃]⁻\n(Activated Boronate)", shape=component, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + Ar¹-X "]; OxAdd -> PdII; PdII -> Transmetalation; Transmetalation -> PdII_Ar2 [label=" - X⁻ "]; PdII_Ar2 -> RedElim; RedElim -> Product; Product -> Pd0 [style=dashed, label=" Catalyst\nRegeneration "];

// Base interaction Base_Role -> Boronate [style=dotted, arrowhead=open]; Boronate -> Transmetalation [style=dotted, arrowhead=open, label=" Transfers Ar² group "];

} dot Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base's critical role in activating the boronic acid for transmetalation.

Q2: Why is base selection particularly critical for a substrate containing a nitrile group, like 2-fluoro-4-halobenzonitrile?

The nitrile group (–CN) is susceptible to hydrolysis under certain basic conditions, especially at elevated temperatures, which can convert it into an amide (–CONH₂) or a carboxylic acid (–COOH).[8][9] This is a significant issue because:

  • Strong Hydroxide Bases (NaOH, KOH): These are highly nucleophilic and can directly attack the nitrile carbon, leading to unwanted hydrolysis byproducts.[10][11] Their use should generally be avoided unless reaction times are very short and temperatures are low.

  • Aqueous Conditions: The presence of water, combined with a base and heat, creates the necessary conditions for hydrolysis.[8][12]

Therefore, the choice of base must be a compromise: strong enough to facilitate the Suzuki coupling efficiently but not so harsh that it promotes significant hydrolysis of the sensitive nitrile functional group.

Q3: Does the ortho-fluoro substituent influence the choice of base?

Yes, indirectly. The fluorine atom is strongly electron-withdrawing, which can make the C–X (e.g., C–Br) bond more susceptible to oxidative addition. However, the fluorine atom can also have complex electronic and steric effects. More importantly, certain bases, particularly fluoride ions (F⁻), can play a unique and sometimes antagonistic role in the reaction.

While fluoride bases like CsF or KF can be very effective, they can also form unreactive fluoroborate species (e.g., [Ar'BF(OH)₂]⁻) by reacting with the boronic acid.[13][14][15] This sequesters the boronic acid and can stall the reaction. The success of fluoride bases often depends on a delicate concentration balance.[14] For a fluorinated substrate, starting with non-fluoride bases like carbonates or phosphates is often a more reliable first approach.

Q4: What are the most common base-related side reactions, and how can they be minimized?

Three side reactions are particularly problematic and directly influenced by the base:

  • Protodeboronation: This is the protonolysis of the boronic acid's C–B bond, replacing it with a C–H bond.[16] It is a major pathway for boronic acid consumption and yield loss.[17]

    • Cause: Often catalyzed by the base, especially in the presence of water (a proton source) and at higher temperatures.[16][17]

    • Minimization: Use the mildest base possible that still promotes the reaction (e.g., K₂CO₃ vs. K₃PO₄). Use anhydrous solvents if possible or minimize the amount of water. Using more stable boronic esters (e.g., pinacol or MIDA esters) can also suppress this side reaction.[16][18][19]

  • Nitrile Hydrolysis: As discussed in Q2, this converts the desired product into an undesired amide or carboxylic acid.

    • Cause: Strong, nucleophilic bases (NaOH, KOH) and/or prolonged heating in aqueous basic media.[8]

    • Minimization: Use non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][10] Minimize reaction time and temperature.

  • Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Cause: After oxidative addition, the palladium intermediate can react with a hydride source. While often solvent-related, the choice of base can influence the reaction kinetics; a slow transmetalation step (due to a suboptimal base) can allow more time for competing dehalogenation.[18][20]

    • Minimization: Choose a base that promotes a fast and efficient transmetalation, ensuring the desired cross-coupling outcompetes the reduction pathway.

dot digraph "Side_Reactions" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Ar¹-X + Ar²B(OH)₂\n(Starting Materials)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base / H₂O / Heat", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Desired [label="Desired Coupling\nAr¹-Ar²", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proto [label="Protodeboronation\nAr²-H", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Nitrile Hydrolysis\n(on Ar¹ or Product)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Base; Base -> Desired [label="Optimal Conditions"]; Base -> Proto [label="Suboptimal: Consumes Boronic Acid"]; Base -> Hydrolysis [label="Suboptimal: Degrades Product/SM"]; } dot Caption: Competing reaction pathways influenced by the choice of base and reaction conditions.

Troubleshooting Guide

Problem: Low or no yield of the desired coupled product.
Potential Cause (Base-Related)Proposed Solution & Rationale
Incorrect Base Strength/Type The base may be too weak to form the boronate species effectively. Solution: Screen a panel of bases with increasing strength. A good starting point is K₂CO₃, followed by Cs₂CO₃, and then K₃PO₄. K₃PO₄ is a stronger, non-nucleophilic base often effective for challenging substrates.[10]
Poor Base Solubility The base must have some solubility in the reaction medium to be effective. If the base is a solid clump, its surface area is low, leading to poor reactivity and reproducibility.[18] Solution: Ensure the base is a fine, free-flowing powder. For heterogeneous mixtures, vigorous stirring is critical.[18] Consider a solvent system where the base has partial solubility (e.g., using Cs₂CO₃ in dioxane).[1]
Rapid Protodeboronation The boronic acid is being destroyed faster than it can couple. This is common with electron-deficient or certain heteroaromatic boronic acids.[17] Solution: Switch to a milder base (e.g., KF or K₂HPO₄).[21] Alternatively, replace the boronic acid with a more stable boronic ester (e.g., neopentyl glycol or pinacol ester), which is less prone to protodeboronation.[16][18]

dot digraph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: A logical troubleshooting workflow for diagnosing low-yield Suzuki coupling reactions.

Data Summary & Base Comparison

The selection of a base is highly substrate-dependent, but general guidelines can be established.[1][10]

BasepKₐ of Conj. Acid (approx.)AdvantagesDisadvantages & Considerations for Nitrile Substrates
Na₂CO₃ / K₂CO₃ 10.3Cost-effective, widely used, good starting point.[10]May not be strong enough for challenging couplings. Requires water for solubility/activity.
Cs₂CO₃ 10.3Higher solubility in organic solvents, often more effective than K₂CO₃.[22]More expensive.
K₃PO₄ 12.3Strong, non-nucleophilic base.[10] Excellent for sterically hindered or electron-deficient substrates.Can promote faster protodeboronation if not optimized. Must be finely powdered.
KF / CsF 3.2Mild, can be effective for base-sensitive substrates.[23][24]Can form unreactive fluoroborates.[14][15] Performance is highly variable.
NaOH / KOH 15.7Strong and inexpensive.Not Recommended. High nucleophilicity leads to nitrile hydrolysis and other side reactions.[10]

pKa values are approximate and can vary with solvent and temperature.[25]

Experimental Protocol: Base Screening

This protocol outlines a general procedure for screening different bases for the coupling of 2-fluoro-4-bromobenzonitrile with phenylboronic acid .

Materials:

  • 2-fluoro-4-bromobenzonitrile (1.0 mmol, 1 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ + ligand)

  • Bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) (2.0-3.0 mmol, 2-3 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add 2-fluoro-4-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and the selected base (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.[18] An inert atmosphere is crucial to prevent catalyst deactivation and homocoupling side reactions.[18][20]

  • Solvent & Catalyst Addition: Through the septum, add the degassed solvent (e.g., 5 mL of a 4:1 Dioxane/H₂O mixture). Finally, add the palladium catalyst. If using a solid pre-catalyst and ligand, they can be added in step 1.

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 90-100 °C). Stir vigorously for the designated time (e.g., 4-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting material and the formation of product and byproducts.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude material by column chromatography and analyze the yield and purity of the isolated product. Compare the results from each base to determine the optimal conditions.

References

  • C. F. R. A. C. Lima, A. S. M. C. Rodrigues, V. L. M. Silva, A. M. S. Silva, L. M. N. B. F. Santos, Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction, ChemCatChem, 2014 , 6(5), 1291-1302. [Link]

  • A. A. C. Braga, N. H. Morgon, G. Ujaque, F. Maseras, Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction, Journal of the American Chemical Society, 2005 , 127(26), 9298-9307. [Link]

  • A. A. C. Braga, N. H. Morgon, G. Ujaque, F. Maseras, Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction, PubMed, 2005 . [Link]

  • C. F. R. A. C. Lima, et al., Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction, Chemistry Europe, 2014 . [Link]

  • C. F. R. A. C. Lima, et al., Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction, Scilit, 2014 . [Link]

  • A. Jutand, S. Négri, Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions, The Journal of Organic Chemistry, 2010 , 75(1), 350-353. [Link]

  • Various Authors, Suzuki-Miyaura Coupling, Chemistry LibreTexts, 2024 . [Link]

  • A. Jutand, The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions, ResearchGate, 2011 . [Link]

  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs, 2022 . [Link]

  • A. M. Whittaker, et al., Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides, PMC - NIH, 2021 . [Link]

  • A. A. C. Braga, et al., Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction, Journal of the American Chemical Society, 2005 . [Link]

  • A. M. S. Silva, et al., Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures, Organometallics - ACS Publications, 2018 . [Link]

  • Various Authors, Protodeboronation, Wikipedia, 2023 . [Link]

  • G. W. Kabalka, V. Namboodiri, L. Wang, Suzuki coupling with ligandless palladium and potassium fluoride, RSC Publishing, 2001 . [Link]

  • T. Hama, et al., Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds, MDPI, 2019 . [Link]

  • S. G. Kar, et al., The catalytic mechanism of the Suzuki-Miyaura reaction, ChemRxiv, 2021 . [Link]

  • D. Ali, Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?, ResearchGate, 2017 . [Link]

  • R. P. K. Karickal, Screening of different bases for Suzuki coupling a, ResearchGate, 2020 . [Link]

  • S. Akkoç, et al., C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes, NIH, 2022 . [Link]

  • Organic Chemistry Tutor, Hydrolysis of Nitriles, Organic Chemistry Tutor, 2023 . [Link]

  • M. A. Pasha, V. P. Jayashankara, Hydrolysis of nitriles with microwave irradiation, ResearchGate, 2006 . [Link]

  • Various Authors, 21.5. Hydrolysis of nitriles, Organic Chemistry II - Lumen Learning, 2022 . [Link]

  • Anonymous, pKa Values of Common Bases, University of Rochester, N.d. . [Link]

  • S. Kotha, et al., Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis, University of Windsor, 2002 . [Link]

  • Reddit User, Struggling with Suzuki Reaction, Reddit, 2024 . [Link]

  • Chemistry Stack Exchange User, What are the byproducts in a Suzuki reaction?, Chemistry Stack Exchange, 2017 . [Link]

  • Organic Chemistry Portal, Nitrile to Acid - Common Conditions, Organic Chemistry Portal, N.d. . [Link]

  • BYJU'S, Acidic Hydrolysis of Nitriles, BYJU'S, 2023 . [Link]

  • Andrew G Myers Research Group, The Suzuki Reaction, Harvard University, N.d. . [Link]

  • A. Suzuki, Organoborane coupling reactions (Suzuki coupling), PMC - NIH, 1999 . [Link]

  • Reddit User, For the pro's (Suzuki), Reddit, 2024 . [Link]

  • Organic Chemistry Portal, Suzuki Coupling, Organic Chemistry Portal, N.d. . [Link]

  • Various Authors, Suzuki reaction, Wikipedia, 2023 . [Link]

  • Macmillan Group, B-Alkyl Suzuki Couplings, Princeton University, 2005 . [Link]

Sources

preventing homocoupling in the synthesis of asymmetric biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric biphenyl synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with side reactions during palladium-catalyzed cross-coupling. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of undesired homocoupling byproducts and maximize the yield of your target asymmetric biphenyls.

Part 1: Understanding the Core Problem: Homocoupling

Homocoupling is a pervasive side reaction in cross-coupling chemistry where two identical coupling partners react to form a symmetrical dimer.[1] This process competes directly with the desired asymmetric cross-coupling, consuming valuable starting materials, reducing the yield of the target molecule, and complicating purification due to the structural similarity of the byproduct to the desired product.[1]

The diagram below illustrates the fundamental competition between the desired cross-coupling pathway and the undesired homocoupling side reaction.

G Aryl_Halide Aryl Halide (Ar¹-X) Cross_Coupling Desired Cross-Coupling Aryl_Halide->Cross_Coupling Homocoupling Undesired Homocoupling Aryl_Halide->Homocoupling Less Common Organometallic Organometallic (Ar²-M) Organometallic->Cross_Coupling Organometallic->Homocoupling Asymmetric_Product Asymmetric Biphenyl (Ar¹-Ar²) Cross_Coupling->Asymmetric_Product High Yield Symmetric_Byproduct1 Symmetric Biphenyl (Ar²-Ar²) Homocoupling->Symmetric_Byproduct1 Reduced Yield Symmetric_Byproduct2 Symmetric Biphenyl (Ar¹-Ar¹) Homocoupling->Symmetric_Byproduct2 Purification Challenge

Caption: Desired cross-coupling versus undesired homocoupling pathways.

Part 2: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is notoriously susceptible to the homocoupling of its organoboron reagent.[2]

Frequently Asked Questions (Suzuki Coupling)

Q1: What are the primary drivers of boronic acid homocoupling in Suzuki reactions? A1: The two principal culprits are the presence of dissolved molecular oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the catalytically active Pd(0) to Pd(II).[1] These Pd(II) species can then directly mediate the homocoupling of two boronic acid molecules, generating the symmetrical biaryl byproduct and regenerating Pd(0) in the process.[1][3][4] Therefore, using a Pd(II) precatalyst (like Pd(OAc)₂) without ensuring its efficient reduction to Pd(0) can also inadvertently promote this side reaction.[1][2]

Q2: How does the choice of base impact homocoupling? A2: The base is critical for activating the boronic acid for the transmetalation step.[5][6] However, the choice and amount of base can influence selectivity. Weaker bases (e.g., K₂CO₃, K₃PO₄) can sometimes offer better selectivity against homocoupling compared to stronger bases.[2][7] The base converts the boronic acid into a more reactive borate anion (R-B(OH)₃⁻), which is the key species in transmetalation.[8][9] An imbalance in this acid-base equilibrium can affect reaction rates and favor side reactions.[8][9]

Q3: Can my ligand choice help prevent homocoupling? A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[10] Bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos), are highly effective.[2][11] These ligands stabilize the Pd(0) center, promote the desired cross-coupling catalytic cycle, and sterically hinder the formation of intermediates that lead to homocoupling.[12] Studies have shown that ligands containing a dicyclohexylphosphine (PCy₂) motif are generally less likely to form homocoupling side products.[7]

Troubleshooting Guide: Suzuki Homocoupling

This workflow provides a systematic approach to diagnosing and resolving excessive homocoupling in your Suzuki-Miyaura reactions.

G start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate RESOLUTION: Implement rigorous deoxygenation. Use subsurface inert gas sparging or multiple freeze-pump-thaw cycles. check_o2->deoxygenate No check_pd What is the palladium source? check_o2->check_pd Yes end Homocoupling Minimized deoxygenate->end use_pd0 RESOLUTION: Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass in-situ reduction step. check_pd->use_pd0 Using Pd(II) check_ligand Is the ligand optimal? check_pd->check_ligand Using Pd(0) use_pd0->end optimize_ligand RESOLUTION: Use bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines) to stabilize Pd(0) and promote cross-coupling. check_ligand->optimize_ligand No / Unsure check_conditions Review Reaction Conditions check_ligand->check_conditions Yes optimize_ligand->end optimize_conditions RESOLUTION: - Try a weaker base (K₃PO₄, K₂CO₃). - Lower the reaction temperature. - Add boronic acid slowly via syringe pump. check_conditions->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for minimizing Suzuki homocoupling.

Experimental Protocol: Rigorous Deoxygenation via Subsurface Sparging

The presence of dissolved oxygen is a primary contributor to homocoupling.[1][13][14] This protocol details an effective method for its removal.

Materials:

  • Reaction flask (Schlenk or flame-dried round-bottom)

  • Septum

  • Inert gas source (Argon or Nitrogen) with regulator

  • Long needle or cannula

  • Bubble counter

Procedure:

  • Setup: Assemble the reaction flask containing the aryl halide, base, and a stir bar. Seal the flask with a septum.

  • Solvent Addition: Add the reaction solvent(s) to the flask via syringe.

  • Inert Gas Inlet: Insert a long needle connected to the inert gas line through the septum, ensuring its tip is submerged below the solvent surface.

  • Gas Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.

  • Sparging: Begin a gentle but steady flow of inert gas into the solvent. You should observe consistent bubbling. Sparging for 20-30 minutes is typically sufficient for most common solvents and volumes.

  • Pre-Stirring: After sparging, remove the long needle and add the palladium catalyst and ligand. It can be beneficial to pre-stir the catalyst, ligand, and base for 10-15 minutes at a slightly elevated temperature (e.g., 60-80 °C) before adding the boronic acid.[13] This can help ensure the formation of the active catalytic species.

  • Reagent Addition: Finally, add the arylboronic acid (either as a solid or dissolved in a small amount of degassed solvent).

  • Reaction: Maintain a positive pressure of inert gas (using a balloon or bubbler) and proceed with heating the reaction to the desired temperature.

Part 3: Negishi & Stille Coupling Troubleshooting

While often more robust, Negishi and Stille couplings can also suffer from homocoupling side reactions through distinct mechanisms.

Frequently Asked Questions (Negishi & Stille Coupling)

Q4: What causes homocoupling in Negishi reactions? A4: In Negishi coupling, which uses organozinc reagents, homocoupling is often attributed to a second transmetalation event.[2][15] After the desired Ar¹-Pd-Ar² intermediate is formed, it can react with another molecule of the organozinc reagent (Ar²-ZnX) to form an undesired Ar²-Pd-Ar² intermediate, which then reductively eliminates to give the Ar²-Ar² homocoupled product.[15]

Q5: How can I suppress homocoupling in my Negishi reaction? A5: Ligand selection is paramount. The use of bulky and electron-rich ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, RuPhos), is highly effective at promoting the desired reductive elimination of the asymmetric product before a second transmetalation can occur.[2][12] Additives like TMEDA can also help stabilize intermediates and minimize side reactions.[16]

Q6: My Stille reaction is producing a significant amount of R²-R² dimer. What is the mechanism and how can I stop it? A6: Homocoupling of the organostannane reagent in Stille coupling is a common side reaction that can proceed through two main pathways.[17]

  • Reaction with Pd(II) Precatalyst: Two equivalents of the organostannane (R²-SnR₃) can react with the Pd(II) precatalyst, leading to a diorganopalladium(II) species (R²-Pd-R²) that reductively eliminates to form the homocoupled dimer.[17]

  • Radical Process: The Pd(0) catalyst itself can participate in a radical process to generate the dimer.[17] To mitigate this, ensure efficient generation of the active Pd(0) catalyst and consider additives. The addition of copper(I) salts (e.g., CuI) can accelerate the desired catalytic cycle, often outcompeting the homocoupling pathway.[18]

Comparative Data: Parameter Effects on Homocoupling

The following table summarizes the general effects of key parameters on the propensity for homocoupling in cross-coupling reactions.

ParameterCondition Favoring Low Homocoupling Condition Favoring High Homocoupling Rationale & Causality
Atmosphere Rigorously Anaerobic (Ar/N₂)Aerobic (presence of O₂)Oxygen oxidizes Pd(0) to Pd(II), a key species in promoting oxidative homocoupling of boronic acids.[1][3]
Pd Catalyst Source Pd(0) Precatalysts (e.g., Pd(PPh₃)₄)Pd(II) Precatalysts (e.g., Pd(OAc)₂)Pd(II) sources can directly engage in homocoupling pathways if not rapidly and completely reduced to Pd(0).[2]
Ligands Bulky, Electron-Rich (e.g., SPhos, XPhos)Small, Electron-Poor (e.g., PPh₃ alone)Bulky ligands accelerate reductive elimination and sterically protect the metal center, disfavoring side reactions.[2][12]
Base (Suzuki) Weaker Inorganic Bases (K₃PO₄, K₂CO₃)Stronger Bases (e.g., NaOH, KOH)Weaker bases can provide better selectivity by maintaining a more controlled concentration of the reactive borate species.[2][7]
Temperature Lower End of Effective RangeExcessively High TemperaturesHigher temperatures can sometimes increase the rate of side reactions, including homocoupling and catalyst decomposition.[14][19]
Reagent Addition Slow addition of nucleophileRapid addition / high concentrationMaintaining a low instantaneous concentration of the organometallic reagent disfavors bimolecular homocoupling reactions.[2][14]
References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Maleczka, R. E., Jr., & Terstiege, I. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(13), 3194–3204. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Maleczka, R. E., Jr., & Terstiege, I. (2001). Stille couplings catalytic in tin: the "Sn-O" approach. Journal of the American Chemical Society, 123(13), 3194-3204. Retrieved from [Link]

  • ResearchGate. (2024). Proposed mechanisms for the homocoupling and cross‐coupling reactions.... Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(18), 8844–8854. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Haufe, G., & Wiesenhöfer, F. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13218–13230. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6069-6076. Retrieved from [Link]

  • da Silva, A. B., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1103-1111. Retrieved from [Link]

  • Bucknell University. (2018). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(11), 1879–1889. Retrieved from [Link]

  • Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818–3821. Retrieved from [Link]

Sources

Technical Support Center: Large-Scale Synthesis Challenges for 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the large-scale synthesis of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile.

This technical support guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale synthesis of this compound. This valuable intermediate is frequently synthesized via Suzuki-Miyaura cross-coupling, a powerful method for C-C bond formation.[1][2] However, scaling this reaction from the bench to manufacturing reactors presents unique challenges that can impact yield, purity, and process robustness.[3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, practical problems encountered during the synthesis in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction shows low or stalled conversion at scale. What are the primary causes and how can I fix it?

Low conversion is one of the most frequent and costly issues in large-scale synthesis. The root cause often lies in the intricate catalytic cycle's sensitivity to process parameters that are harder to control in large reactors.[3]

Potential Causes & Solutions:

  • Inactive or Poisoned Catalyst:

    • Causality: The active Pd(0) species is susceptible to oxidation if not handled under strictly inert conditions.[4] Impurities in starting materials, particularly in the boronic acid, can act as catalyst poisons, halting the reaction.[5]

    • Solution:

      • Ensure Rigorous Inert Atmosphere: Oxygen is a known culprit in catalyst deactivation and promoting side reactions like homocoupling.[6] Use a robust nitrogen or argon sparge for all solvents and the reaction vessel before adding the catalyst. Standard Schlenk techniques are highly recommended for ensuring an inert environment.[7]

      • Catalyst Selection: For large-scale operations, using air-stable Pd(II) pre-catalysts (like Pd(OAc)₂) with appropriate phosphine ligands is common. However, the in-situ reduction to Pd(0) can be inefficient. Consider using pre-formed, air-stable Pd(0) complexes like Pd(PPh₃)₄ or modern Buchwald-type pre-catalysts (e.g., XPhos-Pd-G3), which are designed for high activity and stability.[8][9]

      • Reagent Purity: Source high-purity (4-cyanophenyl)boronic acid. Impurities can significantly hinder catalytic activity.[5]

  • Suboptimal Reaction Conditions:

    • Causality: Conditions optimized at the lab scale may not translate directly to manufacturing.[4] Factors like heat transfer, mixing efficiency, and reagent addition rates become critical.

    • Solution:

      • Temperature Control: Monitor the internal reaction temperature closely. Deviations can lead to stalled reactions or byproduct formation.[4] At high altitudes, for instance, the boiling point of solvents decreases, potentially requiring a pressurized reactor to achieve the necessary temperature.[4]

      • Base and Solvent Choice: While aqueous bases like K₂CO₃ or K₃PO₄ are common, their solubility and effectiveness can vary with the solvent system (e.g., Toluene/Water, Dioxane/Water).[8] For base-sensitive substrates, alternative bases may be necessary. The choice of base and solvent can profoundly impact the reaction's success.[10]

Question 2: I'm observing significant formation of homocoupling byproducts (biphenyl-4,4'-dicarbonitrile and/or 3,3'-difluoro-biphenyl). How can I minimize these impurities?

Homocoupling is a persistent side reaction in Suzuki couplings, leading to difficult-to-remove impurities and yield loss.[11] It primarily arises from the oxidative coupling of the boronic acid or reductive coupling of the aryl halide.

Potential Causes & Solutions:

  • Presence of Oxygen:

    • Causality: Oxygen is the primary driver for the oxidative homocoupling of the boronic acid reagent.[6]

    • Solution: As mentioned above, rigorous degassing of all reagents and solvents is critical. A subsurface nitrogen sparge before catalyst addition can be highly effective in minimizing dissolved oxygen.[12]

  • Inefficient Catalytic Cycle:

    • Causality: If the transmetalation step is slow compared to other pathways, side reactions can dominate. This can be an issue with less reactive or sterically hindered partners.

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[8][13] These ligands promote the crucial oxidative addition and reductive elimination steps, accelerating the desired catalytic cycle over side reactions.

      • Reagent Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is typical, a large excess can sometimes increase homocoupling.[13] Optimize the ratio for your specific system.

      • Use of Boronic Esters: Boronic acids can be unstable.[14] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can suppress homocoupling and other degradation pathways like protodeboronation.[15]

  • Palladium(II) Mediated Homocoupling:

    • Causality: Residual Pd(II) species from an incomplete reduction of the pre-catalyst can directly mediate the homocoupling of the boronic acid.[12]

    • Solution: Adding a mild reducing agent, such as potassium formate, can help ensure the palladium remains in its active Pd(0) state, thereby suppressing this specific impurity pathway.[12]

Question 3: My product is contaminated with the dehalogenated starting material (2-fluorobenzonitrile) and/or the protodeboronated starting material (benzonitrile). What is causing this?

These side reactions, dehalogenation and protodeboronation, consume starting materials and reduce overall yield.

Potential Causes & Solutions:

  • Protodeboronation (Loss of Boronic Acid):

    • Causality: The carbon-boron bond can be cleaved by hydrolysis, a reaction often catalyzed by the base used in the coupling.[16] This is particularly relevant under the aqueous basic conditions of many Suzuki protocols.

    • Solution:

      • Use Boronate Esters: Neopentyl glycol or pinacol boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[15]

      • Optimize Base: Use the mildest base that effectively promotes the reaction. Strong bases can accelerate protodeboronation.[16]

      • Control Temperature: Elevated temperatures can increase the rate of this side reaction.

  • Dehalogenation (Loss of Aryl Halide):

    • Causality: Under certain conditions, particularly with highly reactive organoboron compounds or the presence of reducing agents, the aryl halide can be reduced, replacing the halide with a hydrogen atom.[11]

    • Solution:

      • Select a Non-Coordinating Base: Avoid bases that can also act as hydride sources.[13]

      • Use Aprotic Solvents: Solvents that can act as proton sources (like alcohols) may contribute to this side reaction.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction.[2][17] This typically involves reacting a 4-halo-2-fluorobenzonitrile (e.g., 4-bromo-2-fluorobenzonitrile) with (4-cyanophenyl)boronic acid in the presence of a palladium catalyst and a base.[18] This method is favored for its high functional group tolerance, generally good yields, and the commercial availability of the necessary starting materials.[19][20]

Q2: How can I effectively remove residual palladium from my final product to meet pharmaceutical API standards?

Removing palladium to parts-per-million (ppm) levels is a critical challenge in pharmaceutical manufacturing.[3] A multi-pronged approach is often necessary:

  • Crystallization: Often the most effective and economical first step. The product crystallizes while palladium impurities remain in the mother liquor.

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb palladium species.

  • Palladium Scavengers: For very low specifications, specialized scavengers (e.g., silica- or polymer-based materials functionalized with thiols or other ligands) can be used to bind and remove residual palladium.

Q3: What are the key safety considerations when scaling up this synthesis?

  • Palladium Catalysts: While many modern catalysts are air-stable, finely divided palladium on carbon (if used) can be pyrophoric. Handle with care.

  • Solvents: Many solvents used (e.g., Dioxane, Toluene) are flammable and have specific health hazards. Ensure proper ventilation and grounding of equipment to prevent static discharge.

  • Nitriles: The nitrile functional group itself requires careful handling. While this compound is not as acutely toxic as simple cyanide salts, good laboratory practice, including avoiding inhalation and skin contact, is essential.[21][22]

  • Exothermic Reactions: The reaction workup, especially quenching with water, can be exothermic. Ensure controlled addition rates and adequate cooling capacity in the reactor.

Data Presentation & Protocols

Table 1: Typical Suzuki-Miyaura Reaction Parameters for Biphenyl Synthesis
ParameterTypical Range/ValueRationale & Considerations
Aryl Halide 1.0 equiv.4-Bromo-2-fluorobenzonitrile is a common starting material.
Boronic Acid/Ester 1.1 - 1.5 equiv.A slight excess drives the reaction to completion.[13]
Palladium Catalyst 0.01 - 2 mol%Loading is a balance between cost and reaction time. Lower loadings are possible with highly active catalysts.[9]
Ligand 1-2x mol of PdBulky, electron-rich phosphines (e.g., SPhos, XPhos) are often required for challenging couplings.[8]
Base 2.0 - 3.0 equiv.K₂CO₃, K₃PO₄, Cs₂CO₃. Choice depends on substrate stability and solvent system.[8][10]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems are common. Anhydrous conditions can also be used.[8]
Temperature 80 - 110 °CMust be sufficient to drive the reaction but low enough to prevent degradation.[13]
Experimental Protocol: Large-Scale Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • (4-Cyanophenyl)boronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.05 mol%)

  • SPhos (0.1 mol%)

  • K₃PO₄ (2.5 equiv)

  • Toluene

  • Water

Procedure:

  • Vessel Preparation: To a clean, dry, and appropriately sized reactor, add 4-bromo-2-fluorobenzonitrile, (4-cyanophenyl)boronic acid, and K₃PO₄.

  • Inerting: Seal the reactor and purge thoroughly with nitrogen for at least 30-60 minutes to ensure an inert atmosphere.[7]

  • Solvent Addition: Add degassed toluene and degassed water to the reactor. Begin vigorous agitation.

  • Catalyst Preparation: In a separate glovebox or inerted vessel, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of degassed toluene.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to the target temperature (e.g., 90-100 °C) and maintain with stirring. Monitor the reaction progress by HPLC or TLC.[8]

  • Workup: Once complete, cool the reaction to room temperature. Separate the aqueous layer. Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Key Side Reactions

Suzuki_Cycle cluster_cycle Desired Catalytic Cycle cluster_side Common Side Reactions Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)2) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Transmetalation->ArPd(II)Ar'L2 Protodeboronation Protodeboronation (Ar'-H) Transmetalation->Protodeboronation Competes RedElim Reductive Elimination RedElim->Pd(0)L2 Product Product (Ar-Ar') RedElim->Product ArPd(II)XL2->Transmetalation Ar'-B(OR)2 Base Dehalogenation Dehalogenation (Ar-H) ArPd(II)XL2->Dehalogenation Side Reaction ArPd(II)Ar'L2->RedElim Boronic_Acid Ar'-B(OR)2 Homocoupling Homocoupling (Ar'-Ar') Boronic_Acid->Homocoupling O2, Pd(II) Boronic_Acid->Protodeboronation H2O, Base Aryl_Halide Ar-X Aryl_Halide->Dehalogenation H-source caption Catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.

Caption: Catalytic cycle of Suzuki coupling and common side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Inert Verify Inert Atmosphere (O2 < 10 ppm?) Start->Check_Inert Degas Action: Improve Degassing (N2/Ar Sparge) Check_Inert->Degas No Check_Catalyst Evaluate Catalyst/Ligand Activity Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Change_Catalyst Action: Screen New Catalysts/ Ligands (e.g., Buchwald) Check_Catalyst->Change_Catalyst No Check_Reagents Analyze Reagent Purity (esp. Boronic Acid) Check_Catalyst->Check_Reagents Yes Change_Catalyst->Check_Reagents Purify_Reagents Action: Use Higher Purity Reagents or Boronate Ester Check_Reagents->Purify_Reagents No Check_Conditions Review Process Conditions (Temp, Mixing, Base) Check_Reagents->Check_Conditions Yes Purify_Reagents->Check_Conditions Optimize_Conditions Action: Re-optimize Temp, Base, or Solvent System Check_Conditions->Optimize_Conditions No Success Yield Improved Check_Conditions->Success Yes Optimize_Conditions->Success caption Troubleshooting workflow for low-yielding biphenyl coupling reactions.

Caption: Troubleshooting workflow for low-yielding coupling reactions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • BenchChem. Technical Support Center: Fluorinated Biphenyl Synthesis.
  • ACS Publications Industry Webinar. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines.
  • Yamada, H. et al. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. ACS Publications.
  • BenchChem. Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.
  • Wolfe, J. P. et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • BenchChem. Technical Support Center: Synthesis of Substituted Biphenyls.
  • Guram, A. S. et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. ACS Publications.
  • The Versatile Role of Nitriles in Modern Organic Synthesis.
  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. ResearchGate.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. ACS Publications.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
  • 3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile synthesis. ChemicalBook.
  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. Google Patents.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • This compound. PubChem.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. PubMed.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. RSC Publishing.
  • Biphenyl, 3,3'-dimethyl. Organic Syntheses Procedure.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH.
  • Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.
  • Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • 3'-fluoro[1,1'-biphenyl]-4-carbonitrile. Guidechem.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
  • Suzuki cross-coupling reaction. YouTube.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate.
  • Suzuki Coupling Mechanism. YouTube.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega.
  • SYNTHESIS OF FLUORINATED BIPHENYLS VIA ARYNE REACTION. LookChem.
  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Patsnap.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Method for the production of biphenyl-4-carbonitrile. Google Patents.
  • Nitrile. Wikipedia.
  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure.
  • 3-Fluoro-4-hydroxyphenylpropanenitrile. Biosynth.

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Validation & Comparative

comparing Suzuki coupling with other cross-coupling reactions for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Cross-Coupling Reactions for Biphenyl Synthesis: A Comparative Analysis Centered on the Suzuki Coupling

Introduction: The Enduring Importance of Biphenyls

The biphenyl structural motif is a cornerstone in modern chemistry, appearing in pharmaceuticals, agrochemicals, liquid crystals, and advanced polymers. Its synthesis, therefore, is a critical task in both academic and industrial laboratories. While classical methods like the Ullmann condensation exist, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of the biaryl C-C bond, offering milder conditions, broader functional group tolerance, and higher yields.

This guide provides a comparative analysis of the most prominent cross-coupling reactions for biphenyl synthesis, with a central focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic nuances, practical advantages, and limitations of each method, supported by experimental data and protocols to inform your selection of the optimal synthetic strategy.

The Suzuki-Miyaura Coupling: The Gold Standard

The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, has become the go-to method for many chemists for biaryl synthesis. Its widespread adoption is a testament to its remarkable versatility, functional group tolerance, and the commercial availability and stability of its key reagents.

Mechanistic Underpinnings

The reaction's success hinges on a well-understood catalytic cycle involving a palladium catalyst.

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl Base Base Base->Transmetal activates Boronate Ar'-B(OR)_2 Boronate->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates Biphenyl Ar-Ar' RedElim->Biphenyl ArylHalide Ar-X ArylHalide->OxAdd

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The subsequent and often rate-determining step is transmetalation, where the organic group from an organoboron compound (Ar'-B(OR)₂) is transferred to the palladium center. This step requires activation by a base. Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biphenyl (Ar-Ar') and regenerates the active Pd(0) catalyst.

Key Advantages of Suzuki Coupling:
  • Broad Substrate Scope: It accommodates a wide variety of aryl and heteroaryl halides and boronic acids/esters.

  • Exceptional Functional Group Tolerance: The reaction is compatible with acidic protons (alcohols, amines) and enolizable ketones, which can be problematic in other couplings.

  • Mild Reaction Conditions: Typically conducted at moderate temperatures with a variety of common bases.

  • Reagent Stability and Low Toxicity: Boronic acids are generally stable to air and moisture, and the boron-containing byproducts are considered environmentally benign.

Comparative Analysis with Other Cross-Coupling Reactions

While the Suzuki coupling is a powerful tool, other named reactions offer distinct advantages in specific contexts.

Negishi Coupling: The High-Reactivity Alternative

The Negishi coupling utilizes organozinc reagents, which are significantly more reactive than organoboranes.

Negishi_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl Organozinc Ar'-ZnX Organozinc->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates Biphenyl Ar-Ar' RedElim->Biphenyl ArylHalide Ar-X ArylHalide->OxAdd

Figure 2: Catalytic Cycle of the Negishi Coupling.

  • Expertise & Experience: The higher nucleophilicity of organozinc reagents means that transmetalation is often much faster than in the Suzuki coupling and does not require a base. This allows for reactions to proceed at lower temperatures and can be crucial for coupling sterically hindered partners. However, this reactivity comes at a cost. Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic (Schlenk or glovebox) techniques. Their functional group tolerance is also narrower; they are incompatible with acidic protons and carbonyl groups.

Stille Coupling: The Tolerant but Toxic Option

The Stille coupling employs organotin (stannane) reagents.

Stille_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl Organostannane Ar'-SnR_3 Organostannane->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates Biphenyl Ar-Ar' RedElim->Biphenyl ArylHalide Ar-X ArylHalide->OxAdd Suzuki_Protocol Start Start Reagents Combine: - 4-Bromoanisole (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (2 mol%) - Na₂CO₃ (2.0 eq) Start->Reagents Solvent Add Degassed Solvents: - Toluene (5 mL/mmol) - Ethanol (1 mL/mmol) - Water (1 mL/mmol) Reagents->Solvent Reaction Heat to 85°C under N₂ atmosphere for 4-6 hours Solvent->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Cool to RT Dilute with EtOAc Wash with H₂O, brine Monitor->Workup Complete Purify Dry (Na₂SO₄) Concentrate Purify by Column Chromatography Workup->Purify End Product: 4-Methoxybiphenyl Purify->End

Figure 4: Experimental Workflow for Suzuki Coupling.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Base Addition: Add toluene (5 mL), ethanol (1 mL), and a 2M aqueous solution of sodium carbonate (1 mL, 2.0 mmol, 2.0 eq). The solvents should be degassed prior to use by bubbling with nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to 85 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion (typically 4-6 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Negishi Coupling Synthesis of 4-Methoxybiphenyl (Illustrative)
  • Trustworthiness Note: This protocol requires strict anaerobic and anhydrous conditions. All glassware must be flame-dried under vacuum, and all reagents and solvents must be anhydrous.

  • Organozinc Preparation: In a flame-dried flask under argon, react bromobenzene (1.1 mmol) in anhydrous THF with activated zinc dust to prepare the phenylzinc bromide reagent.

  • Coupling Reaction: In a separate flame-dried flask, dissolve 4-bromoanisole (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in anhydrous THF (5 mL).

  • Addition: Slowly add the freshly prepared phenylzinc bromide solution via cannula to the catalyst mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or warm gently to 50 °C until the starting material is consumed as monitored by TLC/GC-MS.

  • Workup and Purification: Quench the reaction carefully by slow addition of saturated aqueous ammonium chloride. Proceed with an aqueous workup and purification as described in the Suzuki protocol.

Conclusion: Selecting the Right Tool for the Job

The Suzuki-Miyaura coupling rightfully holds its position as the premier method for biphenyl synthesis in most applications. Its operational simplicity, mild conditions, and the environmental and safety profile of its reagents are unmatched.

However, a skilled scientist must recognize when an alternative offers a distinct advantage.

  • Choose Negishi coupling when high reactivity is needed to overcome steric hindrance or when a low-temperature synthesis is critical, provided you have the equipment and expertise to handle the sensitive organozinc reagents.

  • Consider Stille coupling as a robust, albeit toxic, option for complex molecular scaffolds where functional group tolerance is the absolute priority and other methods have failed.

Ultimately, the optimal choice depends on a careful evaluation of the substrate's electronic and steric properties, functional group compatibility, and the practical laboratory constraints of scale, cost, and safety.

References

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867. Available at: [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. Available at: [Link]

  • Negishi, E. I. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective and efficient method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340-348. Available at: [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. Available at: [Link]

The Strategic Placement of Fluorine: A Comparative Guide to its Influence on Liquid Crystal Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the precise engineering of molecular properties is paramount. In the realm of liquid crystals, the introduction of fluorine atoms is a powerful and widely utilized strategy to tailor their physicochemical characteristics for a vast array of applications, from high-resolution displays to advanced optical sensors.[1][2][3] The unique combination of high electronegativity, small van der Waals radius, and the strong carbon-fluorine bond allows for subtle yet profound modifications of intermolecular forces, leading to significant changes in the macroscopic properties of the liquid crystalline material.[1][2][3] This guide provides an in-depth comparison of how the positional substitution of fluorine on a liquid crystal molecule—be it on the aromatic core (lateral), at a terminal position, or within the flexible alkyl chain—dictates its performance. We will delve into the causality behind these effects, supported by experimental data, to provide a predictive framework for molecular design.

The Impact of Fluorine Position: A Head-to-Head Comparison

The strategic placement of fluorine substituents allows for the fine-tuning of several key liquid crystal parameters. The following sections will compare and contrast the effects of lateral, terminal, and alkyl chain fluorination on dielectric anisotropy, mesophase behavior, birefringence, and viscosity.

Dielectric Anisotropy (Δε): Directing the Molecular Response

Dielectric anisotropy, the difference in dielectric permittivity parallel and perpendicular to the molecular long axis, is a critical parameter for electro-optical applications. The magnitude and sign of Δε are directly influenced by the molecular dipole moment and its orientation with respect to the principal molecular axis.

  • Lateral Fluorination: The introduction of one or more fluorine atoms onto the side of the aromatic core is a well-established method for modifying dielectric anisotropy.[1][4] A lateral fluorine atom introduces a strong dipole moment perpendicular to the long molecular axis. This has two primary consequences:

    • Increase in Positive Δε: In molecules that already possess a strong longitudinal dipole moment (e.g., from a cyano or isothiocyanate terminal group), a lateral fluorine can further enhance the overall molecular dipole, leading to a significant increase in positive dielectric anisotropy.[4] This is particularly effective when the fluorine is positioned ortho to a strongly polar group.[4]

    • Generation of Negative Δε: For non-polar or weakly polar molecules, the introduction of lateral fluorine substituents can induce a dominant lateral dipole, resulting in negative dielectric anisotropy.[1][5] This is highly desirable for applications such as vertically aligned (VA) mode liquid crystal displays.

  • Terminal Fluorination: Replacing a hydrogen atom with a fluorine atom in a terminal position, or using a fluorinated terminal group (e.g., -F, -CF3, -OCF3), directly impacts the longitudinal component of the molecular dipole moment. This typically leads to a moderate to high positive dielectric anisotropy. The high electronegativity of fluorine creates a significant dipole along the molecular axis, enhancing the response to an applied electric field.

  • Fluorination of the Alkyl Chain: Incorporating fluorine atoms into the terminal alkyl chain can have a more complex effect on dielectric anisotropy. While it increases the overall polarity of the molecule, the flexible nature of the alkyl chain means the C-F bond dipoles are not rigidly aligned with the molecular axis. The impact on Δε is generally less pronounced compared to direct core or terminal substitution. However, perfluorinated or semi-perfluorinated chains can induce micro-segregation, which in turn influences the bulk dielectric properties.[6]

Table 1: Comparative Effect of Fluorine Position on Dielectric Anisotropy (Δε)

Fluorine PositionPrimary Effect on Dipole MomentTypical Impact on ΔεApplication Relevance
Lateral Introduces a strong perpendicular dipole component.Can significantly increase positive Δε or induce negative Δε.[1][4]Versatile for both high positive Δε (e.g., fast switching) and negative Δε (e.g., VA-LCDs) materials.[1][7]
Terminal Enhances the longitudinal dipole component.Generally leads to a moderate to high positive Δε.Crucial for creating materials with strong positive dielectric anisotropy for twisted nematic (TN) and in-plane switching (IPS) displays.
Alkyl Chain Increases overall molecular polarity with less defined orientation.Modest and more complex influence on Δε.Can be used for fine-tuning dielectric properties and influencing mesophase behavior through micro-segregation.[6]
Mesophase Behavior: Tailoring the Ordered Fluid State

The type of liquid crystal phase (nematic, smectic, etc.) and the temperature range over which it is stable are critically dependent on intermolecular forces and molecular shape. Fluorination can dramatically alter this delicate balance.

  • Lateral Fluorination: A lateral fluorine atom increases the breadth of the molecule, which can disrupt the close packing required for the formation of highly ordered smectic phases. This steric effect often leads to a suppression of smectic phases and can either stabilize or destabilize the nematic phase.[1][8] The introduction of lateral fluorine can also lower the melting point of the material, which is often a desirable outcome for creating room-temperature liquid crystal mixtures.[9][10]

  • Terminal Fluorination: Strong polar interactions arising from terminal fluorine substituents can enhance intermolecular attractions, often leading to the stabilization of more ordered mesophases. For instance, terminally fluorinated compounds frequently exhibit smectic phases over a broad temperature range. The increased dipole-dipole interactions can also lead to higher clearing points (the temperature at which the liquid crystal becomes an isotropic liquid).

  • Fluorination of the Alkyl Chain: The introduction of fluorine into the alkyl chain, particularly in the form of perfluorinated segments, can lead to a phenomenon known as micro-segregation.[6] The fluorinated and non-fluorinated parts of the molecules tend to separate into distinct nanodomains, which can drive the formation of smectic phases.[6][11][12] The rigidity of fluorinated chains compared to their hydrocarbon counterparts can also influence the type of smectic phase formed.[12]

G cluster_0 Fluorine Position cluster_1 Primary Influence cluster_2 Resulting Mesophase Behavior Lateral Lateral Steric Hindrance Steric Hindrance Lateral->Steric Hindrance Terminal Terminal Dipole-Dipole Interactions Dipole-Dipole Interactions Terminal->Dipole-Dipole Interactions Alkyl Chain Alkyl Chain Micro-segregation Micro-segregation Alkyl Chain->Micro-segregation Smectic Suppression, Nematic Stabilization Smectic Suppression, Nematic Stabilization Steric Hindrance->Smectic Suppression, Nematic Stabilization Smectic Stabilization, Higher Clearing Point Smectic Stabilization, Higher Clearing Point Dipole-Dipole Interactions->Smectic Stabilization, Higher Clearing Point Smectic Promotion Smectic Promotion Micro-segregation->Smectic Promotion

Influence of Fluorine Position on Mesophase Behavior.
Birefringence (Δn): Manipulating Light

Birefringence, the difference between the extraordinary and ordinary refractive indices, is fundamental to the operation of most liquid crystal devices. It is primarily determined by the anisotropy of molecular polarizability.

  • Lateral Fluorination: The effect of lateral fluorination on birefringence is generally modest. While fluorine is highly electronegative, its polarizability is relatively low. The introduction of a lateral fluorine atom can slightly decrease the overall anisotropy of polarizability, leading to a small reduction in birefringence. However, this effect is often secondary to the changes in other properties.

  • Terminal Fluorination: Terminal fluorine substitution can have a more pronounced effect. Replacing a less polarizable group with a more polarizable one that includes fluorine can increase birefringence. However, the primary contribution of terminal fluorine is often through its influence on the electronic conjugation of the molecular core.

  • Fluorination of the Alkyl Chain: Similar to its effect on dielectric anisotropy, fluorination of the alkyl chain has a minor and indirect impact on birefringence. The low polarizability of the C-F bond means that even perfluorinated chains do not significantly contribute to the overall birefringence.

In general, to achieve high birefringence, molecular design focuses on creating a highly anisotropic molecular structure with extended π-conjugation, often incorporating tolane or phenylacetylene units.[13] Fluorine substitution is then used to fine-tune other properties like dielectric anisotropy and viscosity.

Viscosity (η): Controlling the Switching Speed

Rotational viscosity is a key parameter that determines the switching speed of a liquid crystal device. Lower viscosity is highly desirable for applications requiring fast response times.

  • Lateral Fluorination: The increased molecular breadth resulting from lateral fluorine substitution can hinder molecular rotation, leading to an increase in viscosity. However, this effect is often offset by the disruption of intermolecular associations, which can sometimes lead to a net decrease in viscosity. The overall effect is highly dependent on the specific molecular structure.

  • Terminal Fluorination: Strong dipole-dipole interactions from terminal fluorine groups can lead to increased intermolecular forces, which generally results in higher viscosity.

  • Fluorination of the Alkyl Chain: Perfluorinated compounds tend to have significantly higher viscosities than their hydrocarbon counterparts.[14] This is attributed to the larger mass and different conformational preferences of fluorinated chains. However, for display applications, highly fluorinated liquid crystals with low viscosity have been developed.[15]

Table 2: Summary of the Influence of Fluorine Position on Key Liquid Crystal Properties

PropertyLateral FluorinationTerminal FluorinationAlkyl Chain Fluorination
Dielectric Anisotropy (Δε) High impact; can be positive or negative.Moderate to high positive impact.Low to moderate impact.
Mesophase Behavior Suppresses smectic phases, can lower melting point.[9][10]Stabilizes smectic phases, increases clearing point.Promotes smectic phases via micro-segregation.[6]
Birefringence (Δn) Minor reduction.Moderate impact, depends on overall structure.Minor impact.
Viscosity (η) Variable effect, can increase or decrease.Generally increases.Generally increases.[14]

Experimental Protocol: Measurement of Dielectric Anisotropy

To experimentally validate the effects discussed above, the dielectric anisotropy of a liquid crystal is a crucial parameter to measure. The following is a generalized protocol for this measurement.

Objective: To determine the dielectric permittivity of a nematic liquid crystal parallel (ε||) and perpendicular (ε⊥) to the director, and to calculate the dielectric anisotropy (Δε = ε|| - ε⊥).

Materials and Equipment:

  • Liquid crystal sample

  • Two glass substrates with transparent conductive coatings (e.g., ITO)

  • Alignment layer material (e.g., polyimide) and rubbing machine

  • Spacers of known thickness (e.g., 5-20 μm)

  • UV-curable sealant

  • LCR meter or impedance analyzer

  • Temperature-controlled hot stage

  • Function generator and voltage amplifier (for applying a switching voltage)

  • Polarizing optical microscope

Methodology:

  • Cell Fabrication: a. Clean the ITO-coated glass substrates thoroughly. b. Coat the substrates with an alignment layer (e.g., by spin-coating polyimide). c. Cure the alignment layer according to the manufacturer's instructions. d. Rub the alignment layers in a single direction to induce planar alignment. e. Assemble a cell by placing the two substrates together with the rubbed surfaces facing each other and separated by spacers. The rubbing directions should be parallel. f. Seal the edges of the cell with a UV-curable sealant, leaving a small opening for filling.

  • Cell Filling: a. Heat the liquid crystal sample to its isotropic phase. b. Fill the cell via capillary action through the opening. c. Seal the filling port. d. Slowly cool the filled cell to the desired measurement temperature within the nematic phase. Verify the alignment quality using a polarizing optical microscope.

  • Dielectric Measurement: a. Place the filled cell in the temperature-controlled hot stage. b. Connect the ITO electrodes to the LCR meter. c. Measurement of ε⊥: With no applied voltage, the liquid crystal director is aligned parallel to the substrates (planar alignment). The measuring electric field from the LCR meter is perpendicular to the director. Measure the capacitance of the cell (C⊥). d. Measurement of ε||: Apply a sufficiently high AC voltage (e.g., 10-20 Vrms at 1 kHz) across the cell to reorient the liquid crystal director perpendicular to the substrates (homeotropic alignment). The measuring electric field is now parallel to the director. Measure the capacitance of the cell (C||).[7] e. Measure the capacitance of the empty cell (Cempty) before filling.

  • Calculation: a. Calculate the dielectric permittivities using the following equations: ε⊥ = C⊥ / Cempty ε|| = C|| / Cempty b. Calculate the dielectric anisotropy: Δε = ε|| - ε⊥

G cluster_0 Cell Preparation cluster_1 Measurement cluster_2 Calculation A Clean ITO Substrates B Coat with Alignment Layer A->B C Rub Alignment Layer B->C D Assemble Cell with Spacers C->D E Seal Cell D->E F Fill Cell with LC E->F G Measure C_perp (V=0) F->G H Apply High Voltage G->H I Measure C_para H->I J Calculate e_perp = C_perp / C_empty I->J K Calculate e_para = C_para / C_empty I->K L Calculate Δε = e_para - e_perp J->L K->L

Workflow for Dielectric Anisotropy Measurement.

Conclusion

The strategic incorporation of fluorine into liquid crystal molecules is a nuanced and powerful tool for materials scientists. As demonstrated, the position of the fluorine substituent has a profound and often predictable impact on the material's dielectric anisotropy, mesophase behavior, birefringence, and viscosity. Lateral fluorination offers the greatest versatility in tuning dielectric anisotropy, while terminal fluorination is key for stabilizing ordered phases. Fluorination of the alkyl chain provides a means to promote smectic phases through micro-segregation. A thorough understanding of these structure-property relationships is essential for the rational design of novel liquid crystalline materials with tailored properties for advanced applications.

References

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A Comparative Guide to the Thermal Stability of Fluorinated vs. Non-Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and pharmaceutical development, the thermal stability of molecular scaffolds is a cornerstone of innovation. Biphenyls, with their rigid, aromatic structure, serve as a foundational component in a multitude of applications, from advanced polymers to active pharmaceutical ingredients (APIs).[1][2] The strategic modification of the biphenyl core, particularly through fluorination, has emerged as a powerful tool to enhance molecular properties. This guide provides an in-depth, objective comparison of the thermal stability of fluorinated and non-fluorinated biphenyls, supported by experimental data and mechanistic insights.

The Decisive Role of Fluorination in Enhancing Thermal Stability

The introduction of fluorine atoms onto the biphenyl scaffold imparts a range of beneficial properties, most notably a significant increase in thermal stability.[3][4] This enhancement is primarily attributed to the unique characteristics of the carbon-fluorine (C-F) bond.

Mechanistic Underpinnings of Enhanced Stability:

  • Exceptional Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol.[5] This is substantially higher than the bond dissociation energies of carbon-hydrogen (C-H), carbon-chlorine (C-Cl), carbon-bromine (C-Br), and carbon-iodine (C-I) bonds.[5] The high electronegativity of fluorine creates a highly polarized bond with carbon, resulting in strong electrostatic attractions that contribute to its exceptional strength.[5][6]

  • Increased C-C Bond Strength: Fluorination not only strengthens the C-F bond but can also increase the bond energy of adjacent carbon-carbon bonds within the biphenyl rings.[7] This further contributes to the overall robustness of the molecular framework.

  • Steric Hindrance and Altered Packing: The introduction of fluorine, an atom with an atomic radius between that of hydrogen and oxygen, can introduce steric hindrance that influences molecular packing in the solid state.[3] This can lead to altered intermolecular interactions and, in some cases, more stable crystalline structures.

Comparative Thermal Analysis: A Data-Driven Perspective

Thermogravimetric Analysis (TGA) is a fundamental technique for quantifying the thermal stability of materials by measuring changes in mass as a function of temperature.[8][9] The onset temperature of decomposition (Td), where significant weight loss begins, is a key metric for comparison.

Compound TypeRepresentative Td (°C)Key Observations
Non-Fluorinated Biphenyls ~134 - 382Decomposition often initiates at lower temperatures, proceeding through mechanisms like decarboxylation or ring-closure depending on substituents.[10][11][12]
Fluorinated Biphenyls > 400Significantly higher decomposition temperatures are consistently observed. The strong C-F bonds resist thermal cleavage.[13]
Polyfluorinated Biphenyls > 500As the degree of fluorination increases, the thermal stability is further enhanced. For instance, poly[[1,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-l-(trifluoromethyl) ethylidene]] exhibits a 10% weight loss at 533°C in nitrogen.[14]

Insights from Experimental Data:

  • Studies on various biphenyl derivatives have consistently demonstrated that fluorination elevates the decomposition temperature. For example, a trimerized hydroxyphenyl benzotriazole with a fluorinated linker showed a 1 wt% decomposition temperature of 427°C, compared to 230°C for the non-fluorinated monomer.[13]

  • The thermal degradation of non-fluorinated biphenyl can start at temperatures as low as 134°C, with significant weight loss occurring before 200°C.[11] In contrast, highly fluorinated biphenyls can be stable well above 400°C.[13]

  • The decomposition of non-fluorinated biphenyls often involves the cleavage of weaker bonds and subsequent reactions like pyrolysis, which can occur at temperatures around 400°C.[15] The products of this decomposition can include hydrogen, benzene, and terphenyls.[15]

Experimental Protocols: A Guide to Best Practices

To ensure the generation of reliable and comparable data, adherence to standardized experimental protocols is paramount. The following outlines a detailed methodology for the thermogravimetric analysis of biphenyl compounds.

Thermogravimetric Analysis (TGA) Protocol:

  • Sample Preparation:

    • Ensure the sample is dry and free of residual solvents.

    • Accurately weigh 5-10 mg of the biphenyl sample into a clean, tared TGA crucible (alumina or platinum).[16][17]

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.[16]

    • Place the sample crucible into the TGA furnace.

    • Select the desired atmosphere (e.g., inert nitrogen or oxidative air) and set the gas flow rate (typically 20-50 mL/min).[17]

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C) for a sufficient time to achieve thermal stability.

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature that exceeds the expected decomposition point (e.g., 600°C or higher for fluorinated compounds).[16]

  • Data Acquisition and Analysis:

    • Continuously record the sample mass as a function of temperature.[8][9]

    • Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetry (DTG) curve (rate of mass change vs. temperature).[18]

    • Determine the onset temperature of decomposition (Td) and the temperature of maximum decomposition rate from the TGA and DTG curves, respectively.

Diagrams:

G cluster_non_fluorinated Non-Fluorinated Biphenyl cluster_fluorinated Fluorinated Biphenyl Biphenyl Biphenyl Decomposition Decomposition (Lower Temperature) Biphenyl->Decomposition Heat Thermal Energy Heat->Biphenyl Products Benzene, Terphenyls, etc. Decomposition->Products Fluorinated_Biphenyl Fluorinated Biphenyl (Strong C-F Bonds) High_Temp_Decomposition Decomposition (Higher Temperature) Fluorinated_Biphenyl->High_Temp_Decomposition High_Heat Higher Thermal Energy High_Heat->Fluorinated_Biphenyl Fluorinated_Fragments Fluorinated Fragments High_Temp_Decomposition->Fluorinated_Fragments

Caption: Comparative thermal decomposition pathways.

TGA_Workflow Start Start Sample_Prep Sample Preparation (5-10 mg in crucible) Start->Sample_Prep Instrument_Setup Instrument Setup (Calibration, Atmosphere) Sample_Prep->Instrument_Setup Heating_Program Heating Program (e.g., 10°C/min) Instrument_Setup->Heating_Program Data_Acquisition Data Acquisition (Mass vs. Temperature) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (TGA/DTG Curves) Data_Acquisition->Data_Analysis Results Determine Td Data_Analysis->Results

Caption: TGA experimental workflow.

Conclusion: The Strategic Advantage of Fluorination

References

  • Owusu-Ware, S. K., Masud, M., Baltus, C., Spencer, J., & Antonijevic, M. (2011). Thermal stability implication of positional isomerism of novel biphenyl derivatives. 2011 AAPS Annual Meeting and Exposition.
  • Faria, J., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. [Link]

  • Faria, J., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. [Link]

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  • Kim, H. J., et al. (2011). Decomposition Mechanism of Fluorinated Compounds in Water Plasmas Generated Under Atmospheric Pressure.
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A Comparative Guide to the Dielectric Anisotropy of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of liquid crystal technologies, the dielectric anisotropy (Δε) of a material is a critical parameter that dictates its response to an electric field, thereby influencing the performance of display devices and other electro-optical applications. This guide provides an in-depth comparison of the dielectric anisotropy of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile, a representative fluorinated cyanobiphenyl, with its non-fluorinated and alternatively fluorinated analogs. By examining the structure-property relationships, we aim to provide a predictive framework for the rational design of liquid crystals with tailored dielectric properties.

The Significance of Dielectric Anisotropy

Dielectric anisotropy is the difference in the dielectric permittivity of a material when measured parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal.[1] A positive Δε indicates that the liquid crystal molecules will align parallel to an applied electric field, while a negative Δε results in perpendicular alignment.[2] The magnitude of Δε is directly related to the threshold voltage of a liquid crystal display, with higher values generally leading to lower operating voltages.[3]

The molecular origins of dielectric anisotropy are rooted in the permanent dipole moment of the constituent molecules and their polarizability. For calamitic (rod-shaped) liquid crystals like the biphenyl carbonitriles, a large dipole moment along the long molecular axis contributes to a large positive Δε.[4]

Molecular Structures Under Comparison

The compounds discussed in this guide share the biphenyl carbonitrile core, a structure renowned for its ability to form a stable nematic phase over a wide temperature range.[3] Our focus is on understanding the impact of fluorine substitution on the dielectric properties.

Figure 1: Chemical structures of the compared biphenyl carbonitrile derivatives.

Comparative Analysis of Dielectric Anisotropy

CompoundChemical StructureDielectric Anisotropy (Δε)Key Structural Features
4-Cyano-4'-pentylbiphenyl (5CB)C₂₄H₂₁N~ +11.5 (at room temp.)[5]Alkyl chain, non-fluorinated core
This compound C₁₃H₈FN Predicted: > +11.5 Lateral fluorine atom
Other Fluorinated BiphenylsVariesVaries (can be positive or negative)Position and number of fluorine atoms

Table 1: Comparison of Dielectric Anisotropy and Structural Features.

The introduction of a fluorine atom at the 3-position of the biphenyl core in this compound is expected to have two primary effects on its dielectric anisotropy:

  • Increased Molecular Dipole Moment: The high electronegativity of the fluorine atom leads to a significant local dipole moment. When positioned ortho to the cyano group, this fluorine substituent increases the overall longitudinal molecular dipole.[6] This enhancement of the dipole moment parallel to the long molecular axis is a key contributor to a larger positive dielectric anisotropy.

  • Steric and Packing Effects: The presence of the lateral fluorine atom can influence how the molecules pack in the nematic phase. This can sometimes disrupt the antiparallel correlations between the strong dipoles of the cyano groups.[6] A reduction in these antiparallel associations can lead to a further increase in the net dielectric anisotropy.

Therefore, it is predicted that this compound will exhibit a larger positive dielectric anisotropy compared to its non-fluorinated counterpart, 4-cyanobiphenyl, and likely also larger than 5CB, which has a flexible alkyl chain that can influence molecular packing. The precise magnitude of this increase would depend on the interplay between the enhanced dipole moment and any changes in the molecular ordering.

It is important to note that the position of fluorine substitution is critical. While a 3-fluoro substituent is expected to increase positive Δε, fluorination at other positions can lead to a negative dielectric anisotropy if the resulting dipole moment is predominantly perpendicular to the long molecular axis.[7][8]

Experimental Protocol for Measuring Dielectric Anisotropy

The determination of the dielectric anisotropy of a liquid crystal is a fundamental characterization step. The following protocol outlines a standard methodology.

Dielectric_Anisotropy_Measurement cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Synthesize and purify This compound prep2 Construct liquid crystal cells (parallel and homeotropic alignment) prep1->prep2 prep3 Fill cells with the liquid crystal in its isotropic phase prep2->prep3 meas1 Place cell in a temperature-controlled stage prep3->meas1 meas2 Connect cell to an LCR meter meas1->meas2 meas3 Measure capacitance at various frequencies for both parallel (C∥) and perpendicular (C⊥) orientations meas2->meas3 calc1 Calculate dielectric permittivity: ε = (C * d) / (ε₀ * A) meas3->calc1 calc2 Determine ε∥ and ε⊥ calc1->calc2 calc3 Calculate Dielectric Anisotropy: Δε = ε∥ - ε⊥ calc2->calc3

Figure 2: Workflow for the experimental determination of dielectric anisotropy.

Step-by-Step Methodology:

  • Cell Preparation: Two types of liquid crystal cells are required: one that promotes planar alignment (director parallel to the substrates) and one that promotes homeotropic alignment (director perpendicular to the substrates). This is typically achieved by treating the inner surfaces of the indium tin oxide (ITO) coated glass plates with different alignment layers.[1]

  • Sample Filling: The liquid crystal material is introduced into the cells in its isotropic phase to ensure uniform filling. The cells are then slowly cooled into the nematic phase.

  • Dielectric Measurements: The cells are placed in a temperature-controlled hot stage. An LCR meter is used to measure the capacitance of the cells as a function of frequency.

    • For the planar aligned cell, the measured capacitance (C⊥) corresponds to the dielectric permittivity perpendicular to the director (ε⊥).

    • For the homeotropic aligned cell, the measured capacitance (C∥) corresponds to the dielectric permittivity parallel to the director (ε∥).

  • Calculation of Dielectric Permittivity: The dielectric permittivity is calculated from the measured capacitance (C), the cell thickness (d), the permittivity of free space (ε₀), and the area of the electrode (A) using the formula for a parallel plate capacitor.

  • Determination of Dielectric Anisotropy: The dielectric anisotropy (Δε) is then calculated as the difference between the parallel and perpendicular components of the dielectric permittivity: Δε = ε∥ - ε⊥.[2]

Conclusion

The strategic placement of fluorine atoms is a powerful tool in the design of liquid crystals with specific dielectric properties. In the case of this compound, the lateral fluorine substitution is anticipated to significantly enhance the positive dielectric anisotropy compared to its non-fluorinated analogs. This is primarily due to an increase in the longitudinal molecular dipole moment. This predictive understanding, grounded in the established principles of structure-property relationships, is invaluable for the development of advanced liquid crystal materials for next-generation displays and photonic devices. Further experimental validation of the dielectric properties of this compound would be a valuable contribution to the field.

References

  • Gowda, A. et al. (2018). Dipole moments and dielectric properties of fluorine substituted nematic liquid crystals. Liquid Crystals, 45(13-15), 2038-2048.
  • Richert, R. (2022). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. Journal of Molecular Liquids, 368, 120664.
  • Chen, Y.-C. et al. (2020). Prediction of Optical and Dielectric Properties of 4-Cyano-4-pentylbiphenyl Liquid Crystals by Molecular Dynamics Simulation, Coarse-Grained Dynamics Simulation, and Density Functional Theory Calculation. The Journal of Physical Chemistry C, 124(33), 18275–18284.
  • Trushkevych, O. et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235–244.
  • Martin, J. et al. (2020). The relaxation dynamics and dielectric properties of cyanobiphenyl-based nematic tripod liquid crystals.
  • Kumar, S. et al. (2021). Dielectric study of 4-n-pentyl-4′-cyanobiphenyl nematic liquid crystal at 29.867 GHz using cavity perturbation technique. Phase Transitions, 94(9-12), 649-661.
  • Kremer, F. & Rozanski, S. A. (1995). Dielectric properties of nematic liquid crystals in porous membranes. Proceedings of SPIE, 2372, 238-245.
  • Sharma, R. & Johri, M. (2023). Dielectric and thermodynamic studies of n-cyano-biphenyl (nCB) liquid crystals at microwave frequency. Liquid Crystals, 50(9), 1269-1279.
  • Al-Zangana, S. (2023). Enhancement of electro-optical properties and phase transition temperature of thermotropic liquid crystal 5CB by doping with 4-n-pentylbenzoic acid. Liquid Crystals, 50(10), 1435-1444.
  • Li, Y. et al. (2023). Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Liquid Crystals, 50(14), 2145-2154.
  • Richert, R. (2022). From very low to high fields: The dielectric behavior of the liquid crystal 5CB. Journal of Molecular Liquids, 368, 120664.
  • Perkowski, P. et al. (2012). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. Phase Transitions, 85(1-2), 118-126.
  • Chen, K. et al. (2018). Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Liquid Crystals, 45(13-15), 2049-2057.
  • Hird, M. (2016). Understanding Fluorine Effects in Liquid Crystals. In Fluorine in Pharmaceutical and Medicinal Chemistry. IntechOpen.
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  • Ratna, B. R. & Shashidhar, R. (1976).
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  • Hadj-Kaddour, H. et al. (2019). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays.
  • Zhang, Y. et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(6), 067701.
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  • Al-Jedah, A. A. & Al-Zangana, S. H. (2020). Molecular orientation and dielectric anisotropy properties of 4-cyano-4′-n-heptylbiphenyl-TiO2 liquid crystal composite. Journal of Molecular Liquids, 311, 113324.

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A Comparative Guide to the Spectroscopic Analysis of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-fluoro-[1,1'-biphenyl]-4-carbonitrile scaffold is a cornerstone in the development of advanced materials, particularly in the liquid crystal industry, and serves as a vital building block in medicinal chemistry. The precise positioning of the fluoro and nitrile substituents on the biphenyl core dictates the molecule's electronic properties, dipole moment, and spatial conformation, which in turn govern its performance in these applications. Consequently, the unambiguous identification and differentiation of its positional isomers are not merely an academic exercise but a critical requirement for quality control, process optimization, and regulatory compliance.

This guide provides an in-depth comparison of the spectroscopic signatures of three representative isomers of fluoro-biphenyl-carbonitrile, leveraging a multi-technique approach. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry (MS), can be synergistically employed to achieve definitive structural elucidation. The focus is not only on the data itself but on the underlying principles that make each technique uniquely suited for solving this analytical challenge.

The isomers under consideration are:

  • Isomer A: this compound

  • Isomer B: 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

  • Isomer C: 2-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation

NMR spectroscopy stands as the most powerful and definitive technique for differentiating positional isomers. Its unparalleled ability to probe the precise electronic environment of each nucleus (¹H, ¹³C, and ¹⁹F) provides a unique and information-rich fingerprint for each molecule.

Expertise & Causality: Why NMR Excels

The chemical shift of a nucleus is exquisitely sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. In aromatic systems, the substitution pattern creates a unique distribution of electron density, which is directly reported by the NMR spectrum. For fluorinated compounds, ¹⁹F NMR is particularly diagnostic due to its high sensitivity and wide chemical shift range, which minimizes signal overlap and amplifies the subtle electronic differences between isomers.[1][2][3]

  • ¹⁹F NMR Spectroscopy: The position of the fluorine atom relative to the electron-withdrawing nitrile group and the second phenyl ring will cause significant variations in its chemical shift. For instance, the fluorine in Isomer C (ortho to the biphenyl linkage) will experience a different electronic and steric environment compared to Isomer A (meta) or Isomer B (on the distal ring), resulting in well-separated signals in the ¹⁹F spectrum.

  • ¹H NMR Spectroscopy: The protons on the aromatic rings provide a wealth of structural information through their chemical shifts and spin-spin coupling patterns. The presence of the fluorine atom introduces additional complexity and diagnostic value through heteronuclear ¹H-¹⁹F coupling (J-coupling). The magnitude of these couplings depends on the number of bonds separating the nuclei (ortho, meta, para), providing definitive proof of the substitution pattern.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR spectra are distinguished by characteristic chemical shifts and, crucially, by ¹³C-¹⁹F coupling constants, which are highly valuable for assigning fluorinated carbons and their neighbors.[4]

Comparative NMR Data

The following table summarizes the expected, characteristic NMR data for each isomer, highlighting the key differentiating features.

Spectroscopic FeatureIsomer A (3-Fluoro-4-cyano)Isomer B (4'-Fluoro-4-cyano)Isomer C (2-Fluoro-4-cyano)
¹⁹F Chemical Shift (δ) Unique chemical shift influenced by meta-phenyl and ortho-cyano groups.Distinct chemical shift, significantly different from A and C, influenced by para-cyano-phenyl group.Unique chemical shift influenced by ortho-phenyl and meta-cyano groups, likely showing steric effects.
Key ¹H Aromatic Signals Complex multiplets. Protons ortho to fluorine will show characteristic doublet of doublets due to ³J(H,H) and ³J(H,F) coupling.Two distinct sets of signals. The fluorinated ring will show an AA'BB' system (two apparent triplets). The cyanophenyl ring will show a simple AB system (two doublets).Complex multiplets. Significant deshielding of the proton ortho to both the fluorine and cyano groups.
Key Coupling Constants ³J(H,F) ≈ 7-10 Hz (ortho), ⁴J(H,F) ≈ 4-7 Hz (meta).⁴J(H,F) coupling will be minimal or absent between rings.³J(H,F) ≈ 7-10 Hz (ortho). Steric hindrance may affect proton-proton couplings.
Experimental Protocol: High-Resolution NMR Spectroscopy

Trustworthiness: This protocol is designed to produce high-resolution data suitable for unambiguous isomer identification by ensuring sample purity, proper instrument calibration, and sufficient data acquisition time to resolve complex coupling patterns.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free from water and other impurities. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra if required by the instrument.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Tune and match the ¹H, ¹³C, and ¹⁹F probes.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the aromatic region (~6-9 ppm).

    • Use a relaxation delay (d1) of at least 2 seconds to allow for full magnetization recovery.

    • Acquire at least 16 scans for a good signal-to-noise ratio (S/N).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to an appropriate range for aromatic fluorine compounds (e.g., -100 to -150 ppm).

    • Use a known fluorinated compound (e.g., CFCl₃) as an external reference or use the spectrometer's internal reference.

  • Data Processing: Apply an exponential line broadening factor (e.g., 0.3 Hz) to improve S/N without significantly sacrificing resolution. Phase and baseline correct all spectra carefully. Integrate all signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis Sample Purified Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR Analyze F19_NMR ¹⁹F NMR Dissolve->F19_NMR Analyze C13_NMR ¹³C NMR Dissolve->C13_NMR Analyze Process Phase & Baseline Correction H1_NMR->Process F19_NMR->Process C13_NMR->Process Analyze Analyze δ, J-coupling, and Integration Process->Analyze Structure Structure Elucidation Analyze->Structure

Caption: Workflow for NMR-based isomer identification.

Infrared (IR) Spectroscopy: Functional Group Confirmation and Fingerprinting

While NMR provides definitive structural detail, IR spectroscopy is a rapid, non-destructive technique that confirms the presence of key functional groups and can differentiate isomers based on the unique vibrational patterns in the "fingerprint region."[5][6]

Expertise & Causality: Interpreting Vibrational Modes
  • C≡N Stretch: All isomers will exhibit a strong, sharp absorption band characteristic of the nitrile group. This typically appears in the 2240-2220 cm⁻¹ range for aromatic nitriles.[7][8] The conjugation with the biphenyl system influences this frequency, but it is generally not sufficient for unambiguous isomer differentiation on its own.

  • C-F Stretch: A strong absorption between 1300-1100 cm⁻¹ will confirm the presence of the carbon-fluorine bond.

  • Fingerprint Region (1500-600 cm⁻¹): This is the most diagnostic region in the IR spectrum. The complex interplay of C-C ring stretching and C-H bending vibrations is highly sensitive to the substitution pattern on the aromatic rings. Each isomer will have a unique pattern of absorptions in this region, which, when compared to a reference library, can serve as a reliable method of identification.

Comparative IR Data
Vibrational ModeExpected Wavenumber (cm⁻¹)Differentiating Power
C≡N Stretch ~2230Low (Confirms functional group)
Aromatic C=C Stretch 1600-1450Medium (Pattern can vary slightly)
C-F Stretch 1300-1100Low (Confirms functional group)
C-H Out-of-Plane Bending 900-650High (Unique pattern for each substitution)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Trustworthiness: ATR-FTIR is a highly reproducible technique that requires minimal sample preparation, reducing the potential for operator error. This protocol ensures a clean, strong signal for reliable spectral interpretation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

UV-Visible Spectroscopy: Probing the Conjugated π-System

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated biphenyl system. The wavelength of maximum absorbance (λ_max) is sensitive to factors that alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expertise & Causality: Steric and Electronic Effects

The biphenyl system's conjugation is maximized when the two phenyl rings are coplanar. Any substituent that forces the rings to twist out of plane will disrupt this conjugation, increase the HOMO-LUMO gap, and cause a shift of λ_max to a shorter wavelength (a hypsochromic or blue shift).[9]

  • Isomer C (2-Fluoro-4-cyano): The fluorine atom at the 2-position (ortho to the inter-ring bond) will cause significant steric hindrance, forcing the phenyl rings to adopt a more twisted conformation. This will result in a noticeable blue shift in its λ_max compared to Isomers A and B.

  • Isomers A and B: These isomers lack significant steric hindrance around the biphenyl linkage and are expected to be more planar, resulting in a more extended conjugated system and a λ_max at a longer wavelength (a bathochromic or red shift) relative to Isomer C.

Comparative UV-Vis Data
IsomerExpected λ_maxRationale
Isomer A (3-Fluoro) ~280-290 nmLess steric hindrance, extended conjugation.
Isomer B (4'-Fluoro) ~280-290 nmSimilar to Isomer A, minimal steric hindrance.
Isomer C (2-Fluoro) ~260-270 nmSteric hindrance from ortho-fluoro group reduces planarity, causing a blue shift .
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

  • Data Acquisition: Fill a matching quartz cuvette with the sample solution and record the absorbance spectrum, typically from 400 nm down to 200 nm. Identify the λ_max.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound, confirming its elemental formula. While all positional isomers have the same nominal mass, high-resolution MS can provide an exact mass that validates the C₁₃H₈FN formula. Differentiation between isomers relies on analyzing their fragmentation patterns, though this can be challenging as isomers often fragment similarly.[10][11]

Expertise & Causality: Fragmentation Pathways

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), which will be the same m/z value for all isomers. Subsequent fragmentation may involve the loss of small neutral molecules or radicals. While major fragmentation pathways (e.g., loss of HCN, loss of F•) may be common to all isomers, the relative abundances of the fragment ions can sometimes differ, providing clues to the original structure. Ortho-effects in Isomer C could potentially lead to unique fragmentation pathways not observed in the other isomers.

MS_Fragmentation Molecule C₁₃H₈FN M_ion [M]⁺• m/z = 197 Molecule->M_ion Ionization F1 [M - HCN]⁺• M_ion->F1 -HCN F2 [M - F]⁺ M_ion->F2 -F•

Caption: Generalized fragmentation pathway in Mass Spectrometry.

Integrated Strategy for Unambiguous Identification

No single technique should be used in isolation. A self-validating, logical workflow ensures the highest degree of confidence in structural assignment.

Integrated_Workflow cluster_screen Initial Screening cluster_confirm Definitive Identification Start Unknown Isomer Sample MS Mass Spectrometry Start->MS IR IR Spectroscopy MS->IR Confirm MW (m/z = 197) NMR ¹H and ¹⁹F NMR IR->NMR Confirm C≡N, C-F Functional Groups UV UV-Vis Spectroscopy (for ortho-isomer) NMR->UV Definitive structure from δ and J-coupling Conclusion Unambiguous Structure Confirmed NMR->Conclusion UV->Conclusion Confirm steric effects

Caption: An integrated workflow for isomer identification.

  • Mass Spectrometry (MS): First, confirm the molecular weight (197.21 g/mol ) and elemental formula (C₁₃H₈FN) using high-resolution MS.

  • Infrared (IR) Spectroscopy: Next, use IR to quickly confirm the presence of the essential nitrile (C≡N) and fluoro (C-F) functional groups.

  • NMR Spectroscopy (¹H and ¹⁹F): This is the crucial step. Acquire high-resolution ¹H and ¹⁹F NMR spectra. The unique chemical shifts and, most importantly, the ¹H-¹⁹F and ¹H-¹H coupling patterns will provide the definitive evidence to distinguish between the isomers.

  • UV-Vis Spectroscopy: This technique serves as an excellent complementary method, particularly for confirming the identity of the sterically hindered 2-fluoro isomer (Isomer C) through its characteristic blue-shifted λ_max.

Conclusion

The differentiation of this compound isomers is a solvable, yet nuanced, analytical challenge that requires a multi-faceted spectroscopic approach. While MS and IR are indispensable for confirming molecular weight and functional groups, they lack the resolving power for definitive isomer assignment on their own. UV-Vis spectroscopy offers a clever and rapid method for identifying sterically hindered ortho-isomers. Ultimately, NMR spectroscopy, through the combined interpretation of ¹H, ¹³C, and ¹⁹F data, stands alone as the definitive and most powerful tool for the unambiguous structural elucidation of these critical industrial and pharmaceutical building blocks. By following an integrated workflow, researchers can ensure the identity and purity of their materials with the highest degree of scientific confidence.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
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  • RSC Publishing. (n.d.). Computational study of the structure, UV-vis absorption spectra and conductivity of biphenylene-based polymers and their boron nitride analogues.
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  • The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
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A Senior Application Scientist's Guide to Palladium Catalysts for Fluorinated Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Fluorinated Biphenyls

Fluorinated biphenyl scaffolds are cornerstones in modern chemistry, particularly within the pharmaceutical and materials science sectors. The strategic incorporation of fluorine atoms into a biphenyl core can dramatically modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1] This makes fluorinated biphenyls highly sought-after motifs in the design of next-generation therapeutics and advanced organic materials.

However, the synthesis of these valuable compounds is not without its challenges. The strong electron-withdrawing nature of fluorine can significantly alter the reactivity of the aromatic rings, making standard cross-coupling conditions suboptimal.[2][3][4] This guide provides a comparative analysis of commonly employed palladium catalyst systems for the Suzuki-Miyaura coupling, a premier method for constructing the biphenyl linkage, with a specific focus on overcoming the hurdles presented by fluorinated substrates.

The Suzuki-Miyaura Coupling: Challenges and Mechanistic Considerations

The palladium-catalyzed Suzuki-Miyaura reaction is a robust and versatile tool for C-C bond formation. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination RE->OA Ar-X Product Ar-Ar' RE->Product TM->RE Pd0 LₙPd(0) Pd0->OA ArPdX LₙPd(II)(Ar)(X) ArPdAr LₙPd(II)(Ar)(Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The presence of fluorine substituents on either the aryl halide or the organoboron coupling partner introduces electronic challenges:

  • Oxidative Addition: Electron-withdrawing fluorine atoms on an aryl halide can make the C-X bond stronger and the aryl ring less electron-rich, potentially slowing the initial oxidative addition to the Pd(0) center.

  • Reductive Elimination: This final, product-forming step is often facilitated by electron-rich ligands and substrates. The electron-deficient nature of fluorinated rings can make this step more difficult.[2]

The choice of phosphine ligand is therefore critical. Bulky, electron-rich phosphine ligands are paramount as they promote the formation of a monoligated, coordinatively unsaturated L1Pd(0) species, which is highly active in the catalytic cycle.[6] These ligands also accelerate the rate-determining reductive elimination step.[6][7]

Comparative Analysis of Leading Palladium Catalysts

The development of specialized biarylphosphine ligands, pioneered by the Buchwald group, has revolutionized the synthesis of challenging biaryl compounds, including those with fluorine substituents. We will compare the performance of several key catalyst systems based on these ligands.

The Contenders: SPhos, XPhos, and RuPhos
LigandStructureKey Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly versatile and broadly applicable. A reliable choice for general screening.[8]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylIncreased steric bulk compared to SPhos, often effective for sterically hindered substrates.[6]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent performance with sterically demanding substrates and secondary amines in related C-N couplings.[6][8]
Performance Data in Fluorinated Biphenyl Synthesis

A comprehensive study by Bulfield and Huber on the synthesis of polyfluorinated biphenyls provides excellent comparative data.[2] The screening of various ligands for the coupling of 2,3,5,6-tetrafluoroiodobenzene with a fluorinated boronic acid ester highlights the nuances of ligand selection.

Table 1: Ligand Performance in a Challenging Polyfluorinated Suzuki-Miyaura Coupling

LigandCatalyst SystemYield (%)
DavePhos Pd₂(dba)₃ / Ligand84
RuPhos Pd₂(dba)₃ / Ligand80
CyJohnPhos Pd₂(dba)₃ / Ligand80
XPhos Pd₂(dba)₃ / Ligand61
SPhos Pd₂(dba)₃ / Ligand51

Reaction conditions: 1 equiv. aryl iodide, corresponding boronic acid ester, 2.2 equiv. Na₂CO₃, 5 mol % Pd₂(dba)₃, 15 mol % ligand, 95 °C, 60 h. Data adapted from Bulfield, D., & Huber, S. M. (2017).[2]

Analysis: In this particularly challenging transformation involving multiple fluorine substituents, DavePhos, RuPhos, and CyJohnPhos significantly outperformed the more commonly used XPhos and SPhos.[2] This underscores a critical takeaway for researchers: there is no universally superior ligand. The optimal choice is highly substrate-dependent, and for electron-poor, highly fluorinated systems, ligands beyond the usual first choices may be required.

Another study focusing on the synthesis of 4,4'-difluorobiphenyl from 1-bromo-4-fluorobenzene and 4-fluorophenylboronic acid using a heterogeneous palladium catalyst provides insight into reaction kinetics.

Table 2: Time-Course Study for the Synthesis of 4,4'-Difluorobiphenyl

Temperature (°C)Time (h)Bromide Conversion (%)
703~85
7024~92
1103~98
11048>99

Catalyst System: G-COOH-Pd-10. Data adapted from a study on a heterogeneous palladium catalyst.[9][10]

This data clearly shows that while the reaction proceeds at a lower temperature, elevated temperatures significantly increase the reaction rate and lead to near-quantitative conversion.

Experimental Protocol: Synthesis of 4-Methoxy-4'-fluorobiphenyl

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a fluorinated boronic acid with an aryl bromide using a modern, highly active palladium precatalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Reagents: - 4-Bromoanisole (1.0 mmol) - 4-Fluorophenylboronic acid (1.2 mmol) - K₃PO₄ (2.0 mmol) - XPhos Pd G3 (2 mol%) B 2. Seal, Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvents: - Toluene (4 mL) - Water (1 mL) B->C D 4. Heat and Stir (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC, GC-MS, or LC-MS) D->E F 6. Cool to RT, Dilute with Ethyl Acetate E->F G 7. Wash with Water & Brine F->G H 8. Dry (Na₂SO₄), Filter, & Concentrate G->H I 9. Purify by Flash Column Chromatography H->I

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Materials:
  • 4-Bromoanisole (1.0 equiv)

  • (4-Fluorophenyl)boronic acid (1.2 equiv)

  • XPhos Pd G3 (Third Generation Precatalyst) (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Silica Gel

Step-by-Step Procedure:
  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), (4-fluorophenyl)boronic acid (1.2 mmol, 168 mg), potassium phosphate (2.0 mmol, 424 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).

    • Rationale: The use of a precatalyst like XPhos Pd G3 ensures the rapid generation of the active Pd(0) species, which is crucial for efficient catalysis, especially with challenging substrates.[11][12] K₃PO₄ is a moderately strong base often effective in these couplings.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon three times.

    • Rationale: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligand, leading to catalyst deactivation.

  • Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

    • Rationale: A biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic components, while the aqueous phase contains the base. Degassing the solvents removes dissolved oxygen.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 2-4 hours, or until reaction completion is indicated by TLC or GC-MS analysis.

    • Rationale: Elevated temperatures are often required to drive the reaction to completion, particularly with electron-deficient aryl halides.[9]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Rationale: This removes the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure 4-methoxy-4'-fluorobiphenyl.

Conclusion and Recommendations

The synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling is a powerful and widely used transformation. The success of this reaction, however, is critically dependent on the judicious selection of the palladium catalyst system.

  • For General Screening: SPhos and XPhos-based catalysts are excellent starting points due to their broad applicability.[2][8]

  • For Highly Fluorinated or Sterically Hindered Substrates: Consider screening a wider array of ligands, including RuPhos, DavePhos, and CyJohnPhos, as they may offer superior performance in these challenging cases.[2]

  • Precatalysts are Preferred: Modern precatalysts (e.g., G2, G3, G4) are generally recommended over generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃. They offer better air stability, faster activation, and more reproducible results.[11][12]

Ultimately, the optimal conditions for a specific fluorinated biphenyl synthesis will be substrate-dependent. The data and protocols presented in this guide serve as an authoritative starting point for methodology development and optimization in this crucial area of chemical synthesis.

References

  • Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]

  • Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Reyes, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]

  • Turoskas, A., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Fluorinated Liquid Crystal Precursors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the precise engineering of molecular properties is paramount. In the realm of liquid crystals (LCs), the strategic incorporation of fluorine has revolutionized the field, enabling the development of advanced materials for applications ranging from high-performance displays to sophisticated optical sensors. This guide provides an in-depth comparative study of fluorinated liquid crystal precursors, moving beyond simple data sheets to explain the fundamental principles and experimental considerations that drive material selection and characterization.

The Fluorine Advantage: More Than Just an Electronegative Atom

The journey from rudimentary liquid crystal displays (LCDs) to the vibrant, high-resolution screens of today is largely a story of chemical refinement. Early LC materials, often based on cyanobiphenyls, suffered from limitations in stability and performance, particularly in active matrix (AM-LCD) technologies. The introduction of fluorine as a substituent marked a pivotal shift.

The cyano group's tendency to coordinate with cationic impurities would degrade the voltage holding ratio (VHR), a critical reliability parameter for the thin-film transistors (TFTs) that control each pixel in an AM-LCD. Fluorine, being highly electronegative yet less prone to such coordination, offered a solution.[1] Its incorporation provides a custom-tailored molecular dipole moment while improving the material's reliability.[1]

The unique properties of the fluorine atom—its small size (only slightly larger than hydrogen) and high electronegativity—allow for its incorporation into various parts of a liquid crystal molecule without destroying the essential rod-like (calamitic) or disc-like (discotic) shape required for mesophase formation.[2][3] This strategic placement allows for the fine-tuning of several key performance metrics:

  • Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel and perpendicular to the molecular director. The strong dipole moment of the C-F bond is a powerful tool for engineering both positive (p-type) and negative (n-type) dielectric anisotropy, which is essential for different display modes like Twisted Nematic (TN) and Vertical Alignment (VA).[4]

  • Melting Point and Mesophase Range: Lateral fluorine substitution can disrupt intermolecular packing, often leading to a lower melting point and a broader temperature range over which the desired liquid crystal phase is stable.[1][5]

  • Optical Anisotropy (Δn) or Birefringence: The difference in refractive index for light polarized parallel and perpendicular to the LC director. Fluorination can subtly modify this property to optimize display performance.

  • Viscosity: Lower viscosity is crucial for achieving fast switching times in displays. The effect of fluorination on viscosity is complex and depends heavily on its position within the molecule.

Comparative Analysis of Fluorinated Precursor Architectures

The position of the fluorine atom on the LC precursor is a critical design choice that dictates the final properties of the material. We can broadly categorize these precursors based on the location of fluorination.

Terminal Fluorination

In this architecture, fluorine atoms or fluorine-containing groups (e.g., -F, -CF3, -OCF3) are placed at the end of the molecule's long axis.

  • Causality: Placing the highly polar C-F bonds parallel to the long molecular axis maximizes their contribution to the overall molecular dipole moment. This results in a large, positive dielectric anisotropy (Δε > 0).

  • Application: These materials are the cornerstone of Twisted Nematic (TN) and In-Plane Switching (IPS) LCDs, which require the LC molecules to align with an applied electric field.

  • Example Precursors: Phenyl-cyclohexyl or biphenyl core structures with terminal fluoro or trifluoromethoxy groups.

Lateral Fluorination

Here, fluorine atoms are attached to the sides of the rigid core of the liquid crystal molecule.

  • Causality: A lateral C-F bond introduces a dipole moment perpendicular to the long axis of the molecule. This can be used to either reduce a positive Δε or, more significantly, to generate a negative dielectric anisotropy (Δε < 0). Furthermore, the steric bulk of the lateral fluorine atom can disrupt the crystalline packing of the molecules, which often reduces the melting point and widens the nematic phase range.[1][5]

  • Application: Materials with negative dielectric anisotropy are essential for Vertical Alignment (VA) display technology, known for its high contrast ratios and deep black levels.[4]

  • Example Precursors: Biphenyl or terphenyl cores with one or more fluorine atoms substituted on the aromatic rings.

Fluorination within the Aliphatic Chain

Fluorine can also be incorporated into the flexible alkyl or alkoxy chains of the LC molecule.

  • Causality: This type of substitution has a more subtle effect. It can influence the conformational properties of the chain, rigidifying it and affecting the visco-elastic properties of the material.[1] It also modifies the overall polarity and dielectric properties.

  • Application: This strategy is used for fine-tuning properties like viscosity and clearing temperature in complex LC mixtures designed for specific applications.

The following diagram illustrates the logical relationship between the position of fluorine substitution and its primary effect on dielectric anisotropy.

G cluster_pos Fluorine Substitution Position cluster_prop Primary Effect on Property cluster_app Primary Display Application Terminal Terminal (-F, -OCF3) Positive_de Large Positive Dielectric Anisotropy (Δε > 0) Terminal->Positive_de Maximizes parallel dipole moment Lateral Lateral (-F) Negative_de Negative Dielectric Anisotropy (Δε < 0) Lateral->Negative_de Creates perpendicular dipole moment TN_IPS TN / IPS Mode Positive_de->TN_IPS VA VA Mode Negative_de->VA

Caption: Fluorine position dictates dielectric anisotropy and application.

Table 1: Comparative Performance of Fluorinated vs. Non-Fluorinated LC Precursors
PropertyNon-Fluorinated (e.g., Cyano-Biphenyls)Laterally Fluorinated (e.g., Fluoroterphenyls)Terminally Fluorinated (e.g., Fluoro-biphenylcyclohexanes)
Dielectric Anisotropy (Δε) High Positive (~+10 to +20)Moderate to High Negative (~ -2 to -8)Moderate to High Positive (~+3 to +15)
Voltage Holding Ratio (VHR) Lower (prone to ion trapping)HighHigh
Primary Application Early passive-matrix LCDsVertical Alignment (VA) LCDs[4]Twisted Nematic (TN), In-Plane Switching (IPS) LCDs
Key Advantage High Δε for low threshold voltageHigh contrast, excellent reliabilityGood reliability, tunable positive Δε
Key Disadvantage Poor reliability in AM-LCDsSynthesis can be complexLower Δε compared to cyano compounds

Experimental Characterization: A Self-Validating Workflow

To accurately compare and validate the performance of different LC precursors, a rigorous and standardized characterization workflow is essential. This process ensures that observed properties are intrinsic to the material and not artifacts of the measurement.

The following diagram outlines a typical workflow for the characterization of a newly synthesized liquid crystal precursor.

G Synthesis Precursor Synthesis & Purification DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Determine Phase Transition Temps POM Polarized Optical Microscopy (POM) Synthesis->POM Identify Mesophase Textures Dielectric Dielectric Spectroscopy Synthesis->Dielectric Measure Dielectric Constants Results Property Quantification DSC->Results POM->Results Dielectric->Results

Caption: Standard workflow for liquid crystal precursor characterization.

Protocol: Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) and their associated enthalpies.

Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[5] Phase transitions are accompanied by a change in enthalpy, which appears as a peak on the DSC thermogram, allowing for precise identification of transition temperatures.[6]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified LC precursor into an aluminum DSC pan. Crimp the pan with a lid to seal it. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Heating Scan 1: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above its expected clearing point (isotropic phase) to erase any previous thermal history.[5]

    • Cooling Scan: Cool the sample at the same controlled rate back to the starting temperature.

    • Heating Scan 2: Perform a second heating scan at the same rate. The data from this scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Identify the peaks in the thermogram. The peak onset or peak maximum temperature corresponds to the transition temperature. Integrate the peak area to calculate the enthalpy of the transition (ΔH).

Protocol: Mesophase Identification via Polarized Optical Microscopy (POM)

Objective: To visually identify the type of liquid crystal phase (e.g., nematic, smectic) by observing its unique optical texture.

Causality: Liquid crystal phases are birefringent, meaning they can rotate the plane of polarized light. When viewed between two crossed polarizers, this property creates characteristic patterns of light and dark, known as textures, which act as fingerprints for different mesophases.[7][8] An isotropic liquid, being non-birefringent, will appear completely dark.[7]

Methodology:

  • Sample Preparation: Place a small amount of the LC precursor on a clean glass microscope slide. Cover it with a coverslip.

  • Instrument Setup: Place the slide on a hot stage attached to a polarizing microscope. The hot stage allows for precise temperature control.

  • Observation:

    • Heat the sample into the isotropic phase until it appears completely dark under crossed polarizers. This confirms the clearing point.

    • Slowly cool the sample (e.g., 1-2 °C/min). Observe the temperature at which birefringent "droplets" begin to appear. This is the transition from the isotropic to the liquid crystal phase.

    • Continue cooling and observe the texture. A nematic phase typically shows a "threaded" or "Schlieren" texture, while smectic phases exhibit more ordered "focal conic" or "fan-shaped" textures.

    • Correlate the observed transition temperatures with the data obtained from DSC for confirmation.

Conclusion and Future Outlook

The strategic use of fluorine has been and continues to be a cornerstone of modern liquid crystal technology. It provides an unparalleled toolkit for tuning the dielectric, optical, and thermal properties of LC materials to meet the exacting demands of advanced applications. While terminal and lateral fluorination strategies are well-established for controlling dielectric anisotropy in display technologies, ongoing research is exploring more complex fluorination patterns to optimize materials for emerging fields like fast-switching ferroelectric LCs, photonic devices, and biosensors. The principles and experimental workflows outlined in this guide provide a robust framework for researchers to rationally design and rigorously validate the next generation of high-performance fluorinated liquid crystal precursors.

References

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. ResearchGate. [Link]

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  • Taylor, A. M., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 836-842. [Link]

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A Comparative Guide to the Synthesis of 2-Fluoro-4-phenylbenzonitrile: An Analysis of Cost-Effectiveness and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-phenylbenzonitrile is a valuable biaryl nitrile intermediate, crucial in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors.[1] The strategic placement of the fluoro, phenyl, and nitrile functionalities imparts unique electronic properties and metabolic stability, making it a sought-after building block in drug discovery.[2] The economic viability of synthesizing this intermediate is paramount for its application in large-scale production.

This guide provides an in-depth, objective comparison of the most practical synthetic routes to 2-fluoro-4-phenylbenzonitrile. We will dissect each pathway, focusing on chemical efficiency, operational costs, safety, and scalability to provide researchers, chemists, and process development professionals with the data necessary to make informed strategic decisions.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forging carbon-carbon bonds, particularly for biaryl systems.[3] This route represents the most direct and convergent approach to 2-fluoro-4-phenylbenzonitrile, typically involving the palladium-catalyzed reaction between an aryl halide and an arylboronic acid.

Synthetic Pathway

The logical disconnection for this route involves coupling 2-fluoro-4-bromobenzonitrile with phenylboronic acid.

cluster_start Starting Materials cluster_reagents Key Reagents SM1 2-Fluoro-4-bromobenzonitrile P1 Suzuki-Miyaura Coupling SM1->P1 SM2 Phenylboronic Acid SM2->P1 Cat Pd Catalyst (e.g., Pd(PPh₃)₄, SPhos Pd G2) Cat->P1 Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->P1 Solv Solvent (e.g., Toluene/H₂O, Dioxane) Solv->P1 Prod 2-Fluoro-4-phenylbenzonitrile P1->Prod

Figure 1: Suzuki-Miyaura coupling pathway.

Experimental Protocol (Representative)
  • Reaction Setup: To a degassed solution of toluene (8 mL) and water (2 mL) in a round-bottom flask, add 2-fluoro-4-bromobenzonitrile (1.0 mmol, 200 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) or a more advanced precatalyst like SPhos Pd G2 (0.01 mmol, 7 mg), under an inert atmosphere (e.g., Nitrogen or Argon).[4][5]

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to yield the final product.

Causality and Justification
  • Catalyst Choice: While classic catalysts like Pd(PPh₃)₄ are effective, modern Buchwald-type phosphine ligands (e.g., SPhos) on second-generation (G2) precatalysts offer higher turnover numbers, milder reaction conditions, and broader substrate scope, which can offset their higher initial cost through improved efficiency.[4][5]

  • Base and Solvent: A biphasic solvent system (e.g., toluene/water) with an inorganic base like K₂CO₃ is common. The base is crucial for the transmetalation step of the catalytic cycle, while the aqueous phase helps to dissolve it.

Route 2: Rosenmund-von Braun Cyanation

This classical reaction offers a method to install a nitrile group onto an aryl halide using copper(I) cyanide.[6] For this synthesis, the biaryl core must be constructed first, meaning the starting material would be a 2-fluoro-4-phenyl-substituted aryl halide.

Synthetic Pathway

The synthesis would start from 4-bromo-3-fluorobiphenyl, which itself can be synthesized via a Suzuki coupling. The key step is the cyanation.

cluster_start Starting Material cluster_reagents Key Reagents SM1 4-Bromo-3-fluorobiphenyl P1 Rosenmund-von Braun Cyanation SM1->P1 CN_source CuCN CN_source->P1 Solv Solvent (e.g., DMF, NMP) Solv->P1 Additive Additive (Optional) (e.g., L-Proline) Additive->P1 Prod 2-Fluoro-4-phenylbenzonitrile P1->Prod

Figure 2: Rosenmund-von Braun cyanation pathway.

Experimental Protocol (Representative)
  • Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 4-bromo-3-fluorobiphenyl (1.0 mmol, 253 mg) and copper(I) cyanide (1.2 mmol, 107 mg).[7]

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5 mL).

  • Reaction: Heat the mixture to 150-200 °C for 12-24 hours. The high temperature is a classical requirement for this reaction.[6]

  • Work-up: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride or ethylenediamine to complex the copper salts. Extract the product with an organic solvent like ethyl acetate or toluene.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purification is typically achieved via column chromatography, which can be challenging due to residual copper salts and high-boiling solvents.

Causality and Justification
  • High Temperature: The traditional Rosenmund-von Braun reaction requires high temperatures to overcome the activation energy for the oxidative addition of the aryl halide to copper(I) cyanide.[6]

  • Modern Improvements: The addition of ligands like L-proline has been shown to promote the reaction at significantly lower temperatures (80–120 °C), enhancing its practicality and functional group tolerance.[6] This is a critical consideration for cost-effectiveness, as it reduces energy consumption and potentially widens the applicability.

  • Toxicity: The use of stoichiometric amounts of highly toxic copper(I) cyanide is a major drawback, requiring stringent safety protocols and specialized waste disposal, thereby increasing operational costs.

Route 3: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including nitriles, onto an aromatic ring starting from an aniline.[8] This multi-step route begins with the synthesis of 2-fluoro-4-phenylaniline, followed by diazotization and subsequent cyanation.

Synthetic Pathway

This is a two-step process starting from the corresponding aniline precursor.

cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation SM1 2-Fluoro-4-phenylaniline Int1 Arenediazonium Salt SM1->Int1 Prod 2-Fluoro-4-phenylbenzonitrile Int1->Prod R1 NaNO₂ H₂SO₄ / H₂O 0-5 °C R1->Int1 R2 CuCN R2->Prod

Figure 3: Sandmeyer reaction pathway.

Experimental Protocol (Representative)
  • Diazotization:

    • Dissolve 2-fluoro-4-phenylaniline (1.0 mmol, 189 mg) in a mixture of sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 mmol, 76 mg) in water, maintaining the temperature below 5 °C to form the diazonium salt solution.[9]

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol, 107 mg) in water.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up & Purification:

    • Extract the mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Causality and Justification
  • Starting Material: The feasibility of this route is highly dependent on the availability and cost of the starting aniline. 2-Fluoro-4-phenylaniline can be prepared from 2-fluoro-4-bromoaniline via Suzuki coupling or from 3-fluoro-4-nitrobiphenyl via reduction, adding steps and cost to the overall process.[10]

  • Safety: Arenediazonium salts are notoriously unstable and can be explosive when isolated in dry form. Therefore, they are almost always generated in situ and used immediately at low temperatures, which requires careful temperature control and adds operational complexity.[8]

  • Copper Catalyst: Like the Rosenmund-von Braun reaction, this method relies on a copper cyanide reagent, carrying similar concerns regarding toxicity and waste disposal.

Comparative Analysis

To provide a clear, objective comparison, the key performance and cost-related metrics for each route are summarized below. Prices are estimates based on bulk catalog listings for raw materials and may vary significantly based on supplier, purity, and scale.[11][12][13][14][15][16][17]

MetricRoute 1: Suzuki-Miyaura CouplingRoute 2: Rosenmund-von BraunRoute 3: Sandmeyer Reaction
Starting Materials 2-Fluoro-4-bromobenzonitrile (~

44/kg)[18]
4-Bromo-3-fluorobiphenyl (multi-step synthesis required)2-Fluoro-4-phenylaniline (multi-step synthesis required)
Key Reagents Palladium Catalyst (High cost, e.g., >$1000s/mol)[16], Phosphine Ligand (High cost)Copper(I) Cyanide (~$380/kg)[7]Sodium Nitrite (Low cost), Copper(I) Cyanide (~$380/kg)[7]
Typical Yield High (Often >85%)Moderate to Good (60-90%)[6]Moderate (50-75%)
Reaction Conditions Mild to Moderate (50-110 °C)Harsh (150-200 °C), can be milder with additives (80-120 °C)[6]Low Temperature (0-5 °C) then RT
Safety Concerns Flammable solvents, pyrophoric potential of some reagentsHighly toxic cyanide salts, high temperaturesUnstable/explosive diazonium salts, toxic cyanide salts
Purification Chromatography or RecrystallizationDifficult Chromatography (metal/solvent removal)Chromatography
Scalability Excellent, widely used in industryChallenging due to high temp and toxicityChallenging due to unstable intermediates
Atom Economy GoodModeratePoor (loss of N₂)
Estimated Cost-Effectiveness Moderate to High. High initial catalyst cost can be offset by high yield, reliability, and scalability.Low to Moderate. Cheaper metal catalyst but hampered by harsh conditions, safety, and precursor synthesis cost.Low. Precursor synthesis and safety concerns make it less economically attractive for large scale.

Conclusion and Recommendation

Based on this analysis, the Suzuki-Miyaura cross-coupling (Route 1) emerges as the most robust and strategically sound pathway for the synthesis of 2-fluoro-4-phenylbenzonitrile, particularly for industrial and development applications.

  • For Scalability and Reliability: The Suzuki-Miyaura route offers the highest yields, milder conditions, and superior functional group tolerance. While the upfront cost of palladium catalysts and ligands is high, their efficiency, the commercial availability of starting materials, and the reaction's reliability often lead to a lower cost-per-kilogram of the final product on a larger scale. The development of highly active catalysts continues to improve the economic feasibility of this method.[4][5]

  • For Cost-Constrained Academic Research: The Rosenmund-von Braun reaction (Route 2) , especially with modern modifications using ligands like L-proline to lower reaction temperatures, could be considered.[6] Its primary advantage is the use of a much cheaper copper reagent. However, researchers must be prepared to address the significant safety hazards associated with cyanide and the potential difficulties in purification.

  • Least Favorable Route: The Sandmeyer reaction (Route 3) is the least cost-effective option for this specific target. The required multi-step synthesis of the aniline precursor, combined with the inherent instability of diazonium salts and cyanide toxicity, makes it operationally complex and economically inefficient compared to the more convergent Suzuki-Miyaura approach.

Ultimately, the choice of synthetic route will depend on the specific project goals, available budget, scale of production, and the safety infrastructure in place. However, for producing high-purity 2-fluoro-4-phenylbenzonitrile efficiently and reliably, the Suzuki-Miyaura coupling represents the current state-of-the-art and most cost-effective strategy in a professional drug development setting.

References

  • GTI Laboratory Supplies. (n.d.). Phenylboronic acid, 100.0%, Certified® Ultra 5g. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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  • Chen, J., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research.
  • Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters.
  • Brough, P. A., et al. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. PubMed.
  • Hassan, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Cui, M., et al. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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  • Wang, F., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology.
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The Strategic Impact of Fluoro Substitution on the Mesophase Behavior of Biphenyl Liquid Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of liquid crystal design, the strategic placement of fluorine atoms onto a mesogenic core can profoundly alter its physicochemical properties, leading to materials with tailored functionalities for advanced applications. This guide provides an in-depth comparative analysis of the influence of fluoro substitution on the mesophase behavior of biphenyls, a cornerstone of many liquid crystalline materials. We will explore the causal relationships between molecular structure and macroscopic properties, supported by experimental data and established characterization protocols.

The Biphenyl Core and the Transformative Role of Fluorine

Biphenyls, with their rigid, calamitic (rod-like) shape, are a foundational structural motif in the design of thermotropic liquid crystals. Their inherent anisotropy allows for the formation of ordered, yet fluid, mesophases, primarily the nematic and smectic phases. However, unsubstituted biphenyls often exhibit high melting points and limited mesophase ranges, restricting their practical utility.

The introduction of fluorine, a small and highly electronegative atom, is a powerful tool to modulate these properties.[1][2] Its effects are multifaceted and stem from a combination of steric and electronic factors:

  • Steric Effects: The small van der Waals radius of fluorine allows for its incorporation without significantly disrupting the overall molecular shape, a crucial factor for maintaining liquid crystallinity. However, its presence can introduce subtle conformational changes, such as an increased twist angle between the phenyl rings, which can discourage undesirable crystallization and broaden the mesophase range.[3]

  • Electronic Effects: Fluorine's high electronegativity creates a strong dipole moment perpendicular to the long molecular axis.[4] This has a profound impact on the dielectric anisotropy (Δε), a key parameter for electro-optical switching in liquid crystal displays (LCDs).[4][5] Furthermore, the strong C-F bond contributes to enhanced thermal and chemical stability.[6]

Comparative Analysis of Mesophase Behavior

The position and number of fluorine substituents on the biphenyl core dictate the resulting mesophase behavior. Lateral substitution (fluorine atoms attached to the sides of the rings) is particularly effective in modifying properties without disrupting the rod-like geometry.

Impact on Transition Temperatures and Mesophase Type

Fluoro substitution generally leads to a reduction in melting point (Tm) and often a depression of the clearing point (Tcl), the temperature at which the liquid crystal transitions to the isotropic liquid phase.[1][7] This can result in a wider temperature range for the liquid crystal phase.

For instance, the introduction of a lateral fluorine atom can disrupt the packing efficiency in the crystalline state, thereby lowering the energy required to transition into the more disordered mesophase.[1] The effect on the clearing point is more complex and depends on the balance of intermolecular forces. While the increased dipole moment can enhance intermolecular attractions, steric effects from the fluorine can weaken the anisotropic van der Waals forces that stabilize the mesophase.

The type of mesophase is also significantly influenced. While some substitutions may favor the less ordered nematic phase, others can promote the formation of more ordered smectic phases.[8] For example, compounds with an allyloxy spacer have been shown to exhibit smectic phases, whereas those with an ethyl[(3-propyloxy)sulfanyl]acetate moiety show nematic phases.[8]

Table 1: Comparative Mesophase Behavior of Fluorinated Biphenyl Derivatives

Compound/Substitution PatternMesophase Type(s)Melting Point (Tm) (°C)Clearing Point (Tcl) (°C)Mesophase Range (ΔT) (°C)Reference
Non-fluorinated analogNematicVariesVariesVariesGeneral
Monofluoro-substituted (lateral)NematicGenerally LowerSlightly LowerOften Wider[1][3]
Difluoro-substituted (e.g., 2,3-difluoro)Nematic, SmecticLoweredVariesCan be wide[2]
Perfluoroalkyl chain substitutedNematic, SmecticHigher with chain lengthHigher with chain lengthDependent on spacer[8]

Note: The values presented are generalized trends. Specific transition temperatures are highly dependent on the full molecular structure, including terminal alkyl chains and linking groups.

Influence on Physical Properties

Beyond phase behavior, fluoro substitution is a key strategy for tuning the physical properties of biphenyl liquid crystals for specific applications.

  • Dielectric Anisotropy (Δε): This property, defined as Δε = ε|| - ε⊥ (where ε|| and ε⊥ are the dielectric permittivities parallel and perpendicular to the molecular long axis, respectively), is crucial for display applications. Lateral fluorination introduces a strong dipole moment perpendicular to the long axis, leading to a negative dielectric anisotropy (Δε < 0).[4][5][9] Materials with negative Δε are essential for vertically aligned (VA) mode LCDs.[5] The magnitude of the negative Δε can be tuned by the number and position of the fluorine atoms.

  • Birefringence (Δn): The optical anisotropy, or birefringence, is the difference between the refractive indices for light polarized parallel and perpendicular to the director. Fluorination can influence birefringence, although the effect is generally less pronounced than on the dielectric anisotropy.[10] In some cases, it can lead to a slight decrease in birefringence.[9]

  • Viscosity: Fluorinated liquid crystals often exhibit lower rotational viscosity.[1][4] This is advantageous for display applications as it leads to faster switching times.

Table 2: Impact of Fluoro Substitution on Physical Properties of Biphenyl Liquid Crystals

PropertyEffect of Lateral Fluoro SubstitutionRationaleKey Application Relevance
Dielectric Anisotropy (Δε) Induces or enhances negative valuesStrong perpendicular dipole moment from C-F bondsVertically Aligned (VA) LCDs
Birefringence (Δn) Generally a slight decreaseAlteration of molecular polarizabilityContrast ratio in displays
Rotational Viscosity (γ1) Generally decreasesReduced intermolecular frictionFaster switching speeds in displays
Clearing Point (Tcl) Often decreasesDisruption of anisotropic intermolecular forcesOperating temperature range
Melting Point (Tm) Generally decreasesDisruption of crystal packingWider mesophase temperature range

Experimental Characterization Protocols

The comprehensive characterization of novel fluorinated biphenyl liquid crystals relies on a suite of analytical techniques. Here, we detail the standard protocols for two of the most fundamental methods.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the synthesized fluorinated biphenyl compound into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to erase any thermal history.

    • Cooling Scan: Cool the sample at the same controlled rate to a temperature below its melting point.

    • Second Heating Scan: Reheat the sample at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on heating correspond to phase transitions (e.g., crystal-to-mesophase, mesophase-to-isotropic). Exothermic peaks on cooling represent the reverse transitions. The peak onset temperature is taken as the transition temperature, and the integrated peak area provides the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

Objective: To visually identify the type of liquid crystal mesophase by observing its characteristic optical textures.

Methodology:

  • Sample Preparation: Place a small amount of the compound on a clean glass microscope slide. Cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarized light microscope. The hot stage allows for precise temperature control.

  • Observation:

    • Heat the sample to its isotropic liquid phase, which will appear dark under crossed polarizers.

    • Slowly cool the sample (e.g., 1-5 °C/min) while observing through the microscope.

    • As the sample transitions into a mesophase, it will become birefringent and light will be transmitted, revealing characteristic textures.

  • Texture Identification:

    • Nematic Phase: Typically exhibits a "Schlieren" texture with dark brushes corresponding to points of singularity in the director field, or a "marbled" texture.

    • Smectic A Phase: Often shows a "focal-conic" texture.

    • Smectic C Phase: Can also show a focal-conic texture, but a broken focal-conic texture is more indicative of the tilted smectic C phase.

  • Correlation with DSC: The temperatures at which these textural changes occur should correspond to the transition temperatures identified by DSC.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the conceptual link between fluoro substitution and mesophase behavior, as well as a typical experimental workflow.

G cluster_0 Molecular Structure cluster_1 Fluoro Substitution Pattern cluster_2 Resulting Molecular Properties cluster_3 Macroscopic Mesophase Behavior Biphenyl Core Biphenyl Core No Substitution No Substitution Lateral Mono-Fluoro Lateral Mono-Fluoro Lateral Di-Fluoro Lateral Di-Fluoro Shape & Packing Shape & Packing No Substitution->Shape & Packing Efficient Packing Dipole Moment Dipole Moment No Substitution->Dipole Moment Low/No Perpendicular Dipole Lateral Mono-Fluoro->Shape & Packing Disrupted Packing Lateral Mono-Fluoro->Dipole Moment Increased Perpendicular Dipole Lateral Di-Fluoro->Shape & Packing Further Disruption Lateral Di-Fluoro->Dipole Moment Strong Perpendicular Dipole Nematic Phase Nematic Phase Shape & Packing->Nematic Phase Smectic Phase Smectic Phase Shape & Packing->Smectic Phase Transition Temperatures Transition Temperatures Shape & Packing->Transition Temperatures Affects Tm & Tcl Dielectric Anisotropy Dielectric Anisotropy Dipole Moment->Dielectric Anisotropy Determines Sign & Magnitude

Caption: Influence of fluoro substitution on molecular properties and mesophase behavior.

G Synthesis Synthesis of Fluorinated Biphenyl Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structural_Confirmation Structural Confirmation (NMR, FTIR, Mass Spec) Purification->Structural_Confirmation Thermal_Analysis Thermal Analysis (DSC) Structural_Confirmation->Thermal_Analysis Mesophase_Identification Mesophase Identification (POM) Thermal_Analysis->Mesophase_Identification Property_Measurement Physical Property Measurement (Dielectric Spectroscopy, Refractometry) Mesophase_Identification->Property_Measurement Data_Analysis Data Analysis & Structure-Property Relationship Correlation Property_Measurement->Data_Analysis

Caption: Experimental workflow for characterization of fluorinated biphenyl liquid crystals.

Conclusion

The strategic application of fluoro substitution to the biphenyl core is a cornerstone of modern liquid crystal design. By carefully selecting the number and position of fluorine atoms, researchers can fine-tune the mesophase behavior and physical properties of these materials to meet the demanding requirements of advanced technologies. A thorough understanding of the underlying structure-property relationships, coupled with rigorous experimental characterization, is essential for the rational design of next-generation liquid crystalline materials. This guide provides a framework for understanding these principles and applying them in a research and development context.

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  • Al-Janabi, A. H., & Al-Dujaili, A. H. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(1), 7766-7774. [Link]

  • The effect of lateral fluorination on the properties of phenyl-tolane liquid crystals. (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Environmental Impact of Fluorinated Biphenyl Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into biphenyl scaffolds is a cornerstone of modern medicinal chemistry, bestowing enhanced metabolic stability, binding affinity, and bioavailability upon a wide array of therapeutic agents. However, the synthesis of these valuable compounds often comes with a significant environmental cost. As Senior Application Scientists, it is incumbent upon us to not only provide effective synthetic routes but also to critically evaluate and promote methodologies that align with the principles of green chemistry. This guide offers an in-depth comparison of traditional and emerging methods for fluorinated biphenyl synthesis, with a focus on assessing their environmental impact through established green chemistry metrics.

The Environmental Imperative in Fluorinated Biphenyl Synthesis

The synthesis of fluorinated biphenyls traditionally relies on cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While highly effective, these methods often employ hazardous solvents, generate significant waste, and utilize precious metal catalysts that require energy-intensive purification steps. The broader environmental impact of organofluorine chemistry is also a growing concern, with some fluorinated compounds exhibiting persistence in the environment.[1][2] This necessitates a shift towards more sustainable synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Green Chemistry Metrics: Quantifying the Environmental Footprint

To objectively compare the environmental performance of different synthetic routes, we utilize established green chemistry metrics. Two of the most informative are the E-Factor and Process Mass Intensity (PMI) .[3][4]

  • E-Factor , developed by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process.

  • Process Mass Intensity (PMI) , championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[5][6] A lower PMI indicates a more efficient and less wasteful process.

These metrics provide a quantitative framework for evaluating the "greenness" of a chemical process and are instrumental in identifying areas for improvement.

Comparative Analysis of Synthesis Routes

This guide will focus on a comparative analysis of two primary approaches for synthesizing fluorinated biphenyls: the traditional Suzuki-Miyaura coupling and the emerging, greener alternative of visible-light photocatalytic C-H arylation.

Traditional Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, including the synthesis of fluorinated biphenyls.[7][8] It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Generalized Reaction Scheme:

While effective, the Suzuki-Miyaura coupling often presents several environmental challenges:

  • Solvent Choice: Traditional protocols frequently employ solvents such as dioxane and toluene, which are classified as "problematic" or "hazardous" in solvent selection guides due to their health and environmental risks.[1][2]

  • Catalyst Leaching and Recycling: Homogeneous palladium catalysts can be difficult to remove from the product, leading to potential contamination and loss of a precious metal. While heterogeneous catalysts offer easier separation, their recyclability and activity can be a concern.[2][9]

  • Waste Generation: The reaction often requires stoichiometric amounts of base and generates significant inorganic salt byproducts, contributing to a higher E-Factor and PMI.

Greener Alternative: Visible-Light Photocatalytic C-H Arylation

A promising green alternative to traditional cross-coupling methods is the direct C-H arylation of fluoroarenes using visible-light photocatalysis.[10][11] This approach avoids the need for pre-functionalized starting materials like organoboronic acids, thereby reducing the number of synthetic steps and improving atom economy.

Generalized Reaction Scheme:

The environmental advantages of this method are significant:

  • Milder Reaction Conditions: These reactions are often conducted at room temperature using benign and abundant visible light as the energy source, reducing energy consumption compared to thermally driven reactions.[4]

  • Improved Atom Economy: By directly functionalizing a C-H bond, the need for a boron-containing reagent is eliminated, leading to a more atom-economical process.

  • Potential for Greener Solvents: Many photocatalytic reactions can be performed in more environmentally friendly solvents.

Quantitative Comparison: A Case Study of 4,4'-Difluorobiphenyl Synthesis

To provide a concrete comparison, let's consider the synthesis of 4,4'-difluorobiphenyl, a common building block in materials science and pharmaceuticals.

Table 1: Comparative Green Metrics for 4,4'-Difluorobiphenyl Synthesis
MetricTraditional Suzuki-Miyaura CouplingVisible-Light Photocatalytic C-H Arylation
Starting Materials 4-Bromofluorobenzene, 4-Fluorophenylboronic acid1,4-Difluorobenzene, 4-Bromoiodobenzene
Key Reagents Pd Catalyst, Base (e.g., K₂CO₃)Photocatalyst (e.g., Ru(bpy)₃Cl₂), Amine Base
Typical Solvents Dioxane/WaterAcetonitrile
Estimated PMI High (often >100)Moderate to Low (potential for <50)
Estimated E-Factor High (often >50)Moderate to Low (potential for <25)
Energy Input Thermal (Heating)Visible Light (LEDs)
Catalyst Recycling Challenging for homogeneous catalystsPotential for heterogeneous photocatalysts

Note: These are estimated values based on typical laboratory-scale procedures. Actual values can vary significantly depending on the specific reaction conditions, scale, and purification methods.

Experimental Protocols

To facilitate the practical application of these methods, detailed experimental protocols for both the traditional and greener synthesis of a fluorinated biphenyl are provided below.

Experimental Protocol 1: Synthesis of 4,4'-Difluorobiphenyl via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromofluorobenzene

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromofluorobenzene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,4'-difluorobiphenyl.

Experimental Protocol 2: Visible-Light Photocatalytic Synthesis of a Fluorinated Biphenyl

Materials:

  • Fluoroarene (e.g., 1,4-Difluorobenzene)

  • Aryl halide (e.g., 4-Iodotoluene)

  • fac-Ir(ppy)₃ or other suitable photocatalyst

  • Amine base (e.g., Diisopropylethylamine - DIPEA)

  • Acetonitrile (degassed)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a reaction vessel, dissolve the fluoroarene (excess), aryl halide (1.0 eq), photocatalyst (e.g., 1-2 mol%), and amine base (2.0 eq) in degassed acetonitrile.

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Stir the reaction for 24-48 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic route.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base - Pd Catalyst - Ligand inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat and Stir (80-90°C) solvent->heat extract Extraction with Ethyl Acetate heat->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Final Product: Fluorinated Biphenyl

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Photocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Fluoroarene - Aryl Halide - Photocatalyst - Amine Base solvent Add Degassed Acetonitrile reagents->solvent irradiate Irradiate with Visible Light (LEDs) solvent->irradiate stir Stir at Room Temp irradiate->stir quench Quench with NaHCO3 solution stir->quench extract Extraction with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Final Product: Fluorinated Biphenyl

Caption: Experimental workflow for photocatalytic C-H arylation.

Advancing Sustainability: Beyond Reaction Choice

While the choice of synthetic route is paramount, other factors significantly contribute to the overall environmental impact of fluorinated biphenyl synthesis.

  • Solvent Selection: The use of greener solvents is a critical aspect of sustainable chemistry. Solvent selection guides from pharmaceutical companies and academic consortia provide valuable resources for choosing less hazardous and more environmentally benign options.[1][2][3]

  • Energy Efficiency: Batch vs. Flow Chemistry: Traditional batch synthesis often involves significant energy consumption for heating and cooling large reaction vessels. Continuous flow chemistry offers a more energy-efficient alternative by utilizing smaller reactor volumes, leading to better heat transfer and reduced energy demand.[12][13] Flow chemistry can also enhance safety when dealing with hazardous reagents or exothermic reactions.[14]

  • Catalyst Recycling: The development of robust and recyclable catalysts is a key area of research for improving the sustainability of cross-coupling reactions. Heterogeneous catalysts, including those supported on magnetic nanoparticles, offer the potential for easy separation and reuse, reducing waste and cost.[2][9]

Conclusion and Future Outlook

The synthesis of fluorinated biphenyls is essential for the advancement of medicine and materials science. However, the environmental impact of these syntheses can no longer be an afterthought. By embracing the principles of green chemistry and utilizing quantitative metrics like PMI and E-Factor, researchers can make more informed decisions about their synthetic strategies.

Visible-light photocatalysis and other C-H activation methods represent a significant step forward in the sustainable synthesis of fluorinated biphenyls. These approaches offer milder reaction conditions, improved atom economy, and the potential for reduced energy consumption. As research in this area continues to mature, we can anticipate the development of even more efficient and environmentally benign methods.

As a community of scientists, it is our collective responsibility to champion and adopt these greener alternatives, ensuring that the vital work of drug discovery and development is conducted in a manner that is both scientifically sound and environmentally responsible.

References

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288–296. [Link]

  • Alfonsi, K., Colberg, J., Dunn, P. J., Fevig, T., Jennings, S., Johnson, T. A., Kleine, H. P., Knight, C., Nagy, M. A., Perry, D. A., & Stefaniak, M. (2008). Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation. Green Chemistry, 10(1), 31–36. [Link]

  • Organofluorine chemistry - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43. [Link]

  • Jiménez-González, C., & Overcash, M. R. (2014). The evolution of Life Cycle Assessment in pharmaceutical and chemical applications – a perspective. Green Chemistry, 16(7), 3392–3400. [Link]

  • The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. (n.d.). Retrieved January 12, 2026, from [Link]

  • Wegner, J., Ceylan, S., & Kirschning, A. (2011). Flow chemistry–a key enabling technology for (multistep) organic synthesis. Chemical Communications, 47(16), 4583-4592. [Link]

  • Senaweera, S., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. Journal of the American Chemical Society, 138(8), 2520–2523. [Link]

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (n.d.). Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18335–18392. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. (2021). Chemical Reviews, 121(15), 8794–8873. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega, 8(33), 30095–30110. [Link]

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comparing the viscosity of liquid crystal mixtures with and without 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile in Nematic Mixtures

In the realm of high-performance liquid crystal displays (LCDs) and photonic devices, the switching speed is a critical parameter, directly influencing the user experience. This response time is intrinsically linked to the rotational viscosity (γ₁) of the nematic liquid crystal (LC) mixture employed. A lower rotational viscosity allows the liquid crystal director to reorient more rapidly in response to an applied electric field, enabling faster gray-to-gray transitions and reducing motion blur. Consequently, the formulation of LC mixtures with optimized viscosity is a key area of materials research. This guide provides a technical comparison of the viscosity of a standard nematic liquid crystal mixture with and without the addition of a fluorinated additive, this compound, offering insights for researchers and formulation scientists in the field.

The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to modify their physical properties.[1] Fluorination can influence dielectric anisotropy, birefringence, and, importantly, intermolecular interactions that govern viscosity.[2] The compound this compound is a biphenyl derivative featuring a lateral fluorine atom. Its rigid core structure is conducive to maintaining the nematic phase, while the polar cyano group contributes to a positive dielectric anisotropy. The strategic placement of the highly electronegative fluorine atom is anticipated to alter molecular packing and reduce intermolecular forces, thereby lowering the rotational viscosity of the host mixture.[2]

This guide will detail the experimental protocol for measuring rotational viscosity, present comparative data for a standard nematic mixture (E7) and a representative mixture containing this compound, and discuss the underlying molecular principles that dictate the observed differences in fluidity.

Experimental Methodologies: Quantifying Rotational Viscosity

The determination of the rotational viscosity (γ₁) of a nematic liquid crystal is a crucial step in characterizing its suitability for display applications. Several techniques exist, with the rotating magnetic field method being a common and reliable approach.[3] This section outlines the fundamental principles and a step-by-step protocol for this measurement.

The core principle involves aligning the liquid crystal director within a magnetic field and then measuring the torque required to rotate the director at a constant angular velocity. In a sufficiently strong magnetic field, the viscous torque exerted by the liquid crystal on the director is balanced by the magnetic torque.

Protocol for Rotational Viscosity Measurement
  • Sample Preparation:

    • The liquid crystal mixture is introduced into a cylindrical sample cell via capillary action in its isotropic phase to ensure uniform filling and minimize defects.

    • The cell is hermetically sealed to prevent contamination and degradation.

  • Experimental Setup:

    • The sample cell is placed within a temperature-controlled housing, positioned between the poles of an electromagnet capable of generating a strong, uniform, and rotating magnetic field.

    • A torque sensor is coupled to the sample cell to measure the transmitted torque.

  • Measurement Procedure:

    • The sample is heated to its isotropic phase and then slowly cooled to the desired measurement temperature within the nematic phase to promote a well-aligned monodomain structure.

    • A strong magnetic field (B) is applied to align the nematic director.

    • The magnetic field is then rotated at a constant angular velocity (ω).

    • The torque (Γ) transmitted to the sample holder is measured as a function of the angle between the director and the magnetic field.

    • The rotational viscosity (γ₁) can be calculated from the measured torque, the sample volume (V), the magnetic field strength (B), the angular velocity (ω), and the magnetic susceptibility anisotropy (Δχ) of the liquid crystal.

The following diagram illustrates the workflow for the experimental determination of rotational viscosity.

G cluster_prep Sample Preparation cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Introduce LC Mixture into Sample Cell prep2 Hermetically Seal the Cell prep1->prep2 setup1 Place Cell in Temperature Controller prep2->setup1 setup2 Position between Electromagnet Poles setup1->setup2 setup3 Couple Torque Sensor setup2->setup3 meas1 Thermal Cycling to Achieve Monodomain setup3->meas1 meas2 Apply & Rotate Magnetic Field (B, ω) meas1->meas2 meas3 Measure Transmitted Torque (Γ) meas2->meas3 analysis1 Calculate Rotational Viscosity (γ₁) meas3->analysis1 caption Workflow for Rotational Viscosity Measurement

Workflow for Rotational Viscosity Measurement

Comparative Viscosity Data

To illustrate the effect of this compound on the viscosity of a nematic liquid crystal mixture, we present a comparison with the well-characterized E7 mixture. The data for the E7 mixture is based on experimental values obtained through molecular dynamics simulations, which show reasonable agreement with experimental measurements.[3]

Due to the absence of publicly available experimental data for a mixture of E7 with this compound, the values for the "E7 + Additive" mixture are presented as a scientifically reasoned estimation. This estimation is based on the general principle that the introduction of lateral fluorine atoms in biphenyl-based liquid crystals tends to reduce intermolecular friction and thus lower the rotational viscosity.[2] A conservative estimate of a 10% reduction in viscosity is applied for this illustrative comparison.

Temperature (K)Rotational Viscosity (γ₁) of E7 (mPa·s)[3]Estimated Rotational Viscosity (γ₁) of E7 + 5 wt% this compound (mPa·s)
293205~185
303110~99
31365~59

Results and Discussion

The data presented in the table clearly illustrates the temperature dependence of rotational viscosity, a characteristic feature of nematic liquid crystals.[3] As temperature increases, the kinetic energy of the molecules increases, leading to a decrease in intermolecular forces and, consequently, a lower resistance to rotational motion.

The key observation from our comparative analysis is the estimated reduction in rotational viscosity upon the addition of this compound to the E7 mixture. While the presented data for the additive-containing mixture is an estimation, it is grounded in well-understood principles of liquid crystal molecular engineering.[2]

The mechanism behind this viscosity reduction can be attributed to several factors at the molecular level:

  • Steric Effects: The fluorine atom, although small, is larger than a hydrogen atom. Its placement on the side of the biphenyl core increases the steric hindrance between adjacent molecules. This can disrupt the close packing that is common in purely hydrocarbon-based liquid crystals, effectively increasing the average distance between molecules and reducing the cohesive forces.

  • Reduced Intermolecular Interactions: While the C-F bond is highly polar, the low polarizability of the fluorine atom can lead to weaker van der Waals interactions compared to C-H bonds in some configurations. This reduction in intermolecular attraction facilitates easier molecular rotation under an external field.

  • Modification of Molecular Shape: The lateral fluorine substitution alters the overall shape of the molecule, making it less perfectly rod-like. This can interfere with the correlated motion of neighboring molecules, which is a significant contributor to the bulk viscosity.

The following diagram conceptualizes the impact of the fluorinated additive on the molecular arrangement and intermolecular forces within the nematic phase.

G cluster_base Base Nematic Mixture (e.g., E7) cluster_forces_base Strong Intermolecular Forces cluster_additive Mixture with Fluorinated Additive cluster_forces_additive Weaker Intermolecular Forces a1 LC Molecule a2 LC Molecule a3 LC Molecule a4 LC Molecule force1 Close Packing b1 LC Molecule b2 Fluorinated Additive b3 LC Molecule b4 LC Molecule force2 Steric Hindrance Disrupts Packing Result1 Higher Rotational Viscosity Result2 Lower Rotational Viscosity cluster_base cluster_base cluster_base->Result1 cluster_additive cluster_additive cluster_additive->Result2 caption Molecular Interactions and Their Effect on Viscosity

Molecular Interactions and Their Effect on Viscosity

References

  • Ran, Z., et al. (2009). Rotational viscosity of a liquid crystal mixture: a fully atomistic molecular dynamics study. Chinese Physics B, 18(10), 4473. Available at: [Link]

  • Kim, H. J., et al. (2011). Rotational viscosity calculation method for liquid crystal mixture using molecular dynamics. Liquid Crystals, 38(8), 1035-1041. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Singh, G., et al. (2016). Carbon Nanotubes Blended Nematic Liquid Crystal for Display and Electro-Optical Applications. ResearchGate. Available at: [Link]

  • Kim, H. J., et al. (2011). Calculation of the rotational viscosity of a nematic liquid crystal. ResearchGate. Available at: [Link]

  • Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Available at: [Link]

  • Basu, R., et al. (2016). Faster in-plane switching and reduced rotational viscosity characteristics in a graphene-nematic suspension. ResearchGate. Available at: [Link]

  • Dąbrowski, R., et al. (2015). Liquid crystalline blue phase in mixtures of fluorinated compounds with positive and negative dielectric anisotropy and its electro-optic performance. ResearchGate. Available at: [Link]

  • Pociecha, D., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(11), 4245-4254. Available at: [Link]

  • Ren, Y., & Hu, W. (2023). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Materials, 16(1), 358. Available at: [Link]

  • Keum, H. W., et al. (2003). Synthesis and Physical Properties of Novel Fluorinated Liquid Crystalline Compounds. Molecular Crystals and Liquid Crystals, 404(1), 1-11. Available at: [Link]

  • O'Neill, M., et al. (1993). Effects of polymers on the rotational viscosities of nematic liquid crystals and dynamics of field alignment. OSTI.GOV. Available at: [Link]

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The Dawn of a New Display Era: A Comparative Guide to Alternative Precursors for High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the world of high-performance liquid crystals has been dominated by a select group of molecular architectures. However, the relentless demand for displays with higher resolution, faster response times, and greater energy efficiency, coupled with a growing emphasis on sustainable manufacturing, has catalyzed a paradigm shift. Researchers are now venturing beyond the conventional, exploring a diverse landscape of alternative precursors that promise to unlock unprecedented capabilities in liquid crystal technology. This guide offers an in-depth, objective comparison of these emerging precursors against their traditional counterparts, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for next-generation materials.

The Limitations of the Old Guard: A Case for Innovation

Traditional liquid crystal precursors, predominantly calamitic (rod-shaped) molecules based on cyanobiphenyls, phenylcyclohexanes, and tolanes, have been the workhorses of the display industry.[1] Their synthesis is well-established, and their properties are thoroughly understood. However, they are approaching their performance ceiling. Achieving significant leaps in properties like birefringence and dielectric anisotropy often requires increasingly complex and synthetically demanding molecular structures. Furthermore, the synthesis of many traditional precursors involves multi-step processes that can be energy-intensive and utilize hazardous solvents, raising environmental concerns.[2][3]

The Rise of the Alternatives: A New Molecular Toolkit

The exploration of alternative precursors has opened up exciting new avenues for tailoring liquid crystal properties. These novel molecular designs are not merely incremental improvements but represent fundamentally different approaches to achieving desired performance characteristics.

Bent-Core ("Banana") Liquid Crystals: Chirality from the Achiral

One of the most fascinating developments is the emergence of bent-core liquid crystals.[4][5] Unlike their rod-shaped counterparts, these molecules possess a distinct bend in their core structure. This seemingly simple modification has profound consequences. Even though the individual molecules are achiral, their packing in the smectic phase can lead to the spontaneous formation of chiral domains, resulting in ferroelectric and antiferroelectric properties.[4] This intrinsic polarity offers the potential for faster switching times at lower voltages, a critical requirement for next-generation displays.

Discotic Liquid Crystals: Order in Two Dimensions

Discotic liquid crystals, composed of flat, disc-like molecules, self-assemble into columnar structures.[6] This unique arrangement leads to anisotropic conductivity, making them promising materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to control the orientation of these columns is key to optimizing device performance.

Sustainable Precursors: A Greener Future for Displays

The principles of green chemistry are increasingly influencing the design of new liquid crystal precursors.[2][3] Researchers are actively developing synthetic routes that are more energy-efficient, utilize cheaper and less toxic catalysts, and minimize the generation of waste.[2] One promising approach involves biomineral-inspired crystallization, which uses acidic polymers in aqueous conditions to create colloidal liquid crystals.[7] Furthermore, the use of bio-based precursors, such as those derived from cellulose, is gaining traction as a sustainable alternative to petroleum-based starting materials.[4][8] Liquid Crystal Polymers (LCPs) are also being explored for their potential in creating more sustainable and durable materials.[9][10]

Performance Under the Microscope: A Data-Driven Comparison

The true measure of a precursor's potential lies in its performance. The following tables provide a comparative overview of key physical properties for traditional and alternative liquid crystal materials, based on experimental data from the literature.

Table 1: Comparison of Birefringence (Δn) and Dielectric Anisotropy (Δε) for Selected Liquid Crystal Precursors

Precursor TypeExample CompoundCore StructureBirefringence (Δn)Dielectric Anisotropy (Δε)Reference
Traditional (Calamitic) 5CBBiphenyl~0.18~+11.5[1]
PCH-5Phenylcyclohexane~0.12~+10.0[1]
Tolane-basedTolane0.2 - 0.5Varies[11][12]
Alternative Bent-CoreOxadiazole-basedVariesCan be very high[5]
DiscoticTriphenylene-basedVariesVaries[13]
Ferroelectric NematicFluorinated Tolane>0.25High[14]

Table 2: Comparison of Rotational Viscosity (γ₁) and Nematic Range for Selected Liquid Crystal Precursors

Precursor TypeExample CompoundRotational Viscosity (γ₁) (mPa·s)Nematic Range (°C)Reference
Traditional (Calamitic) 5CB~2422.5 - 35.0[1]
PCH-5~1530 - 55[1]
Tolane-based MixtureModerateBroad[15]
Alternative High Birefringence MixtureLowWide (-31.3 to 91.3)[15]
Ferroelectric Nematic Mixture-Broad[14]

From Precursor to Performance: Experimental Protocols

The synthesis and characterization of high-performance liquid crystals are critical steps in the development of new materials. The following section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Tolane-Based Liquid Crystal

This protocol describes a typical synthesis of a high-birefringence tolane-based liquid crystal, which often involves a Sonogashira cross-coupling reaction.

Experimental Workflow: Synthesis of a Tolane-Based Liquid Crystal

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up and Purification reactant1 Substituted Phenylacetylene mixing Mix Reactants, Catalysts, Base, and Solvent reactant1->mixing reactant2 Substituted Aryl Halide reactant2->mixing catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst catalyst->mixing base Base (e.g., Triethylamine) base->mixing solvent Solvent (e.g., THF) solvent->mixing atmosphere Inert Atmosphere (N₂ or Ar) atmosphere->mixing heating Heat to Reflux mixing->heating monitoring Monitor Reaction by TLC heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification product Tolane-based Liquid Crystal purification->product

Caption: Workflow for the synthesis of a tolane-based liquid crystal.

Methodology:

  • Reactant Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenylacetylene and the substituted aryl halide in a suitable solvent such as tetrahydrofuran (THF).

  • Catalyst Addition: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a co-catalyst (e.g., copper(I) iodide).

  • Base Addition: Add a base, such as triethylamine, to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure tolane-based liquid crystal.

Characterization of Liquid Crystalline Phases

The identification and characterization of the liquid crystalline phases (mesophases) are crucial for understanding the material's properties.

Experimental Workflow: Characterization of Liquid Crystalline Phases

cluster_pom Polarized Optical Microscopy (POM) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_xrd X-ray Diffraction (XRD) sample Synthesized Liquid Crystal pom_prep Prepare thin film on a glass slide sample->pom_prep dsc_prep Seal sample in an aluminum pan sample->dsc_prep xrd_prep Prepare an aligned sample sample->xrd_prep pom_observe Observe textures during heating and cooling cycles pom_prep->pom_observe pom_result Identify mesophases (e.g., nematic, smectic) pom_observe->pom_result dsc_run Perform heating and cooling scans dsc_prep->dsc_run dsc_result Determine phase transition temperatures and enthalpies dsc_run->dsc_result xrd_run Perform temperature-dependent XRD measurements xrd_prep->xrd_run xrd_result Determine layer spacing and molecular arrangement xrd_run->xrd_result

Caption: Workflow for the characterization of liquid crystalline phases.

Methodology:

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the sample between a glass slide and a coverslip.

    • Heat the sample on a hot stage while observing it through a polarized light microscope.

    • Record the characteristic textures that appear upon heating and cooling to identify the different liquid crystalline phases (e.g., nematic, smectic).[16]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument and perform heating and cooling cycles at a controlled rate (e.g., 10 °C/min).

    • The resulting thermogram will show peaks corresponding to the phase transitions, allowing for the determination of transition temperatures and enthalpies.[16]

  • X-ray Diffraction (XRD):

    • Prepare an aligned sample of the liquid crystal, for example, by drawing the material in its nematic phase across a glass slide.

    • Perform temperature-dependent XRD measurements to obtain information about the molecular arrangement, such as the layer spacing in smectic phases.[16]

The Path Forward: A Call for Continued Exploration

The field of high-performance liquid crystals is in a state of dynamic evolution. While traditional precursors have laid a robust foundation, the future undoubtedly belongs to the innovative and diverse world of alternative precursors. From the intriguing properties of bent-core and discotic systems to the environmental promise of sustainable and bio-based materials, the possibilities are vast. Continued research and development in this area, guided by a deep understanding of structure-property relationships and supported by rigorous experimental validation, will be paramount in shaping the next generation of display technology and beyond.

References

  • Biomineral-Inspired Colloidal Liquid Crystals: From Assembly of Hybrids Comprising Inorganic Nanocrystals and Organic Polymer Components to Their Functionalization. Accounts of Chemical Research. [Link]

  • Recent progress in liquid crystal devices and materials of TFT-LCDs. Taylor & Francis Online. [Link]

  • Liquid crystal. Wikipedia. [Link]

  • Chiral Liquid Crystals: Structures, Phases, Effects. MDPI. [Link]

  • Display Materials. PhiChem Corporation. [Link]

  • Uncommon building blocks in liquid crystals. Taylor & Francis Online. [Link]

  • What Is The Future Of Liquid Crystal Technology?. YouTube. [Link]

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  • Nematic Liquid Crystals with High Positive Dielectric Anisotropy. ResearchGate. [Link]

  • Dual Symmetry in Bent-Core Liquid Crystals and Unconventional Superconductors. MDPI. [Link]

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  • The Characteristics of Liquid Crystal Materials for TFT LCD Screens. Stone Technology. [Link]

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  • Green chemistry: Scientists develop new process for more eco-friendly liquid crystals. EurekAlert!. [Link]

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  • New highly anisotropic liquid crystal materials for high-frequency applications. Taylor & Francis Online. [Link]

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  • Nematic Liquid Crystals with High Positive Dielectric Anisotropy. ResearchGate. [Link]

  • Structure and Pattern Formation in Biological Liquid Crystals: Insights From Theory and Simulation of Self-Assembly and Self-Organization. Frontiers. [Link]

  • Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. MedCrave. [Link]

  • Liquid Crystals Templating. MDPI. [Link]

  • Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase. University of Chicago. [Link]

  • Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]

  • Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. [Link]

  • Lyotropic liquid crystal directed synthesis of nanostructured materials. PubMed Central. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Handling Briefing

This document provides a comprehensive, step-by-step protocol for the safe disposal of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS No. 893734-52-6).[1] As a halogenated aromatic nitrile, this compound requires careful handling and disposal as hazardous chemical waste. The procedures outlined herein are based on established principles for managing halogenated organic compounds and nitriles to ensure personnel safety, environmental protection, and regulatory compliance. All handling and disposal activities must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust risk assessment can be constructed based on its chemical structure and data from analogous compounds.

  • Halogenated Biphenyl Core: The biphenyl structure is a persistent organic backbone. The presence of a carbon-fluorine bond classifies it as a halogenated organic compound.[2][3][4] Such compounds are often subject to specific disposal regulations due to their potential to form toxic byproducts, like dioxins and furans, if not incinerated at sufficiently high temperatures.[5]

  • Nitrile Functional Group (-C≡N): Aliphatic and aromatic nitriles are of toxicological concern primarily due to the potential for metabolic release of cyanide ions, which can disrupt cellular respiration.[6] Although the toxicity of this specific compound is not fully characterized, it must be treated as potentially toxic if swallowed, inhaled, or in contact with skin.[7][8][9]

  • Environmental Persistence: Biphenyl structures can be persistent in the environment. Therefore, disposal into sanitary sewer systems or regular trash is strictly prohibited to prevent environmental contamination.[10]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 893734-52-6[1]
Molecular Formula C₁₃H₈FN[1][11]
Molecular Weight 197.21 g/mol [1][11]
Appearance Solid (Assumed)General for similar compounds
XLogP3-AA 3.4[11]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and compliance. The following sections detail the necessary steps from waste generation to final collection.

Waste Segregation: The Critical First Step

Proper segregation is the cornerstone of safe and efficient chemical waste management.[12]

  • Identify as Halogenated Waste: All waste streams containing this compound must be classified as halogenated organic waste .

  • Maintain Separation:

    • DO NOT mix this waste with non-halogenated organic solvents.[13] Mixing complicates disposal, increases costs, and can violate waste management protocols, as non-halogenated solvents may be suitable for fuel blending, a disposal route inappropriate for halogenated compounds.[13]

    • DO NOT mix with aqueous waste, acids, bases, or oxidizers.[14] Incompatible chemicals can react violently or release toxic gases.[15]

    • Keep solid and liquid waste streams separate.[12]

Containerization and Labeling

Proper containment and clear communication are mandated by regulatory bodies like the EPA and OSHA.[10]

  • Select Appropriate Containers:

    • For Liquid Waste (e.g., solutions in organic solvents): Use a designated, chemically compatible container (e.g., glass or high-density polyethylene) with a secure, leak-proof screw cap.[10][14]

    • For Solid Waste (e.g., contaminated gloves, weigh paper, silica gel): Use a heavy-duty plastic bag or a wide-mouth sealable container. Double-bagging is recommended for contaminated PPE.[16]

  • Labeling:

    • Affix a hazardous waste tag to the container before adding the first drop of waste.[15]

    • The label must clearly state:

      • The words "HAZARDOUS WASTE ".

      • The full chemical name: "This compound ".

      • List all other components and their approximate percentages (e.g., "Methylene Chloride ~95%, this compound ~5%").[14]

      • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • Keep the container closed at all times except when adding waste.[14][15]

Spill Management

Accidental spills must be treated as hazardous waste events.[17]

  • Containment: If a small spill occurs within a fume hood, contain it using a chemical absorbent pad or an inert material like vermiculite or sand.[18]

  • Collection: Wearing full PPE, carefully collect the absorbent material and any contaminated debris.

  • Disposal: Place all cleanup materials into a sealed, properly labeled container for disposal as solid hazardous waste.[17][18]

Decontamination of Empty Containers

An "empty" container that held an acutely toxic chemical may still contain hazardous residue.[17]

  • Triple Rinsing: The best practice for a container that held this compound is to triple rinse it with a suitable organic solvent (e.g., acetone or methanol).[14]

  • Collect Rinsate: The first rinse, and preferably all three, must be collected and disposed of as liquid halogenated hazardous waste.[14] Never pour the rinsate down the drain.

  • Final Disposal of Container: After triple rinsing and air-drying completely in a fume hood, deface or remove the original chemical label.[17] The clean container can then be disposed of as regular laboratory glass or plastic waste, according to institutional policy.

Disposal Pathway Decision Tree

The following diagram illustrates the logical workflow for handling waste generated from procedures involving this compound.

G Disposal Workflow for this compound cluster_0 1. Characterization & Segregation cluster_1 2. Containerization & Labeling cluster_2 3. Accumulation & Pickup start Waste Generation Point is_solid Is waste primarily solid? (e.g., contaminated PPE, silica) start->is_solid solid_waste Collect in Designated SOLID Halogenated Waste Container is_solid->solid_waste Yes liquid_waste Collect in Designated LIQUID Halogenated Waste Container is_solid->liquid_waste No (Liquid) labeling Affix Hazardous Waste Tag List Full Chemical Names Keep Container Closed solid_waste->labeling liquid_waste->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Request Pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Decision workflow for proper segregation and disposal.

Waste Minimization Strategies

In line with the principles of green chemistry, minimizing waste generation is a primary goal.[19]

  • Inventory Management: Purchase only the quantity of chemical required for your specific project to avoid disposal of expired or unused stock.[15][17]

  • Source Reduction: Where scientifically viable, modify experimental procedures to use smaller quantities of the material.

  • Avoid Contamination: Do not contaminate non-hazardous waste streams with this compound. For example, use dedicated spatulas and weigh boats.

By adhering to these rigorous protocols, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • Cleanaway.
  • Vanderbilt University Environmental Health & Safety. (2024, January).
  • Guidechem. 3'-fluoro[1,1'-biphenyl]-4-carbonitrile.
  • CSIR IIP.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • PubChem, National Center for Biotechnology Information. This compound.
  • U.S. Environmental Protection Agency. (1986, November).
  • Electronic Code of Federal Regulations (eCFR).
  • Merck Millipore. (2025, December 10).
  • Sigma-Aldrich. (2025, June 24).
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cornell Law School Legal Information Institute.
  • PubChem, National Center for Biotechnology Information. 3-Fluoro-4-methoxyphenylacetonitrile.
  • BenchChem. Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
  • University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures.
  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

Sources

Navigating the Safe Handling of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced world of drug discovery and development, the introduction of novel chemical entities is a daily reality. Among these, 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile, a fluorinated biphenyl derivative, presents unique handling challenges that demand a meticulous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you, our scientific partners, with the knowledge to manage this compound with the highest degree of safety and efficacy.

Immediate Safety Profile & Hazard Assessment

Understanding the inherent risks of a compound is the bedrock of safe laboratory practice. Based on data from closely related isomers, this compound should be regarded as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and eye contact, with the potential for significant irritation to each.[1] Furthermore, this class of compounds is noted for its high toxicity to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.

Hazard ClassificationDescriptionPrecautionary Statement
Skin Irritation Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves.[1]
Serious Eye Irritation Causes serious eye irritation.[1]P280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.[1]P261: Avoid breathing dust.[1] P271: Use only outdoors or in a well-ventilated area.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.P273: Avoid release to the environment.[1]

This data is based on the Safety Data Sheet for a closely related isomer and should be considered representative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment for this chemical class.

Core PPE Requirements:
  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but it is crucial to consult the glove manufacturer's resistance guide for specific breakthrough times. Double gloving is recommended to provide an additional layer of protection, especially during prolonged handling.

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are essential.[2] In situations where there is a risk of splashing, a face shield should be worn in addition to safety goggles.[2]

  • Body Protection : A fully fastened laboratory coat is required to protect against skin contact. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be considered.

  • Respiratory Protection : All handling of this compound as a solid or in solutions that could generate aerosols must be conducted within a certified chemical fume hood to minimize the risk of inhalation. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Gloves (First Pair) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Second Pair) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to minimize exposure risk.

Operational Protocols: From Benchtop to Disposal

A structured and methodical approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure that a chemical fume hood is certified and functioning correctly. Assemble all necessary equipment and reagents. Designate a specific area within the fume hood for the handling of the compound.

  • Weighing and Transfer : When weighing the solid compound, use a draft shield or conduct the operation in a glove box to prevent the dispersal of fine particles. Use anti-static weighing paper or a container.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and sealed after preparation.

  • Reaction Monitoring : If the compound is used in a chemical reaction, ensure the apparatus is securely clamped and that any potential pressure build-up can be safely managed.

  • Post-Handling Decontamination : After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

Waste Disposal Plan:

The high aquatic toxicity of this compound mandates a rigorous waste management plan.

  • Solid Waste : All contaminated solid waste, including gloves, weighing paper, and absorbent materials, must be collected in a clearly labeled, sealed container designated for hazardous solid waste.[3]

  • Liquid Waste : All solutions containing this compound, as well as the first rinse of any contaminated glassware, must be collected in a designated, sealed, and properly labeled container for hazardous liquid waste.[3][4] Subsequent rinses of glassware can be managed according to institutional protocols.

  • Container Decontamination : Empty containers that held the compound must be triple-rinsed with a suitable solvent.[4] The rinsate from all three rinses must be collected as hazardous liquid waste.[4] After decontamination, the container can be disposed of according to your institution's guidelines.

Emergency Response: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is crucial to mitigate harm.

Exposure Protocols:
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spill Management Workflow:

Spill_Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step procedure for responding to a chemical spill.

By integrating these safety protocols and operational plans into your daily laboratory workflow, you can confidently and safely advance your critical research in drug development. Remember, a culture of safety is a shared responsibility, and proactive risk management is the cornerstone of scientific excellence.

References

  • Sigma-Aldrich. (2025, May 7).
  • Sigma-Aldrich. (2024, September 6).
  • PubChem. (2025, September 15). This compound.
  • Sigma-Aldrich. (2025, June 24).
  • Fisher Scientific. (2009, September 22).
  • PubChem. 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile.
  • Apollo Scientific. (2023, March 29).
  • New Jersey Department of Environmental Protection. (2016, October 21).
  • TCI Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-n-propylbiphenyl.
  • Chemsrc. (2025, September 17). 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE.
  • Benchchem. Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • UW-La Crosse. Part G: Chemical Disposal Procedures.
  • ChemicalBook. 3-Fluoro-4-(phenylmethoxy)[1,1'-biphenyl]-2-carbonitrile.
  • Shanghai Canbi Pharma Ltd. 3-Fluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carbonitrile | CAS:127655-35-0.
  • ChemicalBook. [1,1':4',1''-Terphenyl]-4-carbonitrile, 3-fluoro-4''-propyl- | 127655-35-0.
  • CHEMFISH TOKYO CO.,LTD. 3-Fluoro-4-propyl-[1,1:4,1-terphenyl]-4-carbonitrile.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.